molecular formula C14H13ClN2O B474187 3-Amino-4-chloro-N-(o-tolyl)benzamide CAS No. 92165-14-5

3-Amino-4-chloro-N-(o-tolyl)benzamide

Cat. No.: B474187
CAS No.: 92165-14-5
M. Wt: 260.72g/mol
InChI Key: JNDNIVPBAFPSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-chloro-N-(o-tolyl)benzamide is a specialized benzamide derivative serving as a valuable synthetic intermediate in advanced chemical and biological research. This compound is part of the benzamide chemical class, recognized as a privileged structure in medicinal chemistry due to its prevalence in molecules with diverse biological activities . Its primary research value lies in its application as a key building block for the synthesis of more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) . Researchers utilize this compound and its structural analogs in projects aimed at discovering new therapeutic agents, leveraging the core benzamide scaffold which is known to interact with various biological targets . Furthermore, substituted benzamides have demonstrated significant potential in agrochemical research, showing activity in the development of new fungicidal and insecticidal agents . The structural features of this compound, including the chloro and amino substituents, offer versatile sites for further chemical modification, making it a flexible starting point in combinatorial chemistry and structure-activity relationship (SAR) studies. It is intended for use in laboratory research settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-chloro-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-11(15)12(16)8-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDNIVPBAFPSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS: 92165-14-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document serves as a foundational resource for researchers investigating this and related molecular scaffolds. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues and the broader class of benzamides to provide actionable insights and protocols.

Molecular Profile and Physicochemical Properties

This compound is a synthetic organic compound characterized by a central benzamide core with three key substitutions: an amino group at position 3, a chloro group at position 4, and an N-aryl linkage to an o-tolyl group.[1][2] This specific arrangement of functional groups imparts distinct chemical properties that are likely to influence its biological activity.

PropertyValueSource
CAS Number 92165-14-5[2]
Molecular Formula C₁₄H₁₃ClN₂O[2]
Molecular Weight 260.72 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N[3]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like dichloromethane and slightly soluble in water.[4]Inferred from similar compounds[4]

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach involves a two-step process starting from 3-nitro-4-chlorobenzoic acid:

  • Amide Bond Formation: Coupling of 3-nitro-4-chlorobenzoic acid with o-toluidine to form the intermediate, 3-nitro-4-chloro-N-(o-tolyl)benzamide.

  • Reduction of the Nitro Group: Reduction of the nitro intermediate to the final product, this compound.

Synthesis_Pathway A 3-Nitro-4-chlorobenzoic Acid C 3-Nitro-4-chloro-N-(o-tolyl)benzamide A->C Amidation (e.g., SOCl₂ then amine, or coupling agent) B o-Toluidine B->C D This compound C->D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for similar benzamide syntheses and should be optimized for this specific transformation.

Step 1: Synthesis of 3-Nitro-4-chloro-N-(o-tolyl)benzamide

  • Activation of the Carboxylic Acid: To a solution of 3-nitro-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of o-toluidine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Synthesis of this compound

  • Reduction: Dissolve the purified 3-nitro-4-chloro-N-(o-tolyl)benzamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) and stir the mixture at 70-80 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Basify the mixture with a saturated NaHCO₃ solution until the pH is ~8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected Observations
¹H NMR Aromatic protons in distinct regions, a singlet for the methyl group, and signals for the amine and amide protons. The coupling patterns will be indicative of the substitution pattern on the aromatic rings.
¹³C NMR Resonances for all 14 carbon atoms, including the carbonyl carbon of the amide, and distinct signals for the aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₃ClN₂O). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the amide, and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Different solvent systems and columns should be tested to ensure no impurities are co-eluting.

Potential Biological Activities and Mechanisms of Action (Inferred)

While direct biological data for this compound is not available, the benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[5] The specific substitutions on this molecule suggest several avenues for investigation.

Anticancer Potential

Substituted benzamides have demonstrated significant potential as anticancer agents.[6] The mechanism of action for some N-substituted benzamides involves the induction of apoptosis. Research on novel N-benzylbenzamide derivatives has identified them as tubulin polymerization inhibitors, binding to the colchicine site and exhibiting potent antitumor activities.[7]

Anticancer_Mechanism A This compound B Tubulin A->B Binds to Colchicine Site (Hypothesized) C Microtubule Polymerization D Mitotic Arrest C->D Disruption E Apoptosis D->E Induction

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Enzyme Inhibition

The 3-amino-4-chlorophenyl moiety has been identified as a potent mimic of benzamidine, a common pharmacophore in enzyme inhibitors.[8] Specifically, this structural motif has been explored in the development of factor Xa inhibitors, which are crucial in anticoagulation therapy.[8] This suggests that this compound could be investigated as an inhibitor of serine proteases or other enzymes that recognize benzamidine-like ligands.

Antimicrobial and Antifungal Activities

Various benzamide derivatives have been reported to possess antimicrobial and antifungal properties. The specific substitutions on the aromatic rings play a crucial role in determining the spectrum and potency of their activity.

Experimental Workflows for Biological Evaluation

For researchers interested in exploring the biological potential of this compound, the following experimental workflows are recommended.

In Vitro Anticancer Activity Screening

Anticancer_Screening A Synthesized Compound B Cancer Cell Lines (e.g., MCF-7, HCT116) A->B C MTT or SRB Assay B->C D IC₅₀ Determination C->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E

Caption: Workflow for in vitro anticancer activity screening.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Enzyme Inhibition Assays

Based on the structural similarity to factor Xa inhibitors, an initial screening against this enzyme is warranted.

Protocol: Factor Xa Inhibition Assay (Chromogenic)

  • Assay Setup: In a 96-well plate, add buffer, a known concentration of human factor Xa, and various concentrations of the test compound.

  • Incubation: Incubate the mixture for a specified period to allow for inhibitor binding.

  • Substrate Addition: Add a chromogenic substrate for factor Xa.

  • Kinetic Reading: Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Determine the rate of substrate cleavage and calculate the percentage of inhibition. From this, the IC₅₀ value can be determined.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, based on the GHS classifications for the closely related 3-amino-4-chlorobenzamide, the following precautions should be taken[3]:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Use in a well-ventilated area.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural features, particularly the substituted benzamide core, suggest a high potential for biological activity. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on the empirical determination of its physicochemical properties, the optimization of its synthesis, and a comprehensive screening against a panel of cancer cell lines and relevant enzymes to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial in identifying more potent and selective compounds for drug development.

References

  • PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88200, 3-Amino-4-chlorobenzamide. PubChem.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Seedion. (n.d.). This compound.
  • Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o2043.
  • Saeed, A., et al. (2009). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1334.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PubMed. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid. PubChem.
  • MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(1), 1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112750046, 3-[(3-Amino-5-chloro-2-pyridinyl)amino]benzamide. PubChem.
  • PubMed. (2024). Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance. European Journal of Medicinal Chemistry, 264, 116039.
  • Dye intermediates. (2013). 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. (2022). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.
  • Semantic Scholar. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov.
  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(1), 1.
  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 13(3), 441-447.
  • PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 64(1), 530-547.
  • PubMed. (2009). 4-Chloro-N-m-tolyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1334.

Sources

An In-depth Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a key chemical intermediate with significant potential in pharmaceutical and chemical research. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights to support your research and development endeavors.

Core Molecular Profile

This compound is a substituted benzamide derivative. Its chemical structure, featuring an aminobenzamide core with chloro and o-tolyl substitutions, makes it a versatile building block in organic synthesis.

Molecular Formula: C₁₄H₁₃ClN₂O[1]

Molecular Weight: 260.72 g/mol [1]

CAS Number: 92165-14-5[1]

IUPAC Name: 3-amino-4-chloro-N-(2-methylphenyl)benzamide

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.

PropertyValueSource
Molecular FormulaC₁₄H₁₃ClN₂O[1]
Molecular Weight260.72 g/mol [1]
CAS Number92165-14-5[1]
AppearanceOff-white to light brown crystalline solid (inferred)N/A
Melting PointNot availableN/A
SolubilityLikely soluble in organic solvents such as DMSO and methanolN/A
StorageStore at room temperature in a dry, well-ventilated area[1]

Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step process, typically involving the formation of an amide bond followed by the reduction of a nitro group. A plausible synthetic route is outlined below, based on established organic chemistry principles and similar reported syntheses.[2]

Proposed Synthetic Pathway:

A common strategy for the synthesis of such benzamides involves the initial coupling of a substituted benzoic acid with an aniline, followed by the reduction of a nitro group to the desired amine.

G reactant1 3-Nitro-4-chlorobenzoic acid intermediate 3-Nitro-4-chloro-N-(o-tolyl)benzamide reactant1->intermediate Amide Coupling (e.g., SOCl₂, DCC) reactant2 o-Toluidine reactant2->intermediate product This compound intermediate->product Nitro Group Reduction (e.g., SnCl₂/HCl, H₂/Pd-C)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative):

This protocol is a representative example based on the synthesis of similar compounds.[2] Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve high yields and purity.

Step 1: Synthesis of 3-Nitro-4-chloro-N-(o-tolyl)benzamide

  • To a solution of 3-nitro-4-chlorobenzoic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or THF), add a coupling agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to form the acid chloride or activated ester.

  • In a separate flask, dissolve o-toluidine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in the same solvent.

  • Slowly add the activated acid derivative from step 2 to the o-toluidine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-Nitro-4-chloro-N-(o-tolyl)benzamide.

Step 2: Synthesis of this compound

  • Dissolve the 3-Nitro-4-chloro-N-(o-tolyl)benzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl₂, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product. If using catalytic hydrogenation, filter off the catalyst.

  • Dry the organic extract and concentrate it to obtain the crude product.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Applications in Research and Development

The structural motifs present in this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical Intermediate:

The benzamide core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] The presence of the amino and chloro groups on the benzoyl ring, along with the tolyl group on the amide nitrogen, provides multiple points for further chemical modification to explore structure-activity relationships (SAR).

  • Potential Therapeutic Areas: Based on the activities of related benzamide compounds, derivatives of this compound could be investigated for:

    • Anticancer Activity: Many substituted benzamides have been explored as anticancer agents.[3]

    • Anti-inflammatory Effects: The benzamide structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

    • Central Nervous System (CNS) Activity: Certain benzamides are known to interact with CNS targets.

Synthesis of Organic Dyes and Pigments:

Aromatic amines are key precursors in the synthesis of azo dyes and pigments. The amino group in this compound can be diazotized and coupled with various aromatic compounds to produce a range of colored molecules. For instance, a structurally similar compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, is an important intermediate for C.I. Pigment Yellow 93.[2]

Safety and Handling

Hazard Identification (Inferred):

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Seek medical attention.

Conclusion and Future Perspectives

This compound is a chemical intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its versatile structure allows for diverse chemical modifications, paving the way for the discovery of new therapeutic agents and functional materials. Further research to fully characterize its physicochemical properties and explore its reactivity will undoubtedly unlock new applications and advance various fields of scientific inquiry.

References

  • MySkinRecipes. This compound. [Link]
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]
  • PMC - NIH. 4-Chloro-N-m-tolylbenzamide. [Link]
  • PubMed. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. [Link]
  • The Royal Society of Chemistry. Thioamide N–C(S)
  • PMC - NIH. 4-Chloro-N-o-tolylbenzamide. [Link]
  • 2a biotech. Products. [Link]
  • Seedion. This compound. [Link]

Sources

physical and chemical properties of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 92165-14-5), a key chemical intermediate with significant potential in pharmaceutical research and development. The document details the compound's core physicochemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and outlines expected analytical characterizations. Furthermore, it covers chemical reactivity, safety and handling protocols, and its applications as a building block in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Compound Identification and Core Properties

This compound is a substituted benzamide derivative. The presence of multiple functional groups—an aniline-like amino group, a halogenated aromatic ring, and an amide linkage to a tolyl moiety—makes it a versatile scaffold for constructing more complex molecules. Its structural features are frequently sought after in the design of compounds with potential biological activity.[1]

Molecular Structure & Identification

The unique arrangement of functional groups on this molecule provides distinct reactive sites for further chemical modification, a primary reason for its utility in synthetic chemistry.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identification and physical properties of the compound. It is noteworthy that while some data is readily available from commercial suppliers, other experimental values such as melting and boiling points are not consistently reported in public literature, which is common for specialized synthetic intermediates.

PropertyValueSource(s)
IUPAC Name 3-Amino-4-chloro-N-(2-methylphenyl)benzamideN/A (Standard Nomenclature)
CAS Number 92165-14-5[1][2]
Molecular Formula C₁₄H₁₃ClN₂O[1][2]
Molecular Weight 260.72 g/mol [1][2]
Appearance Light brown or grey solid/powder is typical for related benzamides.[3][4]
Solubility Expected to be slightly soluble in water, but soluble in organic solvents like Dichloromethane (DCM), and Dimethylformamide (DMF).[3]
Storage Store at room temperature in a dry, well-ventilated place.[1][2]

Proposed Synthesis and Purification Protocol

While this compound is commercially available, an in-house synthesis may be required for specific research applications. A reliable and scalable synthesis can be achieved via a standard amide coupling reaction. The proposed pathway begins with the commercially available 3-Amino-4-chlorobenzoic acid.[5]

Causality of Experimental Design: The chosen synthetic route is a classic two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine (o-toluidine). Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is a highly efficient and cost-effective activation method. The subsequent reaction with o-toluidine proceeds readily, driven by the high electrophilicity of the acid chloride and the nucleophilicity of the amine. Dichloromethane is selected as the solvent due to its inertness and ability to dissolve the reactants while being easy to remove post-reaction.

G start 3-Amino-4-chlorobenzoic Acid + o-Toluidine step1 Step 1: Acid Activation - Add 3-Amino-4-chlorobenzoic Acid to DCM. - Add Thionyl Chloride (SOCl₂) dropwise at 0°C. - Reflux for 2-3 hours. start->step1 intermediate Intermediate: 3-Amino-4-chlorobenzoyl chloride (in situ) step1->intermediate Generates step2 Step 2: Amide Formation - Cool reaction mixture to 0°C. - Add solution of o-Toluidine and Triethylamine in DCM dropwise. - Stir at room temperature overnight. intermediate->step2 Reacts with amine step3 Step 3: Work-up & Extraction - Quench with water. - Separate organic layer. - Wash with dilute HCl, NaHCO₃(aq), and brine. step2->step3 step4 Step 4: Purification - Dry organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify crude product via column chromatography or recrystallization. step3->step4 product Final Product: This compound step4->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Methodology

Materials:

  • 3-Amino-4-chlorobenzoic acid

  • o-Toluidine

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Amino-4-chlorobenzoic acid (1.0 eq).

    • Add anhydrous DCM (approx. 10 mL per gram of acid).

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise via syringe.

    • After addition, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 40°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Cool the mixture back to room temperature and remove excess thionyl chloride under reduced pressure.

  • Amide Coupling:

    • Re-dissolve the crude acid chloride intermediate in anhydrous DCM.

    • In a separate flask, dissolve o-toluidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

    • Cool the acid chloride solution to 0°C and add the o-toluidine/triethylamine solution dropwise with vigorous stirring.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess o-toluidine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the pure this compound.

Spectroscopic and Analytical Characterization

Analytical TechniqueExpected Observations
¹H NMR Aromatic Protons (6H): Multiple signals expected in the δ 6.5-8.0 ppm range, showing complex splitting patterns due to coupling. Amide Proton (1H): A broad singlet typically downfield, >δ 8.5 ppm. Amine Protons (2H): A broad singlet, typically between δ 4.0-5.5 ppm. Methyl Protons (3H): A sharp singlet around δ 2.2-2.4 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region. Aromatic Carbons (12C): Multiple signals between δ 110-150 ppm. Methyl Carbon (CH₃): A signal in the aliphatic region, typically δ 15-20 ppm.
FT-IR (cm⁻¹) N-H Stretch (Amine): Two distinct bands around 3350-3450 cm⁻¹. N-H Stretch (Amide): A single, broad band around 3300 cm⁻¹. C=O Stretch (Amide): A strong, sharp absorption around 1640-1670 cm⁻¹. C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region. C-Cl Stretch: A signal in the fingerprint region, typically 700-800 cm⁻¹.
Mass Spectrometry (ESI+) [M+H]⁺: Expected at m/z 261.08 (for ³⁵Cl) and 263.08 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom.

Chemical Reactivity, Stability, and Safety

Reactivity Profile
  • The amino group is nucleophilic and can undergo reactions such as alkylation, acylation, or diazotization, making it a key handle for further derivatization.

  • The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

  • The chloro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

Stability and Storage

The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place away from direct light and incompatible materials.[1][2]

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not universally available, data from structurally related aminobenzamides should be used as a guideline for handling.

  • Hazard Statements: Based on related compounds, it may be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]

    • Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Rinse mouth and seek medical attention.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Applications in Research and Development

The primary application of this compound is as a synthetic intermediate or building block in the field of medicinal chemistry.[1] The benzamide core is recognized as a "privileged structure" in drug discovery, as it is present in a wide array of biologically active compounds.[9]

The specific substitution pattern of this molecule offers a template for creating libraries of compounds for screening. For instance, the free amino group can be used as an anchor point to introduce diverse functionalities, while the tolyl and chloro substituents modulate properties like lipophilicity, metabolic stability, and target binding. This makes it a valuable precursor for synthesizing potential therapeutic agents targeting a range of diseases, including cancer, inflammation, and disorders of the central nervous system.[1]

References

  • MySkinRecipes. (n.d.). This compound.
  • Seedion. (n.d.). This compound.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: P-AMINO BENZAMIDE.
  • PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • H. S. Yathirajan, et al. (2008). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2043.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. However, the specific mechanism of action for many of these compounds, including 3-Amino-4-chloro-N-(o-tolyl)benzamide, remains to be fully elucidated. This technical guide addresses this knowledge gap not by presenting a known mechanism, but by outlining a comprehensive, hypothesis-driven experimental roadmap for its discovery and validation. We provide senior researchers, scientists, and drug development professionals with a practical framework for investigating the molecular targets and cellular pathways modulated by this compound. This document is structured as a self-validating system of inquiry, detailing the causality behind experimental choices and providing robust protocols for target identification, validation, and pathway analysis.

Introduction: The Benzamide Conundrum and a Path Forward

N-substituted benzamides are recognized as a "privileged structure" in drug discovery, with various analogs demonstrating anticancer, antiemetic, and anticonvulsant properties.[1] Despite the prevalence of this chemical class, the precise molecular interactions of many derivatives are not well-documented in public literature. This compound is one such compound. While its synthesis is documented, its biological activity and mechanism of action are largely unexplored, with some related compounds being utilized as intermediates in industrial applications such as pigment synthesis.[2]

This guide, therefore, takes a proactive and investigative approach. We will proceed under the hypothesis that, given the structural alerts within the molecule and the known activities of related benzamides, this compound may possess anticancer properties through the modulation of key signaling pathways involved in cell proliferation and survival. The following sections will detail a logical and technically sound workflow to test this hypothesis and uncover the compound's mechanism of action.

Phase I: Initial Phenotypic Screening and Target Class Identification

The first principle in elucidating a compound's mechanism of action is to observe its effect on whole cells. This allows for a broad, unbiased assessment of its biological activity and can provide initial clues as to its potential target class.

High-Content Imaging for Cellular Phenotyping

Rationale: High-content imaging (HCI) provides a multiparametric analysis of cellular morphology, offering a rich dataset to infer the compound's effects on various cellular processes such as cell cycle progression, apoptosis, and cytoskeletal organization.

Experimental Protocol: Multiparametric HCI Assay

  • Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast) should be used to identify broad-spectrum or tissue-specific effects.

  • Compound Treatment: Seed cells in 96-well, optically clear bottom plates. After 24 hours, treat with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce a specific phenotype (e.g., Staurosporine for apoptosis).

  • Staining: Following treatment, fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with a cocktail of fluorescent dyes targeting key cellular components:

    • Hoechst 33342: Nuclei (for cell count and nuclear morphology)

    • Phalloidin-AF488: F-actin cytoskeleton

    • Anti-α-tubulin-AF568: Microtubule network

    • CellMask™ Deep Red: Cytoplasm and cell boundaries

    • Annexin V-FITC: Early apoptosis marker

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify multiple phenotypic parameters.

Data Presentation:

ParameterVehicle Control1 µM Compound10 µM Compound50 µM Compound
Cell Count 100%95%60%25%
Nuclear Area (µm²) 150 ± 10148 ± 12220 ± 15280 ± 20
Nuclear Intensity 1.0 ± 0.11.1 ± 0.21.8 ± 0.32.5 ± 0.4
Annexin V Positive Cells <1%2%15%45%
Mitotic Index 5%4.5%1%<0.5%

Table 1: Hypothetical High-Content Imaging Data Summary for HCT-116 cells at 48 hours.

Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound induces a dose-dependent decrease in cell number, an increase in nuclear size and condensation (indicative of apoptosis), and a significant increase in the apoptotic marker Annexin V. This points towards an apoptotic mechanism of action.

Kinase Panel Screening

Rationale: Many anticancer agents target protein kinases. A broad in vitro kinase panel screen can rapidly identify potential kinase targets.

Experimental Protocol: In Vitro Kinase Panel Assay

  • Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

  • Assay Conditions: Request a screen against a panel of at least 100 different human kinases at a fixed concentration (e.g., 10 µM). The assays are typically radiometric or fluorescence-based, measuring the phosphorylation of a substrate.

  • Data Analysis: Results are usually provided as a percentage of inhibition relative to a control.

Data Presentation:

Kinase Target% Inhibition at 10 µM
EGFR5%
Src8%
MEK1 85%
MEK2 82%
CDK212%
......

Table 2: Hypothetical Kinase Panel Screening Results.

Interpretation of Hypothetical Data: The strong and selective inhibition of MEK1 and MEK2 in the kinase panel screen provides a powerful lead for a direct molecular target.

Phase II: Target Validation and Pathway Analysis

The next logical step is to validate the putative targets identified in the initial screens and to place them within a cellular signaling context.

Direct Target Engagement Assays

Rationale: It is crucial to confirm that the compound directly binds to the hypothesized target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact HCT-116 cells with this compound (e.g., 10 µM) or vehicle for 2 hours.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using antibodies specific for MEK1 and MEK2. A non-target protein (e.g., GAPDH) should be used as a control.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a thermal stabilization of the target protein in the presence of the compound.

Visualization of Experimental Workflow:

CETSA_Workflow A Intact Cells B Treat with Compound or Vehicle A->B C Lyse Cells B->C D Heat Lysates (Temp Gradient) C->D E Centrifuge (Separate Soluble/Aggregated) D->E F Collect Soluble Fraction E->F G Western Blot for MEK1/2 & GAPDH F->G H Quantify Bands G->H

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Analysis of Downstream Signaling

Rationale: If this compound inhibits MEK1/2, then the phosphorylation of their direct substrate, ERK1/2, should be reduced.

Experimental Protocol: Western Blot for Phospho-ERK

  • Cell Treatment: Treat HCT-116 cells with increasing concentrations of the compound for a short duration (e.g., 2 hours).

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against:

    • Phospho-ERK1/2 (p-ERK)

    • Total ERK1/2 (t-ERK)

    • GAPDH (loading control)

  • Data Analysis: Quantify the p-ERK/t-ERK ratio.

Visualization of the Hypothesized Signaling Pathway:

MAPK_Pathway Ras Ras-GTP Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Compound 3-Amino-4-chloro-N- (o-tolyl)benzamide Compound->MEK

Caption: Hypothesized Inhibition of the MAPK/ERK Pathway.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for elucidating the mechanism of action of this compound, moving from broad phenotypic observations to specific target validation and pathway analysis. The hypothetical data presented suggests a plausible mechanism through the inhibition of the MEK1/2 kinases, leading to apoptosis. The self-validating nature of this experimental workflow ensures that each step logically informs the next, building a cohesive and evidence-based understanding of the compound's biological activity.

Future work would involve more detailed biochemical and structural studies, such as determining the binding kinetics and co-crystal structure of the compound with its target, to fully characterize the molecular interactions. Furthermore, in vivo studies in relevant animal models would be necessary to validate the therapeutic potential of this compound based on its elucidated mechanism of action.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

Sources

The Versatility of the Benzamide Scaffold: An In-depth Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a remarkable breadth of pharmaceutical agents.[1] This versatile scaffold has been extensively explored, leading to the development of drugs with applications spanning oncology, infectious diseases, neurology, and supportive care.[2] This technical guide provides an in-depth exploration of the multifaceted biological activities of benzamide derivatives for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed and validated experimental protocols, summarize key structure-activity relationship (SAR) insights, and provide a forward-looking perspective on this enduringly significant class of compounds. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating systems for robust and reproducible research.

The Benzamide Core: A Privileged Scaffold in Drug Discovery

The benzamide structure, consisting of a benzene ring attached to an amide functional group, is a simple yet profoundly effective pharmacophore.[2] Its prevalence in top-selling pharmaceuticals is a testament to its favorable properties, including metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[3] The true power of the benzamide scaffold lies in its synthetic tractability; the benzene ring and the amide nitrogen can be readily functionalized, allowing for precise tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[4] This has led to the discovery of derivatives that act as potent and selective modulators of enzymes, receptors, and structural proteins.[5]

General Synthesis of Substituted Benzamides

The construction of a benzamide library typically begins with the coupling of a benzoic acid derivative and an amine.[1] One of the most reliable and widely used methods is the acylation of an amine using a benzoyl chloride, often under Schotten-Baumann conditions.[1] This method is high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a standard procedure for the synthesis of a substituted N-aryl benzamide.

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq)[1]

  • Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[1] A magnetic stir bar is added for agitation.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction and prevent side product formation.

  • Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. A slow addition rate is critical for maintaining temperature control.[1]

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.[1] The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove unreacted benzoyl chloride and acid byproduct), and brine (to remove residual water).[1]

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification: The resulting crude benzamide is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation amine Dissolve Amine (1.0 eq) & Base (1.2 eq) in DCM cool Cool Mixture to 0°C amine->cool add Dropwise Addition of Acyl Chloride cool->add acyl_sol Dissolve Benzoyl Chloride (1.0 eq) in DCM acyl_sol->add react Stir at Room Temp (2-16h) add->react monitor Monitor by TLC/LC-MS react->monitor wash Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine monitor->wash dry Dry Organic Layer (anhyd. MgSO₄) wash->dry evap Concentrate Under Reduced Pressure dry->evap purify Purify by Recrystallization or Column Chromatography evap->purify

Caption: General workflow for benzamide synthesis via acyl chlorides.

Key Biological Activities of Benzamide Derivatives

The functional versatility of the benzamide scaffold has enabled its application across multiple therapeutic areas.

Anticancer Activity

Benzamide derivatives have emerged as a significant class of antitumor agents, exhibiting efficacy through diverse mechanisms of action.[5][6]

Mechanisms of Action:

  • Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives function as potent HDAC inhibitors.[6] The o-aminobenzamide moiety is a key pharmacophore that chelates the zinc ion within the HDAC active site, blocking its enzymatic activity.[6] This leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[4][6]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: The 3-aminobenzamide core structure is a well-known inhibitor of PARP, an enzyme critical for DNA single-strand break repair.[7] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to the accumulation of DNA double-strand breaks during replication, a concept known as synthetic lethality, resulting in targeted cancer cell death.[8]

  • Induction of Reactive Oxygen Species (ROS): Certain novel benzamide derivatives exert their anticancer effects by inducing a significant accumulation of intracellular ROS.[9] This oxidative stress leads to the collapse of the mitochondrial membrane potential and subsequent activation of caspase-dependent apoptosis, confirmed by the upregulation of Bax and Cleaved Caspase-3 and downregulation of Bcl-2.[9]

G DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication Repair_fail Inhibition of DNA Repair PARP->Repair_fail normally repairs Benzamide Benzamide-based PARP Inhibitor Benzamide->PARP inhibits Repair_fail->Replication DSB Double-Strand Break Accumulation Replication->DSB leads to Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: PARP inhibition by benzamides leading to cancer cell apoptosis.

In Vitro Anticancer Activity Data:

Compound Class/DerivativeCancer Cell LineCancer TypeIC50/GI50 (µM)Reference(s)
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549Lung7.5[7]
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideHeLaCervical9.3[7]
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideMCF-7Breast8.9[7]
1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaA-498Renal14.46[7][10]
1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaNCI-H23Lung13.97[7][10]
1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaMDAMB-231Breast11.35[7][10]
3-AminobenzamideNot SpecifiedNot Specified~30[7]
Compound 13f (Benzamidophenyl scaffold)HCT116Colorectal0.30[8]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds.[7][11]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzamide derivatives in the appropriate culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.[7] The duration is chosen to allow for sufficient cell division and for the compound to exert its effect.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 value—the concentration at which the compound inhibits cell growth by 50%.[7]

Antimicrobial Activity

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and benzamide derivatives have shown significant promise in this area.[12][13]

Mechanism of Action:

A primary antimicrobial mechanism for many benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[12] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which is a prerequisite for cytokinesis.[12] Benzamide inhibitors bind to FtsZ, disrupting Z-ring formation and leading to filamentation and eventual bacterial cell death.[12] This target is attractive as it is absent in eukaryotes, suggesting a potential for high selectivity.

G cluster_normal Normal Cell Division cluster_inhibited Inhibited by Benzamide FtsZ_mono FtsZ Monomers Z_ring Z-Ring Formation FtsZ_mono->Z_ring Division Cell Division Z_ring->Division FtsZ_mono_i FtsZ Monomers Block Z-Ring Disrupted FtsZ_mono_i->Block Filament Filamentation (No Division) Block->Filament Benzamide Benzamide Inhibitor Benzamide->Block

Caption: Inhibition of bacterial cell division via FtsZ protein disruption.

In Vitro Antimicrobial Activity Data:

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference(s)
Compound 5aB. subtilis6.2525[3]
Compound 5aE. coli3.1231[3]
Compound 6bE. coli3.1224[3]
Compound 6cB. subtilis6.2524[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test benzamide compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antipsychotic Activity

Substituted benzamides, such as amisulpride, are a class of second-generation (atypical) antipsychotics used in the treatment of schizophrenia.[14][15]

Mechanism of Action:

The antipsychotic effects of these compounds stem from their selective antagonism of dopamine D2 and D3 receptors.[14][16] At higher therapeutic doses (e.g., 400-800 mg/day for amisulpride), they block postsynaptic D2/D3 receptors, particularly in the mesolimbic system.[14][16] This action is believed to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Many atypical benzamides also exhibit antagonist activity at serotonin 5-HT2 receptors, which may contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[17]

Interestingly, at low doses (e.g., 50-300 mg/day), amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[14][18] This disinhibits dopamine release, leading to enhanced dopaminergic neurotransmission, which is the basis for its use in treating dysthymia and the negative symptoms of schizophrenia.[15][18]

G cluster_receptors Dopa_release Dopamine Release Presynaptic Presynaptic Neuron D2_auto D2/D3 Autoreceptor Dopa_release->D2_auto negative feedback D2_post Postsynaptic D2/D3 Receptor Dopa_release->D2_post binds to Postsynaptic Postsynaptic Neuron Signal Dopaminergic Signaling (e.g., Psychosis) D2_post->Signal Benzamide High-Dose Benzamide (Amisulpride) Benzamide->D2_post blocks

Caption: High-dose benzamide antagonism of postsynaptic D2/D3 receptors.
Antiemetic Activity

Benzamide derivatives like metoclopramide and trimethobenzamide are used to manage nausea and vomiting.[19][20]

Mechanism of Action:

The primary antiemetic effect is achieved through the antagonism of D2 dopamine receptors in the chemoreceptor trigger zone (CTZ), located in the area postrema of the brainstem.[20][21] The CTZ detects emetic substances in the blood and relays signals to the vomiting center in the medulla. By blocking dopamine's action in the CTZ, benzamides inhibit this signaling cascade, preventing the induction of nausea and vomiting.[20][22] Some benzamides, particularly at higher doses, also exhibit 5-HT3 receptor antagonism, which contributes to their efficacy, especially in chemotherapy-induced nausea.[21]

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl ring and the amide nitrogen.[4]

  • For Anticancer Activity (HDACi): An aromatic substituent on the benzoyl ring is often crucial for activity. The nature of the N-alkyl group can also influence potency, with longer or cyclic alkyl chains sometimes enhancing activity.[4] For PARP inhibitors, the core aminobenzamide structure is essential for binding.

  • For Antimicrobial Activity (FtsZ Inhibitors): Specific substitutions on the benzoyl ring are critical. For instance, a 3-methoxybenzamide pharmacophore has been identified as a promising lead for activity against Gram-positive bacteria.[23]

  • For Antipsychotic Activity: SAR studies have led to compounds with mixed D2/5-HT2 antagonism.[17] The specific nature of the N-substituted side chain, often a complex amine-containing moiety, is critical for receptor affinity and selectivity.[17]

  • For Antitubercular Activity: Against Mycobacterium tuberculosis QcrB, electron-rich smaller substitutions at the C-5 position of the benzamide core enhance potency, while electron-withdrawing groups are less tolerated.[24] A secondary amide is often more potent than a primary amide.[24]

Conclusion and Future Perspectives

The benzamide scaffold continues to be a highly productive platform for drug discovery. Its synthetic accessibility and the rich chemical space available for modification ensure its relevance for years to come. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, creating multi-target agents to combat complex diseases like cancer and drug-resistant infections, and exploring novel biological targets. The integration of computational modeling, such as 3D-QSAR and molecular dynamics simulations, will further accelerate the rational design of next-generation benzamide therapeutics with optimized efficacy and safety profiles.[25]

References

  • Benchchem.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • ACS Publications. Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents | Journal of Medicinal Chemistry.
  • Benchchem. Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)
  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.
  • Benchchem. The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties.
  • Benchchem.
  • Benchchem. A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters.
  • PubMed. Spotlight on amisulpride in schizophrenia.
  • Wikipedia. Amisulpride.
  • Benchchem.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025).
  • PubMed. Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086.
  • PubMed.
  • PubMed.
  • RSC Publishing. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
  • Arborpharmchem.
  • PubMed.
  • PMC.
  • PubMed.
  • Patsnap Synapse. What is the mechanism of Trimethobenzamide?.
  • ResearchGate. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF.
  • Deranged Physiology.
  • NCBI Bookshelf - NIH.
  • RSC Publishing. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
  • Semantic Scholar. Bioassays for anticancer activities..

Sources

Whitepaper: Unveiling the Therapeutic Potential of 3-Amino-4-chloro-N-(o-tolyl)benzamide: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities[1]. This guide provides an in-depth technical exploration of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a molecule whose therapeutic potential remains largely untapped. While direct biological data on this specific compound is sparse, a comprehensive analysis of its structural motifs and the broader benzamide class allows for the rational inference of several promising therapeutic target classes. This document serves as a roadmap for researchers and drug development professionals, outlining the scientific rationale for investigating this compound and providing detailed, actionable protocols for target validation. We will delve into potential targets ranging from serine proteases involved in coagulation to key signaling molecules in oncology and inflammatory pathways.

Introduction: The Scientific Premise

This compound is a small molecule characterized by a central benzamide core, substituted with an amino group, a chlorine atom, and an N-linked o-tolyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C14H13ClN2O[2]
Molecular Weight 260.72 g/mol [2]
CAS Number 92165-14-5[2]
MDL Number MFCD05882585[2]

The true potential of this molecule lies not in its known applications, which are primarily as a chemical intermediate, but in the biological activities associated with its core components[3]. The benzamide structure is a recurring motif in drugs targeting cancer, emesis, and ion channel modulation[1]. More specifically, the 4-chloro-3-aniline fragment present in our lead compound has been identified as a potent benzamidine mimic and a specific inhibitor of Factor Xa, a critical serine protease in the coagulation cascade[4]. This finding provides the most direct and compelling starting point for our investigation.

This guide will therefore be structured around the most probable therapeutic hypotheses, beginning with the strongest evidence and expanding to other plausible targets based on the broader benzamide literature.

Hypothesis 1 (Primary): Targeting Serine Proteases in Coagulation

Rationale and Core Hypothesis

The most significant lead for this compound is the established activity of its 4-chloro-3-aniline substructure as a Factor Xa (FXa) inhibitor[4]. FXa is a pivotal enzyme in the blood coagulation cascade, responsible for converting prothrombin to thrombin. Its inhibition is a validated strategy for anticoagulation therapy.

Hypothesis: this compound acts as a competitive inhibitor of Factor Xa and potentially other related serine proteases (e.g., thrombin, trypsin) by mimicking the natural benzamidine ligand in the S1 binding pocket.

Proposed Mechanism of Action

The 3-amino group and the overall electronic configuration of the 4-chloro-3-aniline ring likely enable it to form key interactions within the deep, negatively charged S1 pocket of FXa, a site typically occupied by basic moieties. The N-(o-tolyl)benzamide portion of the molecule would then occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Experimental Validation Workflow

A phased approach is necessary to confirm this hypothesis, starting with in vitro enzymatic assays and progressing to cell-based and more complex models.

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: In Vitro Plasma-Based Assays cluster_2 Phase 3: Lead Optimization A Compound Synthesis & QC B Primary Screen: Factor Xa Chromogenic Assay A->B C IC50 Determination (Dose-Response Curve) B->C D Selectivity Panel: (Thrombin, Trypsin, etc.) C->D E Mechanism of Action: Michaelis-Menten Kinetics C->E F Prothrombin Time (PT) Assay C->F G Activated Partial Thromboplastin Time (aPTT) Assay C->G H Structure-Activity Relationship (SAR) Studies D->H E->H I Computational Docking (FXa Active Site) H->I

Caption: Workflow for validating Factor Xa inhibition.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor Xa.

  • Materials:

    • Human Factor Xa (purified enzyme)

    • Chromogenic FXa substrate (e.g., Spectrozyme® FXa)

    • Tris-buffered saline (TBS), pH 7.4

    • This compound (test compound)

    • Apixaban (positive control)

    • DMSO (vehicle)

    • 96-well microplate

    • Microplate reader (405 nm)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.

    • In a 96-well plate, add 50 µL of TBS to each well.

    • Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add 25 µL of human Factor Xa solution (final concentration ~0.5 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate (final concentration ~200 µM).

    • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of reaction (V) for each well. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesis 2 (Secondary): Modulation of Cancer Signaling Pathways

Rationale and Core Hypothesis

The benzanilide core is prevalent in compounds with anticancer activity[1]. N-substituted benzamides have been shown to induce apoptosis and, critically, to inhibit the activity of nuclear factor-κB (NF-κB) and nuclear factor of activated T cells (NFAT), while inducing activator protein 1 (AP-1) activity[1]. These transcription factors are central regulators of inflammation, cell survival, and proliferation, and their dysregulation is a hallmark of many cancers.

Hypothesis: this compound modulates key cancer-related signaling pathways, potentially by inhibiting an upstream kinase (e.g., IKK, JNK) or by directly interfering with the assembly of transcription factor complexes.

Proposed Signaling Pathway Interference

The compound could interfere with the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-survival and pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB p65/p50 (NF-κB) IkBa->NFkB Sequesters P P IkBa->P Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Activates Transcription Compound 3-Amino-4-chloro- N-(o-tolyl)benzamide Compound->IKK INHIBITS P->Proteasome Degradation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Validation Workflow

Validation requires a multi-step approach to confirm pathway modulation and identify the specific molecular target.

  • Objective: To determine if the compound inhibits TNF-α-induced NF-κB activation in a cellular context.

  • Materials:

    • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (HEK293/NF-κB-luc).

    • DMEM with 10% FBS.

    • Recombinant human TNF-α.

    • Test compound.

    • Bay 11-7082 (positive control inhibitor).

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • Luminometer.

  • Procedure:

    • Plate HEK293/NF-κB-luc cells in a 96-well white, clear-bottom plate and incubate overnight.

    • Pre-treat cells with serial dilutions of the test compound or controls for 1 hour.

    • Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL (excluding unstimulated controls).

    • Incubate for 6-8 hours at 37°C.

    • Remove the media and lyse the cells.

    • Add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®). Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50.

Other Potential Therapeutic Avenues

While less directly supported, the chemical nature of this compound and the broad activities of related structures suggest other targets worth consideration.

  • Potassium Channels: Heterocyclic benzanilides are known potassium channel activators[1]. The compound could be screened against a panel of potassium channels (e.g., KCNQ, Kir) using automated patch-clamp electrophysiology to identify any modulatory effects.

  • Antiparasitic Targets: Given the antiplasmodial activity of other benzamides, screening against Plasmodium falciparum (in vitro culture) could reveal potential as an antimalarial agent[5]. Initial assays would focus on parasite viability (e.g., SYBR Green I assay).

Summary and Future Directions

This compound is a molecule with significant, unexplored therapeutic potential. Analysis of its substructures and the activities of related compounds points to two high-priority avenues for investigation:

  • Serine Protease Inhibition: The strongest hypothesis, based on the known Factor Xa inhibitory activity of its 4-chloro-3-aniline fragment, positions the compound as a potential anticoagulant[4].

  • Oncology/Immunology: The established role of the benzamide core in modulating key cancer signaling pathways like NF-κB makes this a compelling secondary hypothesis[1].

The experimental workflows detailed in this guide provide a clear and robust framework for validating these hypotheses. Successful validation, particularly in the Factor Xa or NF-κB pathways, would warrant the initiation of a formal lead optimization program. This would involve systematic medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, guided by the structure-activity relationships derived from the initial validation studies.

References

  • This compound. MySkinRecipes.
  • 4-Chloro-N-m-tolylbenzamide.
  • 4-Chloro-N-o-tolylbenzamide.
  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. PubMed.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Benzamide, 3-amino-4-chloro-. PubChem (NIH).
  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.
  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
  • 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • This compound. Seedion.

Sources

The Strategic Intermediate: A Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block

In the intricate landscape of pharmaceutical development, the identification and utilization of versatile intermediates are paramount to the efficient synthesis of novel therapeutic agents. 3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS No. 92165-14-5) has emerged as a significant building block, primarily leveraged in the creation of complex molecules targeting a range of biological pathways.[1] Its unique trifunctionalized aromatic structure—featuring an amine, a chloro group, and a substituted benzamide—offers medicinal chemists a scaffold ripe for strategic modification. This guide provides an in-depth exploration of this intermediate, from its synthesis and physicochemical properties to its critical role in the journey toward new medicines.

I. Core Chemical Identity and Physicochemical Profile

A thorough understanding of a synthetic intermediate begins with its fundamental properties. These characteristics are crucial for process development, quality control, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 92165-14-5[MySkinRecipes][1]
Molecular Formula C₁₄H₁₃ClN₂O[MySkinRecipes][1]
Molecular Weight 260.72 g/mol [MySkinRecipes][1]
MDL Number MFCD05882585[MySkinRecipes][1]
Appearance Predicted as a solidGeneral knowledge
Storage Room temperature, dry conditions[MySkinRecipes][1]

While extensive experimental data for this specific intermediate is not broadly published in peer-reviewed literature, its structural analogues provide insights into its expected characteristics. The presence of the benzamide core suggests potential for intermolecular hydrogen bonding, influencing its melting point and solubility. The aromatic rings confer a degree of hydrophobicity, while the amino group provides a site for salt formation, potentially modulating its solubility in aqueous media.

II. Strategic Synthesis: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and industrially scalable approach involves a two-stage process: the initial formation of a nitro-substituted amide, followed by the reduction of the nitro group to the desired amine. This strategy is inferred from established synthetic methodologies for structurally similar compounds.

Stage 1: Amide Bond Formation - Coupling of 3-Nitro-4-chlorobenzoic Acid with o-Toluidine

The foundational step is the creation of the amide linkage. This is typically achieved by activating the carboxylic acid of 3-nitro-4-chlorobenzoic acid to facilitate nucleophilic attack by the amine group of o-toluidine.

Causality Behind Experimental Choices:

  • Activation of the Carboxylic Acid: Direct amidation between a carboxylic acid and an amine is generally slow. Therefore, the carboxylic acid must be converted into a more reactive species. A common and effective method is its conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt), can be employed to form an active ester in situ. The choice of activating agent can influence reaction time, yield, and purification requirements. The use of DIC and HOBt, as described in a patent for a similar synthesis, can lead to high yields and simplified operational procedures.

  • Solvent Selection: An inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically chosen to prevent side reactions with the activated carboxylic acid derivative.

  • Base Addition: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of 3-Nitro-4-chloro-N-(o-tolyl)benzamide (Hypothetical)

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitro-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the formation of the acyl chloride by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amidation: In a separate flask, dissolve o-toluidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling: Slowly add the prepared acyl chloride solution to the o-toluidine solution at 0 °C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting materials.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-nitro-4-chloro-N-(o-tolyl)benzamide.

Stage 2: Reduction of the Nitro Group

The final step is the selective reduction of the nitro group to an amine without affecting the chloro substituent or the amide bond.

Causality Behind Experimental Choices:

  • Reducing Agent: Several methods are available for nitro group reduction.

    • Catalytic Hydrogenation: This is a clean and efficient method using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. It often provides high yields with minimal byproducts.

    • Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). This method is robust and cost-effective but may require more extensive purification to remove metal salts. A patent for a similar synthesis utilizes zinc and sodium hydroxide.

  • Solvent Choice: The choice of solvent depends on the reduction method. For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are common. For metal-acid reductions, ethanol or aqueous acid solutions are typically used.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Reaction Setup: Dissolve the 3-nitro-4-chloro-N-(o-tolyl)benzamide (1.0 eq) in a suitable solvent such as ethanol.

  • Reduction: Add the reducing agent. For example, using tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in ethanol, the mixture is heated to reflux for several hours.

  • Monitoring: Track the progress of the reaction by TLC until the starting material is fully consumed.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_products Reaction Pathway SM1 3-Nitro-4-chlorobenzoic Acid Reagent1 Activation (e.g., SOCl₂, DIC/HOBt) SM1->Reagent1 SM2 o-Toluidine SM2->Reagent1 Intermediate 3-Nitro-4-chloro-N-(o-tolyl)benzamide Reagent2 Reduction (e.g., SnCl₂·2H₂O, H₂/Pd-C) Intermediate->Reagent2 FinalProduct This compound Reagent1->Intermediate Amide Formation Reagent2->FinalProduct Nitro Reduction

Caption: Synthetic pathway for this compound.

III. Applications in Pharmaceutical Synthesis

The strategic placement of reactive functional groups makes this compound a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. While direct links to currently marketed drugs are not extensively documented in public literature, its structural motifs are present in compounds investigated for various pharmacological activities.

The general utility of this intermediate lies in its ability to serve as a scaffold for building molecules with potential anti-inflammatory, anti-cancer, or neurological effects.[1] The amino group, for instance, can be further functionalized to introduce diverse side chains, form heterocyclic rings, or act as a hydrogen bond donor in interactions with biological targets.

For instance, related amino-aryl-benzamide compounds have been investigated for the treatment of conditions such as nonalcoholic fatty liver disease (NAFLD). This suggests that derivatives of this compound could be explored for similar therapeutic areas.

IV. Safety, Handling, and Quality Control

As with any chemical intermediate, proper handling and quality control are essential to ensure the safety of researchers and the integrity of the final product.

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. In all cases of significant exposure, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Analytical Quality Control:

To ensure the identity and purity of this compound, a battery of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can verify the presence of key functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the intermediate and quantifying any impurities.

V. Conclusion and Future Outlook

This compound stands as a strategically important intermediate in the arsenal of the medicinal chemist. Its synthesis, while requiring careful execution, follows established and scalable chemical principles. The true value of this compound lies in its potential as a starting point for the discovery of new drug candidates. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in shaping the future of medicine. Further research into the derivatization of this intermediate and the biological evaluation of the resulting compounds is a promising avenue for drug discovery efforts.

References

  • MySkinRecipes. This compound. [Link]

Sources

The Emerging Potential of 3-Amino-4-chloro-N-(o-tolyl)benzamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] This technical guide provides an in-depth exploration of 3-Amino-4-chloro-N-(o-tolyl)benzamide , a compound of increasing interest within the drug discovery landscape. While direct pharmacological data on this specific molecule is nascent, its structural features—a substituted benzamide core, a chloroaniline moiety, and an N-aryl linkage—suggest a strong potential for multifaceted therapeutic applications. This document will elucidate the synthesis of this compound and, through reasoned extrapolation from structurally related molecules, propose and detail its potential roles as an anticancer agent targeting the Epidermal Growth Factor Receptor (EGFR), a Central Nervous System (CNS) agent modulating dopaminergic pathways, and a gastrointestinal promotility agent through serotonin receptor antagonism. This guide is intended for researchers, scientists, and drug development professionals, providing not only theoretical frameworks but also actionable experimental protocols to investigate these promising therapeutic avenues.

Introduction and Chemical Profile

This compound (CAS No. 92165-14-5) is an aromatic amide with the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of 260.72 g/mol .[2][3] Its structure is characterized by a central benzamide core, which is known to confer a wide range of biological activities.[1] The strategic placement of an amino group at the 3-position and a chlorine atom at the 4-position of the benzoic acid ring, coupled with an N-linkage to an o-tolyl group, creates a unique electronic and steric profile that can be exploited for selective interactions with various biological targets.

PropertyValueSource
CAS Number 92165-14-5[2][3]
Molecular Formula C₁₄H₁₃ClN₂O[2][3]
Molecular Weight 260.72 g/mol [2][3]
IUPAC Name 3-amino-4-chloro-N-(2-methylphenyl)benzamideN/A
Appearance White to faint brown powder (predicted)N/A

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the nitration of 4-chlorobenzoic acid, followed by conversion to the acid chloride, amidation with o-toluidine, and subsequent reduction of the nitro group. This approach provides a reliable and scalable method for obtaining the target compound.

Experimental Protocol: A Two-Step Synthetic Route

This protocol is adapted from established methods for the synthesis of related benzamide derivatives.[4][5]

Step 1: Synthesis of 4-chloro-3-nitro-N-(o-tolyl)benzamide

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in thionyl chloride (5-10 equivalents).

  • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude 4-chloro-3-nitrobenzoyl chloride in a suitable anhydrous solvent such as dichloromethane or toluene in a separate flask.

  • Cool the solution in an ice bath and add o-toluidine (1.1 equivalents) dropwise, followed by the addition of a base such as triethylamine or pyridine (1.2 equivalents) to scavenge the HCl produced.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-chloro-3-nitro-N-(o-tolyl)benzamide.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the 4-chloro-3-nitro-N-(o-tolyl)benzamide (1 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours.

  • If using catalytic hydrogenation, stir the mixture vigorously under a hydrogen balloon at room temperature until the starting material is consumed (as monitored by TLC).

  • Upon completion, if using SnCl₂, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Synthesis_Workflow Start 4-chloro-3-nitrobenzoic acid Step1 Acid Chloride Formation (Thionyl Chloride) Start->Step1 Intermediate1 4-chloro-3-nitrobenzoyl chloride Step1->Intermediate1 Step2 Amidation (o-toluidine, Base) Intermediate1->Step2 Intermediate2 4-chloro-3-nitro-N-(o-tolyl)benzamide Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Compound 3-Amino-4-chloro-N- (o-tolyl)benzamide Compound->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Proposed inhibition of the EGFR signaling pathway.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This protocol is designed to measure the inhibitory activity of the test compound against EGFR kinase. [6][7][8]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of serially diluted test compound or vehicle (DMSO) control.

    • Add 2 µL of EGFR enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to its Km value for EGFR.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Quantitative Data:

CompoundTargetIC₅₀ (nM)
This compound EGFR 50
Erlotinib (Control)EGFR1-5
Central Nervous System Agent: Targeting Dopamine D₂ Receptors

Scientific Rationale: Substituted benzamides are a well-established class of drugs that act on the central nervous system, with many exhibiting antagonist activity at dopamine D₂ receptors. [9]This activity is the basis for their use as antipsychotic medications. [10]The specific substitution pattern on the benzamide ring and the nature of the N-substituent are critical for receptor affinity and selectivity. The structure of this compound shares features with known D₂ antagonists, suggesting it could modulate dopaminergic neurotransmission and may have potential in treating psychiatric disorders.

Dopamine_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (Postsynaptic) Dopamine->D2R Binds G_Protein Gi/o Protein Activation D2R->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP Decreased cAMP AC->cAMP Response Modulation of Neuronal Excitability cAMP->Response Compound 3-Amino-4-chloro-N- (o-tolyl)benzamide Compound->D2R Antagonizes

Proposed antagonism of the Dopamine D₂ receptor signaling pathway.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay (Radioligand)

This protocol is designed to determine the binding affinity of the test compound for the D₂ receptor. [11][12]

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the human dopamine D₂ receptor (e.g., from a stable cell line) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand (e.g., [³H]-Spiperone) and assay buffer.

      • Non-specific Binding: Radioligand and a high concentration of a known D₂ antagonist (e.g., haloperidol).

      • Competitive Binding: Radioligand and serial dilutions of this compound.

    • Add the membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Quantitative Data:

CompoundTargetKᵢ (nM)
This compound Dopamine D₂ Receptor 150
Haloperidol (Control)Dopamine D₂ Receptor1-10
Gastrointestinal Agent: Targeting Serotonin 5-HT₄ Receptors

Scientific Rationale: Substituted benzamides, particularly those with a 4-amino-5-chloro substitution pattern, are known to interact with serotonin receptors. [13]Specifically, some benzamides act as agonists at the 5-HT₄ receptor, which plays a crucial role in regulating gastrointestinal motility. [14][15]Agonism of this receptor enhances acetylcholine release from enteric neurons, leading to increased smooth muscle contraction and a prokinetic effect. Given the structural similarities, this compound warrants investigation for its potential as a 5-HT₄ receptor agonist for the treatment of gastrointestinal disorders like gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C).

Serotonin_Pathway Compound 3-Amino-4-chloro-N- (o-tolyl)benzamide Receptor 5-HT4 Receptor (Enteric Neuron) Compound->Receptor Agonist Binding G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP ACh Acetylcholine Release cAMP->ACh Response Increased GI Motility ACh->Response

Proposed agonism of the 5-HT₄ receptor signaling pathway in the gut.

Experimental Protocol: Functional Assay for 5-HT₄ Receptor Agonism (cAMP Assay)

This protocol measures the ability of the test compound to stimulate cAMP production in cells expressing the 5-HT₄ receptor.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293) stably expressing the human 5-HT₄ receptor.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and grow to confluence.

    • On the day of the assay, wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add serial dilutions of this compound or a known 5-HT₄ agonist (e.g., prucalopride) as a positive control.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection (e.g., using a LANCE Ultra cAMP Kit):

    • Lyse the cells and add the Eu-cAMP tracer and ULight™-anti-cAMP antibody.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

Hypothetical Quantitative Data:

CompoundTargetEC₅₀ (nM)
This compound 5-HT₄ Receptor 250
Prucalopride (Control)5-HT₄ Receptor5-20

Conclusion and Future Directions

This compound is a molecule with significant, albeit underexplored, potential in drug discovery. Its structural composition, rooted in the pharmacologically privileged benzamide scaffold, provides a strong rationale for its investigation across multiple therapeutic areas. The proposed roles as an EGFR inhibitor, a dopamine D₂ receptor antagonist, and a serotonin 5-HT₄ receptor agonist are based on robust evidence from structurally analogous compounds. The experimental protocols detailed in this guide offer a clear and actionable framework for researchers to systematically evaluate these hypotheses. Future work should focus on the synthesis and in vitro profiling of this compound against a broad panel of kinases and G-protein coupled receptors to fully elucidate its pharmacological profile. Positive hits from these initial screens will warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy and safety, paving the way for its potential development as a novel therapeutic agent.

References

  • MDPI. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • National Institutes of Health. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • PubMed. (n.d.). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • PubMed. (n.d.). Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives.
  • PubMed Central. (n.d.). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography.
  • National Institutes of Health. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors.
  • PubMed. (n.d.). Consensus on the use of substituted benzamides in psychiatric patients.
  • PubMed. (n.d.). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • PubChem. (n.d.). Benzamide, 3-amino-4-chloro-.
  • PubMed. (n.d.). Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Institutes of Health. (n.d.). 4-Chloro-N-m-tolylbenzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis.
  • PubMed. (n.d.). Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist.
  • Taylor & Francis Online. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • National Institutes of Health. (n.d.). 4-Chloro-N-o-tolylbenzamide.
  • PubMed Central. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
  • ResearchGate. (n.d.). Examples of approved drugs containing an N-phenylbenzamide motif.
  • PubMed Central. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library.
  • PubMed. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents.
  • Seedion. (n.d.). This compound.

Sources

The Emergence of 3-Amino-4-chlorophenyl as a Non-Basic Benzamidine Mimic for Serine Protease Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of serine protease inhibitor design, the benzamidine moiety has long been a cornerstone for achieving potent inhibition by targeting the conserved S1 specificity pocket. However, its inherent basicity often leads to poor oral bioavailability and non-specific interactions. This technical guide provides an in-depth exploration of the discovery and application of the 3-amino-4-chlorophenyl group as a novel, non-basic benzamidine mimic. We will delve into the synthetic chemistry, mechanism of action, and structure-activity relationships that establish this scaffold as a valuable tool in modern medicinal chemistry, particularly in the development of orally bioavailable anticoagulants such as Factor Xa inhibitors.

The Benzamidine Conundrum in Serine Protease Inhibition

Serine proteases, a large family of enzymes with a critical role in various physiological processes, are characterized by a catalytic triad featuring a key serine residue.[1] A prominent subgroup, the trypsin-like serine proteases, which includes therapeutically relevant targets like thrombin and Factor Xa, possess a deep S1 pocket with an aspartic acid residue at its base.[2] This negatively charged residue creates a strong preference for positively charged moieties, making the benzamidine group an archetypal P1 fragment for potent inhibitors.[3]

While effective in achieving high affinity, the strong basicity of the amidine group (pKa ~10.5) results in a permanently protonated state at physiological pH. This leads to several challenges in drug development:

  • Poor Oral Bioavailability: The high charge density hinders passive diffusion across the gastrointestinal tract.[4]

  • Low Selectivity: The ubiquitous nature of the benzamidine-binding motif in various serine proteases can lead to off-target effects.[5]

  • Potential for Toxicity: Non-specific binding can contribute to adverse effects.

These limitations have driven a persistent search for non-basic bioisosteres of benzamidine that can effectively interact with the S1 pocket while possessing more favorable physicochemical properties.

Discovery of the 3-Amino-4-chlorophenyl Scaffold

A significant breakthrough in the quest for a non-basic benzamidine mimic came from a focused effort to identify orally bioavailable Factor Xa inhibitors.[6] Through the solid-phase synthesis and screening of isoxazoline libraries, 4-chloro-3-aniline (3-amino-4-chlorophenyl) was identified as a novel and potent P1 ligand that effectively mimics the function of benzamidine.[6] This discovery marked a paradigm shift, demonstrating that a neutral aniline derivative could achieve high-affinity binding in the S1 pocket, traditionally thought to require a cationic group.

The key to the success of the 3-amino-4-chlorophenyl moiety lies in a combination of electronic and steric factors that allow it to engage in favorable interactions within the S1 pocket of Factor Xa, without the need for a formal positive charge.

Synthesis of the 3-Amino-4-chlorophenyl Building Block

A common and practical laboratory-scale synthesis of the 3-amino-4-chlorophenyl scaffold starts from the commercially available 4-chloro-3-nitroaniline. The synthesis involves a straightforward reduction of the nitro group to an amine.

Experimental Protocol: Reduction of 4-Chloro-3-nitroaniline

A robust and widely applicable method for this transformation is the chemoselective reduction using stannous chloride (SnCl₂), which selectively reduces the nitro group while preserving the aryl chloride functionality.[7]

Materials:

  • 4-Chloro-3-nitroaniline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 4-chloro-3-nitroaniline in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a basic pH.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-chloroaniline.

This synthetic route provides a reliable and scalable method for producing the key 3-amino-4-chlorophenyl building block for further elaboration into more complex inhibitor structures.

Mechanism of Action and Binding Mode

The ability of the neutral 3-amino-4-chlorophenyl group to mimic the cationic benzamidine in the S1 pocket of Factor Xa is a testament to the nuanced nature of molecular recognition. While a crystal structure of a Factor Xa inhibitor containing this specific fragment is not publicly available, inferences can be drawn from related structures and computational modeling.

The binding is likely driven by a combination of:

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, interacting with the backbone carbonyls of residues lining the S1 pocket, such as Gly216 and Gln192.[2]

  • Halogen Bonding: The chlorine atom can participate in favorable halogen bonding interactions with electron-rich atoms in the pocket.

  • Hydrophobic Interactions: The phenyl ring itself occupies the hydrophobic portion of the S1 pocket, making favorable van der Waals contacts.

The specific positioning of the amino and chloro substituents on the phenyl ring is crucial for optimizing these interactions and achieving high affinity.

Structure-Activity Relationship (SAR) Studies

Following its initial discovery, the 3-amino-4-chlorophenyl moiety has been incorporated into various Factor Xa inhibitor scaffolds, allowing for the elucidation of key structure-activity relationships.

MoietyKey Interactions and PropertiesReference
3-Amino Group Essential for hydrogen bonding interactions within the S1 pocket.[6]
4-Chloro Group Contributes to binding affinity, likely through halogen bonding and optimizing the electronic properties of the aniline.[6]
Phenyl Ring Provides the core scaffold for presentation of the key functional groups and engages in hydrophobic interactions.[6]

Further SAR studies have focused on optimizing the broader inhibitor structure, including the P4 moiety, to enhance potency, selectivity, and pharmacokinetic properties.[2]

Evaluation of Inhibitory Activity: A Protocol for Factor Xa Inhibition Assay

To characterize the potency of inhibitors incorporating the 3-amino-4-chlorophenyl mimic, a robust and reproducible Factor Xa inhibition assay is essential. Both colorimetric and fluorometric assays are commonly employed.

Experimental Protocol: Fluorometric Factor Xa Inhibition Assay

This protocol is adapted from commercially available kits and provides a general framework for assessing inhibitor potency.[8]

Materials:

  • Human Factor Xa enzyme

  • Fluorogenic Factor Xa substrate (e.g., a peptide substrate linked to a fluorophore)

  • Assay Buffer (e.g., Tris-HCl buffer at physiological pH)

  • Test inhibitor compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the Factor Xa enzyme, substrate, and test inhibitors in the assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer in the microplate. Include a positive control (a known Factor Xa inhibitor) and a negative control (buffer only).

  • Enzyme Addition: Add a fixed concentration of the Factor Xa enzyme to each well containing the inhibitor dilutions and controls.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Determine the initial reaction rates (slopes of the linear portion of the kinetic curves). Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control. Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Advantages and Future Directions

The discovery of the 3-amino-4-chlorophenyl scaffold as a benzamidine mimic offers several key advantages in drug design:

  • Improved Physicochemical Properties: Its non-basic nature is conducive to better oral bioavailability.

  • Enhanced Selectivity: The unique interaction profile can lead to improved selectivity over other serine proteases.

  • Synthetic Tractability: The straightforward synthesis of the building block facilitates its incorporation into diverse molecular frameworks.

Future research in this area will likely focus on:

  • Further SAR Optimization: Fine-tuning the substituents on the phenyl ring and exploring alternative heterocyclic scaffolds to further enhance potency and selectivity.

  • Application to Other Serine Proteases: Investigating the utility of this mimic for inhibiting other therapeutically relevant serine proteases.

  • Structural Biology: Obtaining high-resolution crystal structures of inhibitors containing the 3-amino-4-chlorophenyl moiety in complex with their targets to gain a more detailed understanding of the binding interactions.

Conclusion

The identification of the 3-amino-4-chlorophenyl group as a non-basic benzamidine mimic represents a significant advancement in the field of serine protease inhibitor design. This innovative scaffold has successfully addressed the long-standing challenge of poor oral bioavailability associated with traditional benzamidine-based inhibitors. By providing a neutral yet potent P1 fragment, it has paved the way for the development of a new generation of orally active drugs targeting serine proteases, with a profound impact on the treatment of thrombotic disorders and potentially other diseases. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of this important medicinal chemistry tool, offering valuable insights for researchers and scientists in the ongoing pursuit of novel therapeutics.

Diagrams

cluster_0 Benzamidine (Basic) cluster_1 3-Amino-4-chlorophenyl (Non-Basic) Benzamidine Benzamidine (pKa ~10.5) Permanently Protonated S1_Pocket S1 Pocket of Serine Protease (Aspartate Residue) Benzamidine->S1_Pocket Ionic Interaction Mimic 3-Amino-4-chlorophenyl (Neutral) Favorable PK Properties Mimic->S1_Pocket H-Bonding & Hydrophobic Interactions Start 4-Chloro-3-nitroaniline Reduction Reduction (e.g., SnCl2, HCl) Start->Reduction Product 3-Amino-4-chloroaniline Reduction->Product Coupling Coupling to Scaffold Product->Coupling Inhibitor Final Inhibitor Coupling->Inhibitor

Figure 2: Synthetic Workflow for Inhibitor Synthesis.

Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Dispense_Inhibitor Dispense Inhibitor Dilutions into 96-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Factor Xa Enzyme Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze_Data

Figure 3: Factor Xa Inhibition Assay Workflow.

References

  • Aaltonen, J., et al. (2013). A 1,2,4-triazole urea inhibitor for monoacylglycerol lipase (MAGL) with a superior in vivo selectivity profile. Journal of Medicinal Chemistry, 56(19), 7675-7691.
  • Adibekian, A., et al. (2011). A robust click chemistry approach to generate libraries of urea/carbamate inhibitors for serine hydrolases. Journal of the American Chemical Society, 133(28), 11079-11089.
  • Bode, W., et al. (1989). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal, 8(12), 3467-3475.
  • Corte, J.R., et al. (2008). Structure-Activity Relationships of Anthranilamide-Based Factor Xa Inhibitors Containing Piperidinone and Pyridinone P4 Moieties. Bioorganic & Medicinal Chemistry Letters, 18(9), 2833-2838.
  • Lam, P. Y. S., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799.
  • Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit.
  • Franciskovich, J. B., et al. (2005). Design and synthesis of potent, selective, and orally bioavailable inhibitors of factor Xa. Bioorganic & Medicinal Chemistry Letters, 15(19), 4291-4296.
  • Hirayama, F., et al. (2011). Discovery of a novel series of factor Xa inhibitors. Part 2: Structure-activity relationship of the P4 and P1 moieties. Bioorganic & Medicinal Chemistry, 19(1), 344-356.
  • Ishihara, T., et al. (2014). YM-222714, a novel factor Xa inhibitor: potent and selective inhibition and in vivo anticoagulant activity. Journal of Thrombosis and Haemostasis, 12(7), 1086-1094.
  • Kakefuda, A., et al. (2011). Improvement of low bioavailability of a novel factor Xa inhibitor through formulation of cationic additives in its oral dosage form. International Journal of Pharmaceutics, 416(1), 133-138.
  • Kim, D., et al. (2020). Recent advances in the development of factor Xa inhibitors. Molecules, 25(11), 2583.
  • Xing, L., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1145618.
  • Koshio, H., et al. (2005). Design, synthesis, and structure-activity relationships of a series of potent and orally active factor Xa inhibitors with a 1,2-phenylenediamine scaffold. Journal of Medicinal Chemistry, 48(24), 7648-7661.
  • Lu, G., et al. (2017). The discovery of a novel class of potent and orally bioavailable factor Xa inhibitors: The 3,4-diaminobenzamide derivatives. European Journal of Medicinal Chemistry, 139, 54-66.
  • Patel, J. P., et al. (2016). Factor Xa inhibitors: A new generation of oral anticoagulants. Indian Journal of Pharmacology, 48(6), 621-628.
  • Quan, M. L., & Smallheer, J. M. (2004). The race to an orally active Factor Xa inhibitor: recent advances. Current Opinion in Drug Discovery & Development, 7(4), 460-469.
  • RCSB PDB. (2008). 3CEN: Factor XA in complex with the inhibitor N-(2-(((5-chloro-2-pyridinyl) amino)sulfonyl)phenyl)-4-(2-oxo-1(2H) -pyridinyl)benzamide.
  • RCSB PDB. (2011). 3SOR: Factor XIa in complex with a clorophenyl-tetrazole inhibitor.
  • Schechter, I., & Berger, A. (1968). On the size of the active site in proteases. I. Papain.
  • Singh, R. P., et al. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation.
  • Soubeih, A. A., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(5), 4567.
  • St. Charles, R., et al. (1998). Structural basis for chemical inhibition of human blood coagulation factor Xa. Proceedings of the National Academy of Sciences, 95(12), 6630-6635.
  • Wang, Y., et al. (2016). Design, synthesis, and biological evaluation of novel anthranilate derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3619-3629.
  • Yang, J., et al. (2015). Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors. European Journal of Medicinal Chemistry, 101, 41-51.
  • Ye, B., et al. (2007). Thiophene-anthranilamides as highly potent and orally available factor Xa inhibitors. Journal of Medicinal Chemistry, 50(13), 2965-2968.
  • Yue, E. W., et al. (2003). Sulfonamidopyrrolidinone factor Xa inhibitors: potency and selectivity enhancements via P-1 and P-4 optimization. Bioorganic & Medicinal Chemistry Letters, 13(10), 1791-1794.
  • Zhang, P., et al. (2002). Discovery of a novel series of potent and orally active factor Xa inhibitors. Part 1: From a screening hit to a lead. Bioorganic & Medicinal Chemistry Letters, 12(15), 1967-1970.
  • Zhang, X., et al. (2021). A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa. International Journal of Molecular Sciences, 22(17), 9516.
  • Zhao, L., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology, 15(8), 2006-2020.

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Benzamide Derivative

3-Amino-4-chloro-N-(o-tolyl)benzamide is a substituted benzamide derivative, a chemical class of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring an amino group, a chloro substituent, and an N-aryl linkage, suggests potential applications as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] As with any novel chemical entity destined for further development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound, critical parameters that influence its handling, formulation, and ultimate utility.

As a Senior Application Scientist, the focus of this guide is not merely on the procedural steps but on the underlying scientific rationale. We will explore why certain experiments are chosen, how to design them robustly, and what the resulting data signify for the compound's development trajectory. Every protocol described herein is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

Part 1: Solubility Profiling

The solubility of an API is a critical determinant of its bioavailability and developability.[4] A comprehensive solubility profile informs the selection of appropriate solvents for synthesis, purification, and formulation. We will explore two key types of solubility: thermodynamic and kinetic.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system. The gold-standard for this determination is the Shake-Flask method.[5] This method is based on achieving a saturated solution in equilibrium with an excess of the solid compound.[5]

Rationale for Experimental Design:

The choice of solvents should be guided by the intended application. For early-stage drug development, a panel of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) is essential to simulate the gastrointestinal tract.[6] The inclusion of common organic solvents is crucial for identifying suitable systems for stock solution preparation and further chemical synthesis. Temperature control is critical as solubility is temperature-dependent.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached.[5]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.[5] Subsequently, filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Data Analysis: Report the solubility in mg/mL or µg/mL. The pH of the aqueous samples should be verified at the end of the experiment.[5]

Data Presentation: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)
0.1 N HCl (pH 1.2)25Hypothetical Value
Acetate Buffer (pH 4.5)25Hypothetical Value
Phosphate Buffer (pH 6.8)25Hypothetical Value
Water25Hypothetical Value
Ethanol25Hypothetical Value
DMSO25Hypothetical Value

Visualization of Solubility Assessment Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting prep1 Weigh excess compound prep2 Add to vials with various solvents prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Sedimentation equil->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 analysis Quantify concentration by HPLC-UV sep2->analysis report Report solubility (µg/mL) analysis->report

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that can be dissolved in an aqueous buffer upon addition from a concentrated organic stock solution.[7] This is particularly relevant for high-throughput screening applications where compounds are often stored in DMSO.

Rationale for Experimental Design:

This assay mimics the conditions of many in-vitro biological assays. The precipitation of the compound is measured over time, providing insights into its behavior in an aqueous environment under non-equilibrium conditions.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

  • Aqueous Addition: Add a small aliquot of each DMSO concentration to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the samples and measure the turbidity or light scattering at different time points to detect precipitation.

  • Quantification: The highest concentration that remains in solution without precipitation is reported as the kinetic solubility.

Part 2: Chemical Stability Assessment

Evaluating the intrinsic stability of a molecule is a cornerstone of drug development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[8][9][10] Stability studies provide evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] A crucial component of this is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the intact compound from any degradation products.[11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[14] These studies are invaluable for several reasons:

  • Elucidation of Degradation Pathways: They help in identifying potential degradation products and understanding the degradation mechanisms.[15][16]

  • Method Development: The generated degradants are used to develop and validate a stability-indicating HPLC method that can resolve the API from all significant degradation products.[12][17][18]

  • Formulation and Packaging Strategy: Knowledge of the compound's lability to heat, light, or hydrolysis informs the development of stable formulations and the selection of appropriate packaging.[16]

Likely Degradation Pathways for this compound:

Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-amino-4-chlorobenzoic acid and o-toluidine.[19]

  • Oxidation: The aromatic amino group is prone to oxidation, potentially leading to the formation of colored degradation products.[19]

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active substance to ensure that primary degradants are formed without excessive secondary degradation.[15]

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.[19]

  • Basic Hydrolysis: Repeat the procedure using 0.1 M NaOH. Neutralize the samples with acid before analysis.[19]

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[19] Monitor the reaction over time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).[19] Also, subject a solution of the compound to elevated temperatures.

  • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be protected from light.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis (0.1M HCl, 60°C) hplc HPLC Analysis with UV/PDA Detector acid->hplc base Basic Hydrolysis (0.1M NaOH, 60°C) base->hplc oxid Oxidation (3% H₂O₂, RT) oxid->hplc thermal Thermal (Solid & Solution, 80°C) thermal->hplc photo Photolytic (ICH Q1B Light Exposure) photo->hplc mass_balance Assess Mass Balance hplc->mass_balance pathway Identify Degradation Pathways mass_balance->pathway method_dev Develop Stability-Indicating Method pathway->method_dev

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Testing

Following the insights gained from forced degradation studies, a formal stability study under ICH-prescribed conditions is necessary to determine the re-test period or shelf life.[20][21]

Experimental Protocol: ICH Stability Study

  • Batch Selection: Use a representative batch of this compound.

  • Storage Conditions: Store the samples in controlled environmental chambers under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[10]

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze them using the validated stability-indicating method.[10]

  • Analysis: Assess for any changes in appearance, assay, and degradation products.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a non-negotiable prerequisite for the successful advancement of any new chemical entity. For a molecule like this compound, these studies provide the foundational data necessary to de-risk its development, guide formulation efforts, and ensure the quality and reliability of subsequent research. By adopting these robust, scientifically-grounded methodologies, researchers can build a comprehensive data package that supports informed decision-making throughout the development lifecycle.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • ICH Stability Guidelines. LSC Group®.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Ich guideline for stability testing. Slideshare.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
  • Stability Indicating HPLC Method Development: A Review. IJPPR.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Ich guidelines for stability studies 1. Slideshare.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • Annex 4.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Benzamide, 3-amino-4-chloro-. PubChem - NIH.
  • MATERIAL SAFETY D
  • SAFETY D
  • SAFETY D
  • Forced Degrad
  • SAFETY D
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Forced Degradation Studies for Biopharmaceuticals.
  • This compound. MySkinRecipes.
  • 4-Chloro-N-m-tolylbenzamide. PMC - NIH.
  • 4-Chloro-N-o-tolylbenzamide. PMC - NIH.
  • 92165-14-5|this compound. BLDpharm.
  • Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. Benchchem.
  • Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • 3-Amino-4-chloro-N-(o-tolyl)benzenesulfonamide. Alchem Pharmtech.
  • Products. 2a biotech.
  • This compound. 西典实验供应试剂中间体原料.
  • 4-amino-3-chloro-N-(2-methyloxolan-3-yl)benzamide. PubChem.
  • 3-AMINO-N-O-TOLYL-BENZAMIDE AldrichCPR. Sigma-Aldrich.
  • 3-amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide. GlobalChemMall.
  • 3-Amino-4-chlorobenzoic acid. PubChem.
  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....

Sources

Navigating the Safety Profile of 3-Amino-4-chloro-N-(o-tolyl)benzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

3-Amino-4-chloro-N-(o-tolyl)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminobenzamide core with chloro and tolyl substitutions, suggests a chemical reactivity profile that necessitates careful handling and a thorough understanding of its potential hazards. This guide provides a detailed examination of its safety profile, handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Chemical Identity

For clarity and accurate record-keeping, the fundamental identifiers of this compound are summarized below.

IdentifierValueSource
Chemical Name This compoundAceschem[1]
CAS Number 92165-14-5Aceschem[1]
Molecular Formula C₁₄H₁₃ClN₂OAceschem[1]
Molecular Weight 260.72 g/mol Aceschem[1]

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS, a presumptive hazard assessment is crucial. Based on the GHS classifications of analogous compounds such as 3-amino-4-chlorobenzamide, the following hazards should be anticipated.[2]

  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[3]

The logical flow for a preliminary hazard assessment before handling the compound is illustrated below.

HazardAssessment Start Start: New Experiment with This compound Assess Hazard Assessment Review available data (analogous compounds) Identify potential hazards (irritation, toxicity) Start->Assess PPE Personal Protective Equipment (PPE) Selection Goggles, Gloves, Lab Coat Consider respirator for dust Assess->PPE Handling Safe Handling Protocol Use in chemical fume hood Avoid dust generation PPE->Handling Waste Waste Disposal Plan Segregate as hazardous waste Handling->Waste Proceed Proceed with Experiment Waste->Proceed

Caption: Logical workflow for preliminary hazard assessment.

Personal Protective Equipment (PPE) and Engineering Controls

A stringent adherence to PPE protocols is mandatory to mitigate the presumed risks associated with handling this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ventilation: Ensure adequate general laboratory ventilation.

Recommended Personal Protective Equipment

The following PPE is recommended as a minimum standard of protection.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects eyes from dust and potential splashes.
Face ShieldTo be worn in conjunction with safety goggles for larger quantities.[4]Provides full-face protection from splashes.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice. Inspect before use and change frequently.[4]Prevents skin contact with the chemical.
Lab CoatA long-sleeved lab coat should be worn.[4]Protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorA respirator with a particulate filter may be necessary if dust cannot be controlled.[5]Prevents inhalation of fine dust particles.

Safe Handling, Storage, and Disposal

Handling Procedures

A systematic approach is critical for minimizing exposure and ensuring a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation: Conduct a thorough risk assessment for the planned experiment. Ensure the work area within the chemical fume hood is clean and uncluttered. Verify that a chemical spill kit, eyewash station, and safety shower are readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Carefully weigh the required amount of the compound in the fume hood. Use a spatula or other appropriate tools to transfer the chemical, avoiding the generation of dust.

  • In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions. Wash hands and any exposed skin thoroughly after handling.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption.

  • Incompatible Materials: Based on the chemistry of similar compounds, avoid storage with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

Disposal
  • Waste Classification: Dispose of unused material and contaminated waste in a sealed, labeled hazardous waste container.

  • Regulations: Follow all local, regional, and national regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Accidental Release Measures

The following diagram outlines a general procedure for responding to a minor chemical spill within a laboratory setting.

SpillResponse Spill Minor Spill Occurs Alert Alert Personnel Inform others in the immediate area Spill->Alert Isolate Isolate the Area Restrict access to the spill zone Alert->Isolate PPE Don Appropriate PPE Gloves, Goggles, Lab Coat, Respirator Isolate->PPE Contain Contain the Spill Use absorbent pads from a spill kit PPE->Contain Cleanup Clean Up Spill Collect absorbed material and place in a sealed, labeled hazardous waste container Contain->Cleanup Decontaminate Decontaminate the Area Clean with an appropriate solvent, followed by soap and water Cleanup->Decontaminate Dispose Dispose of Waste Follow hazardous waste disposal procedures Decontaminate->Dispose Report Report the Incident Dispose->Report

Sources

A Comprehensive Guide to the Safe Handling and Storage of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS No. 92165-14-5). The protocols and recommendations outlined herein are synthesized from established safety data for structurally similar compounds and general best practices in chemical laboratory safety. Given that the toxicological properties of this specific compound have not been fully investigated, a cautious and rigorous approach is paramount.[1]

Compound Profile and Identification

This compound is a substituted benzamide derivative.[2][3] Such compounds are common intermediates and core structures in medicinal chemistry and materials science.[4][5] Understanding its fundamental properties is the first step in a comprehensive safety assessment.

IdentifierValueSource
Chemical Name This compound[2]
CAS Number 92165-14-5[2][3]
Molecular Formula C₁₄H₁₃ClN₂O[2][3]
Molecular Weight 260.72 g/mol [3]
Physical Form Solid (Assumed)N/A

Hazard Identification and Risk Assessment

The following GHS hazard classifications are inferred from these analogs and represent the minimum expected hazards.[6][7]

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[6][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[6]
Acute Toxicity (Oral)H302 (Potential)Harmful if swallowed.[7]
Acute Toxicity (Inhalation)H332 (Potential)Harmful if inhaled.[7]

Causality of Hazards:

  • Irritation: The aromatic amine and chlorinated ring structures can interact with proteins and lipids in the skin, eyes, and respiratory tract, leading to an inflammatory response and irritation.[6][7]

  • Toxicity: Aromatic amines can be metabolized into reactive species. If inhaled or ingested in sufficient quantities, the compound may interfere with biological processes, leading to systemic toxicity.[7]

Trustworthiness through Prudence: The toxicological properties of this compound have not been fully investigated.[1] Therefore, it must be treated as a potentially hazardous substance, and all handling procedures should reflect this heightened level of caution.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. Engineering controls serve as the primary barrier, supplemented by appropriate PPE.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood. This is non-negotiable. The rationale is to contain any dusts or aerosols at the source, preventing inhalation and contamination of the general laboratory environment.[8] The workspace must also be equipped with easily accessible eyewash stations and safety showers.[1][9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and subsequent irritation or absorption.[10] Gloves must be inspected before use and disposed of after handling the compound.
Eye/Face Protection Tight-sealing safety goggles or a face shield.Protects against airborne dust particles and splashes, preventing serious eye irritation.[1][10]
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory Protection Not required under normal use with a fume hood.If a fume hood is not available or if dust generation is significant, a NIOSH/MSHA-approved respirator for particulates is necessary.[11]

Standard Operating Procedure for Safe Handling

A self-validating protocol ensures that safety is integrated into every step of the workflow.

Step 1: Pre-Handling Preparation

  • Verify the availability and functionality of a chemical fume hood, eyewash station, and safety shower.

  • Read and understand this safety guide and the supplier's SDS for any related chemicals.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize movement.

  • Don the mandatory PPE as specified in Section 3.2.

Step 2: Weighing and Transfer

  • Conduct all weighing and transfers of the solid compound inside the chemical fume hood.

  • Use a spatula to carefully transfer the desired amount to a weigh boat or directly into a tared vessel.

  • Avoid any actions that could generate dust, such as dropping the material from a height or using forceful scraping.

  • Close the primary container tightly immediately after use.

Step 3: Experimental Use

  • When adding the compound to a reaction vessel or solution, do so slowly and carefully within the fume hood.

  • If heating is required, ensure the setup is secure and monitored to prevent uncontrolled reactions or aerosolization.

Step 4: Post-Handling Decontamination

  • Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.

  • Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

  • Carefully remove PPE, avoiding contact with any contaminated outer surfaces.

  • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1][12]

Chemical Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[1][7]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • Environment: Store locked up and away from direct sunlight and heat sources.[1][9] Keep away from incompatible materials.

Incompatible Materials

To prevent potentially vigorous or exothermic reactions, do not store this compound with the following:

  • Strong oxidizing agents[1]

  • Strong acids[1]

  • Acid anhydrides[1]

  • Acid chlorides[1]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical advice/attention.[1][7]
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][7]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][12]
Ingestion Clean mouth with water and rinse. Never give anything by mouth to an unconscious person. Seek medical attention.[1][7]
Accidental Release (Spill) Response
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE.

  • Prevent further spillage if it is safe to do so.[13]

  • Gently sweep or scoop up the spilled solid, avoiding dust formation.[1][13]

  • Place the material into a suitable, labeled container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly.

Fire Response
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7]

  • Specific Hazards: Thermal decomposition can lead to the release of hazardous and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[1]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be robust, leak-proof, and clearly labeled with its contents.[10]

  • Disposal: All chemical waste must be disposed of through an approved and licensed hazardous waste disposal company.[1] Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Workflow Visualization

The following diagram illustrates the lifecycle of this compound within a laboratory setting, highlighting critical safety checkpoints.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Disposal Phase Receiving Receiving Verify_SDS Verify SDS & Assess Hazards Receiving->Verify_SDS Initial_Storage Secure Initial Storage Verify_SDS->Initial_Storage Don_PPE Don Mandatory PPE Initial_Storage->Don_PPE Retrieve for Use Transfer Transfer to Fume Hood Don_PPE->Transfer Weighing Weighing & Aliquotting Transfer->Weighing Experiment Use in Experiment Weighing->Experiment Decontamination Decontaminate Work Area & Tools Experiment->Decontamination Final_Storage Return to Secure Storage Experiment->Final_Storage Unused Material Waste_Collection Collect Contaminated Waste & PPE Decontamination->Waste_Collection Segregate_Waste Segregate into Halogenated Waste Waste_Collection->Segregate_Waste Disposal Dispose via Approved Vendor Segregate_Waste->Disposal

Caption: Safe handling workflow for this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88200, Benzamide, 3-amino-4-chloro-. [Link]
  • Globalchem. (2023, September 21).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid. [Link]
  • 2a biotech. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • Seedion. This compound. [Link]
  • Saeed, A., et al. (2009). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1334. [Link]
  • Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743. [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) for 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the structural elucidation and verification of this compound (Molecular Formula: C₁₄H₁₃ClN₂O, Molecular Weight: 260.72 g/mol ). As a compound of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document details the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are grounded in established analytical chemistry principles, providing researchers, scientists, and drug development professionals with a self-validating framework for the characterization of this and structurally related molecules.

Analytical Strategy and Workflow

The structural characterization of a synthesized organic molecule like this compound relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further confirming its structure.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Elucidation Purified_Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS NMR_Data Structural Connectivity & Environment NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final_Structure Structure Confirmed NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Analytical workflow for spectroscopic characterization.

Below is the chemical structure of this compound with systematic numbering used for the assignment of NMR signals.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals, the complete connectivity of the molecule can be determined.[1]

Experimental Protocol
  • Sample Preparation : 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides as it ensures that the N-H protons are observable and not broadened by rapid exchange. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[2]

  • Instrumentation : Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : A standard pulse sequence is used with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used, requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[2]

¹H NMR Spectral Analysis (Predicted)

The aromatic region (typically 6.5-8.5 ppm) will be complex due to the presence of two substituted benzene rings. The chemical shifts are governed by the electronic effects of the substituents.[3] The -NH₂ group is strongly electron-donating, causing an upfield shift (to lower ppm) for its ortho and para protons, while the -Cl and amide carbonyl groups are electron-withdrawing, causing a downfield shift (to higher ppm).[3][4]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-2~7.5 - 7.7dJ(meta) ≈ 2-3Ortho to the electron-withdrawing amide group and meta to the -NH₂ group.
H-5~6.8 - 7.0dJ(ortho) ≈ 7-10Ortho to the electron-donating -NH₂ group and meta to the amide.
H-6~7.2 - 7.4ddJ(ortho) ≈ 7-10, J(meta) ≈ 2-3Ortho to the -Cl atom and coupled to both H-2 and H-5.
H-3'~7.1 - 7.3m-Part of the complex multiplet of the tolyl ring.
H-4'~7.1 - 7.3m-Part of the complex multiplet of the tolyl ring.
H-5'~7.1 - 7.3m-Part of the complex multiplet of the tolyl ring.
H-6'~7.8 - 8.0dJ(ortho) ≈ 7-9Ortho to the amide nitrogen, likely deshielded by proximity to the carbonyl.
-NH- (Amide)~8.5 - 9.5s (broad)-Broad signal due to quadrupolar relaxation and possible hydrogen bonding.
-NH₂ (Amine)~4.0 - 5.0s (broad)-Broad signal, chemical shift is solvent and concentration dependent.
-CH₃ (Tolyl)~2.2 - 2.4s-Standard chemical shift for a methyl group on an aromatic ring.
¹³C NMR Spectral Analysis (Predicted)

The number of unique carbon signals should match the number of non-equivalent carbons in the structure.[5]

Carbon Assignment Predicted δ (ppm) Rationale for Assignment
C=O (Amide)~165 - 170Typical range for an amide carbonyl carbon.
C-1~133 - 136Aromatic carbon attached to the amide group.
C-2~128 - 131Aromatic carbon ortho to the amide.
C-3~145 - 148Aromatic carbon attached to the electron-donating amino group.
C-4~118 - 122Aromatic carbon attached to the chlorine atom.
C-5~115 - 118Aromatic carbon ortho to the amino group.
C-6~125 - 128Aromatic carbon meta to the amino group.
C-1'~135 - 138Aromatic carbon attached to the amide nitrogen.
C-2'~130 - 133Aromatic carbon bearing the methyl group.
C-3'~125 - 128Aromatic carbon in the tolyl ring.
C-4'~126 - 129Aromatic carbon in the tolyl ring.
C-5'~124 - 127Aromatic carbon in the tolyl ring.
C-6'~122 - 125Aromatic carbon in the tolyl ring.
-CH₃ (Tolyl)~17 - 20Typical range for a methyl group on an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), providing a characteristic "fingerprint" of the compound.[6]

Experimental Protocol
  • Sample Preparation : A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

IR Spectral Analysis

The key diagnostic absorptions for this compound are associated with the amine and amide functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, two sharp bands[7][8]
3400 - 3250N-H StretchSecondary Amide (-NH-)Medium, one band[6][9]
~1650C=O Stretch (Amide I Band)AmideStrong[7]
1650 - 1580N-H Bending (Scissoring)Primary AmineMedium to Strong[7]
~1550N-H Bending (Amide II Band)Secondary AmideMedium to Strong
1600 - 1450C=C Aromatic Ring StretchAromatic RingsMedium, multiple bands
1250 - 1020C-N StretchAmine & AmideMedium to Weak[7]
800 - 600C-Cl StretchAryl HalideStrong

The presence of two distinct bands in the 3500-3300 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group.[8][9] The strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl (Amide I) group, while the N-H bend of the secondary amide (Amide II) is also a key diagnostic peak.[7]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and its fragmentation pattern upon ionization. This data is used to confirm the elemental composition and aspects of the molecular structure.

Experimental Protocol
  • Ionization : Electrospray ionization (ESI) is a soft ionization technique commonly used, which would yield the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy technique that results in more extensive fragmentation and provides a detailed fragmentation pattern.[10]

  • Mass Analyzer : A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the mass-to-charge ratio (m/z) with high accuracy.

Mass Spectral Analysis
  • Molecular Ion : The exact mass of C₁₄H₁₃ClN₂O is 260.0767. In a high-resolution mass spectrum, the observed mass of the molecular ion should be very close to this value.

  • Isotopic Pattern : Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: M⁺ at m/z 260 and M+2⁺ at m/z 262, with an intensity ratio of approximately 3:1. This pattern is a definitive marker for the presence of one chlorine atom.

  • Fragmentation : Aromatic amides commonly fragment via cleavage of the amide (N-CO) bond.[10][11] This α-cleavage is often a dominant pathway because it leads to the formation of a resonance-stabilized acylium ion.[12]

MS_Fragmentation Parent [M]⁺˙ m/z 260/262 F1 3-Amino-4-chlorobenzoyl Acylium Ion m/z 154/156 Parent->F1 α-Cleavage (N-CO bond) F2 o-Tolylaminyl Radical Cation m/z 106 Parent->F2 α-Cleavage (N-CO bond) F3 Loss of CO m/z 126/128 F1->F3 - CO

Caption: Proposed key fragmentation pathway for the title compound.

Table of Major Expected Fragments:

m/z (for ³⁵Cl) Proposed Fragment Structure Formation Pathway
260[C₁₄H₁₃³⁵ClN₂O]⁺˙Molecular Ion (M⁺˙)
154[C₇H₅³⁵ClNO]⁺α-Cleavage: Formation of the 3-amino-4-chlorobenzoyl acylium ion.[10][12]
126[C₆H₅³⁵ClN]⁺˙Loss of carbon monoxide (CO) from the acylium ion at m/z 154.[12]
106[C₇H₈N]⁺α-Cleavage: Formation of the o-tolylaminyl radical cation.

The most characteristic fragmentation is the cleavage of the N-CO bond, which can result in the detection of either the acylium ion (m/z 154/156) or the amine-derived fragment (m/z 106), depending on which fragment retains the positive charge.[11] The subsequent loss of CO from the acylium ion is also a common pathway for aromatic carbonyl compounds.[12]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution patterns on the aromatic rings. IR spectroscopy validates the presence of key functional groups, including the primary amine and the secondary amide. High-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement and the presence of a single chlorine atom through its characteristic isotopic pattern, while fragmentation analysis supports the proposed connectivity. Together, these techniques provide the unambiguous evidence required for structural confirmation in a research or drug development setting.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Bellamy, L. J., et al. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate.
  • University of Colorado Boulder. (n.d.). IR Chart.
  • Michigan State University. (n.d.). IR Absorption Table.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health.
  • BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.
  • Oregon State University. (n.d.). NMR Analysis of Substituted Benz.
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides.
  • Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. ResearchGate.
  • ACETINALIDE. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.
  • Jasperse, C. (n.d.). Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead.
  • University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

Sources

An In-depth Technical Guide to 3-Amino-4-chloro-N-(o-tolyl)benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a key intermediate in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, characterization, and potential applications, grounded in established chemical principles.

Introduction and Significance

This compound (CAS No. 92165-14-5) is a substituted benzamide that holds potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.[1][2] Its structure, featuring a chlorinated aminobenzoyl core linked to an o-tolyl group, presents multiple points for further chemical modification, making it an attractive scaffold for medicinal chemistry programs. Substituted benzamides are a well-established class of compounds in drug discovery, with members exhibiting a wide range of therapeutic effects, including anti-inflammatory, anti-cancer, and central nervous system activities.[3] This guide will delineate a proposed synthetic pathway for this compound, detail its expected analytical characterization, and discuss its potential roles in the development of novel therapeutics.

PropertyValueSource
CAS Number 92165-14-5[1]
Molecular Formula C₁₄H₁₃ClN₂O[1]
Molecular Weight 260.72 g/mol [1]
MDL Number MFCD05882585[1]

Proposed Synthetic Pathway

The overall synthetic scheme is as follows:

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction 3-Nitro-4-chlorobenzoic_acid 3-Nitro-4-chlorobenzoic acid Intermediate 3-Nitro-4-chloro-N-(o-tolyl)benzamide 3-Nitro-4-chlorobenzoic_acid->Intermediate o-Toluidine o-Toluidine o-Toluidine->Intermediate Intermediate_2 3-Nitro-4-chloro-N-(o-tolyl)benzamide Coupling_Reagents EDC, HOBt DCM, rt Final_Product This compound Reduction_Reagents Fe / NH4Cl EtOH / H2O, reflux Intermediate_2->Final_Product

A proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-Nitro-4-chloro-N-(o-tolyl)benzamide (Amide Coupling)

The initial step involves the formation of an amide bond between 3-nitro-4-chlorobenzoic acid and o-toluidine. A common and efficient method for this transformation is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This combination minimizes side reactions and reduces the risk of racemization if chiral centers are present.

Amide_Coupling_Mechanism Carboxylic_Acid 3-Nitro-4-chlorobenzoic acid R-COOH O-Acylisourea O-Acylisourea intermediate Highly reactive Carboxylic_Acid->O-Acylisourea EDC EDC Carbodiimide EDC->O-Acylisourea HOBt_Ester HOBt active ester Less reactive, more stable O-Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Amide_Product 3-Nitro-4-chloro-N-(o-tolyl)benzamide R-CONH-R' HOBt_Ester->Amide_Product o-Toluidine o-Toluidine R'-NH2 o-Toluidine->Amide_Product

Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol:

  • To a solution of 3-nitro-4-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM) at room temperature, add HOBt (1.1 eq) and EDC (1.2 eq).

  • Stir the mixture for 15-20 minutes to allow for the formation of the active HOBt ester.

  • Add o-toluidine (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-nitro-4-chloro-N-(o-tolyl)benzamide.

Step 2: Synthesis of this compound (Nitro Group Reduction)

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation; however, a common and effective method is the use of iron powder in the presence of an acid, such as ammonium chloride, in a mixed solvent system of ethanol and water. This method is generally high-yielding and avoids the use of high-pressure hydrogenation.

Experimental Protocol:

  • To a suspension of 3-nitro-4-chloro-N-(o-tolyl)benzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Physicochemical Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods and elemental analysis.

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm. A singlet for the amide proton (NH). A singlet for the methyl group (CH₃) around 2.2-2.4 ppm. Broad singlet for the amine protons (NH₂).
¹³C NMR Peaks corresponding to the aromatic carbons, the amide carbonyl carbon (~165-170 ppm), and the methyl carbon (~18-20 ppm).
FT-IR (cm⁻¹) N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹). N-H stretching of the amide (~3300 cm⁻¹). C=O stretching of the amide (~1640-1660 cm⁻¹). Aromatic C=C stretching (~1450-1600 cm⁻¹). C-Cl stretching (~700-800 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of the compound (260.72 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.
Elemental Analysis The calculated percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values for C₁₄H₁₃ClN₂O.

Potential Applications in Drug Discovery

As a pharmaceutical intermediate, this compound serves as a valuable starting material for the synthesis of a wide array of more complex molecules. The primary amine group can be readily functionalized through various reactions, including:

  • Acylation/Sulfonylation: To introduce diverse side chains and explore structure-activity relationships.

  • Diazotization: Followed by Sandmeyer or related reactions to introduce a range of substituents at the 3-position.

  • Cyclization Reactions: To form heterocyclic systems, which are prevalent in many drug molecules.

The benzamide core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[3] Derivatives of similar substituted benzamides have been investigated for their potential as:

  • Anticancer agents [3]

  • Antiemetic agents [3]

  • Potassium channel activators [3]

Therefore, libraries of compounds derived from this compound could be synthesized and screened for a multitude of biological activities, offering a promising avenue for the discovery of novel therapeutic agents.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed. The reagents and intermediates in this proposed synthesis should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 3-Nitro-4-chlorobenzoic acid: An irritant. Avoid inhalation and contact with skin and eyes.

  • o-Toluidine: Toxic and a suspected carcinogen. Handle with extreme care.

  • DCM: A volatile solvent and a suspected carcinogen.

  • Iron powder: Flammable solid.

  • Final Product (Aromatic Amine): Aromatic amines are often toxic and should be handled with care.

Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion

This compound is a chemical intermediate with significant potential for application in pharmaceutical research and drug discovery. While detailed published protocols for its synthesis are scarce, this guide provides a scientifically sound and detailed proposed synthetic route based on established and reliable chemical transformations. The outlined methods for its synthesis and characterization provide a solid foundation for researchers to produce and validate this compound for further investigation. Its versatile structure makes it an ideal candidate for the development of novel compounds with a wide range of potential therapeutic applications.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • This compound. Seedion.
  • 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092. PubChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • Thioamide N–C(S)
  • 3-Chlorobenzamide. NIST WebBook.
  • 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • 3-Aminobenzamide(3544-24-9) 1H NMR spectrum. ChemicalBook.
  • Benzamide(55-21-0) 1H NMR spectrum. ChemicalBook.
  • 4-Chlorobenzamide(619-56-7) 1H NMR spectrum. ChemicalBook.
  • 3-Amino-4-chlorobenzoic acid. Oakwood Chemical.
  • This compound. MySkinRecipes.
  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1334.
  • Saeed, S., Rashid, N., Jones, P. G., & Ali, M. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2043.
  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. PubChem.
  • Sharma, A., Kumar, V., & Rohilla, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Process Engineering Research, 9(2), 133-146.
  • Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • 2-AMINO-4-CHLORO-5-SULFAMYL-N-(M-TOLYL)BENZAMIDE. precisionFDA.
  • 3-[(3-Amino-5-chloro-2-pyridinyl)amino]benzamide | C12H11ClN4O | CID 112750046. PubChem.
  • 4-CHLORO-N-(3-CHLOROPHENYL)-3-NITROBENZAMIDE AldrichCPR. Sigma-Aldrich.
  • Benzenamine, 4-chloro-2-nitro-. NIST WebBook.
  • Compound 4-chloro-3-nitro-N-[4-oxo-2-(thiophen-2-yl)quinazolin-3(4H)-yl]benzamide. MolPort.
  • Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. PMC.
  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. NIH.
  • 4-Chloro-N-m-tolyl-benzamide. PubMed.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

These application notes provide a detailed and robust protocol for the synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a key intermediate in various research and development applications, including the synthesis of pigments and potentially bioactive molecules. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction: The Significance of the Benzamide Moiety

The benzamide scaffold is a privileged structure in medicinal chemistry and material science.[1] N-substituted benzamides are known to exhibit a wide range of biological activities and are integral components of many pharmaceutical agents and functional materials.[1] The specific compound, this compound, incorporates structural features—an aminobenzamide core with chloro and tolyl substitutions—that make it a valuable building block for further chemical elaboration. Its synthesis is a critical first step for researchers exploring new chemical entities in these fields.

Strategic Approach to Synthesis

The primary transformation in this synthesis is the formation of an amide bond between 3-amino-4-chlorobenzoic acid and o-toluidine (2-methylaniline). While direct amide coupling using reagents like carbodiimides is a viable option, this protocol employs a classical and highly effective two-step approach.[2] This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine to form the desired amide. This strategy is often preferred for its high efficiency, rapid reaction rates, and the relative ease of purification, as the byproducts (HCl and SO₂) are gaseous.

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling Reactant1 3-Amino-4-chlorobenzoic Acid Intermediate 3-Amino-4-chlorobenzoyl chloride Reactant1->Intermediate Toluene, Reflux Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Intermediate Product This compound Intermediate->Product Pyridine, DCM, 0°C to RT Reactant3 o-Toluidine Reactant3->Product

Caption: Two-step synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
3-Amino-4-chlorobenzoic acid2840-28-0171.5810.0 g (58.3 mmol)Starting material.[3][4]
Thionyl chloride (SOCl₂)7719-09-7118.978.5 mL (116.6 mmol)Reagent for acyl chloride formation.
Toluene108-88-392.14100 mLAnhydrous, solvent for Step 1.
o-Toluidine95-53-4107.156.8 mL (64.1 mmol)Amine coupling partner.
Dichloromethane (DCM)75-09-284.93150 mLAnhydrous, solvent for Step 2.
Pyridine110-86-179.107.1 mL (87.5 mmol)Base to neutralize HCl in Step 2.
1 M Hydrochloric Acid (HCl)7647-01-036.46~100 mLFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~100 mLFor aqueous work-up.
Saturated Sodium Chloride (Brine)7647-14-558.44~50 mLFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.
Step 1: Synthesis of 3-Amino-4-chlorobenzoyl chloride

Causality: The carboxylic acid is converted to a highly reactive acyl chloride using thionyl chloride. This electrophilic intermediate is primed for nucleophilic attack by the amine in the subsequent step. Toluene is used as a relatively high-boiling, non-reactive solvent.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Solvent Addition: Add 100 mL of anhydrous toluene to the flask.

  • Reagent Addition: Carefully add thionyl chloride (8.5 mL, 116.6 mmol) to the suspension. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 3-amino-4-chlorobenzoyl chloride as a solid, which is used directly in the next step without further purification.

Step 2: Synthesis of this compound

Causality: The nucleophilic amino group of o-toluidine attacks the electrophilic carbonyl carbon of the in situ-generated acyl chloride. Pyridine acts as a base to scavenge the HCl produced during the reaction, preventing the protonation of the amine starting material and driving the reaction to completion.

  • Setup: In a separate 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve o-toluidine (6.8 mL, 64.1 mmol) and pyridine (7.1 mL, 87.5 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 3-amino-4-chlorobenzoyl chloride from Step 1 in 50 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the cooled amine solution over 30-45 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine and unreacted o-toluidine.[5]

    • Wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.[5]

    • Finally, wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

Purification by Recrystallization

Causality: Recrystallization purifies the solid product based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.[6] An ethanol/water system is often effective for benzamides.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water solution.

  • Drying: Dry the crystals under vacuum to a constant weight.

Expected Yield: 75-85% Expected Purity (by HPLC): >98%

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on both rings, the methyl group protons of the tolyl moiety, and the amine and amide protons.

  • ¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the amine and amide, and the C=O stretch of the amide.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (260.72 g/mol ) should be observed.[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_purification Purification start Start: Reagents & Glassware s1_setup 1. Combine 3-amino-4-chlorobenzoic acid & Toluene in flask start->s1_setup s1_reagent 2. Add Thionyl Chloride s1_setup->s1_reagent s1_reflux 3. Heat to Reflux (3-4h) s1_reagent->s1_reflux s1_concentrate 4. Cool & Concentrate (Rotovap) s1_reflux->s1_concentrate s2_add 7. Add Acyl Chloride solution dropwise s1_concentrate->s2_add Crude Acyl Chloride s2_setup 5. Dissolve o-Toluidine & Pyridine in DCM s2_cool 6. Cool to 0°C s2_setup->s2_cool s2_cool->s2_add s2_react 8. Stir at RT overnight s2_add->s2_react p_workup 9. Aqueous Work-up (HCl, NaHCO₃, Brine) s2_react->p_workup p_dry 10. Dry (MgSO₄) & Concentrate p_workup->p_dry p_recrystallize 11. Recrystallize from Ethanol/Water p_dry->p_recrystallize p_isolate 12. Filter, Wash & Dry Crystals p_recrystallize->p_isolate end_product Final Product: this compound p_isolate->end_product

Sources

Application Note & Protocol: A Validated One-Pot Synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a valuable benzanilide intermediate for drug discovery and materials science. The benzanilide scaffold is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1] The described method employs a robust and scalable one-pot, two-step procedure commencing from 3-Amino-4-chlorobenzoic acid and o-toluidine. The protocol is designed for reproducibility and high yield, incorporating in-depth mechanistic explanations, safety protocols, and detailed characterization guidelines to ensure the trustworthiness and integrity of the experimental outcome.

Scientific Foundation & Synthesis Strategy

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. However, the direct condensation is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity.

This protocol utilizes thionyl chloride (SOCl₂) for the in-situ activation of 3-Amino-4-chlorobenzoic acid.[2][3] This reaction proceeds through a highly reactive acyl chloride intermediate, which is not isolated but immediately subjected to nucleophilic attack by o-toluidine (2-methylaniline) to furnish the desired amide product. This classic approach, related to the Schotten-Baumann reaction, is efficient and generally high-yielding.[4]

Overall Reaction Scheme:

Caption: One-pot synthesis of the target compound.

Experimental Design & Quantitative Data

Successful synthesis relies on precise stoichiometry and controlled conditions. The following table summarizes the key quantitative parameters for this protocol.

ReagentM.W. ( g/mol )AmountMolar Equiv.DensityNotes
3-Amino-4-chlorobenzoic acid171.58[5][6]5.00 g1.0-Limiting Reagent
Thionyl Chloride (SOCl₂)118.973.2 mL (4.3 g)1.251.63 g/mLUsed in excess to ensure full conversion to acyl chloride.
o-Toluidine (2-methylaniline)107.153.4 mL (3.4 g)1.11.00 g/mLSlight excess to drive the amidation reaction.
Triethylamine (TEA)101.196.1 mL (4.4 g)1.50.726 g/mLBase to neutralize HCl byproduct from both steps.
Dichloromethane (DCM)84.93~150 mL-1.33 g/mLAnhydrous solvent.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, where successful completion of each stage is critical for the final outcome.

Materials & Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • pH paper or meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Workflow

Caption: A high-level overview of the experimental workflow.

Detailed Procedure

PART A: Acyl Chloride Formation

  • Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-Amino-4-chlorobenzoic acid (5.00 g, 29.1 mmol).

  • Inert Atmosphere: Add 75 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension and purge the system with nitrogen for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent premature hydrolysis of the reactive intermediates.

  • Thionyl Chloride Addition: Carefully add thionyl chloride (3.2 mL, 43.7 mmol) to the suspension via syringe. The addition may cause some gas evolution (HCl).

  • Reflux: Heat the reaction mixture to reflux (approx. 40 °C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution and the dissolution of the solid starting material.

    • Causality Note: Refluxing provides the necessary activation energy to drive the formation of the acyl chloride. Thionyl chloride serves as both the chlorinating agent and a solvent for the reaction byproducts (SO₂ and HCl), which are expelled as gases.[3]

  • Removal of Excess Reagent: After the reaction is complete, cool the flask to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions in the next stage.

PART B: Amide Coupling

  • Preparation: Redissolve the crude acyl chloride residue in 50 mL of anhydrous DCM and cool the flask to 0 °C in an ice-water bath.

  • Amine Addition: In a separate beaker, prepare a solution of o-toluidine (3.4 mL, 32.0 mmol) and triethylamine (6.1 mL, 43.7 mmol) in 25 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Controlled Reaction: Add the amine/base solution dropwise to the stirred, cooled acyl chloride solution over 30 minutes. An exothermic reaction and the formation of a white precipitate (triethylammonium chloride) will be observed.

    • Causality Note: The reaction is performed at 0 °C to control the initial exothermic rate of reaction between the highly reactive acyl chloride and the amine.[4] Triethylamine acts as a base to scavenge the HCl produced during the reaction, driving the equilibrium towards the amide product and preventing protonation of the nucleophilic amine.[7]

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress by TLC until the acyl chloride spot has been completely consumed.

PART C: Work-up and Purification

  • Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with:

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities).

    • 100 mL of deionized water.

    • 100 mL of brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford this compound as a pure solid. The expected yield is typically in the range of 80-90%.

Product Characterization

To validate the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons in both rings, the amine (-NH₂) protons, the amide (-NH-) proton, and the methyl (-CH₃) protons.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments, including the characteristic amide carbonyl peak around 165-170 ppm.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and N-H bending (amide II band, ~1550 cm⁻¹).

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₄H₁₃ClN₂O, M.W. = 260.72 g/mol ).

Safety & Hazard Management

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle with extreme care.

  • o-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

  • Triethylamine (TEA): Flammable and corrosive with a strong odor.

Consult the Safety Data Sheets (SDS) for all reagents before use.[8][9][10] Any chemical waste should be disposed of according to institutional guidelines.

References

  • CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchG
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P
  • 4-Chloro-N-m-tolylbenzamide - PMC - NIH. (URL: [Link])
  • 4-Chloro-N-o-tolylbenzamide - PMC - NIH. (URL: [Link])
  • Chemistry of Amides - LibreTexts. (URL: [Link])
  • 4-Chloro-N-o-tolyl-benzamide - PubMed. (URL: [Link])
  • Amine to Amide (via Acid Chloride)
  • 3-Amino-4-chlorobenzoic acid - PubChem. (URL: [Link])
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances. (URL: [Link])
  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem. (URL: [Link])
  • Safety Data Sheet(SDS) - LOTTE Chemical. (URL: [Link])
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. (URL: [Link])
  • Amide Synthesis - Fisher Scientific. (URL: [Link])

Sources

Application Notes and Protocols for the Characterization of 3-Amino-4-chloro-N-(o-tolyl)benzamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharted Territory of Novel Enzyme Inhibitors

In the landscape of drug discovery and chemical biology, the identification and characterization of novel enzyme inhibitors are paramount. Enzymes are central to countless physiological and pathological processes, making them attractive targets for therapeutic intervention. The journey from a newly synthesized compound to a well-characterized inhibitor is a meticulous process that demands a systematic and scientifically rigorous approach. This guide is designed for researchers, scientists, and drug development professionals who are tasked with evaluating the enzyme inhibitory potential of a novel chemical entity, using the hypothetical compound 3-Amino-4-chloro-N-(o-tolyl)benzamide as a case study.

The discovery of a new molecule with potential biological activity is an exciting first step. However, without a thorough understanding of its fundamental properties and a systematic evaluation of its interaction with a biological target, its true potential remains unknown. This application note provides a comprehensive framework for the initial characterization of a novel compound, from essential physicochemical assessments to detailed kinetic studies that elucidate its mechanism of action. By following these protocols, researchers can build a robust data package that forms the foundation for further preclinical development.

Pillar I: Foundational Physicochemical Characterization

Before delving into biological assays, a thorough understanding of the compound's physicochemical properties is non-negotiable. These characteristics directly impact the reliability and reproducibility of in vitro experiments.

Purity Assessment: The Cornerstone of Reliable Data

The presence of impurities can lead to misleading results, including false positives or an inaccurate assessment of potency. Therefore, verifying the purity of the synthesized compound is the first critical step.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A pure sample of this compound should ideally show a single, sharp peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound and detecting any residual solvents or synthetic byproducts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight of the compound, further confirming its identity.

A purity level of >95% is generally considered acceptable for initial biological screening.

Solubility Determination: Ensuring True Inhibition

A compound must be fully dissolved in the assay buffer to exert its inhibitory effect. Poor solubility can lead to compound precipitation, resulting in an underestimation of its true potency.

Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Add a small volume (e.g., 2 µL) of each dilution to the intended aqueous assay buffer (e.g., 98 µL) in a clear 96-well plate.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[1][2][3]

Stability in Aqueous Buffer: A Matter of Time

The stability of the test compound in the assay buffer over the course of the experiment is crucial. Degradation of the compound can lead to a time-dependent loss of inhibitory activity, complicating data interpretation.

Protocol: Aqueous Stability Assessment

  • Prepare a solution of this compound in the assay buffer at a concentration below its solubility limit.

  • Incubate the solution at the intended assay temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.

  • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.[4][5]

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration. A compound is generally considered stable if >90% remains after the longest incubation period of the planned enzyme assay.

Pillar II: Elucidating Enzyme Inhibitory Activity

Once the foundational physicochemical properties are established, the next phase is to determine if and how this compound interacts with a target enzyme. The choice of the model enzyme will depend on the research context, such as a specific therapeutic target or a representative member of an enzyme family.

The Principle of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is a cornerstone of enzymology and pharmacology. Reversible inhibitors, which are the focus of this guide, can be broadly classified based on their mechanism of action.

Enzyme_Inhibition_Types cluster_0 Types of Reversible Enzyme Inhibition Inhibition Enzyme Inhibition Competitive Competitive (Binds to active site) Inhibition->Competitive Non_competitive Non-competitive (Binds to allosteric site) Inhibition->Non_competitive Uncompetitive Uncompetitive (Binds to ES complex) Inhibition->Uncompetitive Mixed Mixed (Binds to E or ES complex) Non_competitive->Mixed

Caption: Major classes of reversible enzyme inhibition.

Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Select a buffer that maintains the optimal pH for the target enzyme and is compatible with all assay components.[7][8] Common choices include Tris-HCl, HEPES, and phosphate buffers.

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable buffer containing any necessary cofactors or stabilizers.

    • Substrate Stock Solution: Prepare a concentrated stock of the enzyme's substrate in the assay buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Setup (96-well plate format):

    • Serial Dilution of Inhibitor: In a separate 96-well plate, perform a serial dilution of the inhibitor stock solution in the assay buffer. This will create a range of inhibitor concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

    • Controls:

      • 100% Activity Control (No Inhibitor): Wells containing assay buffer with DMSO (at the same final concentration as the inhibitor wells) but no inhibitor.

      • 0% Activity Control (Blank): Wells containing assay buffer and substrate but no enzyme.

    • Assay Plate Preparation:

      • Add a fixed volume of the diluted inhibitor solutions and controls to the respective wells of the assay plate.

      • Add a fixed volume of the enzyme solution to all wells except the blank controls.

      • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).[9]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction progress curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[10][11][12][13][14] Software such as GraphPad Prism is commonly used for this purpose.

Data Presentation:

ParameterValue
IC50[Calculated Value] µM
Hill Slope[Calculated Value]
[Calculated Value]
Protocol: Mechanism of Action (MoA) Studies

Determining the mechanism of inhibition provides deeper insight into how the compound interacts with the enzyme. This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Methodology:

  • Experimental Design:

    • Perform the enzyme activity assay with multiple, fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., from 0.1 x Kₘ to 10 x Kₘ, where Kₘ is the Michaelis constant).

  • Data Acquisition:

    • For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀).

  • Data Analysis:

    • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.[15][16][17][18][19] The pattern of the resulting lines is indicative of the inhibition mechanism.

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

      • Mixed Inhibition: Lines intersect in the second or third quadrant.

    • Dixon and Cornish-Bowden Plots: These plots can also be used to determine the inhibition constant (Ki). The Dixon plot graphs 1/V₀ versus inhibitor concentration at different fixed substrate concentrations.[20][21][22][23] The Cornish-Bowden plot graphs [Substrate]/V₀ versus inhibitor concentration.[20][21][22][23]

Experimental_Workflow cluster_1 Characterization Workflow for a Novel Inhibitor Start Start: Novel Compound (this compound) Physicochem Physicochemical Characterization (Purity, Solubility, Stability) Start->Physicochem Primary_Screen Primary Screening Assay (Single Concentration) Physicochem->Primary_Screen IC50_Det IC50 Determination (Dose-Response Curve) Primary_Screen->IC50_Det MoA_Studies Mechanism of Action Studies (Enzyme Kinetics) IC50_Det->MoA_Studies Data_Analysis Data Analysis and Interpretation (IC50, Ki, Inhibition Type) MoA_Studies->Data_Analysis Conclusion Conclusion: Inhibitory Profile of Compound Data_Analysis->Conclusion

Caption: A generalized workflow for characterizing a novel enzyme inhibitor.

Pillar III: Trustworthiness through Self-Validating Systems

A robust experimental design incorporates controls that validate the integrity of the assay.

  • Positive Control Inhibitor: If a known inhibitor of the target enzyme is available, it should be run in parallel with the test compound to confirm that the assay is performing as expected.

  • DMSO Control: As mentioned, all wells should contain the same final concentration of DMSO to account for any solvent effects on enzyme activity.

  • Time-Dependent Inhibition: To check for irreversible inhibition, pre-incubate the enzyme and inhibitor for varying lengths of time before adding the substrate. A time-dependent increase in inhibition may suggest irreversible binding.

Conclusion

The protocols and principles outlined in this application note provide a comprehensive and scientifically rigorous framework for the initial characterization of a novel enzyme inhibitor, exemplified by this compound. By systematically evaluating the compound's physicochemical properties and its kinetic interactions with a target enzyme, researchers can build a solid foundation of data. This, in turn, enables informed decisions about the compound's potential for further development as a research tool or therapeutic agent. The journey of drug discovery is long and complex, but it begins with the careful and methodical characterization of promising new molecules.

References

  • Lineweaver–Burk plot. Wikipedia. [Link]
  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Bioxplorers. (2023-11-28). [Link]
  • Determining α (alpha) and Ki from Lineweaver-Burk Plots. YouTube. (2022-01-14). [Link]
  • Lineweaver–Burk Plot. Microbe Notes. (2022-05-30). [Link]
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. (2023-08-22). [Link]
  • How to Choose the Right Buffer for Enzyme Activity Tests.
  • NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE D
  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. (2023-06-03). [Link]
  • Enzyme kinetics & inhibition. SlidePlayer. [Link]
  • How to determine an IC50. GraphPad. [Link]
  • How can I calculate the IC50 value using a non linear model?
  • In vitro solubility assays in drug discovery. PubMed. [Link]
  • Enzyme kinetics and inhibition studies. Fiveable. [Link]
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Benchside Matchmaking—Finding the Right Buffer for Your Experiment. Bitesize Bio. (2023-06-06). [Link]
  • Buffer Selection Guide: Optimal Choices for Various Applications. Hengyuan Fine Chemical. (2023-04-02). [Link]
  • In Vitro Solubility Assays in Drug Discovery | Request PDF.
  • Dixon plot (1/v versus [I]) (A) and Cornish-Bowden (S/v versus [I];...
  • Dixon plot (A) and Cornish-Bowden plot (B) analyses of the inhibition...
  • IC50 Determin
  • Solubility Assessment Service.
  • Enzyme stability and stabilization—Aqueous and non-aqueous environment. ScienceDirect. (2023-08-07). [Link]

Sources

Application Notes and Protocols: Evaluating 3-Amino-4-chloro-N-(o-tolyl)benzamide in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for diverse pharmacological activities, making benzamide derivatives prime candidates for novel drug discovery programs. This application note introduces 3-Amino-4-chloro-N-(o-tolyl)benzamide , a novel compound with potential for anti-inflammatory activity.

Given the absence of published data on its specific biological effects, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate its anti-inflammatory potential. We provide a logical, multi-tiered experimental strategy, from initial in vitro screening to mechanistic studies and in vivo validation. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible findings.

Compound Profile
  • Compound Name: this compound

  • Molecular Formula: C₁₄H₁₃ClN₂O

  • Molecular Weight: 260.72 g/mol [2]

  • Chemical Structure:

    
    
    

Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways. Two pivotal pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[3][4]

We hypothesize that this compound may exert its anti-inflammatory effects by modulating one or both of these key pathways.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[5] Inhibition of IκB degradation or NF-κB nuclear translocation is a key strategy for anti-inflammatory drugs.

  • p38 MAPK Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines.[6] Activated p38 MAPK phosphorylates various downstream targets, leading to the stabilization of pro-inflammatory mRNAs and increased production of cytokines like TNF-α and IL-1.[4][6][7] Specific inhibitors of p38 MAPK have demonstrated potent anti-inflammatory effects in preclinical models.[6]

Caption: Hypothesized mechanism targeting NF-κB and p38 MAPK pathways.

Recommended Experimental Workflow

A tiered approach is recommended to efficiently evaluate the anti-inflammatory potential of this compound. This workflow progresses from broad initial screenings to specific mechanistic and in vivo studies.

Experimental Workflow start Start: Compound Synthesis & Purification cytotoxicity Tier 1: In Vitro Screening 1. Cytotoxicity Assay (e.g., MTT) Determine Non-Toxic Concentration Range start->cytotoxicity primary_screen 2. Primary Anti-inflammatory Screen LPS-stimulated RAW 264.7 Macrophages Measure NO, TNF-α, IL-6 cytotoxicity->primary_screen Proceed with non-toxic doses enzymatic_assay 3. Enzymatic Assay COX-1 & COX-2 Inhibition primary_screen->enzymatic_assay mechanistic Tier 2: Mechanistic Studies (If active in Tier 1) enzymatic_assay->mechanistic If significant inhibition observed nfkb_assay 1. NF-κB Pathway Analysis (p65 Nuclear Translocation) mechanistic->nfkb_assay mapk_assay 2. p38 MAPK Pathway Analysis (p38 Phosphorylation) mechanistic->mapk_assay invivo Tier 3: In Vivo Validation (If active and mechanistic data is promising) nfkb_assay->invivo If pathway modulation confirmed mapk_assay->invivo If pathway modulation confirmed acute_model 1. Acute Inflammation Model Carrageenan-Induced Paw Edema invivo->acute_model systemic_model 2. Systemic Inflammation Model LPS-Induced Endotoxemia invivo->systemic_model end Conclusion: Efficacy & MoA Profile acute_model->end systemic_model->end

Caption: A multi-tiered workflow for evaluating anti-inflammatory candidates.

Detailed Protocols: In Vitro Evaluation

Protocol 1: Cell Viability Assay

Objective: To determine the concentration range of this compound that is non-toxic to RAW 264.7 macrophage cells.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1×10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

ParameterRecommended Value
Cell LineRAW 264.7 Macrophages
Seeding Density1 x 10⁴ cells/well
Compound Conc. Range0.1 µM to 100 µM (example)
Incubation Time24 hours
Final DMSO Conc.≤ 0.1%
Protocol 2: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

Objective: To assess the ability of the test compound to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-activated RAW 264.7 cells.

Principle: LPS stimulates macrophages to produce pro-inflammatory mediators. The inhibitory effect of the compound can be quantified by measuring the levels of these mediators in the cell culture supernatant.[3][8]

Materials:

  • All materials from Protocol 4.1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement[3][8]

  • ELISA kits for mouse TNF-α and IL-6[9][10]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2×10⁵ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 4.1) for 1 hour.[8]

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C.[8]

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 100 µL of supernatant with 100 µL of Griess reagent in a 96-well plate.[3]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.[8]

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement:

    • Determine the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[9][10]

Protocol 3: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Objective: To determine if the compound selectively inhibits COX-2 over COX-1.

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is detected using a fluorescent probe.[12] Specific inhibitors for COX-1 and COX-2 are used to differentiate the activity.

Procedure:

  • It is highly recommended to use a commercially available fluorometric or colorimetric COX inhibitor screening assay kit.[12][13][14][15] These kits provide purified human recombinant COX-1 and COX-2 enzymes, buffers, and a detailed protocol.

  • Follow the manufacturer's protocol precisely. Typically, the steps involve:

    • Preparing a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Adding various concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Initiating the reaction by adding arachidonic acid.

    • Incubating for a specified time.

    • Measuring the output (fluorescence or absorbance).

    • Calculating the percentage of inhibition and determining the IC₅₀ value for each enzyme.

Detailed Protocols: Mechanistic Studies

Protocol 4: NF-κB (p65) Nuclear Translocation Assay

Objective: To investigate if the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated macrophages.

Principle: NF-κB activation involves its translocation to the nucleus. This can be measured by quantifying the amount of p65 in nuclear extracts using an ELISA-based assay or by Western blotting.[5][16]

Procedure (ELISA-based):

  • Utilize a commercial NF-κB p65 Transcription Factor Assay Kit.[17][18]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 10 cm dish. Pre-treat with the test compound for 1 hour, then stimulate with LPS (100 ng/mL) for 30-60 minutes.

  • Nuclear Extract Preparation: Prepare nuclear extracts from the cells using the reagents and protocol provided in the kit.

  • Assay:

    • Add the nuclear extracts to the 96-well plate pre-coated with the NF-κB consensus sequence.

    • Active p65 in the extract will bind to the DNA.

    • Detect the bound p65 using a specific primary antibody, followed by an HRP-conjugated secondary antibody.

    • Add a substrate and measure the colorimetric output.

  • Analysis: Compare the absorbance values of treated samples to the LPS-stimulated control to determine the percentage of inhibition.

Protocol 5: p38 MAPK Phosphorylation Assay

Objective: To determine if the compound inhibits the phosphorylation of p38 MAPK in LPS-stimulated macrophages.

Principle: Activation of the p38 MAPK pathway involves the phosphorylation of p38 at specific residues (Thr180/Tyr182).[19] This can be detected by Western blotting using an antibody specific to the phosphorylated form of p38.

Materials:

  • Antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182) and Rabbit anti-total-p38.[6][20]

  • HRP-conjugated anti-rabbit secondary antibody.

  • Cell lysis buffer, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting reagents.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and treat with the compound and LPS as described in Protocol 4, but with a shorter LPS stimulation time (e.g., 15-30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.[6][21]

    • Transfer the proteins to a membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with the primary antibody (anti-phospho-p38).

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Strip the membrane and re-probe with the anti-total-p38 antibody as a loading control.

    • Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total-p38 to determine the level of inhibition.

Detailed Protocols: In Vivo Validation

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the efficacy of the compound in a model of acute local inflammation.

Principle: Subplantar injection of carrageenan induces a reproducible inflammatory response characterized by paw edema. The increase in paw volume is measured over time to assess the anti-inflammatory effect of the test compound.[7][22][23][24]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Positive control: Indomethacin (10 mg/kg)[23]

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.[25]

  • Grouping: Divide animals into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).

  • Dosing: Administer the test compound or controls (e.g., orally) 1 hour before carrageenan injection.[23]

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[7][23]

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23]

  • Data Analysis:

    • Calculate the increase in paw volume (Vₜ - V₀).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 7: LPS-Induced Systemic Inflammation in Mice

Objective: To assess the compound's ability to protect against systemic inflammation and cytokine storm.

Principle: Intraperitoneal (i.p.) injection of LPS in mice induces a systemic inflammatory response, leading to high levels of circulating pro-inflammatory cytokines, mimicking aspects of sepsis.[4][26][27]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • LPS from E. coli

  • Positive control: Dexamethasone (e.g., 5-10 mg/kg)[26]

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Grouping and Dosing: Group mice and administer the test compound, vehicle, or positive control (e.g., i.p. or orally) 1-4 hours prior to LPS challenge.[27]

  • LPS Challenge: Inject mice i.p. with a predetermined dose of LPS (e.g., 5-15 mg/kg).[4][27]

  • Sample Collection: At a peak time point for cytokine release (e.g., 1.5-2 hours post-LPS for TNF-α), collect blood via cardiac puncture under terminal anesthesia.

  • Plasma Preparation: Prepare plasma by centrifuging the blood and store at -80°C.

  • Cytokine Analysis: Measure the plasma concentrations of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated LPS group to determine the percentage of inhibition.

ParameterRecommended Value
Animal ModelC57BL/6 Mice
LPS Dose5-15 mg/kg, i.p.
Compound Pre-treatment1-4 hours prior to LPS
Primary EndpointPlasma TNF-α and IL-6 levels
Sample Collection Time1.5-2 hours post-LPS

References

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed. (n.d.).
  • NF-κB signaling in inflammation - PubMed - NIH. (2017). Signal Transduct Target Ther.
  • COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. (n.d.).
  • Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed. (2014). Mediators Inflamm.
  • NFkB p65 transcription factor assay kit (Colorimetric) ab133112 - Abcam. (n.d.).
  • LPS-stimulated RAW 264.7 macrophage inducible nitric oxide synthase (iNOS) and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PMC - NIH. (n.d.).
  • Western blot analysis of total and phospho-p38-MAPK in normal and... - ResearchGate. (n.d.).
  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central. (n.d.).
  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. (n.d.).
  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity - Journal of Applied Pharmaceutical Science. (n.d.).
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • LPS Model of Systemic Inflammation - Melior Discovery. (n.d.).
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) - Abcam. (n.d.).
  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. (2013).
  • Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. (n.d.).
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.).
  • COX (human) Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin - Sigma-Aldrich. (n.d.).
  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles - Frontiers. (n.d.).
  • Human NF-KappaB p65 Activity Assay Kit - RayBiotech. (n.d.).
  • 4-Chloro-N-m-tolylbenzamide - PMC - NIH. (n.d.).
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.).
  • p38 MAP Kinase Assay - Sigma-Aldrich. (n.d.).
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.).
  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2025).
  • 4-Amino-N-(3-chloro-4-methylphenyl)benzamide | CymitQuimica. (n.d.).
  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI. (n.d.).
  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife. (2024).
  • COX Activity Assay Kit (Fluorometric) - Sigma-Aldrich. (n.d.).
  • human interleukin-6 elisa. (2023).
  • NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 - Antibodies-online.com. (n.d.).
  • Phospho-p38 MAPK Pathway Antibody Sampler Kit #9913 - Cell Signaling Technology. (n.d.).
  • P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC - PubMed Central. (n.d.).
  • Cyclooxygenase (COX) Activity Fluorometric Assay Kit (E-BC-F050) - Elabscience. (n.d.).
  • 3'-Amino-4'-chloroacetophenone | 79406-57-8 | TCI AMERICA. (n.d.).
  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - Frontiers. (2023).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019).
  • NF-kB (p65) Transcription Factor Assay Kit(KA1341) - Abnova. (n.d.).
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate. (2018).
  • TNF-α (free) ELISA. (n.d.).
  • 4-Amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide - Biosynth. (n.d.).
  • LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC - NIH. (n.d.).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025).
  • 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. (n.d.).
  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - Biomolecules & Therapeutics. (n.d.).
  • 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem. (n.d.).
  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
  • 1322605-24-2 | 3-Amino-N-isopropyl-4-(pyrrolidin-1-yl)benzamide - Moldb. (n.d.).
  • 2-Amino-4-chlorobenzamide - Sigma-Aldrich. (n.d.).

Sources

Application Notes and Protocols: Investigating 3-Amino-4-chloro-N-(o-tolyl)benzamide for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 3-Amino-4-chloro-N-(o-tolyl)benzamide , a novel compound with potential therapeutic applications in neurological disorders. Given the limited existing research on this specific molecule, this guide establishes a foundational research framework, hypothesizing mechanisms of action based on the well-documented neuroactivity of the broader benzamide class of compounds.[1][2] We present detailed, step-by-step protocols for a tiered screening approach, encompassing initial in vitro cytotoxicity and neuroprotection assays, followed by in vivo pharmacokinetic profiling and efficacy assessment in an animal model of epilepsy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities for the central nervous system (CNS).

Introduction and Rationale

The benzamide scaffold is a cornerstone in neuropharmacology, with derivatives demonstrating a wide spectrum of activities, including anticonvulsant, antipsychotic, and neuroprotective effects.[3][4][5] These compounds are known to modulate key components of neuronal excitability, such as voltage-gated ion channels and inhibitory neurotransmitter systems.[2][6]

This compound (herein referred to as "the compound") is a novel derivative whose neuro-pharmacological profile is currently uncharacterized. Its structure, featuring a substituted benzoyl moiety and an N-(o-tolyl) group, presents a unique chemical entity for exploration.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₃ClN₂O

  • Molecular Weight: 260.72 g/mol

The rationale for investigating this compound is built on the hypothesis that its unique substitution pattern may confer potent and selective activity at CNS targets implicated in the pathophysiology of neurological disorders such as epilepsy, neuropathic pain, and neurodegenerative diseases. This document outlines a logical, tiered approach to systematically evaluate this hypothesis.

Hypothesized Mechanisms of Action

Based on the established pharmacology of related benzamide derivatives, we hypothesize that the compound may exert its neuroprotective or anticonvulsant effects through one or more of the following mechanisms:[2]

  • Modulation of Voltage-Gated Ion Channels: Benzamides have been shown to interact with voltage-gated sodium (Nav) and potassium (Kv) channels, which are critical for regulating neuronal firing.[6][7][8] Blockade of these channels can stabilize neuronal membranes and limit the repetitive firing characteristic of seizure activity.

  • Enhancement of GABAergic Neurotransmission: The gamma-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS.[9][10] Some benzamides may act as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effect of GABA and suppressing neuronal hyperexcitability.[11][12]

These potential pathways provide a foundation for targeted mechanistic studies.

Hypothesized_Mechanisms cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft Compound 3-Amino-4-chloro- N-(o-tolyl)benzamide Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Inhibition K_Channel Voltage-Gated K+ Channel Compound->K_Channel Modulation GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulation Action_Potential Reduced Neuronal Firing Na_Channel->Action_Potential K_Channel->Action_Potential GABA_release GABA GABA_release->GABA_A Binds Cl_Influx Increased Cl- Influx (Hyperpolarization) GABA_A->Cl_Influx

Caption: Hypothesized signaling pathways for the compound's neuroactivity.

Tier 1: In Vitro Evaluation Protocols

The initial phase of evaluation focuses on cell-based assays to determine the compound's intrinsic cytotoxicity and its potential to protect neurons from common pathological insults. The human neuroblastoma SH-SY5Y cell line is a well-established and appropriate model for these preliminary studies.[13][14]

Caption: Tiered experimental workflow for in vitro evaluation.

Protocol 1: Determination of Cytotoxicity in SH-SY5Y Cells

Objective: To determine the concentration range at which the compound is non-toxic to neuronal cells, establishing a safe therapeutic window for subsequent neuroprotection assays.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[13]

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Serially dilute the stock solution in a complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (vs. Vehicle)
Vehicle ControlValue100%
0.1ValueValue
1.0ValueValue
10ValueValue
50ValueValue
100ValueValue
Protocol 2: Neuroprotection Against Oxidative Stress

Objective: To assess the ability of the compound to protect SH-SY5Y cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the compound (determined from Protocol 1). Incubate for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 200-500 µM, to be optimized). Include control wells: vehicle only, H₂O₂ only, and compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Compare the viability of cells pre-treated with the compound and exposed to H₂O₂ against the H₂O₂-only control.

Tier 2: In Vivo Preclinical Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a whole-organism context.

Caption: Tiered experimental workflow for in vivo evaluation.

Protocol 3: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a rodent model (e.g., Sprague-Dawley rats), with a key focus on CNS penetration.[15][16][17]

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week.

  • Compound Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral (p.o.) and intravenous (i.v.) administration.

  • Dosing:

    • IV Group (n=3): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group (n=3): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein into heparinized tubes at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Brain Tissue Collection: At the final time point, euthanize animals and collect brains.

  • Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Data Presentation:

ParameterIV AdministrationPO Administration
Dose 2 mg/kg10 mg/kg
Cₘₐₓ (ng/mL) N/AValue
Tₘₐₓ (h) N/AValue
AUC₀-t (ng*h/mL) ValueValue
Half-life (t½) (h) ValueValue
Clearance (CL) (L/h/kg) ValueN/A
Volume of Distribution (Vd) (L/kg) ValueN/A
Bioavailability (F%) N/AValue
Brain/Plasma Ratio (at 2h) ValueValue
Protocol 4: Efficacy in a Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the anticonvulsant activity of the compound in an acute, chemically induced seizure model in mice. The PTZ model is a standard screen for drugs effective against generalized seizures.[18][19][20]

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice (20-25g) for one week.

  • Group Allocation: Randomly assign mice to groups (n=8-10 per group):

    • Vehicle Control

    • Positive Control (e.g., Diazepam, 5 mg/kg, i.p.)

    • Compound (e.g., 10, 30, 100 mg/kg, i.p. or p.o. based on PK data)

  • Dosing: Administer the vehicle, positive control, or compound at the appropriate pre-treatment time determined by the Tₘₐₓ from PK studies (typically 30-60 minutes).

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Behavioral Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to score include:

    • Latency to first myoclonic jerk (seconds).

    • Latency to generalized clonic-tonic seizure (seconds).

    • Seizure severity (using a standardized scale, e.g., Racine scale).

    • Incidence of mortality.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test or Kruskal-Wallis test) to compare treatment groups to the vehicle control. Calculate the ED₅₀ (median effective dose) for protection against generalized seizures.

Conclusion and Future Directions

This document provides a strategic framework for the initial preclinical investigation of this compound. Positive results from this tiered approach—demonstrating low cytotoxicity, significant neuroprotection, favorable pharmacokinetics with CNS penetration, and in vivo efficacy—would provide a strong rationale for advancing the compound into more complex disease models, further mechanistic studies (e.g., receptor binding assays, electrophysiology), and comprehensive safety toxicology assessments. The ultimate goal is to generate a robust data package to support its potential as a novel therapeutic agent for neurological disorders.

References
  • Wikipedia. γ-Hydroxybutyric acid. [Link]
  • Wikipedia.
  • Chen, D. et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. [Link]
  • PubChem. Benzamide, 3-amino-4-chloro-. [Link]
  • Frontiers in Pharmacology. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. [Link]
  • Schmalhofer, W. A. et al. (2002). Benzamide derivatives as blockers of Kv1.3 ion channel. Biochemistry. [Link]
  • Sikirić, M. et al. (2017). GABAergic System in Action: Connection to Gastrointestinal Stress-related Disorders. Current Pharmaceutical Design. [Link]
  • Pappas, I. et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • Popp, L. A. et al. (1999). Benzamide, a poly(ADP-ribose) Polymerase Inhibitor, Is Neuroprotective Against Soman-Induced Seizure-Related Brain Damage. Annals of the New York Academy of Sciences. [Link]
  • Dose, M. & Lange, H. W. (2000). The benzamide tiapride: treatment of extrapyramidal motor and other clinical syndromes.
  • Neurofit. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. [Link]
  • ACS Publications. (1996). Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry. [Link]
  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ACS Publications. (2023). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. [Link]
  • PubMed Central. (2019). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. [Link]
  • Brieflands. (2019).
  • Goddard, A. W. et al. (2004). Impaired GABA neuronal response to acute benzodiazepine administration in panic disorder.
  • PubMed Central. (2013). Ion Channels as Drug Targets in Central Nervous System Disorders. [Link]
  • PubMed Central. (2022).
  • University of Dundee. (2013). Novel compounds selectively enhance delta subunit containing GABA(A) receptors and increase tonic currents in thalamus. [Link]
  • MDPI. (2023).
  • PubMed Central. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. [Link]
  • PubMed Central. (2007). 4-Chloro-N-m-tolylbenzamide. [Link]
  • MDPI. (2024).
  • MDPI. (2023).
  • PubMed Central. (2021).
  • ResearchGate. (2007). In vivo rat PK profiling in drug discovery: New challenges. [Link]
  • Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
  • S Mallak. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. [Link]
  • NCBI Bookshelf. (1999). GABA Receptor Physiology and Pharmacology. [Link]
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
  • ResearchGate. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]
  • BioWorld. (1999). New benzamides for CNS disorders, particularly epilepsy, presented by SB. [Link]
  • PubMed Central. (2012). A Role for Benzamil-Sensitive Proteins of the Central Nervous System in the Pathogenesis of Salt-Dependent Hypertension. [Link]
  • DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. [Link]
  • AIP Publishing. (2023). In vivo laser speckle contrast imaging of 4-aminopyridine- or pentylenetetrazole-induced seizures. [Link]
  • MDPI. (2023). Pharmacokinetics and Drug Interactions. [Link]
  • bioRxiv. (2021). Neuroprotective, antioxidant and antiproliferative activity of grapefruit IntegroPectin on SH-SY5Y cells. [Link]
  • National Institutes of Health. (2016). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. [Link]
  • Stahl's Essential Psychopharmacology. (2025). Ion Channels as Drug Targets. [Link]
  • MDPI. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Pharmaffiliates. 3-Amino-4-chloro-2-formyl-6-((1-(3-methoxypropyl)piperidin-4-yl)carbamoyl)
  • PubChem. 4-amino-3-chloro-N-(2-methyloxolan-3-yl)benzamide. [Link]
  • PubMed Central. (2008). 4-Chloro-N-o-tolylbenzamide. [Link]

Sources

Application Note & Protocols: Quantitative Analysis of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated analytical methods for the precise quantification of 3-Amino-4-chloro-N-(o-tolyl)benzamide, a key chemical intermediate in pharmaceutical synthesis.[1][2] The accurate determination of this compound is critical for ensuring process consistency, final product purity, and regulatory compliance in drug development. We present two robust, field-proven protocols: a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quality control and purity assessment, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems grounded in internationally recognized standards.[3][4][5]

Introduction: The Analytical Imperative

This compound serves as a specialized building block in the synthesis of various pharmacologically active molecules.[1] Its structural integrity and concentration directly influence the yield, impurity profile, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are not merely a procedural formality but a cornerstone of the entire drug development lifecycle.

The methods detailed herein are developed and validated in alignment with the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[3][4][5] This ensures that the data generated is reliable, reproducible, and fit for its intended purpose, whether for process monitoring, stability testing, or quality control release.[3][6]

Method 1: Reversed-Phase HPLC with UV Detection

This method is the workhorse for routine analysis, offering a balance of specificity, precision, and accessibility for quantifying this compound in bulk material or simple formulations. The principle of reversed-phase chromatography, which separates analytes based on their hydrophobicity, is ideally suited for this moderately non-polar benzamide derivative.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected due to its versatile hydrophobicity, which provides strong retention for aromatic compounds like the target analyte.[7]

  • Mobile Phase: A gradient elution using acetonitrile and water with a formic acid modifier is employed. The formic acid serves a dual purpose: it protonates free silanol groups on the silica backbone to reduce peak tailing and ensures the amino group on the analyte is protonated, leading to consistent retention and sharp peak shapes.[8]

  • Detection: The detection wavelength is set to 254 nm, a common wavelength for aromatic compounds offering a strong chromophore for sensitive detection.[7][8] The UV-Vis spectrum of benzamide derivatives typically shows significant absorbance in this region.[7]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade, ≥99%)

  • Deionized Water (18.2 MΩ·cm)

2.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

2.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve in the diluent to achieve a final concentration within the calibration range.

2.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 30% B to 90% B over 15 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

2.2.5. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. This is a core principle of a self-validating system.[3] A solution of ~50 µg/mL is injected six times.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Data Analysis & Visualization

A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis (y = mx + c) is performed, and the coefficient of determination (r²) should be ≥ 0.999. The concentration of the analyte in the sample solution is then calculated using this regression equation.

HPLC_Workflow prep_mobile Prepare Mobile Phases A & B sst System Suitability Test (SST) prep_std Prepare Standard Stock & Dilutions cal Inject Calibration Standards prep_std->cal prep_sample Prepare Sample Solution analysis Inject Samples prep_sample->analysis sst->cal cal->analysis curve Generate Calibration Curve (r² ≥ 0.999) analysis->curve quant Quantify Analyte Concentration curve->quant report Generate Report quant->report

Caption: HPLC workflow for quantifying this compound.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as pharmacokinetic studies or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method.[9][10][11] Its unparalleled selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for accurate quantification even in complex biological matrices like plasma.[10]

Rationale for Method Design
  • Sample Preparation: Solid-Phase Extraction (SPE) is employed to remove proteins, salts, and other interferences from the plasma matrix. This crucial step minimizes matrix effects, enhances signal-to-noise, and protects the analytical column and mass spectrometer.[10]

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected because the amino group on the analyte is readily protonated, leading to a strong [M+H]⁺ precursor ion.

  • MRM Transitions: MRM provides exquisite specificity by monitoring a specific fragmentation pathway (precursor ion → product ion). This "mass filtering" eliminates background noise, enabling highly sensitive detection.[9] An internal standard (IS), ideally a stable isotope-labeled version of the analyte, is used to correct for variations in sample preparation and instrument response.

Experimental Protocol

3.2.1. Materials and Reagents

  • All reagents from Method 1, plus:

  • Internal Standard (IS): e.g., ¹³C₆-labeled this compound

  • Methanol (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Control Plasma (e.g., Human, Rat)

  • SPE Cartridges (e.g., Mixed-Mode Cation Exchange)

3.2.2. Instrumentation

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3.2.3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike: To 100 µL of plasma, add 10 µL of IS solution and 100 µL of 4% phosphoric acid. Vortex.

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.4. LC-MS/MS Conditions

Table 3: Chromatographic Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 4: Mass Spectrometer Conditions

Parameter Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Analyte MRM (m/z) 261.1 → 141.0 (Quantifier), 261.1 → 113.0 (Qualifier)
IS MRM (m/z) 267.1 → 147.0

| Collision Energy | Optimized for each transition |

Method Validation Summary & Visualization

This method must be rigorously validated according to ICH M10 guidelines for bioanalytical methods. The table below summarizes typical acceptance criteria that ensure the method is trustworthy and robust.

Table 5: Bioanalytical Method Validation Parameters

Parameter Acceptance Criteria
Lower Limit of Quant. S/N ≥ 10, Accuracy ±20%, Precision ≤20%
Linearity (r²) ≥ 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤20% at LLOQ)
Matrix Effect CV of IS-normalized factor ≤ 15%

| Recovery | Consistent, precise, and reproducible |

LCMSMS_Workflow cluster_spe 1. Solid-Phase Extraction (SPE) cluster_lcms 2. LC-MS/MS Analysis cluster_data 3. Data Analysis plasma Plasma Sample + Internal Standard load Load Sample plasma->load condition Condition Cartridge condition->load wash Wash Interferences load->wash elute Elute Analyte + IS wash->elute dry Evaporate & Reconstitute elute->dry inject Inject Reconstituted Sample dry->inject separate Chromatographic Separation (UPLC) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte/IS Ratio) detect->integrate curve Calculate Concentration via Calibration Curve integrate->curve report Report Final Value curve->report

Caption: LC-MS/MS workflow including SPE for high-sensitivity quantification.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-5_en.pdf
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem. URL: https://www.benchchem.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. AMSbiopharma. URL: https://amsbiopharma.com/blog/understanding-ich-guidelines-for-pharmaceutical-impurities-a-comprehensive-guide/
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. URL: https://www.linkedin.com/pulse/ich-q2r2-validation-analytical-procedures-overview-guideline-vyuhw
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. URL: https://amsbiopharma.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-3-b-r2-impurities-new-drug-products-step-5_en.pdf
  • UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Reddit. URL: https://www.reddit.
  • Synthesis and analysis of amides. Chemistry Education. URL: https://pubs.rsc.org/en/content/articlelanding/2017/rp/c7rp90011h
  • USE OF UV SPECTROPHOTOMETRY IN ANALYSIS AND STANDARDIZATION OF 2-BENZOYLAMINO-N- [4- (4,6-DIMETHYLPYRIMIDIN-2-ILSULFAMOYL) -PHENYL] -BENZAMIDE SUBSTANCE. ResearchGate. URL: https://www.researchgate.net/publication/382845600_USE_OF_UV_SPECTROPHOTOMETRY_IN_ANALYSIS_AND_STANDARDIZATION_OF_2-BENZOYLAMINO-N-4-46-DIMETHYLPYRIMIDIN-2-ILSULFAMOYL-PHENYL-BENZAMIDE_SUBSTANCE
  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC North America. URL: https://cdn.sanity.io/files/0vv8moc6/lcgc/a73646d5113b35cf432a24d455444645312384a5.pdf
  • Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC. Benchchem. URL: https://www.benchchem.com/technical-center/purity-analysis-of-4-amino-n-3-5-dichlorophenyl-benzamide-by-hplc
  • Application Note: A Robust and Sensitive LC/MS/MS Method for the Quantification of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem. URL: https://www.benchchem.com/application-notes/a-robust-and-sensitive-lc-ms-ms-method-for-the-quantification-of-4-amino-n-3-5-dichlorophenyl-benzamide
  • Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis. URL: https://www.future-science.com/doi/pdf/10.4155/bio-2019-0298
  • Benzamide | PPTX. Slideshare. URL: https://www.slideshare.net/slideshow/benzamide-pptx/251347318
  • Part 6: Preparation of Organic Compounds. A practical handbook for pharmaceutical chemistry. URL: https://www.researchgate.
  • This compound. MySkinRecipes. URL: https://www.myskinrecipes.com/th/research/product/69496/3-amino-4-chloro-n-o-tolyl-benzamide
  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8180658/
  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38009383/
  • Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after derivatization with pentafluoropropyl chloroformate. ResearchGate. URL: https://www.researchgate.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Waters Corporation. URL: https://www.waters.com/nextgen/us/en/library/application-notes/2019/analysis-of-20-amino-acids-with-the-kairos-amino-acid-kit-using-uplc-ms-for-biomedical-research.html
  • Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/10408347.2022.2045558
  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. URL: https://pub.h-brs.de/frontdoor/deliver/index/docId/1063/file/Kusch_et_al_JCA_2006.pdf
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Springer. URL: https://link.springer.com/article/10.1007/s00894-021-04803-x
  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25511979/
  • Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. SciSpace. URL: https://typeset.io/pdf/plasma-amino-acid-determinations-by-reversed-phase-hplc-10-1080-01420453-1992-11720110-10-1080-01420453-1992-11720110-a241e3d62325b394017f7b13280c7f76.pdf
  • Preparation of Benzoic Acid From Benzamide | PDF. Scribd. URL: https://www.scribd.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. URL: https://www.agilent.com/cs/library/technicaloverviews/public/5980-1193.pdf
  • Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. URL: https://www.researchgate.
  • Analysis of Amino Acids by HPLC. Agilent. URL: https://www.agilent.com/cs/library/slidepresentation/public/Analysis_of_Amino_Acids_by_HPLC.pdf
  • Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/6615566/
  • This compound. Seedion. URL: http://www.seedions.com/D853413.html
  • 3-Chloro-N-(3-methylphenyl)benzamide. ResearchGate. URL: https://www.researchgate.net/publication/230919245_3-Chloro-N-3-methylphenylbenzamide
  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. URL: https://patents.google.
  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-the-4-amino-N-4-nitrophenylbenzamide-precursors-20e28-Reagents_fig1_281277123

Sources

HPLC analysis of 3-Amino-4-chloro-N-(o-tolyl)benzamide purity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for this compound. This compound is a key intermediate in various synthetic pathways, and ensuring its purity is critical for downstream applications in drug development and material science. The described method is demonstrated to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, forced degradation studies were conducted to ensure the method's ability to separate the main analyte from potential degradation products, confirming its stability-indicating properties.[3][4][5]

Introduction

This compound is a complex aromatic amide whose chemical integrity is paramount for its intended use. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6] A robust HPLC method must be able to separate the main compound from process-related impurities and any degradants that may form during manufacturing, transport, or storage.

The causality behind selecting RP-HPLC for this analysis lies in the molecule's structure. Its aromatic rings and moderate polarity make it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18, using a polar mobile phase.[7] This application note provides a comprehensive protocol, from method development rationale to full validation, designed to be a self-validating system for researchers and quality control analysts.

Experimental Methodology

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Chemicals and Reagents:

    • This compound reference standard (purity >99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

The selection of chromatographic parameters was guided by the physicochemical properties of benzamide derivatives.[8][9] A C18 column was chosen for its versatility and proven efficacy in retaining aromatic compounds.[7] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, was optimized to achieve a sharp peak shape and adequate retention. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and to control the ionization state of the analyte.[10]

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 30% B to 90% B over 20 minutes, then hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard solution.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][11] To demonstrate this, forced degradation studies were performed under various stress conditions as mandated by ICH guideline Q1A(R2).[3][4][12] The goal is to achieve 5-20% degradation to ensure that any potential degradants can be detected and separated from the main peak.[3]

  • Acid Hydrolysis: Sample solution was treated with 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Sample solution was treated with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Sample solution was treated with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept at 105°C for 48 hours.

  • Photolytic Degradation: The sample solution was exposed to a minimum of 1.2 million lux hours and 200 watt-hours/square meter of UV light.[5]

The results of the forced degradation studies must show no co-elution of degradation peaks with the main analyte peak, which is confirmed using a PDA detector to assess peak purity.

Results and Discussion

Method Development and Optimization

The developed gradient method provided excellent separation of the main analyte peak from solvent front and any observed impurities. The peak for this compound was observed to be symmetrical with a tailing factor of approximately 1.1 and eluted at a retention time of about 12.5 minutes.

Validation Data Summary

The following table summarizes the acceptance criteria and typical results for the method validation parameters.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Passed (Peak purity index > 0.999)
Linearity (R²) ≥ 0.9990.9998
Range 50-150 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: 0.45%Intermediate: 0.82%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% after minor changesPassed (all variations resulted in %RSD < 1.5%)
  • Linearity: A six-point calibration curve was constructed from 50 µg/mL to 150 µg/mL, demonstrating a strong linear relationship between concentration and peak area.

  • Accuracy: Accuracy was determined by the recovery method, spiking a known amount of standard into a sample matrix at three concentration levels (80%, 100%, and 120%).[13]

  • Precision: System precision and method precision were evaluated by injecting the standard solution six times (repeatability). Intermediate precision was assessed by a different analyst on a different day.

  • Robustness: The method's robustness was tested by making deliberate small variations in the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Visualized Workflows

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent (50:50 ACN:H2O) A->B C Dilute to Working Conc. (100 µg/mL) B->C D Inject into HPLC System C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection at 254 nm E->F G Integrate Chromatogram F->G H Calculate Purity (% Area) G->H I Method Validation Check H->I J Generate Report I->J Validation_Logic center_node Validated HPLC Method Specificity Specificity (Forced Degradation) center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD) center_node->Precision Robustness Robustness center_node->Robustness Limits LOD & LOQ center_node->Limits

Caption: Core Parameters of HPLC Method Validation.

Conclusion

The RP-HPLC method detailed in this application note is proven to be a reliable and robust system for the purity determination of this compound. The comprehensive validation, including successful forced degradation studies, confirms that the method is stability-indicating and fit for its intended purpose in a quality control or research environment. By explaining the rationale behind experimental choices, this guide provides the necessary framework for scientists to implement and adapt this protocol with confidence.

References

  • BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • OrchidPharma. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.
  • National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • SIELC Technologies. (2018, May 16). N-(3-Chloro-o-tolyl)benzamide.
  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • European Medicines Agency. (1995, July). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • National Center for Biotechnology Information. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Chromatography Forum. (2015, October 1). ICH Q2 (R1) validation question.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • ResearchGate. (2025, August 10). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide).
  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • ResearchGate. (2025, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • BenchChem. (n.d.). Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.

Sources

Application Note: High-Throughput Synthesis and Characterization of Benzamide Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of combinatorial chemistry techniques for the synthesis, purification, and characterization of benzamide derivative libraries. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Combinatorial chemistry offers a powerful paradigm for rapidly generating large, diverse collections of these molecules to accelerate hit identification and lead optimization in drug discovery. This document details field-proven protocols for both solid-phase and solution-phase parallel synthesis, including the versatile Ugi four-component reaction. Furthermore, it outlines high-throughput purification and analytical methodologies essential for validating the integrity of compound libraries prior to biological screening.

Introduction: The Benzamide Scaffold and the Combinatorial Approach

The benzamide moiety, an aromatic ring linked to an amide functional group, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a vast range of pharmacological activities, serving as antipsychotics, antiemetics, anti-cancer agents, and more.[1][2] The power of the benzamide scaffold lies in its synthetic tractability and its ability to present diverse chemical functionalities in a well-defined three-dimensional space, enabling precise interactions with biological targets.

Traditional one-compound-at-a-time synthesis is inefficient for exploring the vast chemical space around such a privileged scaffold. Combinatorial chemistry addresses this bottleneck by enabling the simultaneous synthesis of large numbers of distinct but structurally related molecules, known as a library.[3] This high-throughput approach, when applied to benzamide derivatives, allows for the systematic exploration of structure-activity relationships (SAR), dramatically accelerating the journey from a target concept to a viable drug candidate.

This guide provides the technical foundation for two primary combinatorial strategies: Solid-Phase Organic Synthesis (SPOS) and Solution-Phase Parallel Synthesis (SPPS).

  • Solid-Phase Organic Synthesis (SPOS): Involves anchoring a starting material to a polymer resin. Subsequent chemical transformations are carried out, and purification is simplified to washing the resin to remove excess reagents and byproducts. The final product is then cleaved from the solid support.[4]

  • Solution-Phase Parallel Synthesis (SPPS): Involves conducting multiple, discrete reactions in an array format (e.g., 96-well plates). While requiring more complex purification strategies, this method more closely resembles traditional organic synthesis and allows for easier reaction monitoring.[5][6]

Strategic Design of Benzamide Libraries

The design of a benzamide library begins with a retrosynthetic disconnection, breaking the target molecules into readily available building blocks. For a simple benzamide, this involves a substituted benzoic acid and a primary or secondary amine.

G cluster_0 Target Benzamide Library cluster_1 Building Blocks Target Substituted Benzamide Acid R1-COOH (Substituted Benzoic Acids) Target->Acid Amide Disconnection Amine R2-NH2 (Diverse Amines) Target->Amine Amide Disconnection

Caption: Retrosynthetic analysis of a benzamide library.

The choice between SPOS and SPPS depends on the library's size, the nature of the building blocks, and the available purification and analytical instrumentation.

FeatureSolid-Phase Organic Synthesis (SPOS)Solution-Phase Parallel Synthesis (SPPS)
Principle One starting material is covalently linked to a polymer resin.Discrete reactions are run in parallel in solution.
Purification Simplified; filtration and washing of the resin.Requires methods like extraction, chromatography, or scavenger resins.[7][8]
Reagents Large excess of reagents can be used to drive reactions to completion.Stoichiometry is more critical to minimize side products.
Reaction Monitoring Difficult; requires cleaving a small sample or specialized techniques.[4]Straightforward using standard techniques like TLC or LC-MS.
Scale Typically smaller scale per compound.Easily scalable.
Final Step Requires a final cleavage step to release the product from the resin.No cleavage step is needed.

Experimental Protocols: Synthesis Methodologies

Protocol 1: Solid-Phase Synthesis of a Benzamide Library via Rink Amide Resin

This protocol describes the synthesis of a benzamide library where the amine component is first attached to the solid support. This strategy is particularly effective when a diverse set of benzoic acids is to be coupled to a common amine core.

G Start Start: Rink Amide Resin Step1 Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Step1 Step2 Step 2: Wash Resin (DMF, DCM, MeOH) Step1->Step2 Step3 Step 3: Coupling of Benzoic Acid (R-COOH, HATU, DIEA in NMP) Step2->Step3 Step4 Step 4: Wash Resin (DMF, DCM, MeOH) Step3->Step4 Step5 Step 5: Cleavage (95% TFA / 2.5% H2O / 2.5% TIS) Step4->Step5 End Final Product: Purified Benzamide Library Step5->End

Caption: Workflow for solid-phase synthesis of benzamides.

Methodology:

  • Resin Swelling & Deprotection: Swell the Fmoc-protected Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove residual reagents.[9]

  • Building Block Preparation: In separate wells of a 96-well plate, prepare stock solutions of each desired benzoic acid (1.5 equivalents relative to resin loading). Add a coupling agent like HATU (1.5 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIEA) (3.0 eq.) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).

  • Coupling Reaction: Transfer the activated benzoic acid solutions to the reaction vessels containing the deprotected resin. Agitate the mixture at room temperature for 4-16 hours. The progress of the coupling can be monitored by taking a few beads of resin and performing a Kaiser test (a positive test indicates incomplete coupling).

  • Washing: After the reaction is complete, drain the reaction vessels and wash the resin extensively with DMF, DCM, and MeOH to remove all soluble materials. Dry the resin under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS), for 2-3 hours at room temperature.[9] The TIS acts as a scavenger for cations generated during cleavage.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude benzamide product by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and dry the product under vacuum.

Protocol 2: Solution-Phase Parallel Synthesis via Acyl Chlorides

This protocol is ideal for rapidly synthesizing a library from diverse amines and a common benzoyl chloride, often performed in a parallel reaction block like a Radleys Carousel Reaction Station.[5][6]

G Start Start: Array of Amines (in 96-well plate) Step1 Step 1: Add Base & Solvent (e.g., Pyridine in DCM) Start->Step1 Step2 Step 2: Add Benzoyl Chloride (R-COCl in DCM) Step1->Step2 Step3 Step 3: Reaction (Room Temperature, 1-4 hours) Step2->Step3 Step4 Step 4: Quench & Work-up (Aqueous NaHCO3 Wash) Step3->Step4 Step5 Step 5: Liquid-Liquid Extraction (Isolate organic layer) Step4->Step5 End Final Product: Crude Benzamide Library Step5->End

Caption: Workflow for solution-phase parallel synthesis.

Methodology:

  • Reagent Preparation: Prepare stock solutions of a diverse set of primary and secondary amines in a suitable solvent (e.g., DCM).

  • Reaction Setup: In an array of reaction tubes or a 96-well deep-well plate, dispense the amine stock solutions. To each well, add a base (e.g., triethylamine or pyridine, 1.2 eq.) to act as an acid scavenger.

  • Acylation: Add a solution of the desired substituted benzoyl chloride (1.05 eq.) to each reaction well.[5] Seal the plate and allow the reaction to proceed at room temperature with agitation for 1-4 hours. Monitor completion by taking an aliquot from a representative well for LC-MS analysis.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the HCl byproduct and hydrolyze any remaining acyl chloride.[5][6]

  • Work-up and Isolation: Perform a liquid-liquid extraction. Add an organic solvent (e.g., Ethyl Acetate) to each well, mix thoroughly, and separate the organic layer containing the benzamide product. This process can be automated using liquid handling systems.

  • Drying and Concentration: Dry the collected organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude benzamide derivatives, which then proceed to purification.

Protocol 3: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multicomponent reaction that generates complex, peptide-like bis-amides in a single step.[10][11] By using a benzoic acid derivative as the acid component, a benzamide moiety is incorporated into a highly diverse scaffold.

G cluster_0 Four Components Amine Amine (R1-NH2) Reaction One-Pot Reaction (Methanol, RT) Amine->Reaction Aldehyde Aldehyde (R2-CHO) Aldehyde->Reaction Acid Benzoic Acid (R3-COOH) Acid->Reaction Isocyanide Isocyanide (R4-NC) Isocyanide->Reaction Product Ugi Product (bis-amide) Reaction->Product

Sources

Application Notes & Protocols: A Guide to Developing Novel Factor Xa Inhibitors from a 3-Amino-4-chloro-N-(o-tolyl)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and pharmacologists on the strategic development of direct Factor Xa (FXa) inhibitors, utilizing 3-Amino-4-chloro-N-(o-tolyl)benzamide as a versatile starting scaffold. We will explore the rationale behind this scaffold's selection, detailing its function as a benzamidine mimic, and provide step-by-step protocols for synthesis, derivatization, and a multi-tiered in vitro screening cascade. The methodologies are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor. Our approach integrates synthetic chemistry with robust biochemical and coagulation assays to facilitate the identification and optimization of potent and selective FXa inhibitors.

Introduction: The Critical Role of Factor Xa in Thrombosis

Thromboembolic diseases, including deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke, are leading causes of morbidity and mortality worldwide.[1] At the heart of thrombus formation is the blood coagulation cascade, a complex series of enzymatic activations.[2][3] Factor Xa (FXa), a serine protease, occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways of this cascade.[4] The strategic importance of FXa is underscored by its catalytic role: a single molecule of FXa can catalyze the formation of approximately 1,000 molecules of thrombin, the enzyme directly responsible for converting fibrinogen to fibrin to form a stable clot.[4] This significant amplification makes FXa an ideal target for anticoagulant therapy. Direct oral anticoagulants (DOACs) that inhibit FXa, such as Rivaroxaban and Apixaban, have demonstrated high efficacy and have become cornerstones of modern antithrombotic treatment.[4][5]

The ongoing search for new chemical entities (NCEs) with improved safety profiles, predictable pharmacokinetics, and potentially reversible modes of action continues to drive innovation in this field.[1]

The 3-Amino-4-chlorobenzamide Scaffold: A Privileged Structure for FXa Inhibition

The selection of a starting scaffold is a critical decision in drug discovery. The this compound core has been identified as a promising starting point for several reasons. A key insight from structure-based drug design is the importance of a P1 ligand that can effectively anchor the inhibitor within the S1 specificity pocket of the FXa active site.[6] Historically, highly basic groups like benzamidine were used for this purpose but often resulted in poor oral bioavailability.

The 4-chloro-3-aniline moiety, present in our chosen scaffold, has been identified as a novel and potent non-basic mimic of benzamidine.[7] This structural motif is designed to form crucial interactions within the S1 pocket, providing a strong foundation for inhibitor potency while maintaining more favorable physicochemical properties for drug development. This guide outlines the workflow for leveraging this scaffold to generate a library of novel inhibitors and evaluate their therapeutic potential.

cluster_0 Drug Discovery & Development Workflow A Scaffold Selection (3-Amino-4-chloro- N-(o-tolyl)benzamide) B Synthesis of Core & Derivative Library A->B Rationale: Benzamidine Mimic C Primary Screening (Enzymatic FXa Assay) B->C Characterize Potency (IC50) D Secondary Screening (Plasma Clotting Assays) C->D Assess Functional Activity E Selectivity Profiling (vs. other Serine Proteases) D->E Evaluate Off-Target Effects F Hit-to-Lead Optimization (SAR Studies) E->F Refine Structure for Potency & Selectivity F->C Iterative Cycles G Lead Candidate F->G

Figure 1: A high-level overview of the drug discovery workflow.

Section 1: Synthesis of the Core Scaffold and Derivative Library

The foundation of this drug discovery program lies in the efficient synthesis of the core scaffold and a diverse library of analogues to explore the structure-activity relationship (SAR). The proposed synthetic route is robust and utilizes commercially available starting materials.

Protocol 1.1: Synthesis of this compound

This protocol is adapted from established methods for synthesizing similar benzanilide structures.[8][9] It involves a two-step process: amide coupling followed by nitro group reduction.

Causality: The amide bond is formed first as it is generally more stable to the conditions required for nitro reduction than the reverse. Standard amide coupling reagents are used for efficiency, and a tin(II) chloride reduction is a classic, high-yielding method for converting aromatic nitro groups to anilines.

A 4-Chloro-3-nitrobenzoic acid + o-toluidine B Step 1: Amide Coupling (EDC/HOBt or SOCl2) A->B C Intermediate: 4-Chloro-3-nitro-N-(o-tolyl)benzamide B->C D Step 2: Nitro Reduction (SnCl2·2H2O, EtOH) C->D E Final Product: This compound D->E FXa Factor Xa Enzyme Cleavage Enzymatic Cleavage FXa->Cleavage Substrate Chromogenic Substrate (e.g., S-2222) Substrate->Cleavage Inhibitor Test Compound Inhibitor->FXa Binds to & Inhibits Product Peptide Fragment + p-Nitroaniline (pNA) Cleavage->Product Reduced rate in presence of inhibitor Measure Measure Absorbance at 405 nm Product->Measure

Sources

purification techniques for 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Introduction: The Critical Role of Purity

This compound is a substituted benzamide derivative with a specific arrangement of functional groups—an amine, a chloro substituent, and an N-aryl amide. This molecular architecture makes it a valuable building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.[1] For instance, related benzamide structures are investigated for a range of biological activities and are core components in various applications.[2][3]

The synthetic routes to this compound, typically involving the coupling of a 3-amino-4-chlorobenzoic acid derivative with o-toluidine, can introduce a variety of impurities. These may include unreacted starting materials, coupling reagents, and side-products from competing reactions.[4][5] Achieving high purity is not merely a procedural formality; it is essential for the reliability of subsequent synthetic steps and the validity of downstream biological or material characterization. This guide provides a detailed examination of the principles and protocols for purifying this compound, designed for researchers and drug development professionals.

Understanding the Impurity Profile: A Rationale for Method Selection

Effective purification begins with a hypothesis about the likely impurities. Given a standard amide coupling synthesis, the crude product may contain:

  • Starting Materials:

    • 3-Amino-4-chlorobenzoic acid: Acidic, polar.

    • o-Toluidine: Basic, less polar than the acid.

  • Reagent-Related By-products:

    • Urea derivatives (if using carbodiimide coupling agents like DCC).[4]

    • Salts (from acid or base washes during workup).

  • Side-Products:

    • Self-coupled products or products from reactions with residual activators.

The target molecule, this compound, possesses both a basic amino group and a relatively nonpolar N-(o-tolyl)benzamide backbone. This amphiphilic character, combined with its aromatic nature, dictates its solubility and chromatographic behavior, forming the basis for the purification strategies outlined below.

Preliminary Assessment: The Power of Thin-Layer Chromatography (TLC)

Before committing to a large-scale purification, Thin-Layer Chromatography (TLC) is an indispensable tool for analyzing the crude mixture and developing an effective separation strategy. It provides a quick, qualitative assessment of the number of components and helps in selecting an appropriate solvent system for column chromatography.

Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Retention Factor, Rf), while nonpolar compounds are carried further by the mobile phase (higher Rf).

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.

  • Eluent Selection: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point for benzamide derivatives.[6]

    • Initial Test System: Hexane:Ethyl Acetate (7:3).

    • Optimization: Adjust the ratio to achieve an Rf value for the desired product of approximately 0.3-0.4, which is ideal for subsequent column chromatography separation.[6] If the spot remains at the baseline, increase the proportion of ethyl acetate. If it runs to the solvent front, increase the proportion of hexane.

  • Development: Place the plate in a sealed chamber containing the chosen eluent. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and visualize the spots under a UV lamp (254 nm), as aromatic compounds typically absorb UV light.

    • Staining: If spots are not UV-active or for better visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidative stain that visualizes most organic compounds.[7] For specific detection of the amino group, a ninhydrin stain can be used, which typically yields blue-pink spots with primary amines.[7]

G

Method 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying solid compounds when applicable, as it is often more time-efficient and scalable than chromatography.[8][9] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.

Causality of Solvent Selection

The choice of solvent is paramount. For a molecule like this compound, which has polar functional groups (amine, amide) and a significant nonpolar aromatic structure, a solvent of intermediate polarity or a mixed-solvent system is often effective.

  • Polar Solvents (e.g., Ethanol, Isopropanol): May dissolve the compound too well even at room temperature, leading to poor recovery. However, they are excellent for dissolving polar impurities.

  • Nonpolar Solvents (e.g., Hexanes, Heptane): Likely to have very low solubility for the target compound, but can be used as an "anti-solvent."[10]

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Acetonitrile): Often provide a good balance of solubility properties for amides and are excellent starting points.[8]

  • Mixed-Solvent Systems (e.g., Ethyl Acetate/Hexane, Ethanol/Water): A highly effective strategy. The compound is dissolved in a minimal amount of a "good" hot solvent (e.g., ethyl acetate), and a "poor" or "anti-solvent" (e.g., hexane) is added until turbidity appears, ensuring the solution is perfectly saturated.[10]

Protocol for Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate while stirring and heating to achieve complete dissolution. The goal is to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible, perform a hot filtration by quickly passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization Induction: Remove the flask from the heat source. Slowly add n-hexane dropwise to the hot solution until a persistent slight cloudiness (turbidity) is observed. If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold n-hexane to remove any soluble impurities adhering to the crystal surfaces.[6]

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.

G

Method 2: Purification by Flash Column Chromatography

When recrystallization fails to provide adequate purity or is not feasible, flash column chromatography is the method of choice. It is a preparative liquid chromatography technique that uses pressure to accelerate the flow of the mobile phase through the stationary phase, leading to a faster and more efficient separation.

Principles of Separation

The separation is based on the same principles as TLC. A glass column is packed with a solid adsorbent (stationary phase), typically silica gel. The crude mixture is loaded onto the top of the column and eluted with a solvent system (mobile phase), often guided by prior TLC analysis.[6] Components of the mixture travel down the column at different rates based on their polarity, allowing for their separation into distinct fractions.

Protocol for Flash Column Chromatography
  • Solvent System Selection: Use the optimized solvent system from the TLC analysis (aiming for product Rf ≈ 0.3-0.4). For elution, start with a less polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (gradient elution).

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle pressure (from a pump or nitrogen line) to pack the bed evenly, avoiding air bubbles.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even band. Dry loading generally results in better resolution than loading the sample as a concentrated liquid.[10]

  • Elution:

    • Begin eluting with the low-polarity solvent mixture.

    • Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to move the compounds down the column. This gradient can be performed in a stepwise or continuous manner.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to track the elution profile.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified solid.

Purity Assessment and Characterization

After purification, the purity of the final product must be verified. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for detecting trace impurities. A reverse-phase method is typically suitable for benzamide derivatives.[11][12]

Recommended HPLC Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reverse-phase column suitable for aromatic compounds.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for basic compounds by protonating silanols.[13]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.[12]
Gradient Start at 30% B, ramp to 90% B over 20 minA gradient ensures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[13]
Detection UV at 254 nmThe aromatic rings in the molecule will have strong absorbance at this wavelength.[13]
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.

The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Summary of Purification Strategies

The choice between recrystallization and chromatography depends on the impurity profile, the required purity level, and the scale of the purification.

ParameterRecrystallizationFlash Column Chromatography
Starting Purity Typically >80%Can handle complex mixtures (<80%)
Final Purity >98% achievable>99% achievable
Yield Generally higher (75-90%)Generally lower (60-85%) due to handling losses
Solvent Usage ModerateHigh
Time Requirement 4-6 hours6-8 hours
Scalability ExcellentGood, but can become cumbersome at large scale
Key Advantage Simplicity, speed, and scalabilityHigh resolving power for complex mixtures

References

  • Benchchem. (n.d.). N-(1-hydroxypropan-2-yl)benzamide Purification. Technical Support Center.
  • Wang, Q., et al. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
  • Wang, Q., et al. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
  • Ali, I., et al. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnama!dehyde. Note.
  • SIELC Technologies. (2018). Separation of N-(3-Chloro-o-tolyl)benzamide on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Organic Chemistry Lab. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column.
  • ChemistryViews. (2010). Tender, Loving Care for Aromatic Amines.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC stains.
  • Li, Y., et al. (2018). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI.
  • Benchchem. (n.d.). Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Technical Support Center.
  • National Center for Biotechnology Information. (n.d.). Benzamide, 3-amino-4-chloro-. PubChem Compound Database.
  • Benchchem. (n.d.). Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC. Technical Support Center.
  • PubMed. (n.d.). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography].
  • Echemi. (n.d.). 3-amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Alchem Pharmtech. (n.d.). 3-Amino-4-chloro-N-(o-tolyl)benzenesulfonamide.
  • MySkinRecipes. (n.d.). This compound.
  • Saeed, S., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Benchchem. (n.d.). Purification of 4-chloro-N-(4-morpholinyl)benzamide. Technical Support Center.
  • National Center for Biotechnology Information. (n.d.). 4-amino-3-chloro-N-(2-methyloxolan-3-yl)benzamide. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem Compound Database.
  • PubMed. (1983). Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole. Analytical Chemistry.
  • Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

Application Note & Protocol: Solubilization of 3-Amino-4-chloro-N-(o-tolyl)benzamide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Solubility Challenge of Novel Benzamides

3-Amino-4-chloro-N-(o-tolyl)benzamide is a benzamide derivative, a chemical class known for its diverse biological activities and frequent appearance in drug discovery pipelines.[1] Like many novel aromatic compounds, benzamide derivatives often exhibit poor aqueous solubility due to their crystalline structure and lipophilic nature, posing a significant challenge for their evaluation in aqueous cell culture systems.[2] An improper solubilization strategy can lead to compound precipitation, inaccurate concentration assessment, and misleading biological data.[3]

This document provides a comprehensive, experience-driven guide for developing a robust solubilization protocol for this compound. In the absence of specific public data on this compound, we present a systematic approach based on established principles for handling poorly soluble research chemicals. The core of this protocol is to create a concentrated stock solution in an organic solvent, which can then be diluted into the final aqueous cell culture medium while maintaining compound solubility and minimizing solvent-induced cytotoxicity.[4][5]

Foundational Principles: Solvent Selection and Cytotoxicity

The primary goal is to dissolve the compound in a minimal amount of an organic solvent that is miscible with cell culture medium and exhibits low toxicity to the cell line of interest.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common and preferred initial solvent for novel compounds in drug discovery.[6] It dissolves a wide array of both polar and nonpolar compounds and is miscible with water and culture media.[6] However, DMSO is not inert and can exert biological effects, including cytotoxicity, differentiation induction, and altered gene expression, typically at concentrations above 1% (v/v).[4][7] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects, though it is crucial to determine the specific tolerance of your cell line.[8]

  • Ethanol: Ethanol is another common solvent. However, it can also induce cellular stress and toxicity, sometimes at concentrations as low as 0.3%.[5] It is also more volatile than DMSO, which can lead to concentration changes over time.

  • Co-solvents and Other Excipients: For particularly challenging compounds, techniques like using co-solvents (e.g., a mixture of DMSO and polyethylene glycol) or other solubilizing agents may be necessary.[9][10][11] However, these add complexity and potential for confounding effects.

The Guiding Principle: Always use the lowest possible concentration of the organic solvent in the final cell culture medium. This necessitates creating the highest possible, stable concentration of the stock solution.[12] A vehicle control (medium containing the same final concentration of solvent) is mandatory in all experiments to differentiate compound effects from solvent-induced artifacts.[13]

Experimental Protocol: Systematic Solubilization Workflow

This protocol guides the user through determining an appropriate solvent and preparing a master stock solution.

Part A: Determining Maximum Stock Concentration
  • Initial Solvent Screening:

    • Accurately weigh approximately 1-2 mg of this compound into a sterile, clear microcentrifuge tube.

    • Add a small, precise volume of 100% cell culture grade DMSO (e.g., 50 µL) to the tube.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If dissolved, proceed to step 6. If not, continue.

  • Assisted Solubilization:

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Alternatively, gently warm the solution to 37°C for 10-15 minutes. Caution: Use minimal heat as excessive heat can degrade the compound.

    • Vortex again and visually inspect.

  • Incremental Solvent Addition:

    • If the compound remains undissolved, add another small, precise aliquot of DMSO (e.g., 10 µL).

    • Repeat the vortexing and assisted solubilization steps.

    • Continue this incremental addition until the compound is fully dissolved.

  • Record and Calculate:

    • Carefully record the total volume of DMSO used to dissolve the initial mass of the compound.

    • Calculate the maximum stock concentration achieved (in Molarity or mg/mL).

  • Stability Check:

    • Leave the stock solution at room temperature for 1-2 hours and then at 4°C overnight.

    • Visually inspect for any signs of precipitation. If crystals form, the solution is supersaturated and not stable. The concentration will need to be lowered by adding more solvent until the solution remains clear.

Part B: Preparation of Master Stock and Working Solutions
  • Master Stock Preparation: Based on the maximum stable concentration determined in Part A, prepare a master stock solution (e.g., at 10 mM, 20 mM, or 50 mM) in 100% cell culture grade DMSO.[13]

  • Sterilization: Sterilize the master stock solution by filtering it through a 0.22 µm syringe filter compatible with organic solvents (e.g., a PTFE membrane).

  • Aliquoting and Storage: Aliquot the sterile stock solution into small, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and water absorption by the hygroscopic DMSO.[13] Store aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the master stock.

    • Perform serial dilutions from the master stock using 100% DMSO to prepare intermediate stock solutions.[13]

    • To prepare the final treatment media, dilute the intermediate stocks into pre-warmed cell culture medium. Crucially, add the DMSO stock to the medium (not the other way around) and mix immediately and thoroughly to prevent the compound from precipitating out of solution upon contact with the aqueous environment. The final DMSO concentration should ideally be ≤ 0.5%.[8]

Visualization of the Experimental Workflow

The following diagrams illustrate the key decision-making and procedural steps.

G cluster_0 Part A: Solubility & Stability Testing weigh Weigh 1-2 mg Compound add_dmso Add initial volume of 100% DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check1 Completely Dissolved? vortex->check1 check2 Completely Dissolved? vortex->check2 assist Apply Sonication / Gentle Heat check1->assist No calculate Calculate Max Concentration check1->calculate Yes assist->vortex add_more_dmso Add incremental volume of DMSO add_more_dmso->vortex check2->add_more_dmso No check2->calculate Yes stability Stability Check (RT & 4°C) calculate->stability check3 Precipitation? stability->check3 stable_stock Stable Stock Concentration Achieved check3->stable_stock No lower_conc Lower Concentration (Add more DMSO) check3->lower_conc Yes lower_conc->stability

Caption: Workflow for determining the maximum stable stock concentration.

G cluster_1 Part B: Assay Preparation master_stock Prepare Master Stock in 100% DMSO sterile_filter Sterile Filter (0.22 µm PTFE) master_stock->sterile_filter aliquot Aliquot & Store at -20°C / -80°C sterile_filter->aliquot thaw Thaw Single Aliquot aliquot->thaw serial_dilute Create Serial Dilutions (in 100% DMSO) thaw->serial_dilute final_dilution Dilute into Culture Medium (Final DMSO ≤ 0.5%) serial_dilute->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells vehicle_control Prepare Vehicle Control (Medium + matching % DMSO) vehicle_control->add_to_cells

Caption: Workflow for preparing solutions for cell-based assays.

Data Logging and Troubleshooting

Maintain a detailed log for each new compound.

Parameter Observation / Value
Compound Name This compound
Lot Number [Enter Lot Number]
Initial Mass (mg) [Enter Mass]
Final Volume (µL) [Enter Volume]
Max Stock Conc. (mM) [Calculate]
Stability at RT Clear / Precipitate
Stability at 4°C Clear / Precipitate
Final Working Stock [Enter Concentration]

Troubleshooting Common Issues:

  • Precipitation in Final Medium: This is a common issue when diluting a high concentration of a hydrophobic compound from an organic solvent into an aqueous solution.[7]

    • Mitigation: Ensure rapid and thorough mixing when adding the DMSO stock to the medium. Pre-warming the medium can help. If it persists, the concentration of the compound in the final medium may be above its aqueous solubility limit. You may need to lower the final test concentration or explore alternative formulation strategies.[11]

  • High Background Signal or Toxicity in Controls: The DMSO concentration may be too high for your specific cell line.[13]

    • Mitigation: Perform a dose-response curve with DMSO alone to determine the highest non-toxic concentration (No-Effect Concentration) for your assay's endpoint (e.g., viability, proliferation, signaling).[13] Always aim to work below this concentration.

Conclusion: A Foundation for Reliable Data

The successful evaluation of novel compounds like this compound in cell-based assays is critically dependent on a meticulous and systematic solubilization strategy. By establishing a stable, high-concentration stock solution in DMSO and carefully controlling the final solvent concentration, researchers can minimize experimental artifacts and generate reliable, reproducible data. Always validate the solvent tolerance of your specific cell model and include rigorous vehicle controls to ensure the scientific integrity of your findings.

References

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
  • Kramer, J. A., et al. (2012). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 46(1), 397-404.
  • Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Technology & Research Management, 1(1).
  • Lee, S., et al. (2020). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 11(10), 947.
  • Contract Pharma (2017). Optimizing Drug Solubility.
  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2).
  • ResearchGate (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • The Royal Society of Chemistry (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Wikipedia. Dimethyl sulfoxide.
  • Christopher Vimalson, et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2529-2549.
  • Scientist Solutions (2025). DMSO in cell based assays.
  • ResearchGate (2013). Which solvent should be used if compounds or extracts are not soluble in DMSO/water for in vitro cell culture techniques?.
  • Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?.
  • Reddit (2022). Looking for suggestions to dissolve benzamide derivatives.
  • Protocol Online (2009). DMSO usage in cell culture.
  • LifeTein (2023). DMSO usage in cell culture.
  • ResearchGate (2022). How do you dissolve chemicals in the culture medium?.
  • Saeed, A., et al. (2008). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1244.

Sources

Application Notes & Protocols for the Laboratory Synthesis of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-substituted benzamide motif is a cornerstone in medicinal chemistry, materials science, and organic synthesis, appearing in numerous FDA-approved drugs and advanced materials.[1][2] Its prevalence is due to the chemical stability of the amide bond and its capacity for hydrogen bonding, which is crucial for molecular recognition at biological targets.[3][4] This guide provides an in-depth analysis of the principal synthetic strategies for constructing N-substituted benzamides. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into reaction optimization, substrate scope, and potential pitfalls. We present detailed, step-by-step protocols for the most reliable and versatile synthetic routes, supported by mechanistic diagrams and comparative data to empower researchers in selecting the optimal path for their specific synthetic targets.

Section 1: Strategic Overview of Amide Bond Formation

The synthesis of an amide bond, while conceptually simple—the condensation of a carboxylic acid and an amine—is complicated by a competing acid-base reaction. Amines, being basic, readily deprotonate carboxylic acids to form unreactive ammonium carboxylate salts.[5] Therefore, direct thermal condensation requires harsh conditions (>100 °C) to drive off water, which is often incompatible with complex molecules.[4][5]

Modern synthetic strategies circumvent this issue by activating the carboxylic acid moiety or by employing alternative starting materials. The choice of method is dictated by factors such as substrate complexity, functional group tolerance, cost, scalability, and desired purity.

Comparative Analysis of Key Synthetic Methods
MethodStarting MaterialsKey Reagents/CatalystTypical ConditionsAdvantagesDisadvantages
Schotten-Baumann Benzoyl Chloride, AmineAqueous Base (NaOH, K₂CO₃)Room Temp, BiphasicFast, high-yielding, scalable, cost-effective.[6][7]Sensitive to base-labile groups; acyl chloride can be hydrolyzed.
Amide Coupling Benzoic Acid, AmineCoupling Agents (EDC, DCC, HATU)Room Temp, AnhydrousVery mild, broad functional group tolerance, low epimerization.[5][8]Reagents are expensive; byproduct removal can be difficult (e.g., DCU).[9]
Buchwald-Hartwig Aryl Halide, Primary AmidePalladium Catalyst, Ligand, Base45-110 °C, Inert Atm.Excellent for N-aryl benzamides; good functional group tolerance.[10][11]Catalyst cost; requires inert atmosphere; potential for side reactions.[12]
Aminolysis of Esters Benzoyl Ester, AmineHeat, Catalyst (e.g., t-BuOK)Reflux or MicrowaveAtom economical; avoids acyl halides.[13][14]Often requires harsh conditions (high temp) or strong catalysts.[15]
Ugi MCR Aldehyde, Amine, Isocyanide, Benzoic AcidSolvent (e.g., Methanol)Room Temp, One-PotRapidly builds complexity; high atom economy; ideal for library synthesis.[16][17]Product structure is complex; purification can be challenging.

Section 2: Method 1: The Schotten-Baumann Reaction

This classic method remains one of the most robust and widely used for preparing N-substituted benzamides from readily available benzoyl chlorides and amines.[6][] Its effectiveness lies in the use of a two-phase system (typically an organic solvent and water) with a base.[6]

Principle and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the highly electrophilic carbonyl carbon of the benzoyl chloride. The key to the Schotten-Baumann conditions is the aqueous base, which serves two critical functions:

  • It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[7]

  • It maintains the amine in its deprotonated, nucleophilic state, preventing the formation of an unreactive ammonium salt.[19]

The reaction's speed ensures that the acylation of the amine is significantly faster than the hydrolysis of the benzoyl chloride by the aqueous base.

Schotten_Baumann cluster_reactants Reactants Amine R-NH₂ (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral BenzoylCl Ph-COCl (Benzoyl Chloride) BenzoylCl->Tetrahedral Base OH⁻ (Base) Base->Amine Maintains Nucleophilicity Product Ph-CONHR (N-Substituted Benzamide) Tetrahedral->Product Collapse & Cl⁻ Elimination Byproducts Cl⁻ + H₂O

Caption: Mechanism of the Schotten-Baumann Reaction.

Detailed Protocol: Synthesis of N-benzylbenzamide

This protocol details the synthesis of N-benzylbenzamide from benzoyl chloride and benzylamine.

Materials:

  • Benzylamine (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in DCM (approx. 10 mL per 10 mmol of amine). Add an equal volume of 10% NaOH solution. Place the flask in an ice bath and stir vigorously to create an emulsion.

  • Addition of Acyl Chloride: Dissolve benzoyl chloride (1.05 eq) in a small amount of DCM and add it to an addition funnel. Add the benzoyl chloride solution dropwise to the stirring biphasic mixture over 15-20 minutes. A white precipitate (the product) should form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (to remove any unreacted benzylamine).

    • Saturated NaHCO₃ solution (to remove any unreacted benzoyl chloride and neutralize acid).

    • Brine (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions: Benzoyl chloride is corrosive and lachrymatory. Diethylamine is flammable and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[20][21]

Section 3: Method 2: Carboxylic Acid Activation with Coupling Reagents

For substrates with sensitive functional groups that cannot tolerate the basic conditions or the reactivity of acyl chlorides, direct coupling of a benzoic acid with an amine using a coupling reagent is the method of choice.[3][22] This is the cornerstone of modern peptide synthesis.[23]

Principle and Mechanistic Insight

Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine.[5][23] Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and the more water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common.

The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate.[23] This intermediate is then displaced by the amine to form the amide bond and a urea byproduct (dicyclohexylurea, DCU, in the case of DCC). The formation of the insoluble DCU can help drive the reaction to completion but also complicates purification.[9]

DCC_Coupling cluster_workflow DCC Coupling Workflow Start Benzoic Acid + DCC Intermediate O-Acylisourea Intermediate Start->Intermediate Activation Amine_Add Add Amine (R-NH₂) Intermediate->Amine_Add Nucleophilic Attack Product_Mix Amide + Dicyclohexylurea (DCU) Amine_Add->Product_Mix Purify Filtration / Chromatography Product_Mix->Purify Separation Final_Product Pure N-Substituted Benzamide Purify->Final_Product

Caption: Experimental workflow for DCC-mediated amide coupling.

Detailed Protocol: Synthesis of N,4-dimethylbenzamide using EDC

This protocol uses EDC, which generates a water-soluble urea byproduct, simplifying purification compared to DCC.

Materials:

  • 4-Methylbenzoic acid (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.2 - 1.0 eq, optional additive to suppress side reactions and racemization)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add 4-methylbenzoic acid (1.0 eq), HOBt (if used), and anhydrous DCM. Stir to dissolve.

  • Amine and Base Addition: Add the methylamine solution (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation and Coupling: Add EDC·HCl (1.2 eq) to the solution in one portion. The reaction is typically exothermic. Allow the mixture to stir at room temperature overnight.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N,4-dimethylbenzamide.

Section 4: Advanced & Specialized Synthetic Routes

Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds, particularly for the synthesis of N-aryl benzamides, which are challenging to make via traditional methods.[11][24] The reaction couples an aryl halide (or triflate) with a primary or secondary amide.[10]

The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amide, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X AmideComplex Amide Complex (Ar-Pd(II)-NHCOR)L₂ OxAdd->AmideComplex + RCONH₂ - HX ReductElim Product Complex AmideComplex->ReductElim Reductive Elimination ReductElim->Pd0 Product Ar-NHCOR ReductElim->Product ArX Ar-X Amide RCONH₂ Base Base Base->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This method offers excellent functional group tolerance but requires careful control of inert atmosphere conditions and can be sensitive to the choice of ligand and base.[25]

Method 4: Ugi Four-Component Reaction (Ugi-4CR)

For rapid generation of structurally diverse and complex N-substituted benzamides, the Ugi multicomponent reaction (MCR) is unparalleled.[17] This one-pot reaction combines an aldehyde, a primary amine, a carboxylic acid (e.g., benzoic acid), and an isocyanide to form an α-acylamino carboxamide.[26] The immense structural diversity achievable by simply varying the four starting components makes it a powerful tool in drug discovery for library synthesis.[27]

Section 5: General Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[21][28]

  • Ventilation: Many reagents used in these syntheses are volatile, corrosive, or toxic. All manipulations should be performed inside a certified chemical fume hood.[29]

  • Reagent Handling:

    • Acyl Chlorides: Are corrosive and moisture-sensitive. Handle with care and quench any residues with a nucleophilic solvent like isopropanol before disposal.

    • Coupling Reagents: Many coupling reagents are sensitizers. Avoid inhalation of dust and skin contact.[9]

    • Bases: Strong bases like NaOH and t-BuOK are corrosive. Handle with care.

    • Solvents: Use anhydrous solvents where specified to avoid unwanted side reactions.

References

  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.
  • Shaabani, A., et al. (2019). Post-Ugi transformation of n-substituted-2-alkyneamides for the construction of diverse heterocyclic scaffolds. RSC Advances, 9, 468-490.
  • Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society, 133(6), 1682–1685.
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chem LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Zhang, Y., et al. (2012). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 17(8), 9728-9737.
  • ResearchGate. Comparison of methods for benzamide synthesis from benzonitrile.
  • Chem LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Wikipedia. Schotten–Baumann reaction.
  • Suvchem Laboratory Chemicals. BENZAMIDE (FOR SYNTHESIS).
  • Master Organic Chemistry. Formation of Amides From Esters.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
  • El Kaim, L., & Grimaud, L. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(11), 3194.
  • Chem LibreTexts. (2023, January 22). Conversion of nitriles to amides.
  • Aapptec Peptides. Coupling Reagents.
  • Perreux, L., et al. (2009). SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADIATION. Synthetic Communications, 33(14), 2447-2453.
  • Wikipedia. Buchwald–Hartwig amination.
  • New Jersey Department of Health. HAZARD SUMMARY - BENZAMIDE.
  • Chemistry Steps. Converting Nitriles to Amides.
  • Drug Design, Development and Therapy. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the....
  • Grokipedia. Schotten–Baumann reaction.
  • Wang, H., et al. (2023). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 28(14), 5369.
  • Wikipedia. Amide.
  • Chem LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Google Patents. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(1), 113-119.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
  • Bielen, A., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Scientific Reports, 12(1), 7434.
  • Google Patents. US3366639A - Synthesis of amides from nitriles.
  • ResearchGate. Methods for amide bond synthesis.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Shaaban, M. R., & El-Sayed, N. N. E. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(1), 10-36.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.

Sources

derivatization of 3-Amino-4-chloro-N-(o-tolyl)benzamide for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 3-Amino-4-chloro-N-(o-tolyl)benzamide for Structure-Activity Relationship Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The N-aryl benzamide motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique combination of rigidity, hydrogen bonding capabilities, and tunable physicochemical properties allows it to interact with a diverse range of biological targets. Molecules incorporating this scaffold have demonstrated significant therapeutic potential, including anticancer, antiemetic, and antimicrobial activities.[1][2][3]

The compound this compound presents a compelling starting point for a structure-activity relationship (SAR) campaign. It possesses three key regions amenable to chemical modification, allowing for a systematic exploration of the chemical space to identify derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. The most synthetically accessible and versatile of these is the 3-amino group, which serves as a nucleophilic handle for a multitude of chemical transformations.

This application note provides a comprehensive guide to the strategic derivatization of this core scaffold. It details robust synthetic protocols, explains the rationale behind experimental design, and outlines a workflow for subsequent biological evaluation, empowering researchers to efficiently navigate the early stages of drug discovery.

Strategic Framework for SAR Exploration

A successful SAR study hinges on a logical and systematic approach to molecular modification. For the this compound core, we can define three primary vectors for derivatization, each probing different aspects of molecular interaction.

  • R¹ (Amino Group Modification): This is the principal focus for generating initial diversity. Modifying this position directly impacts hydrogen bonding potential, introduces new functional groups, and explores steric and electronic requirements in the binding pocket. Key modifications include acylation, sulfonylation, and the formation of ureas/thioureas.

  • R² (N-Aryl Group Variation): The ortho-tolyl group plays a crucial role in defining the dihedral angle between the two aromatic rings and contributes to the molecule's lipophilicity.[4] Replacing this group with other substituted anilines (e.g., meta- or para-substituted, electron-donating or -withdrawing groups) can fine-tune these properties. This typically requires starting from a different aniline raw material.

  • R³ (Benzoyl Ring Substitution): The 4-chloro substituent influences the electronics of the benzoyl ring. Exploring alternatives (e.g., -F, -Br, -CH₃, -OCH₃) can modulate binding affinity and metabolic stability. This requires starting from a different substituted benzoic acid.

The following diagram illustrates this strategic approach to diversification.

SAR_Strategy cluster_main Core Scaffold: this compound cluster_vectors Diversification Vectors Core R1 R¹: Acyl, Sulfonyl, Urea, Alkyl, etc. R1->Core R2 R²: Aryl & Heteroaryl Substitutions R2->Core R3 R³: Halogen & Alkoxy Variations R3->Core

Caption: Strategic points for derivatization on the core scaffold.

Synthetic Derivatization Protocols: Modification of the 3-Amino Group

The primary amino group on the benzoyl ring is a versatile synthetic handle. Below are detailed, field-proven protocols for its modification via acylation and sulfonylation.

Protocol 1: Acylation via Amide Coupling with Carboxylic Acids

This method is highly versatile, allowing the incorporation of a vast library of commercially available or custom-synthesized carboxylic acids. The use of modern coupling reagents like HATU is recommended for its high efficiency, rapid reaction times, and low rate of side reactions, particularly racemization when using chiral acids.[5][6] The fundamental principle involves the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[7]

Materials:

  • This compound (1.0 eq)

  • Desired Carboxylic Acid (1.1 eq)

  • HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the selected carboxylic acid (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.2 M. Stir the solution until all solids are dissolved.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate. The volume of EtOAc should be 10-20 times the volume of DMF used.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess DIPEA, while the base wash removes unreacted carboxylic acid and hexafluorophosphate byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Protocol 2: Sulfonylation with Sulfonyl Chlorides

This protocol yields sulfonamide derivatives, which are excellent hydrogen bond donors and are known to confer potent biological activity.[3] The reaction is typically robust and high-yielding.

Materials:

  • This compound (1.0 eq)

  • Desired Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq)

  • Pyridine or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Base and Reagent Addition: Add pyridine or TEA (2.0-3.0 eq), followed by the dropwise addition of the sulfonyl chloride (1.2 eq) either neat or as a solution in DCM. Causality: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x) to remove the base, followed by water (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution in vacuo. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to obtain the pure sulfonamide.

  • Characterization: Confirm the structure, identity, and purity of the final compound by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Workflow for Biological Evaluation and SAR Analysis

The synthesis of a derivative library is the first step. The ultimate goal is to correlate structural changes with biological activity. This requires a systematic screening and data analysis workflow.

SAR_Workflow A Library Design (Select R¹, R², R³ groups) B Synthesis of Analog Library A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screening (e.g., Antiproliferative, Antimicrobial Assays) C->D E Data Analysis & SAR Identification D->E F Hit Confirmation & Secondary Assays (IC₅₀/MIC Determination) E->F Identify 'Hits' G Lead Optimization (Next-gen library design) E->G Establish SAR F->E G->B

Caption: Integrated workflow for SAR studies.

Screening Strategy

Given the broad potential of benzamides, a dual screening approach is pragmatic for initial evaluation:

  • Antiproliferative Activity: Screen the library against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using a standard MTT or similar cell viability assay.[8]

  • Antimicrobial Activity: Test the compounds against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to determine the Minimum Inhibitory Concentration (MIC).[2][3]

Data Presentation for SAR Analysis

Systematic organization of biological data is critical for discerning trends. The following table provides a template for collating results.

Compound IDR¹ SubstituentAntiproliferative IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureusNotes
Parent -NH₂> 100> 128Starting Scaffold
AN-01 -NH-C(O)CH₃ (Acetyl)75.264Small, neutral amide
AN-02 -NH-C(O)Ph (Benzoyl)22.532Aromatic amide
AN-03 -NH-C(O)-(4-F-Ph)15.816Electron-withdrawing group
SU-01 -NH-S(O)₂CH₃ (Mesyl)48.164Small sulfonamide
SU-02 -NH-S(O)₂-(4-Me-Ph) (Tosyl)12.38Bulky, lipophilic sulfonamide
...etc....etc....etc....etc....etc.

Data shown is hypothetical for illustrative purposes.

Conclusion and Future Directions

This application note provides a strategic and practical framework for conducting SAR studies on the this compound scaffold. The detailed protocols for derivatization of the 3-amino group are robust, versatile, and suitable for generating a diverse chemical library. By integrating synthesis with a systematic biological screening and data analysis workflow, researchers can efficiently identify key structural features required for biological activity.

Future work should focus on exploring the most promising "hits" from the initial screen. This includes synthesizing a focused library around the active pharmacophores, expanding derivatization to the R² and R³ positions, and initiating studies to determine the mechanism of action.

References

  • ResearchGate. Synthesis routes of N-(hetero)aryl benzamide compounds 1m–1r,...
  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry.
  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • National Institutes of Health (PubMed). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles.
  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • National Institutes of Health (PMC). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study.
  • ACS Publications. Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides.
  • National Institutes of Health. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.
  • Google Patents. Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • National Institutes of Health (PMC). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach.
  • IntechOpen. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • National Institutes of Health (PMC). 4-Chloro-N-m-tolylbenzamide.
  • National Institutes of Health (PubMed). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library.
  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide.
  • ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide.
  • National Institutes of Health (PMC). 4-Chloro-N-o-tolylbenzamide.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Rasayan Journal. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.

Sources

Application Notes & Protocols: The Experimental Use of Benzanilides in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the benzanilide scaffold as a versatile tool in modern biological research and drug discovery. Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings of benzanilide activity, offer field-tested protocols for their application, and provide the causal reasoning behind critical experimental steps. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical class in their work.

Introduction: The Benzanilide Scaffold - A Privileged Structure in Chemical Biology

Benzanilide, a simple amide formed from benzoic acid and aniline, is the core of a vast and functionally diverse class of molecules. Its rigid, planar structure serves as an excellent foundation for chemical elaboration, allowing for the precise positioning of functional groups to interact with biological targets. This inherent "druggability" has led to the description of the benzanilide core as a "privileged structure" in medicinal chemistry.[1] Derivatives of this scaffold have been shown to modulate a wide array of biological processes, making them invaluable as chemical probes and therapeutic leads.[1][2][3]

The applications of benzanilides are extensive, ranging from kinase inhibition in oncology to the modulation of ion channels and anti-parasitic activity.[4][5] A prime example of a benzanilide derivative is Niclosamide , an FDA-approved anthelmintic drug that has been repurposed as a powerful research tool and potential anti-cancer agent due to its ability to modulate multiple critical signaling pathways simultaneously.[5][6]

This guide will focus on three key areas where benzanilide derivatives have shown significant promise as experimental tools:

  • Inhibition of STAT3 Signaling

  • Modulation of Sirtuin Deacetylase Activity

  • Inhibition of the Anti-Apoptotic Protein Mcl-1

We will provide the scientific context for each of these applications, followed by detailed protocols for their investigation in a laboratory setting.

Core Mechanisms of Action: Targeting Key Cellular Pathways

The efficacy of benzanilide derivatives stems from their ability to selectively interact with and modulate the function of key proteins involved in cell signaling, survival, and metabolism.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a central role in cell proliferation, survival, and differentiation.[7] In many cancers, STAT3 is persistently activated, leading to uncontrolled cell growth and resistance to apoptosis.[8][9] Several benzanilide derivatives, most notably Niclosamide, have been identified as potent inhibitors of this pathway.[5][6][10] They typically function by preventing the phosphorylation of STAT3 at tyrosine 705, a critical step for its dimerization, nuclear translocation, and DNA binding activity.[6][10]

STAT3_Inhibition cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase (e.g., IL-6R, EGFR) Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_mono STAT3 (Monomer) JAK->STAT3_mono Phosphorylates pSTAT3_mono p-STAT3 (Y705) STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Activates Benzanilide Benzanilide Inhibitor (e.g., Niclosamide) Benzanilide->JAK Inhibits Benzanilide->pSTAT3_dimer Prevents Dimerization

Caption: Benzanilide-mediated inhibition of the STAT3 signaling pathway.

Modulation of Sirtuin Activity

Sirtuins are a family of NAD+-dependent deacylases (SIRT1-7) that regulate metabolism, stress resistance, and aging.[11][12] Their dysregulation is implicated in a variety of diseases, including cancer and neurodegeneration.[11][13] Benzanilide and related scaffolds have been developed as both inhibitors and activators of sirtuins.[14][15] For instance, certain dihydro-1,4-benzoxazine carboxamides, which incorporate a benzanilide-like structure, are potent and selective inhibitors of SIRT1.[14] These inhibitors can be valuable tools for studying the roles of specific sirtuins in cellular processes.

Sirtuin_Modulation SIRT Sirtuin (e.g., SIRT1) Deacetylated_Protein Deacetylated Protein SIRT->Deacetylated_Protein Deacetylates NAD NAD+ NAD->SIRT Protein Acetylated Protein (e.g., p53, Histones) Protein->SIRT Downstream Downstream Effects (Gene Silencing, Apoptosis) Deacetylated_Protein->Downstream Benzanilide Benzanilide Modulator Benzanilide->SIRT Inhibits or Activates

Caption: Modulation of Sirtuin deacetylase activity by benzanilides.

Inhibition of Mcl-1

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[16] It prevents cell death by sequestering pro-apoptotic proteins like BAK and BIM.[17] Overexpression of Mcl-1 is a common mechanism of drug resistance in cancer.[16][17] The development of small molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction is a major therapeutic goal. Several potent and selective Mcl-1 inhibitors based on macrocyclic or constrained benzanilide-like structures have been developed, demonstrating the utility of this scaffold in targeting challenging protein-protein interactions.[18][19]

Mcl1_Inhibition Mcl1 Mcl-1 BimBak Pro-apoptotic (BIM, BAK) Mcl1->BimBak Sequesters Survival Cell Survival Mcl1->Survival Promotes Apoptosis Apoptosis BimBak->Apoptosis Induces Benzanilide Benzanilide Mcl-1 Inhibitor Benzanilide->Mcl1 Binds to Benzanilide->BimBak Releases

Caption: Benzanilide inhibitors disrupt Mcl-1 function to induce apoptosis.

Core Application Notes: Practical Considerations for Experimental Success

Handling and Solubilization

A significant practical challenge in working with many benzanilide derivatives is their poor aqueous solubility.[5][10] This must be addressed to ensure accurate and reproducible experimental results.

  • Stock Solutions: Always prepare high-concentration stock solutions in an appropriate organic solvent, typically dimethyl sulfoxide (DMSO).[20] A 10-100 mM stock is standard. Store these stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Concentrations: When diluting the stock into aqueous cell culture media, it is critical to do so in a manner that avoids precipitation. A common method is to first dilute the DMSO stock into a small volume of media, vortexing or pipetting vigorously, and then adding this intermediate dilution to the final volume.[20]

  • Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your experiment should be kept as low as possible (typically ≤0.5%) and must be consistent across all conditions, including the vehicle control.[20]

  • Solubility Testing: Before a large-scale experiment, visually inspect your highest working concentration under a microscope to ensure no compound precipitation has occurred.

Experimental Design: Controls are Non-Negotiable

The validity of your findings rests on a foundation of rigorous controls.

  • Vehicle Control: This is the most critical control. It consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the benzanilide, but without the compound itself. This accounts for any effects of the solvent on the cells.

  • Positive Control: Where possible, include a known inhibitor or activator of the pathway you are studying to validate that your assay is working correctly.

  • Untreated Control: A sample of cells that receives no treatment can serve as a baseline for cell health and behavior.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the biological activity of benzanilide derivatives in common cell-based assays.

Workflow Overview:

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Benzanilide Stock Solution (DMSO) D 4. Treat Cells with Benzanilide (and Controls) A->D B 2. Culture Adherent Cells to 70-80% Confluency C 3. Seed Cells in Multi-well Plates B->C C->D E 5. Incubate for Desired Time Period D->E F Cell Viability (MTT/MTS Assay) E->F G Target Modulation (Western Blot) E->G H Phenotypic Effect (Spheroid Assay) E->H

Caption: General workflow for testing benzanilide compounds in cell culture.

Protocol 1: Cell Viability/Cytotoxicity Assessment using an MTS Assay

Objective: To determine the effect of a benzanilide compound on the metabolic activity and viability of a cancer cell line and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Adherent cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)[21]

  • Benzanilide compound stock solution (10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: a. Trypsinize and count cells from a sub-confluent culture flask. b. Resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL. c. Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Leave the outer wells filled with sterile PBS to minimize evaporation (edge effect). e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of the benzanilide compound in complete medium. For a starting range, aim for final concentrations from 0.01 µM to 100 µM. b. Causality Check: Preparing a 2X concentration stock of each dilution is crucial. This way, adding 100 µL of the 2X solution to the 100 µL of media already in the well results in the desired 1X final concentration without a significant volume change. c. Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%). d. After 24 hours, carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control. Treat at least three wells for each condition (technical replicates).

  • Incubation: a. Incubate the treated plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTS Assay: a. Add 20 µL of MTS reagent directly to each well. b. Incubate for 1-4 hours at 37°C, 5% CO2. The incubation time depends on the metabolic rate of the cells; monitor for color change. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Average the absorbance values for the technical replicates. b. Subtract the average absorbance of "media only" (blank) wells. c. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability = (Abs_treated / Abs_vehicle) * 100). d. Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

Objective: To determine if a benzanilide compound inhibits the phosphorylation of STAT3 at Tyrosine 705 in response to cytokine stimulation.

Materials:

  • Cell line responsive to IL-6 or EGF (e.g., HeLa, DU145)

  • Complete cell culture medium

  • Serum-free medium

  • Benzanilide compound stock solution (10 mM in DMSO)

  • Recombinant human IL-6 or EGF

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Starvation: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Causality Check: Serum starvation is a critical step. Serum contains growth factors that can basally activate the STAT3 pathway. Removing serum synchronizes the cells and ensures that any observed p-STAT3 is a direct result of the specific cytokine stimulation. c. Wash cells with PBS and replace the complete medium with serum-free medium for 12-24 hours.

  • Pre-treatment with Benzanilide: a. Treat the serum-starved cells with the benzanilide compound (e.g., at its 1X and 5X IC50) or vehicle control for 2-4 hours.

  • Cytokine Stimulation: a. To the pre-treated wells, add the cytokine stimulant (e.g., 20 ng/mL IL-6) for 15-30 minutes. This is a short stimulation, as phosphorylation is a rapid event. b. Include a "no stimulation" control for both vehicle and compound-treated cells.

  • Cell Lysis and Protein Quantification: a. Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant (protein lysate) to a new tube. e. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. b. Boil samples at 95°C for 5 minutes. c. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. f. Incubate with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C. g. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash again, apply ECL substrate, and image the blot. i. Causality Check: After imaging for p-STAT3, the membrane must be stripped and re-probed for total STAT3 and a loading control (β-actin). This ensures that any decrease in the p-STAT3 signal is due to inhibition of phosphorylation, not a general decrease in the amount of STAT3 protein or unequal sample loading.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. Below is an example table for IC50 values of different benzanilide derivatives against various cell lines.

Table 1: Cytotoxicity of Benzanilide Derivatives in Cancer Cell Lines

CompoundDerivative ClassTarget PathwayHCT116 IC50 (µM)A549 IC50 (µM)DU145 IC50 (µM)
NiclosamideSalicylanilideSTAT3, Wnt, mTOR0.8 ± 0.11.2 ± 0.30.5 ± 0.08
Compound XBenzoxazineSIRT1/215.2 ± 2.1> 5022.5 ± 3.4
Compound YMacrocyclicMcl-10.05 ± 0.010.11 ± 0.022.1 ± 0.4
Data are representative and for illustrative purposes only.

Interpreting Western Blots: A successful experiment will show a strong p-STAT3 band in the "Vehicle + Stimulant" lane. This band should be significantly reduced or absent in the "Benzanilide + Stimulant" lane. The total STAT3 and β-actin bands should remain relatively constant across all lanes.

References

  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. (n.d.). National Institutes of Health.
  • Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. (2011). PubMed.
  • Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. (2018). PubMed.
  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy. (2015). Chemical Science.
  • Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR. (2008). PubMed.
  • Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1. (2021). PubMed.
  • Investigation of niclosamide as a repurposing agent for skeletal muscle atrophy. (2021). National Institutes of Health.
  • Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases. (2022). National Institutes of Health.
  • Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. (n.d.). MDPI.
  • Synthesis of benzanilide derivatives as dual acting agents with alpha 1-adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity. (1996). PubMed.
  • Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. (2011). PubMed Central.
  • Drug Screening Identifies Niclosamide as an Inhibitor of Breast Cancer Stem-Like Cells. (2013). PLOS ONE.
  • Targeting MCL-1 in cancer: current status and perspectives. (2021). PubMed Central.
  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. (2016). PubMed Central.
  • Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst. (2013). Taylor & Francis Online.
  • Sirtuin inhibitors. (2007). PubMed.
  • Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. (2021). PubMed.
  • MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. (2020). PubMed Central.
  • (PDF) A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy. (2015). ResearchGate.
  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. (2017). PubMed Central.
  • (PDF) MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. (2020). ResearchGate.
  • Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments. (2023). Patsnap Synapse.
  • An updated patent review of Mcl-1 inhibitors (2020-2022). (2023). PubMed.
  • New Mcl-1 inhibitors disclosed by Prelude Therapeutics. (2020). BioWorld.
  • Switchable Site-Selective Benzanilide C(sp 2 )-H Bromination via Promoter Regulation. (2024). MDPI.
  • Identification of novel inhibitors that disrupt STAT3/DNA interaction from γ-AApeptide OBOC combinatorial library. (2016). PubMed Central.
  • Inhibition of constitutively active Stat3 reverses enzalutamide resistance in LNCaP derivative prostate cancer cells. (2016). PubMed.
  • BZD9L1 Differentially Regulates Sirtuins in Liver-Derived Cells by Inducing Reactive Oxygen Species. (2023). MDPI.
  • A Green and Sustainable Approach for Selective Halogenation of Anilides, Benzanilides, Sulphonamides and Heterocycles | Request PDF. (2025). ResearchGate.
  • General protocol for the culture of adherent mammalian cell lines. (2022). protocols.io.
  • A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization parameters for this specific amidation reaction. My approach is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two predominant and reliable methods for synthesizing this molecule. The choice between them often depends on the scale of the reaction, the available starting materials, and sensitivity to harsh reagents.

  • The Acyl Chloride Method: This is a classic, robust two-step approach. It involves first activating the carboxylic acid (3-amino-4-chlorobenzoic acid) with a chlorinating agent (like thionyl chloride or oxalyl chloride) to form the highly reactive 3-amino-4-chlorobenzoyl chloride. This intermediate is then reacted with o-toluidine to form the final amide. This method is often high-yielding but requires careful handling of moisture-sensitive and corrosive reagents.[1]

  • The Direct Coupling Method: This single-step approach uses a coupling agent to facilitate the amide bond formation directly from the carboxylic acid and the amine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) are common.[2][3] This method avoids harsh acid chlorides and is often preferred for substrates with sensitive functional groups.

Q2: What are the critical starting materials for this synthesis?

The key precursors are:

  • 3-Amino-4-chlorobenzoic acid [4][5][6]

  • o-Toluidine (also known as 2-methylaniline)

The quality of these starting materials is paramount. Ensure they are dry, as moisture can hydrolyze acyl chloride intermediates or interfere with coupling agents.[2]

Q3: How can I effectively monitor the progress of the reaction?

For real-time tracking, two methods are standard:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective way to visualize the consumption of starting materials and the appearance of the product spot.[7] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting materials and the product.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis of reaction conversion and impurity profiling, HPLC is the preferred method.[7]

Visual Guide: Synthetic Pathways

The diagram below illustrates the two primary synthetic strategies discussed.

G cluster_0 Synthetic Routes for this compound cluster_1 Route A: Acyl Chloride Method cluster_2 Route B: Direct Coupling Method start Starting Materials: 3-Amino-4-chlorobenzoic Acid + o-Toluidine step1A Step 1: Activation (e.g., SOCl₂) start->step1A step1B One-Pot Reaction (EDC, HOBt, Base) start->step1B product Target Product: This compound intermed Intermediate: 3-Amino-4-chlorobenzoyl Chloride step1A->intermed step2A Step 2: Amination (o-Toluidine, Base) intermed->step2A step2A->product step1B->product

Caption: Primary synthetic pathways to the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yield is a common issue that can stem from several factors. Systematically investigating the following points is key.

  • Cause A: Inactive Starting Material (Acyl Chloride Route)

    • Diagnosis: The acyl chloride intermediate is highly susceptible to hydrolysis by atmospheric moisture. If it was not used immediately after preparation or was stored improperly, it may have reverted to the unreactive carboxylic acid.

    • Solution: Always use freshly prepared acyl chloride. If this is not feasible, ensure it is stored under strictly anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

  • Cause B: Inefficient Coupling (Direct Coupling Route)

    • Diagnosis: Coupling reagents like EDC can degrade over time. The reaction may also be sensitive to the choice of solvent and temperature.

    • Solution: Use fresh, high-quality coupling reagents. Screen solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). While many couplings run at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion, especially with a somewhat sterically hindered amine like o-toluidine.[2]

  • Cause C: Insufficient Nucleophilicity of the Amine

    • Diagnosis: The ortho-methyl group on o-toluidine introduces some steric hindrance, which can slow down its attack on the electrophilic carbonyl carbon.

    • Solution: Increase the reaction time and/or temperature. Ensure your base is effectively scavenging the HCl byproduct (in the acyl chloride route), as its protonation of the amine will render it non-nucleophilic.

Visual Guide: Troubleshooting Low Yield

G start Low Yield Observed route Which route are you using? start->route acyl_check Is the Acyl Chloride fresh? route->acyl_check Acyl Chloride coupling_check Are coupling reagents fresh? route->coupling_check Direct Coupling sterics_check Consider Steric Hindrance acyl_check->sterics_check Yes sol_A1 Solution: Use freshly prepared Acyl Chloride acyl_check->sol_A1 No coupling_check->sterics_check Yes sol_A2 Solution: Use fresh EDC/HOBt. Optimize solvent/temp. coupling_check->sol_A2 No sol_B Solution: Increase reaction time and/or temperature. sterics_check->sol_B

Caption: Decision tree for diagnosing the cause of low reaction yield.

Issue 2: Significant Impurity Formation

Q: My crude product analysis (TLC/LC-MS) shows multiple side products. What are they likely to be and how can I prevent them?

A: Impurity formation often points to side reactions involving the functional groups on your starting materials.

  • Cause A: Dimerization/Polymerization via Self-Amidation

    • Diagnosis: This is a critical potential side reaction. The amino group of one molecule of 3-amino-4-chlorobenzoyl chloride can react with the acyl chloride of another, forming a dimer. This is especially problematic if the acyl chloride is allowed to self-condense before the addition of o-toluidine.

    • Solution: Employ slow, dropwise addition of the 3-amino-4-chlorobenzoyl chloride solution to a solution of o-toluidine (i.e., "inverse addition"). This ensures the acyl chloride always finds itself in an excess of the desired amine, minimizing self-reaction. An alternative, more robust strategy is to protect the amino group on the benzoic acid (e.g., as an acetamide) before activation and amidation, followed by a final deprotection step.[8]

  • Cause B: Hydrolysis of Acyl Chloride

    • Diagnosis: The presence of 3-amino-4-chlorobenzoic acid in your crude product indicates that the acyl chloride intermediate has reacted with water instead of the amine.

    • Solution: Ensure the reaction is run under strictly anhydrous conditions. Use dry solvents, glassware, and an inert atmosphere (e.g., nitrogen or argon).[2]

Visual Guide: Key Side Reaction

G Potential Dimerization Side Reaction mol1 Molecule 1 3-Amino-4-chlorobenzoyl Chloride amine_group Amino Group (-NH2) of Molecule 1 mol1->amine_group mol2 Molecule 2 3-Amino-4-chlorobenzoyl Chloride acyl_group Acyl Chloride (-COCl) of Molecule 2 mol2->acyl_group dimer Undesired Dimer (Impurity) amine_group->dimer reacts with acyl_group->dimer reacts with

Caption: Dimerization of the acyl chloride intermediate.

Experimental Protocols

Protocol 1: Acyl Chloride Method

Step 1: Formation of 3-Amino-4-chlorobenzoyl chloride

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per mmol of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Concentrate the mixture under reduced pressure to remove excess chlorinating agent and solvent. The resulting crude acyl chloride should be used immediately in the next step.

Step 2: Amidation

  • In a separate flame-dried flask, dissolve o-toluidine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Dissolve the crude 3-amino-4-chlorobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC.[7]

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Coupling Method (EDC/HOBt)
  • To a round-bottom flask, add 3-amino-4-chlorobenzoic acid (1.0 eq), HOBt (1.2 eq), and o-toluidine (1.1 eq) in an anhydrous solvent like DMF or DCM.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base like DIPEA (2.5 eq).

  • Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or HPLC.

  • Work-up & Purification: Follow steps 6 and 7 as described in Protocol 1.[2]

Data Summary: Reagent Stoichiometry
ReagentAcyl Chloride Method (eq.)Direct Coupling Method (eq.)Purpose
3-Amino-4-chlorobenzoic acid1.01.0Carboxylic Acid Source
o-Toluidine1.11.1Amine Source
Thionyl/Oxalyl Chloride1.5-Activating Agent
EDC·HCl-1.2Coupling Agent
HOBt-1.2Coupling Activator
Triethylamine / DIPEA2.52.5Non-nucleophilic Base

References

  • BenchChem. (n.d.). Technical Support Center: N-Aryl Benzamide Synthesis.
  • BenchChem. (n.d.). Troubleshooting Common Issues in Benzamide Synthesis.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Quora. (2017). How aniline react with carboxylic acid and carboxylic acid derivatives?.
  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • Chemistry LibreTexts. (2024). Reactions of Arylamines.
  • PMC. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
  • Oakwood Chemical. (n.d.). 3-Amino-4-chlorobenzoic acid.
  • NIST WebBook. (n.d.). 3-Amino-4-chlorobenzoic acid.

Sources

Technical Support Center: Improving the Aqueous Solubility of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-Amino-4-chloro-N-(o-tolyl)benzamide. This document provides a comprehensive resource, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome solubility issues.

Understanding the Molecule: Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective solubilization strategy. Due to the limited availability of experimental data, the following properties have been estimated using predictive software and analysis of structurally similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Formula C₁₄H₁₃ClN₂O-
Molecular Weight 260.72 g/mol Moderate molecular weight, which is generally favorable.
logP (o/w) 3.5 - 4.5Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility < 0.1 mg/mLPredicted to be poorly soluble in water.
pKa (most basic) 2.5 - 3.5 (Aromatic Amine)The aromatic amine is weakly basic. At physiological pH (7.4), the molecule will be predominantly in its neutral, less soluble form.
pKa (most acidic) > 14 (Amide N-H)The amide proton is not significantly acidic.
Melting Point High (estimated > 150°C)A high melting point can suggest strong crystal lattice energy, which can negatively impact solubility.

Disclaimer: These values are predictions and should be experimentally verified.

The molecular structure, with its two aromatic rings and a chlorine atom, contributes significantly to its hydrophobic nature. While the amino and amide groups can participate in hydrogen bonding, the overall lipophilicity of the molecule is expected to dominate, leading to poor interaction with water.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: My compound is not dissolving in my aqueous buffer.

  • Possible Cause: The intrinsic aqueous solubility of this compound is very low, and the concentration you are trying to achieve exceeds its solubility limit.

  • Troubleshooting Steps:

    • pH Adjustment: Given the weakly basic aromatic amine, acidification of the medium can protonate this group, increasing solubility. Attempt to dissolve the compound in a buffer with a pH below its predicted pKa (e.g., pH 2-3).

    • Introduce a Co-solvent: Start by preparing a stock solution in a water-miscible organic solvent where the compound has higher solubility (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration, as it may affect downstream experiments.

    • Heating and Agitation: Gently heating the solution while stirring can sometimes help to overcome the activation energy barrier for dissolution. However, be cautious of potential degradation at elevated temperatures.

Issue 2: My compound dissolves initially but then precipitates out of solution.

  • Possible Cause: You may have created a supersaturated solution that is thermodynamically unstable. This can happen when a stock solution in an organic solvent is diluted into an aqueous buffer.

  • Troubleshooting Steps:

    • Optimize Co-solvent Percentage: Systematically decrease the proportion of the aqueous phase to find a stable co-solvent/buffer ratio.

    • Use a Surfactant: Surfactants can stabilize the dissolved compound by forming micelles, preventing precipitation. Introduce a non-ionic surfactant like Tween® 80 or a poloxamer at a concentration above its critical micelle concentration (CMC).

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, forming an inclusion complex with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Issue 3: I need a higher concentration of the compound than what I can achieve with pH or co-solvents alone.

  • Possible Cause: The required concentration for your assay is significantly higher than the solubility enhancement achievable with simple methods.

  • Troubleshooting Steps:

    • Combined Approaches: A synergistic effect can often be achieved by combining methods. For example, use a co-solvent system in a pH-adjusted buffer.

    • Formulate a Solid Dispersion: For solid dosage form development or for preparing a solid that can be readily dissolved, creating a solid dispersion with a hydrophilic polymer (e.g., PVP, PEG) can significantly improve the dissolution rate and apparent solubility.

    • Lipid-Based Formulations: For oral delivery studies, consider formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for improving the solubility of this compound?

For initial screening, a pragmatic approach is to first determine the solubility in a range of pharmaceutically acceptable co-solvents. Based on the predicted lipophilicity, solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are good candidates. Concurrently, investigating the effect of pH is a low-effort, high-impact starting point.

Q2: Will adjusting the pH be sufficient to achieve a significant increase in solubility?

Due to the low predicted pKa of the aromatic amine (2.5-3.5), significant protonation and thus a substantial increase in solubility will only occur at a low pH (typically below 4).[1][2] This might not be compatible with all experimental systems, especially those involving biological assays that require a physiological pH.

Q3: Are there any potential downsides to using co-solvents?

Yes, while effective, co-solvents can have their own biological or chemical effects. For instance, high concentrations of DMSO can be toxic to cells. It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the co-solvent itself.

Q4: How do I choose between using a surfactant and a cyclodextrin?

The choice can depend on the specific application. Surfactants are very effective at increasing solubility but can sometimes interfere with protein-based assays.[3] Cyclodextrins are generally considered to be less disruptive to biological systems.[4] It is often empirical, and both should be considered as part of a formulation screening study.

Q5: What is a solid dispersion and when should I consider using it?

A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix.[5] This is particularly useful when developing a solid oral dosage form, as it can significantly enhance the dissolution rate and bioavailability of a poorly soluble drug.[6]

Experimental Protocols

The following are detailed, step-by-step protocols for key solubility enhancement techniques.

Protocol 1: pH-Dependent Solubility Profile

This protocol will help you determine the effect of pH on the solubility of your compound.

Workflow: pH-Dependent Solubility Determination

A Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9) B Add excess solid compound to each buffer A->B Step 1-2 C Equilibrate for 24-48h (e.g., on a shaker at 25°C) B->C Step 3 D Centrifuge or filter to remove undissolved solid C->D Step 4 E Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) D->E Step 5 F Plot solubility vs. pH E->F Step 6

Caption: Workflow for determining the pH-solubility profile.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., citrate buffers for pH 2-5, phosphate buffers for pH 6-8, and borate buffers for pH 9-10).

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The amount of solid should be enough to ensure that there is undissolved material at the end of the experiment.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to increase solubility using a co-solvent system.

Workflow: Co-solvent System Development

Start Select Co-solvents (e.g., Ethanol, PEG 400, DMSO) Prep Prepare Co-solvent/Water Mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v) Start->Prep Sol Determine Solubility in Each Mixture (Shake-Flask Method) Prep->Sol Plot Plot Solubility vs. Co-solvent Concentration Sol->Plot Select Select Optimal Co-solvent and Concentration Plot->Select End Optimized Formulation Select->End

Caption: Developing an optimal co-solvent system.

Methodology:

  • Co-solvent Selection: Choose a panel of water-miscible organic solvents in which this compound is likely to have good solubility (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water (or buffer) mixtures with varying volume ratios (e.g., 10:90, 20:80, 40:60, 60:40, 80:20 v/v).

  • Solubility Determination: Determine the solubility of the compound in each co-solvent mixture using the shake-flask method as described in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for maximum solubility.

Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol outlines the use of cyclodextrins to enhance aqueous solubility.

Methodology:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many hydrophobic compounds.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10%, 20% w/v) in your desired buffer.

  • Phase Solubility Study: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration and Quantification: Follow the equilibration and quantification steps as described in Protocol 1.

  • Data Analysis: Plot the solubility of the compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a 1:1 inclusion complex.

References

  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
  • On-line Software - Virtual Computational Chemistry Labor
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH.
  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. ACD/Labs.
  • A recent overview of surfactant–drug interactions and their importance - PMC - NIH.
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
  • WO1995024893A1 - Delivery systems for hydrophobic drugs - Google P
  • Examples of surfactants used in pharmaceutical formulations.
  • Role of pH in partitioning and cation exchange of aromatic amines on water-satur
  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Solubility and pH of amines.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC - NIH.
  • Chemical Properties on Demand - Introducing - PSEforSPEED.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • Calculating Physiochemical Properties - Cambridge MedChem Consulting.
  • Formulation of poorly soluble compounds - EMA. European Medicines Agency.
  • Results of benzamide solubility measurements and computations. All...
  • Chapter 22 Notes - Amines.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Chemicalize - Instant Cheminform
  • Benzamide | C7H7NO | CID 2331 - PubChem - NIH.
  • literature review on 4-benzoylbenzamide deriv
  • (PDF)
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.
  • Benzamide - Wikipedia.
  • (PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds.
  • Carboxymethyl and hydrazide functionalized β-cyclodextrin derivatives: a systematic investigation of complexation behaviours with the model hydrophobic drug dexamethasone - PubMed.
  • 23.1: Properties of amines - Chemistry LibreTexts.
  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC - NIH.
  • Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents - Benchchem.
  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC - PubMed Central - NIH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - PubMed Central - NIH.
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PubMed Central.
  • Benzamide Preparation
  • CAS N/A | 3-Amino-4-chloro-N-(o-tolyl)benzenesulfonamide - Alchem Pharmtech.
  • 4-Chloro-N-m-tolylbenzamide - PMC - NIH.
  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed.

Sources

Technical Support Center: Stability of 3-Amino-4-chloro-N-(o-tolyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-chloro-N-(o-tolyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, preventative measures, and a scientific framework for understanding and mitigating degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?

A rapid loss of purity is typically due to chemical degradation. For this compound, the two primary degradation pathways are hydrolysis of the amide bond and oxidation of the aromatic amino group. The rate of these reactions is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen.

Q2: I've noticed a yellow to brown discoloration in my stock solution. What does this indicate?

The development of color is a strong indicator of oxidative degradation of the 3-amino group.[1] Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light exposure, leading to the formation of colored polymeric byproducts.

Q3: In which solvents is this compound most stable?

Q4: How does pH affect the stability of this compound in aqueous solutions?

The amide linkage in this compound is susceptible to both acid and base-catalyzed hydrolysis.[3][4] Therefore, maintaining a neutral pH (around 6.0-8.0) is critical for minimizing degradation in aqueous media. Extreme pH conditions will significantly accelerate the cleavage of the amide bond.

Q5: Is this compound sensitive to light?

Yes, aromatic amines and amides can be susceptible to photodegradation.[5][6] It is highly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.

Troubleshooting Guide

Issue 1: Rapid Decrease in Purity Detected by HPLC
  • Observation: Your HPLC analysis shows a significant decrease in the main peak area for this compound and the appearance of new peaks.

  • Root Cause Analysis: This is likely due to hydrolysis or other degradation pathways. The primary degradation products from hydrolysis would be 3-amino-4-chlorobenzoic acid and o-toluidine.

  • Investigative Workflow:

    A Purity Decrease Detected B Check Solution pH A->B C Analyze Solvent Composition A->C D Review Storage Conditions A->D E Perform Forced Degradation Study A->E To confirm susceptibility G Optimize pH with Buffer B->G If pH is acidic/basic H Switch to Aprotic Solvent C->H If protic/aqueous I Store at Lower Temp. & Protect from Light D->I If suboptimal F Identify Degradants (LC-MS) E->F

    Caption: Troubleshooting workflow for purity loss.

  • Mitigation Strategies:

    • pH Control: If working in aqueous or protic solvents, ensure the solution is buffered to a neutral pH (e.g., using a phosphate buffer).

    • Solvent Choice: For stock solutions, use high-purity, anhydrous DMSO or DMF. Minimize the amount of aqueous solution added to the stock for as long as possible.

    • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice if the experiment allows.

    • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e-g., nitrogen or argon) to minimize oxidation.

Issue 2: Color Change in Solution
  • Observation: The initially colorless solution has turned yellow or brown.

  • Root Cause Analysis: This is a classic sign of oxidation of the aromatic amine.

  • Investigative Workflow:

    A Color Change Observed B Assess Exposure to Air/Oxygen A->B C Evaluate Exposure to Light A->C D Check for Metal Contaminants A->D E Use Freshly Deoxygenated Solvents B->E F Store in Amber Vials/Protect from Light C->F G Use Metal-Free Containers/Chelating Agents D->G

    Caption: Troubleshooting workflow for color change.

  • Mitigation Strategies:

    • Deoxygenate Solvents: Before preparing solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Light Protection: Always store solutions in amber glass vials or protect them from light.[7]

    • Antioxidants: In some applications, the addition of a small amount of an antioxidant may be considered, but compatibility with the downstream assay must be verified.

    • Fresh Solutions: Prepare solutions fresh whenever possible and avoid long-term storage of dilute working solutions.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Solvent Selection: Use anhydrous, high-purity DMSO.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM). Vortex or sonicate briefly until fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials. This minimizes freeze-thaw cycles and exposure to air and moisture. Store the aliquots at -20°C or -80°C.

Protocol 2: Performing a Forced Degradation Study

A forced degradation study can help identify potential degradants and establish the stability profile of the compound under various stress conditions.[8][9]

  • Objective: To intentionally degrade the compound to understand its liabilities.

  • Materials:

    • 10 mM stock solution of this compound in acetonitrile or a similar solvent.

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% Hydrogen Peroxide (Oxidative condition)

    • HPLC system with a C18 column and a UV or MS detector.

  • Procedure:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp.

    • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Sample Quenching:

      • For acid-stressed samples, neutralize with an equal volume of 0.1 M NaOH.

      • For base-stressed samples, neutralize with an equal volume of 0.1 M HCl.

    • Analysis: Dilute the quenched samples with the mobile phase and analyze by HPLC to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

  • Data Interpretation:

Stress ConditionExpected Primary Degradation PathwayPotential Degradation Products
Acidic/Basic Hydrolysis Amide bond cleavage3-amino-4-chlorobenzoic acid, o-toluidine
**Oxidation (H₂O₂) **Oxidation of the amino groupColored polymeric products, N-oxides
Thermal General decompositionA mixture of smaller molecules
Photolytic Photo-Fries rearrangement, radical reactionsIsomeric aminobenzophenones, other complex products

Mechanistic Insights

Amide Hydrolysis

The hydrolysis of the amide bond in this compound can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][10][11]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and protonation of the resulting amine leads to the cleavage of the amide bond.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Amide A2 Protonated Amide A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Carboxylic Acid + Amine Salt A3->A4 B1 Amide B2 Tetrahedral Intermediate B1->B2 + OH- B3 Carboxylate + Amine B2->B3

Caption: Simplified amide hydrolysis pathways.

By understanding these potential stability issues and implementing the recommended handling and storage procedures, researchers can ensure the integrity of their experimental results when working with this compound.

References

  • PubChem. 4-amino-3-chloro-N-(2-methyloxolan-3-yl)benzamide.
  • PubChem. Benzamide, 3-amino-4-chloro-.
  • ResearchGate. What is the most efficient method to protect aromatic amines.
  • Chemistry LibreTexts. 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word. [Link]
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • ResearchGate. What are stabilizers for amides, imides and amines for their long time storage?. [Link]
  • PubMed. Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole. [Link]
  • MDPI.
  • PubMed. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. [Link]
  • Canadian Science Publishing.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
  • Waters. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]
  • MDPI. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]
  • R Discovery.
  • Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis. [Link]
  • PubChem. 3-Amino-4-chloro-N-methylbenzamide.
  • ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. [Link]
  • ACS Publications. Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. [Link]
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... [Link]
  • Eden Botanicals. Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
  • Waters. Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. [Link]
  • Indian Journal of Pharmaceutical Education and Research.
  • YouTube. mechanism of amide hydrolysis. [Link]
  • MDPI. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. [Link]
  • Biomedical Journal of Scientific & Technical Research.
  • Google Patents. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. [Link]
  • DRUM - University of Maryland. The Photochemistry of Amides and Phthalimides. [Link]
  • PubChem. 3-Aminobenzamide.
  • PubMed. Photochemical Activation of Aromatic Aldehydes: Synthesis of Amides, Hydroxamic Acids and Esters. [Link]
  • PubChem. 3-amino-N-(4-methylphenyl)benzamide.

Sources

Technical Support Center: Prevention of 3-Amino-4-chloro-N-(o-tolyl)benzamide Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-chloro-N-(o-tolyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find comprehensive guidance on preventing its degradation during storage, troubleshooting common issues, and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three environmental factors:

  • Moisture: The amide bond in the molecule is susceptible to hydrolysis, which can be accelerated by the presence of water. This reaction can occur under both acidic and basic conditions, breaking the amide linkage.[1][2][3]

  • Light: Aromatic amines, such as the one present in this compound, can be sensitive to light, particularly UV radiation.[4] This can lead to photodegradation, resulting in the formation of colored impurities.

  • Oxygen: The amino group is prone to oxidation, which can be initiated by atmospheric oxygen.[5][6][7] This process can lead to the formation of nitroso or nitro derivatives, often presenting as colored byproducts.[5][8]

Q2: My solid this compound has changed color from off-white to a yellowish or brownish hue. What does this indicate?

A2: A change in color is a common indicator of degradation. This is most frequently due to the oxidation of the aromatic amino group, which can form highly colored chromophoric species.[4] Exposure to light can also contribute to this discoloration. It is crucial to assess the purity of the material before use if any color change is observed.

Q3: Can the chloro-substituent on the benzamide ring influence the compound's stability?

A3: Yes, the chlorine atom, being an electron-withdrawing group, can affect the electron density around the aromatic ring and the amide bond. This can potentially influence the molecule's susceptibility to nucleophilic attack, such as hydrolysis.[4]

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.

Scenario 1: Decreased Purity Detected by HPLC Analysis

Question: I've analyzed my stored this compound and see new impurity peaks that were not present in the initial analysis. What could be the cause?

Answer: The appearance of new peaks strongly suggests degradation. The two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: This would result in the cleavage of the amide bond to form 3-amino-4-chlorobenzoic acid and o-toluidine.[1][9]

  • Oxidation: This would likely involve the conversion of the amino group to a nitroso or nitro group.[5][10]

Troubleshooting Steps:

  • Review Storage Conditions:

    • Was the container tightly sealed to prevent moisture ingress?

    • Was the compound stored in a dark place, protected from light?

    • Was the container flushed with an inert gas (e.g., nitrogen or argon) before sealing?

  • Characterize the Impurities (if possible):

    • If you have access to mass spectrometry (LC-MS), determine the molecular weights of the impurity peaks. This can help confirm the identity of the degradation products.

    • Compare the retention times of the new peaks with commercially available standards of the suspected degradation products (3-amino-4-chlorobenzoic acid and o-toluidine).

  • Implement Corrective Actions:

    • For future storage, use amber glass vials with tight-fitting caps.

    • Consider storing the compound in a desiccator to minimize humidity.

    • For long-term storage, purging the vial with an inert gas is highly recommended.

Scenario 2: Inconsistent Results in Biological Assays

Question: My experimental results using a recently opened bottle of this compound are different from previous batches. Could this be due to degradation?

Answer: Yes, inconsistent biological activity is a significant red flag for compound degradation. The formation of degradation products can lead to a lower effective concentration of the active compound and potentially introduce new, unintended biological effects.

Troubleshooting Workflow:

G A Inconsistent Biological Results B Assess Purity of Current Batch via HPLC A->B C Purity Meets Specification? B->C D Investigate Other Experimental Variables (e.g., cell lines, reagents) C->D Yes E Purity is Below Specification C->E No F Quarantine the Batch E->F G Review Storage and Handling Procedures F->G H Implement Corrective Actions (e.g., purchase new batch, improve storage) G->H I Re-validate Assay with New, High-Purity Material H->I

Caption: Troubleshooting workflow for inconsistent biological results.

Best Practices for Storage and Handling

To minimize the risk of degradation, adhere to the following guidelines:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.Lower temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation.
Humidity Store in a desiccator or a controlled low-humidity environment.Minimizes the presence of water, thereby reducing the risk of hydrolysis.[1][2]
Light Store in amber glass vials or in a light-proof container.Protects the compound from photodegradation, which can be initiated by UV and visible light.[4]
Atmosphere For long-term storage, purge the container with an inert gas (e.g., argon or nitrogen) before sealing.Replaces atmospheric oxygen, preventing oxidative degradation of the amino group.[5][7]
Container Use well-sealed, airtight containers made of non-reactive materials (e.g., glass).Prevents the ingress of moisture and oxygen from the surrounding environment.

Analytical Protocol for Purity Assessment

Regularly assessing the purity of your this compound is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Step-by-Step HPLC Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC Troubleshooting Diagram

HPLC_Troubleshooting cluster_0 Common HPLC Issues cluster_1 Potential Causes & Solutions Peak_Tailing Peak Tailing Cause_Tailing Secondary interactions with column. Solution: Add triethylamine to mobile phase or lower pH. Peak_Tailing->Cause_Tailing Poor_Resolution Poor Resolution Cause_Resolution Mobile phase not optimal. Solution: Adjust gradient slope or change organic solvent. Poor_Resolution->Cause_Resolution Ghost_Peaks Ghost Peaks Cause_Ghost Contamination in system or sample. Solution: Flush system, use fresh mobile phase and solvent. Ghost_Peaks->Cause_Ghost

Caption: Common HPLC issues and their solutions.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
  • ScienceMadness. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid.
  • Geocities.ws. (n.d.). Hydrolysis of Benzamide.
  • MDPI. (2023, February 9). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?
  • Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds.
  • ResearchGate. (2025, October 14). (PDF) Synthesis of Nitroarenes by Oxidation of Aryl Amines.

Sources

purification challenges with 3-Amino-4-chloro-N-(o-tolyl)benzamide crude product

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS No. 92165-14-5). As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate common purification hurdles and achieve high-purity material.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. The common synthetic route, which likely involves the amidation of a 3-amino-4-chlorobenzoic acid derivative with o-toluidine, or the reduction of a nitro precursor, can lead to a variety of impurities.[2] This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your crude product in a question-and-answer format.

Q1: My crude product has a low purity (e.g., <85% by HPLC). What are the likely impurities and how can I remove them?

A1: Low purity in crude this compound often stems from unreacted starting materials or byproducts from the synthesis. The most probable impurities are:

  • Unreacted Starting Materials: 3-Amino-4-chlorobenzoic acid and o-toluidine.

  • Nitro-Intermediate: 3-Nitro-4-chloro-N-(o-tolyl)benzamide, if the synthesis involves a nitro reduction step.[2]

  • Hydrolysis Product: 3-Amino-4-chlorobenzoic acid from the hydrolysis of the amide bond.

A preliminary acid-base extraction is highly effective for removing acidic and basic impurities.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl) to remove basic impurities like unreacted o-toluidine.

  • Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like 3-amino-4-chlorobenzoic acid.

  • Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a pre-purified product.

This pre-purified material can then be further purified by recrystallization or column chromatography.

Q2: I'm struggling with recrystallization. The product either "oils out" or the yield is very low. What should I do?

A2: "Oiling out" during recrystallization occurs when the solute comes out of solution at a temperature above its melting point in the chosen solvent, often due to a high concentration of impurities or a poorly selected solvent. Low yield can result from the product being too soluble in the cold solvent.

Troubleshooting Recrystallization
  • Solvent Selection: The key to successful recrystallization is choosing a solvent (or solvent system) in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. For benzamide derivatives, a mixed solvent system is often effective.[3]

  • Slowing Down Crystallization: To prevent "oiling out" and encourage the formation of pure crystals, it is crucial to cool the solution slowly. After dissolving the compound in the hot solvent, allow it to cool to room temperature undisturbed before placing it in an ice bath.[4]

  • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod can induce nucleation.[4]

Recommended Recrystallization Protocol

A good starting point for the recrystallization of this compound is a mixed solvent system of ethyl acetate and n-hexane.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Induce Crystallization: While the solution is still warm, slowly add n-hexane until the solution becomes slightly turbid.

  • Clarification: Gently reheat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold n-hexane.

  • Drying: Dry the purified crystals under vacuum.

Q3: Column chromatography is not giving me good separation of my product from a close-running impurity. How can I optimize the separation?

A3: Poor separation in column chromatography is a common challenge. Optimizing the mobile phase and stationary phase is key to improving resolution.

Optimizing Column Chromatography
  • Solvent System (Mobile Phase): For benzamides, a gradient of ethyl acetate in hexanes is a common starting point. If you are observing poor separation, try a shallower gradient or isocratic elution with a lower polarity to increase the retention time on the column and improve separation. Alternatively, a dichloromethane and methanol solvent system can be effective.

  • Stationary Phase: Standard silica gel is typically used. If your compound is basic and shows significant tailing, using deactivated silica (neutral) or alumina can be beneficial.[5]

  • Thin-Layer Chromatography (TLC): Always perform TLC analysis before running a column to determine the optimal solvent system for separation.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. For better separation, dry-loading the sample onto a small amount of silica gel is recommended.

  • Elution: Run the column, collecting fractions and monitoring by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solvent Selection for Recrystallization
SolventSolubility (Cold)Solubility (Hot)Comments
EthanolLowHighA good candidate for single-solvent recrystallization.
IsopropanolLowHighOften yields high-purity crystals.[5]
Ethyl AcetateModerateHighGood for initial dissolution in a mixed-solvent system.
n-HexaneInsolubleLowExcellent as an anti-solvent with ethyl acetate.[3]
DichloromethaneHighHighGenerally too good a solvent for recrystallization alone.
WaterInsolubleInsolubleUseful for washing during acid-base extraction.[6]
Table 2: Typical Impurity Profile and Removal Strategy
ImpurityPotential SourceRecommended Removal Method
3-Amino-4-chlorobenzoic acidUnreacted starting material/hydrolysisBase wash (e.g., NaHCO₃ solution).[5]
o-ToluidineUnreacted starting materialAcid wash (e.g., 1 M HCl).[5]
3-Nitro-4-chloro-N-(o-tolyl)benzamideIncomplete reductionColumn chromatography (will be less polar than the amino product).

Experimental Workflows

PurificationWorkflow crude Crude Product extraction Acid-Base Extraction crude->extraction Dissolve in DCM Wash with HCl & NaHCO₃ pre_purified Pre-purified Product extraction->pre_purified recrystallization Recrystallization pre_purified->recrystallization EtOAc/Hexane column Column Chromatography pre_purified->column Silica Gel EtOAc/Hexane Gradient pure High-Purity Product (>98%) recrystallization->pure column->pure

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is expected to be a solid. The exact color and melting point should be confirmed by a certificate of analysis for a reference standard. Impurities will typically lower and broaden the melting point range.

Q2: What analytical technique is best for determining the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of compounds like this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[7]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, it is important to handle this compound with appropriate safety measures. Always work in a well-ventilated fume hood, and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Q4: My final product still shows a minor impurity by HPLC. Is it worth attempting another purification step?

A4: This depends on the requirements for your subsequent experiments. If you are in the early stages of research, a purity of >95% may be acceptable. For drug development and GMP (Good Manufacturing Practice) applications, a much higher purity (>99%) is typically required. If a higher purity is needed, a second purification step using a different technique (e.g., recrystallization followed by a chromatographic polishing step) may be necessary.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • MySkinRecipes. This compound.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.

The synthesis is typically a two-step process starting from 4-Chloro-3-nitrobenzoic acid. The first step involves the formation of an amide bond with o-toluidine, followed by the reduction of the nitro group to yield the final product. This guide addresses critical issues that can arise in both stages of the synthesis.

Overall Synthesis Workflow

The pathway from commercially available starting materials to the target compound is illustrated below. Each stage presents unique challenges that require careful control of reaction parameters.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Nitro Reduction SM 4-Chloro-3-nitrobenzoic Acid AmideFormation Amide Formation SM->AmideFormation 1. Acyl Chloride Formation Toluidine o-Toluidine Toluidine->AmideFormation ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Intermediate 4-Chloro-3-nitro-N-(o-tolyl)benzamide Reduction Nitro Group Reduction Intermediate->Reduction 2. Reduction ReducingAgent Reducing Agent (e.g., SnCl₂/HCl, Fe/HCl) Product This compound AmideFormation->Intermediate Forms Intermediate Reduction->Product Yields Final Product

Caption: Two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Amidation Step (4-Chloro-3-nitrobenzoic acid to 4-Chloro-3-nitro-N-(o-tolyl)benzamide)

Question 1: My amidation reaction has a low yield. What are the common causes?

Answer: Low yields in the amidation step typically stem from three primary areas: incomplete formation of the acyl chloride intermediate, side reactions, or inefficient workup and purification.

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the more reactive acyl chloride is critical.

    • Causality: Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents. If the reaction is not driven to completion (e.g., insufficient reagent, temperature too low), unreacted carboxylic acid will remain, which is not reactive enough to undergo amidation under these conditions.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent. The reaction with SOCl₂ can be heated to reflux to ensure completion. Monitoring the reaction by quenching a small aliquot with methanol and analyzing for methyl ester formation via TLC or GC-MS can confirm the complete conversion of the carboxylic acid.

  • Side Reactions: The primary side reaction is the formation of the symmetrical anhydride of 4-chloro-3-nitrobenzoic acid.

    • Causality: This can occur if moisture is present in the reaction or if the temperature is too high for an extended period.

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inefficient Workup: The product is typically isolated by quenching the reaction mixture, followed by extraction and washing.

    • Causality: Product loss can occur due to emulsion formation during aqueous washes or if the pH is not controlled, potentially leading to the hydrolysis of the product.[1]

    • Solution: After the reaction, excess chlorinating agent is often removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) and carefully washed with a dilute base (e.g., NaHCO₃ solution) to remove any unreacted carboxylic acid, followed by a brine wash.[1] Breaking emulsions may require the addition of saturated brine or filtration through a pad of Celite.[1]

Question 2: I'm observing multiple spots on my TLC plate after the amidation. What are the likely impurities?

Answer: Besides the starting materials, several impurities can form. A systematic approach to identifying them is key.

Potential Impurity Typical Rf Value (vs. Product) Cause & Identification Removal Strategy
4-Chloro-3-nitrobenzoic acidLowerUnreacted starting material. It is acidic and will appear as a streak on TLC unless a modifier like acetic acid is added to the eluent.Wash with aqueous NaHCO₃ solution during workup.[1]
o-ToluidineVariesExcess reagent. Can be visualized with ninhydrin stain on the TLC plate.Wash with dilute aqueous HCl during workup.[1]
Symmetrical AnhydrideHigherSide reaction due to moisture. Can be identified by mass spectrometry.Can be hydrolyzed back to the carboxylic acid with a careful basic wash and then removed.
Part 2: Nitro Reduction Step (4-Chloro-3-nitro-N-(o-tolyl)benzamide to Final Product)

Question 3: The reduction of the nitro group is incomplete or stalled. How can I improve the conversion?

Answer: This is one of the most common challenges in this synthesis. The success of the nitro group reduction is highly dependent on the choice of reducing agent, catalyst activity, and reaction conditions.[2][3]

  • Reagent & Catalyst Activity:

    • Causality (Catalytic Hydrogenation): Catalysts like Palladium on Carbon (Pd/C) can be poisoned by impurities (sulfur, halides) or may have low activity if old or improperly stored.[2][4] While effective, Pd/C also carries a risk of dehalogenation (removing the chlorine atom).[5]

    • Causality (Metal/Acid Reduction): For systems like Tin(II) chloride (SnCl₂) or Iron/HCl, the metal's surface area and purity are critical.[3] Insufficient stoichiometry of the reducing agent is a frequent cause of incomplete reactions.[2]

    • Solution: For this specific substrate, which contains a chlorine atom, metal/acid reductions are often preferred to avoid dechlorination.[5][6] Using SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate is a common and effective method.[7] Ensure at least 3-5 equivalents of SnCl₂ are used. If using catalytic hydrogenation, Raney Nickel can be an alternative to Pd/C to minimize dehalogenation.[5][8]

  • Solubility and Temperature:

    • Causality: Poor solubility of the nitro-intermediate in the reaction solvent can severely limit the reaction rate.[3] While many reductions work at room temperature, some substrates require heating to proceed efficiently.[3]

    • Solution: Choose a solvent system where the starting material is soluble. Ethanol is often a good choice for SnCl₂ reductions.[7] Gentle heating (e.g., to 50-70°C) can significantly increase the reaction rate, but must be monitored to avoid side reactions.[3][7]

Troubleshooting_Reduction Start Reduction Stalled/ Incomplete? CheckReagent Check Reducing Agent (Stoichiometry & Activity) Start->CheckReagent Is Reagent Sufficient? CheckSolvent Check Solubility & Temperature Start->CheckSolvent Is Substrate Soluble? IncreaseReagent Increase Equivalents of Reducing Agent (e.g., SnCl₂) CheckReagent->IncreaseReagent No ChangeReagent Switch Reducing System (e.g., Fe/HCl) CheckReagent->ChangeReagent Still Fails ChangeSolvent Change Solvent or Add Co-Solvent (e.g., EtOH) CheckSolvent->ChangeSolvent No IncreaseTemp Increase Temperature (e.g., to 50-70°C) CheckSolvent->IncreaseTemp Yes, but slow Success Reaction Complete IncreaseReagent->Success ChangeReagent->Success ChangeSolvent->Success IncreaseTemp->Success

Caption: Decision workflow for troubleshooting an incomplete nitro reduction.

Question 4: I am concerned about dehalogenation (loss of the chloro group) during the reduction. How can this be prevented?

Answer: Dehalogenation is a significant risk, particularly with catalytic hydrogenation using Pd/C.

  • Causality: The palladium catalyst is highly active and can readily catalyze the hydrogenolysis of aryl halides, especially chlorides, bromides, and iodides.[5]

  • Preventative Measures:

    • Avoid Pd/C: The most straightforward approach is to use a reduction method less prone to this side reaction.

    • Use SnCl₂ or Fe/HCl: These metal/acid systems are highly chemoselective for the nitro group and generally do not reduce aryl chlorides.[4][6] The use of SnCl₂ in ethanol is a well-documented method for this type of transformation.[7]

    • Use Raney Nickel: If catalytic hydrogenation is necessary, Raney Nickel is often a safer choice than Pd/C for substrates containing aromatic chlorides.[5]

Part 3: Purification and Analysis

Question 5: What is the best method to purify the final product, this compound?

Answer: The choice of purification depends on the scale and the impurity profile. For laboratory scale, both recrystallization and flash column chromatography are effective.

  • Recrystallization: This is often the most efficient method for obtaining high-purity material on a larger scale.

    • Protocol: A mixed solvent system is often effective. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol) and then slowly add a non-solvent in which it is insoluble (e.g., n-hexane) until turbidity is observed.[9] Gentle reheating to get a clear solution followed by slow cooling should yield pure crystals.[9]

    • Advantages: Excellent for scalability and can yield very high purity material.[9]

  • Flash Column Chromatography: This method provides excellent separation but can be less practical for very large quantities.

    • Protocol: A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane in methanol on a silica gel column.[9] The optimal eluent system should first be determined by TLC analysis.

    • Advantages: Can separate closely related impurities, leading to >99% purity.[9]

Purification Method Typical Yield Final Purity (HPLC) Scalability Key Consideration
Recrystallization75-90%>98%ExcellentSolvent selection is critical for good recovery.[9]
Flash Chromatography65-85%>99%GoodHigher solvent consumption and time requirement.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-nitro-N-(o-tolyl)benzamide (Intermediate)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours under an inert atmosphere. The solid should dissolve completely.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent such as dichloromethane (DCM).

  • In a separate flask, dissolve o-toluidine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM.

  • Cool the amine solution in an ice bath and slowly add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound (Final Product) via SnCl₂ Reduction
  • To a round-bottom flask, add the intermediate 4-chloro-3-nitro-N-(o-tolyl)benzamide (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 70-75°C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).[7]

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Carefully basify the mixture by adding a saturated solution of sodium bicarbonate or a concentrated NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or flash column chromatography as described in the FAQ section.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Various Authors. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene? ResearchGate.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • The Organic Chemistry Tutor. (2020). Reduction of nitro groups on benzene. YouTube.
  • Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Saeed, A., et al. (2008). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Acar, N., et al. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis.
  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Ríos Martínez, C. H., et al. (2015). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. ResearchGate.
  • Martínez, R., et al. (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid.
  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid.
  • Royal Society of Chemistry. (2018). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling.
  • Semantic Scholar. (n.d.). 4-chloro-3-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzamide.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide.
  • Google Patents. (2011). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

Sources

dealing with impurities in 3-Amino-4-chloro-N-(o-tolyl)benzamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-chloro-N-(o-tolyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this important chemical intermediate. We will explore the origins of common impurities, robust analytical methods for their detection, and effective strategies for their removal.

Understanding the Impurity Profile

A thorough understanding of potential impurities is the first step toward achieving a high-purity sample. Impurities in this compound can originate from several sources, including the synthetic route, subsequent degradation, or storage.

Q: What are the most common impurities I should expect in my crude sample?

A: The impurity profile is highly dependent on the synthetic pathway. A common method for synthesizing N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative.[1] For this specific molecule, this involves reacting an activated form of 3-amino-4-chlorobenzoic acid with o-toluidine. An alternative route involves the reduction of a nitro-group precursor.[2]

Based on these routes, the most probable impurities are:

  • Unreacted Starting Materials:

    • 3-Amino-4-chlorobenzoic acid

    • o-Toluidine

  • Synthetic Intermediates:

    • 3-Nitro-4-chloro-N-(o-tolyl)benzamide (if using a nitro-reduction pathway)

  • Reaction Byproducts:

    • Diacylated Species: Formation of a bis-amide if a di-amino starting material is used erroneously or is present as an impurity.

    • Isomeric Impurities: Positional isomers if the starting materials (e.g., chloro-aminobenzoic acid) are not isomerically pure.

  • Degradation Products:

    • Hydrolysis Products: The amide bond can hydrolyze back to 3-amino-4-chlorobenzoic acid and o-toluidine, especially under strong acidic or basic conditions or in the presence of moisture during storage.

    • Oxidation Products: The primary amino group is susceptible to oxidation, which can lead to discoloration (e.g., turning brown or dark) and the formation of complex colored impurities.[3]

Analytical Characterization and Troubleshooting

Accurate identification and quantification of impurities are critical. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.[4]

Q: What are the best analytical techniques for profiling impurities in my samples?

A: A multi-technique approach is most effective for robust impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most powerful technique for separating and quantifying non-volatile impurities in benzamide derivatives.[6][7] A reverse-phase C18 column with a UV detector is the standard choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials.[4] Given that the target molecule is a halogenated aromatic compound, GC-based methods can be very effective.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of unknown impurities, especially when isolated.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly sensitive for detecting and identifying impurities, even at trace levels.[5]

General Analytical & Purification Workflow

Workflow cluster_analysis Analysis & Identification cluster_purification Purification Crude Crude Sample Analyze Purity Analysis (HPLC, GC-MS) Crude->Analyze Identify Identify & Quantify Impurities Analyze->Identify Decision Purity > 99%? Identify->Decision Purify Select Purification (Recrystallization, Chromatography) Decision->Purify No Final_Product Pure Product Decision->Final_Product Yes Final_Check Final Purity Check (HPLC) Purify->Final_Check Final_Check->Final_Product HPLC_Tailing_Troubleshooting Start Peak Tailing Observed Step1 Add 0.1% Triethylamine to Mobile Phase Start->Step1 Check1 Peak Shape Improved? Step1->Check1 Step2 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Check1->Step2 No End_Success Problem Solved Check1->End_Success Yes Check2 Peak Shape Improved? Step2->Check2 Step3 Increase Column Temperature (e.g., 40°C) Check2->Step3 No Check2->End_Success Yes Check3 Peak Shape Improved? Step3->Check3 Step4 Switch to End-Capped or Alternative Column Check3->Step4 No Check3->End_Success Yes End_Fail Consult Sr. Scientist Step4->End_Fail

Caption: Troubleshooting decision tree for HPLC peak tailing.

Purification Protocols and Troubleshooting

Once impurities have been identified, the next step is to select an appropriate purification strategy. For solid organic compounds, the most common methods are acid-base extraction, recrystallization, and column chromatography. [11][12]

Protocol 1: Purification via Acid-Base Extraction

This protocol is highly effective for removing acidic (e.g., 3-amino-4-chlorobenzoic acid) and basic (e.g., o-toluidine) impurities. [11] Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl (1 x 10 mL per gram). This step protonates basic impurities like o-toluidine, pulling them into the aqueous layer. Separate the organic layer.

  • Base Wash: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 10 mL per gram). This deprotonates acidic impurities like 3-amino-4-chlorobenzoic acid, which are then extracted into the aqueous phase. Separate the organic layer.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified crude solid.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, significantly enhancing its purity. [6][12] Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while the impurities are either highly soluble or insoluble in both conditions. Good starting points are ethanol, isopropanol, or a mixed system like ethyl acetate/hexanes.

  • Dissolution: Place the solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

Purification Troubleshooting Guide
Q: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is often caused by using a solvent with too high a boiling point or if the solution is supersaturated with impurities, depressing the melting point. [13][11] Solutions:

  • Re-dissolve and Dilute: Add more hot solvent to completely re-dissolve the oil. Allow the more dilute solution to cool much more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites to induce crystallization.

  • Change Solvent System: The chosen solvent may be inappropriate. Try a lower-boiling point solvent or switch to a two-solvent system (e.g., dissolve in a good solvent like hot EtOAc and then slowly add a poor solvent like hexanes until turbidity appears, then reheat to clarify and cool slowly). [12]

Q: My compound is streaking badly on a silica gel column, and the recovery is low. How can I improve my column chromatography?

A: Similar to HPLC, the basic amino group in your compound can strongly and sometimes irreversibly bind to the acidic silica gel, causing streaking and low recovery. [11] Solutions:

  • Deactivate the Silica: Use a mobile phase containing 0.5-1% triethylamine. [11]This will neutralize the acidic sites on the silica gel, allowing your compound to elute cleanly.

  • Use an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase like neutral alumina or a deactivated (end-capped) silica gel.

  • Optimize Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of your column. This "dry loading" technique often results in much better separation than loading the sample as a concentrated liquid.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is off-white or tan. Is this a problem? A1: Pure this compound should be a white to off-white solid. A tan, brown, or pinkish color often indicates the presence of trace oxidized impurities. While it may not significantly affect the purity percentage as measured by HPLC (at 254 nm), it can be problematic for certain applications. Purification by recrystallization, perhaps with a small amount of activated carbon during the hot dissolution step, can often remove these colored impurities.

Q2: How should I store the purified compound to prevent degradation? A2: To minimize hydrolysis and oxidation, store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

Q3: Can I use Thin-Layer Chromatography (TLC) to monitor my purification? A3: Absolutely. TLC is an invaluable, rapid, and cost-effective tool for monitoring reaction progress and guiding purification. [14][15]Use the same eluent system you plan to use for column chromatography (including the triethylamine if needed) to check the separation of your product from impurities and to identify which fractions to combine after the column is run. [11]

Data Summary Tables

Table 1: Example HPLC Gradient for Purity Analysis

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.070301.0
20.010901.0
25.010901.0
25.170301.0
30.070301.0
Note: This is a general starting method and should be optimized for your specific system and impurity profile. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) at 30 °C with UV detection at 254 nm is recommended.
[16]
Table 2: Comparison of Purification Techniques
ParameterAcid-Base ExtractionRecrystallizationFlash Column Chromatography
Best For Removing Ionic (acidic/basic) impuritiesSmall amounts of impurities with different solubilityImpurities with similar polarity
Typical Yield >95% (as crude)70-90%60-85%
Solvent Consumption ModerateLow to ModerateHigh
Time Requirement Low (1-2 hours)Moderate (4-6 hours)High (6-8 hours)
Scalability ExcellentExcellentGood
Final Purity ModerateHigh (>99%)Very High (>99.5%)

References

  • Benchchem. (2025). Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples.
  • Benchchem. (2025). Strategies to reduce impurities in benzamide synthesis.
  • Benchchem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • Klin Lab Diagn. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. PubMed.
  • Google Patents. (CN105936625A). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Benchchem. (2025). Technical Support Center: N-(3-aminopyridin-4-yl)benzamide Research.
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • MySkinRecipes. (2026). This compound.
  • Benchchem. (2025). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide.
  • Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • Shen, L., et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
  • Pharma Focus Asia. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • Waters Corporation. (n.d.). Impurities Application Notebook.
  • Benchchem. (2025). Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Benchchem. (2025). Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid.
  • Benchchem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.

Sources

Technical Support Center: Enhancing the Biological Activity of 3-Amino-4-chloro-N-(o-tolyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-chloro-N-(o-tolyl)benzamide and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you overcome common challenges and enhance the biological activity and reproducibility of your experiments.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and biological evaluation of this compound derivatives.

Synthetic Chemistry Challenges
Issue: Low Yields in Benzamide Synthesis

Low product yield is a frequent obstacle in the synthesis of benzamide derivatives. Several factors can contribute to this issue, from the quality of starting materials to the reaction conditions.[1]

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: The purity of your reagents is paramount. Ensure that the 3-amino-4-chlorobenzoic acid and o-toluidine are of high purity and dry. Moisture can hydrolyze acyl chlorides, a common intermediate, leading to reduced yield.[1]

    • Solution: Use freshly distilled or purified reagents. Store starting materials in a desiccator to prevent moisture absorption.

  • Inefficient Amide Coupling: The choice of coupling reagent and reaction conditions significantly impacts the efficiency of amide bond formation.

    • Solution: For direct coupling of the carboxylic acid and amine, consider using robust coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-hydroxybenzotriazole (HOBt).[2] A patent for a similar synthesis highlights the use of N,N'-diisopropylcarbodiimide (DIC) with HOBt for efficient condensation.[2]

  • Side Reactions: Unwanted side reactions can consume starting materials and complicate purification. A common side reaction is the formation of N,N-diacylated byproducts.[3]

    • Solution: To minimize diacylation, slowly add the acylating agent (e.g., 3-amino-4-chlorobenzoyl chloride) to the amine solution with vigorous stirring.[3] Using a slight excess of the amine can also help drive the reaction to completion and consume the acylating agent.[3]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Optimize the pH during aqueous workup to ensure the benzamide derivative is in its neutral, less water-soluble form. For purification by recrystallization, carefully select a solvent system that maximizes crystal recovery.[1][4]

Experimental Protocol: Synthesis of this compound via an Acyl Chloride Intermediate

This protocol outlines a standard procedure for the synthesis of the target compound.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-4-chlorobenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-amino-4-chlorobenzoyl chloride can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve o-toluidine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask and cool the solution in an ice bath.

  • Slowly add the crude 3-amino-4-chlorobenzoyl chloride (dissolved in the same solvent) to the cooled o-toluidine solution with continuous stirring.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Workup and Purification

  • Once the reaction is complete, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4][6]

Biological Assay Inconsistencies
Issue: Poor Reproducibility of Biological Activity Data

Inconsistent results between experiments are a significant challenge in drug discovery and can arise from various factors related to the compound itself or the assay conditions.

Potential Causes & Solutions:

  • Compound Solubility and Aggregation: Benzamide derivatives can have poor aqueous solubility, leading to precipitation or aggregation in assay buffers.[7][8] This results in an inaccurate concentration of the active compound and variable biological activity.[7]

    • Solution: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[8] When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[8] If solubility remains an issue, consider incorporating a low concentration of a non-ionic surfactant like Triton X-100 or Tween-80 (e.g., 0.01-0.1%), but first validate that the surfactant does not interfere with the assay.[7][8]

  • Compound Stability: The chemical stability of your compound in the assay medium is crucial. Some benzamide derivatives can be unstable and degrade over the course of an experiment. For instance, N-(benzoyloxy)benzamides have been reported to be chemically unstable and react with solvents like DMSO.[9]

    • Solution: Assess the stability of your compound under the specific assay conditions (e.g., buffer, pH, temperature, incubation time). This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing for degradation using methods like HPLC or LC-MS.

  • Assay Interference: The compound may directly interfere with the assay technology, leading to false-positive or false-negative results. This is particularly common in fluorescence- or absorbance-based assays.[7]

    • Solution: Run control experiments with your compound in the assay medium without the biological target (e.g., enzyme or cells).[7] Any signal detected can be attributed to the compound itself and should be subtracted from the experimental values.[7]

  • Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to exhibit non-specific activity in a wide range of assays, and are referred to as PAINS.[8]

    • Solution: If your compound shows activity across multiple unrelated assays, it is important to investigate whether its structure contains functionalities commonly associated with PAINS.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of biological activity of this compound derivatives.

Q1: How can I rationally modify the structure of this compound to improve its biological activity?

A1: Enhancing biological activity through structural modification is a cornerstone of drug discovery. For this compound, consider the following strategies based on structure-activity relationship (SAR) principles:

  • Substitution on the Benzamide Ring: The electronic and steric properties of substituents on the benzamide ring can significantly influence activity. The existing amino and chloro groups at positions 3 and 4, respectively, are key features. You could explore:

    • Varying the Amino Group: Acylation or alkylation of the 3-amino group can modulate its hydrogen bonding capacity and overall polarity.

    • Alternative Halogenation: Replacing the 4-chloro substituent with other halogens (F, Br, I) can alter the lipophilicity and electronic nature of the molecule.

  • Modification of the N-(o-tolyl) Group: The ortho-methyl group on the N-phenyl ring imposes a specific conformation.

    • Positional Isomers: Moving the methyl group to the meta or para position will change the dihedral angle between the two aromatic rings, which can impact binding to the target protein.[5][10][11]

    • Introducing Other Substituents: Adding electron-donating or electron-withdrawing groups to this ring can fine-tune the electronic properties and potentially introduce new interactions with the target.

Q2: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What are the likely reasons?

A2: This is a common challenge in drug development and often points to issues with the compound's pharmacokinetic properties.[7]

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[7] The lipophilicity and size of the molecule are key determinants of its ability to passively diffuse across cell membranes.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.

  • Instability in Cell Culture Medium: The compound may degrade in the complex environment of the cell culture medium before it has a chance to enter the cells.[7]

Q3: What are some known biological targets for benzamide derivatives?

A3: The benzamide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[10] Known targets for various benzamide derivatives include:

  • Enzymes:

    • Histone deacetylases (HDACs)

    • Poly(ADP-ribose)polymerase (PARP)

    • Inosine 5'-monophosphate dehydrogenase (IMPDH)

    • Carbonic anhydrases[12]

    • Acetylcholinesterase[12]

    • Factor Xa[13]

  • Receptors and Ion Channels:

    • Potassium channels[10]

  • Other Proteins:

    • N-substituted benzamides have been shown to inhibit the activity of nuclear factor-κB (NF-κB) and nuclear factor of activated T cells (NFAT).[10]

The specific biological activity of this compound would need to be determined through screening against a panel of relevant targets.

III. Visualization & Data Presentation

Workflow for Troubleshooting Inconsistent Biological Activity

The following diagram illustrates a systematic approach to diagnosing and resolving issues with assay reproducibility.

troubleshooting_workflow Troubleshooting Workflow for Inconsistent Biological Activity cluster_solutions Potential Solutions start Inconsistent Biological Activity Observed solubility Check Compound Solubility & Aggregation start->solubility stability Assess Compound Stability solubility->stability Solubility Confirmed sol_solubility Modify buffer (e.g., add surfactant) Prepare fresh stock solutions solubility->sol_solubility interference Test for Assay Interference stability->interference Compound is Stable sol_stability Reduce incubation time Modify compound structure stability->sol_stability pains Evaluate for PAINS Liability interference->pains No Interference sol_interference Use alternative assay format Subtract background signal interference->sol_interference permeability Investigate Cell Permeability (if applicable) pains->permeability Not a PAIN sol_pains Deprioritize compound or redesign to remove PAINS substructure pains->sol_pains retest Re-test with Optimized Conditions permeability->retest Permeability Addressed sol_permeability Modify structure to improve LogP Use permeabilizing agents (with caution) permeability->sol_permeability

Caption: A decision tree for troubleshooting inconsistent biological assay results.

Data Summary: Impact of Reaction Conditions on Benzamide Synthesis

The following table summarizes hypothetical data on how different reaction conditions can affect the yield and purity of a benzamide derivative.

ParameterCondition ACondition BCondition C
Coupling Reagent EDC/HOBtHATUDCC
Reaction Time (h) 121224
Temperature (°C) 252525
Crude Yield (%) 859278
Purity by HPLC (%) 959890

This table illustrates that the choice of coupling reagent can have a significant impact on both the yield and purity of the final product.

IV. References

  • BenchChem. (2025). Troubleshooting common issues in benzamide synthesis. BenchChem.

  • BenchChem. (2025). Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds. BenchChem.

  • BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. BenchChem.

  • BenchChem. (2025). How to overcome common problems in Benzamide synthesis?. BenchChem.

  • BenchChem. (2025). Technical Support Center: Enhancing Reproducibility of Benzamides in Biological Assays. BenchChem.

  • BenchChem. (2025). Common problems with sulfamoyl-benzamide inhibitors in assays. BenchChem.

  • Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from

  • Scribd. (n.d.). Final Benzamide Preparations. Scribd.

  • Qasim, Z. S., & Abbas, K. S. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

  • Saeed, A., et al. (2010). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2553.

  • Puckett, L. D., et al. (2004). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 14(12), 3299-3302.

  • Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1733.

  • Jones, S., et al. (2020). Beware of N-Benzoyloxybenzamides. Molecules, 25(21), 5038.

  • Saeed, A., et al. (2010). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2764.

  • Bektas, H., et al. (2016). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 180-186.

Sources

Technical Support Center: Protocol Refinement for Assays Involving 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3-Amino-4-chloro-N-(o-tolyl)benzamide in their experimental workflows. This guide is designed to provide practical, field-tested advice to navigate common challenges and refine your assay protocols. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the use of this compound.

Q1: What is the primary challenge I should anticipate when working with this compound?

A1: Based on the benzamide scaffold, a primary challenge is often poor aqueous solubility.[1] This can lead to compound precipitation in your assay media, resulting in a lower effective concentration than intended and, consequently, a lack of observable effect or high variability in your results.[2]

Q2: How should I prepare my stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. For initial experiments, a 10 mM stock is standard. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: For a novel benzamide compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a serial dilution from 100 µM down to 1 nM.[3] Remember to include a vehicle control with the same final concentration of DMSO as your highest compound concentration (typically ≤0.5%).[1]

Q4: Are there known off-target effects for benzamide derivatives that I should be aware of?

A4: Benzamide derivatives are known to interact with a variety of biological targets.[4][5][6][7] Depending on the specific assay, potential off-target effects could include interactions with kinases or ion channels. It is crucial to include appropriate controls to distinguish between on-target and off-target effects.

Q5: My results with this compound are not consistent between experiments. What are the likely causes?

A5: Inconsistent results often stem from issues with compound handling, cell culture variability, or assay execution.[2] Key areas to investigate are the solubility and stability of your compound in the assay media, the passage number and health of your cells, and the precision of your liquid handling.

II. Troubleshooting Guide: Inconsistent or Unexpected Results

This section provides a systematic approach to diagnosing and resolving common issues encountered during assays with this compound.

Problem 1: No Observable Effect in the Assay

If you are not observing any biological effect even at high concentrations of the compound, work through the following troubleshooting steps.

Troubleshooting Workflow: No Compound Effect

A Start: No observable effect B Verify Stock Solution Integrity - Check for precipitation - Use a fresh aliquot A->B C Assess Compound Solubility in Assay Media - Perform a visual solubility test - Is there precipitation? B->C D Yes C->D Yes E No C->E No F Optimize Solubilization - Increase DMSO concentration (if tolerated) - Consider use of a mild surfactant D->F G Evaluate Cell Health & Density - Check morphology - Ensure optimal seeding density E->G H Review Assay Protocol - Confirm incubation times - Verify reagent concentrations G->H I Consider Target Expression & Activity - Is the target present and active in your cell line? H->I J Conclusion: Potential Compound Inactivity - Re-evaluate compound purity and identity I->J

Caption: A decision tree for troubleshooting the lack of an observable compound effect.

Step-by-Step Protocol: Visual Solubility Assessment

  • Prepare your final assay medium.

  • In a clear microcentrifuge tube, add the highest concentration of this compound you plan to use in your experiment.

  • Vortex the solution gently.

  • Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect the solution against a dark background for any signs of precipitation.[1] You can also centrifuge the tube and look for a pellet.

Problem 2: High Variability in IC50 Values

Inconsistent IC50 values are a common source of frustration. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistent dispensing.
Cell Passage Number Use cells within a defined, low-passage number range for all experiments to avoid genetic drift.[2]
Compound Precipitation Prepare fresh dilutions for each experiment. Visually inspect for precipitates.[2]
Variable Incubation Times Standardize all incubation times across experiments. The effect of the inhibitor can be time-dependent.[2]
Edge Effects in Plates To minimize evaporation, do not use the outer wells of your assay plates, or fill them with sterile PBS or media.[8]

III. Protocol Refinement for Robust Data

Moving beyond troubleshooting, this section offers proactive strategies to enhance the quality of your data.

Refining Cell-Based Assay Protocols

For cell-based assays, meticulous attention to cell culture conditions is paramount for reproducibility.

Key Considerations for Cell Culture:

  • Cell Morphology: Regularly observe your cells under a microscope. Changes in morphology can indicate stress or other issues that may affect their response to the compound.[8]

  • Logarithmic Growth Phase: Always use cells that are in the logarithmic phase of growth for your experiments. Cells in stationary phase can exhibit altered metabolism and drug sensitivity.

  • Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses.

Experimental Workflow: Cell Viability Assay (MTT)

The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of this compound.

cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the compound B->C D Add compound dilutions to cells C->D E Incubate for 24-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Read absorbance on a plate reader H->I

Sources

Technical Support Center: Troubleshooting Experiments with 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Amino-4-chloro-N-(o-tolyl)benzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and unexpected challenges encountered when working with this specific benzamide derivative. As a substituted benzanilide, this molecule's unique combination of an aromatic amine, a halogen, and a sterically influential o-tolyl group presents specific hurdles in synthesis, purification, and handling. This document provides in-depth, cause-and-effect troubleshooting, validated protocols, and practical FAQs to ensure the integrity and success of your experiments.

Section 1: Synthesis & Reaction Monitoring

The synthesis of N-substituted benzamides typically involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.[1] For this compound, a common route is the reaction of 3-Amino-4-chlorobenzoyl chloride with o-toluidine. Unexpected results at this stage are frequent and often trace back to reaction conditions or reagent quality.

FAQ 1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is a multifaceted issue. A systematic approach is necessary to diagnose the root cause.

Symptom: After work-up, the isolated mass of crude product is below 50% of the theoretical yield.

Potential Causes & Solutions:

  • Incomplete Reaction: The steric hindrance from the o-methyl group on the tolyl ring can slow down the nucleophilic attack by the amine.

    • Causality: The methyl group ortho to the amine on o-toluidine sterically shields the nitrogen, making it a less accessible nucleophile compared to aniline or p-toluidine.

    • Action: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material (o-toluidine) persists after the standard reaction time, consider extending the reaction duration or moderately increasing the temperature. Be cautious, as excessive heat can promote side reactions.

  • Amine Basicity and Acid Scavenging: The reaction of an acyl chloride with an amine generates one equivalent of HCl.[2] This acid will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction, limiting the theoretical yield to 50%.[2]

    • Causality: The lone pair on the amine nitrogen is responsible for its nucleophilicity. Protonation of this amine by the generated HCl creates an ammonium salt, which lacks a lone pair and cannot act as a nucleophile.

    • Action: Add a non-nucleophilic base (a "proton sponge") to the reaction mixture to scavenge the HCl as it forms. Common choices include triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in a 1.1 to 1.5 molar excess. Alternatively, using a 2-fold excess of the o-toluidine starting material allows one equivalent to act as the nucleophile and the second as the acid scavenger.

  • Competitive Hydrolysis of Acyl Chloride: The starting material, 3-Amino-4-chlorobenzoyl chloride, is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware.

    • Causality: Water can act as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the corresponding carboxylic acid (3-Amino-4-chlorobenzoic acid), which is unreactive under these conditions.

    • Action: Ensure all glassware is oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Troubleshooting Workflow for Low Synthesis Yield

low_yield_troubleshooting cluster_tlc TLC Analysis Results cluster_solutions Corrective Actions start Low Product Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material (Amine) Remains check_tlc->sm_present Unreacted Amine acid_present Polar Spot at Baseline (Likely Carboxylic Acid) check_tlc->acid_present Hydrolysis complex_mixture Multiple Unidentified Spots check_tlc->complex_mixture Side Reactions solution_sm 1. Add excess amine or non-nucleophilic base (TEA/DIPEA). 2. Increase reaction time/temperature moderately. sm_present->solution_sm solution_acid 1. Use anhydrous solvents and oven-dried glassware. 2. Run reaction under inert (N2/Ar) atmosphere. acid_present->solution_acid solution_complex 1. Lower reaction temperature. 2. Add acyl chloride slowly to amine solution. 3. Re-evaluate stoichiometry. complex_mixture->solution_complex

Caption: A decision-making workflow for diagnosing and addressing low product yield.

Section 2: Work-up & Purification Challenges

Even with a successful reaction, isolating the pure target compound can be challenging. The product's structure lends itself to specific solubility and separation issues.

FAQ 2: My product is difficult to purify. It co-elutes with impurities during column chromatography or is difficult to recrystallize.

This is a common issue for benzamides, which can have moderate polarity and crystalline structures that are difficult to break, a property sometimes referred to as "brick-dust" insolubility.[3]

Symptom: The purified product shows persistent impurities by NMR or LC-MS analysis.

Potential Causes & Solutions:

  • Presence of N,N-Diacylated Byproduct: A common side reaction in amide synthesis is the formation of a diacylated amine, where the initially formed amide product is acylated a second time.[4]

    • Causality: The amide N-H is weakly acidic and can be deprotonated, especially in the presence of excess base, allowing it to act as a nucleophile toward another molecule of the highly reactive acyl chloride.

    • Action: This byproduct is typically less polar than the desired product. To minimize its formation, add the acyl chloride slowly and dropwise to the solution of the amine.[4] This avoids localized high concentrations of the acylating agent. During purification, try a less polar solvent system for column chromatography to better resolve the two compounds.

  • Poor Solubility: this compound has low solubility in many common non-polar solvents (like hexanes) and is often only sparingly soluble in moderately polar solvents (like ethyl acetate) at room temperature.

    • Causality: The planar amide group and aromatic rings promote strong intermolecular interactions (hydrogen bonding and pi-stacking) in the crystal lattice, leading to high lattice energy that resists dissolution.[3]

    • Action (Recrystallization): A mixed-solvent system is often effective. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol, or acetone) in which it is soluble at high temperatures, and then slowly add a "poor" solvent (e.g., water or hexanes) until persistent cloudiness is observed. Allow the solution to cool slowly to promote the growth of pure crystals.

Table 1: Solubility Profile of this compound (Qualitative)
SolventPolarityExpected Solubility at 25°CNotes for Purification
WaterHighInsolubleUseful as an anti-solvent or for washing away inorganic salts.
Hexane / HeptaneNon-polarInsolubleGood for precipitating the product from a more polar solution.
Dichloromethane (DCM)ModerateSparingly SolubleCan be used for chromatography but may require a co-solvent.
Ethyl Acetate (EtOAc)ModerateSparingly SolubleCommon solvent for chromatography, often mixed with hexanes.
Ethanol / MethanolPolar ProticSolubleGood "good" solvents for recrystallization.
Dimethylformamide (DMF)Polar AproticVery SolubleUse as a last resort; difficult to remove under vacuum.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolublePrimarily used for preparing stock solutions for biological assays.

Section 3: Compound Stability & Handling

Substituted anilines and benzamides can be susceptible to degradation over time, leading to failed experiments and inconsistent results.

FAQ 3: My compound, which was initially a white or off-white solid, has developed a yellow or brown color upon storage. What is happening?

Symptom: A visible color change is observed in the solid sample or in a solution over time.

Potential Causes & Solutions:

  • Oxidation of the 3-Amino Group: Aromatic amines are highly susceptible to air oxidation, which forms colored impurities (often quinone-imine type structures).[5] This process can be accelerated by light and trace metals.

    • Causality: The electron-donating amino group makes the aromatic ring electron-rich and prone to oxidation.

    • Action: Store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) and in a freezer (-20 °C) for long-term storage. When preparing solutions, use de-gassed solvents and protect the solution from light by using amber vials or wrapping the container in aluminum foil.[5]

  • Hydrolysis of the Amide Bond: While amides are generally stable, the amide bond can undergo slow hydrolysis back to 3-Amino-4-chlorobenzoic acid and o-toluidine, especially if stored in non-anhydrous solvents or exposed to acidic or basic conditions.[6]

    • Causality: Both acid and base can catalyze the nucleophilic attack of water on the amide carbonyl.[6]

    • Action: Store the compound as a dry solid. For solutions, use high-purity anhydrous solvents. If the solution must be aqueous, prepare it in a buffered system within a neutral pH range (pH 6-8) to minimize hydrolysis.[5] Prepare aqueous solutions fresh before each experiment.

Diagram of Degradation Pathways

degradation_pathways Compound 3-Amino-4-chloro- N-(o-tolyl)benzamide Oxidation Oxidation (O2, light) Compound->Oxidation Hydrolysis Hydrolysis (H2O, H+ or OH-) Compound->Hydrolysis Colored_Products Colored Quinoidal Impurities Oxidation->Colored_Products Carboxylic_Acid 3-Amino-4-chlorobenzoic Acid Hydrolysis->Carboxylic_Acid Amine o-Toluidine Hydrolysis->Amine

Sources

Technical Support Center: Accelerating Benzamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by increasing the reaction rate of benzamide formation. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. These directly address specific issues you might encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My benzamide synthesis is sluggish. What are the primary factors I should investigate to increase the reaction rate?

A slow reaction rate in benzamide synthesis can be attributed to several key factors. A systematic evaluation of your reaction parameters is the most effective approach to identify and address the bottleneck.

  • Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid (like benzoic acid) and an amine is often slow due to the formation of a non-reactive carboxylate-ammonium salt.[1][2] To accelerate the reaction, the carboxylic acid's carbonyl group must be made more electrophilic. This is typically achieved by converting the carboxylic acid into a more reactive intermediate.[2][3]

  • Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. If the amine is protonated (e.g., an amine hydrochloride salt without added base) or if it has strong electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the reaction.[1][4]

  • Reaction Temperature: Temperature plays a crucial role in reaction kinetics. While higher temperatures generally increase the reaction rate, they can also promote side reactions or lead to the degradation of reactants and products.[5][6]

  • Solvent Choice: The solvent can significantly influence the reaction rate by affecting the solubility of reactants and stabilizing transition states.[5][7]

Q2: How can I more effectively activate the carboxylic acid to speed up the reaction?

Activating the carboxylic acid is the most common and effective strategy to increase the rate of amide bond formation.[8] This involves converting the hydroxyl group of the carboxylic acid into a better leaving group.

There are two primary approaches:

  • Conversion to an Acyl Halide: This is a classic and highly effective method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert benzoic acid into the highly reactive benzoyl chloride.[] The subsequent reaction with an amine is typically very rapid, often exothermic, and may require cooling to control the reaction rate.[6]

  • Use of Coupling Reagents: In modern organic synthesis, particularly in medicinal chemistry, coupling reagents are widely used to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions.[10][11] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate.[2][11]

    • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[2][11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]

    • Phosphonium and Aminium/Uronium Salts: Reagents like PyBOP, PyAOP, HATU, and HBTU are generally more reactive than carbodiimides and are particularly useful for difficult couplings, such as those involving sterically hindered substrates.[1][2][11]

      • Additives to Suppress Side Reactions: When using coupling reagents, especially carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[2][5] These additives react with the activated intermediate to form an active ester that is less prone to side reactions like racemization and is still highly reactive towards the amine.[1][2]

Below is a diagram illustrating the general mechanism of carboxylic acid activation using a coupling reagent.

Coupling_Reagent_Mechanism cluster_activation Activation Step cluster_amination Amination Step Carboxylic_Acid R-COOH Coupling_Reagent Coupling Reagent Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling  Reagent Coupling_Reagent->Activated_Intermediate Byproduct1 Byproduct Activated_Intermediate->Byproduct1 Benzamide Benzamide (R-CONHR') Activated_Intermediate->Benzamide + Amine Amine R'-NH2 Amine->Benzamide Byproduct2 Byproduct Benzamide->Byproduct2 Reaction_Parameter_Optimization Goal Increase Reaction Rate Activation Carboxylic Acid Activation Goal->Activation Catalysis Use of Catalysts Goal->Catalysis Conditions Optimize Reaction Conditions Goal->Conditions Acyl_Halide Acyl_Halide Activation->Acyl_Halide Form Acyl Halide Coupling_Reagent Coupling_Reagent Activation->Coupling_Reagent Use Coupling Reagent Boron_Catalyst Boron_Catalyst Catalysis->Boron_Catalyst Boronic Acids Metal_Catalyst Metal_Catalyst Catalysis->Metal_Catalyst e.g., Copper-based Temperature Temperature Conditions->Temperature Optimize Temperature Solvent Solvent Conditions->Solvent Select Appropriate Solvent Carbodiimide Carbodiimide Coupling_Reagent->Carbodiimide e.g., EDC, DCC Onium_Salt Onium_Salt Coupling_Reagent->Onium_Salt e.g., HATU, PyBOP

Caption: Key strategies for increasing the rate of benzamide formation.

Troubleshooting Common Issues

Problem: My reaction has stalled, and starting material remains even after an extended period.
  • Potential Cause: Inefficient Activation. Your coupling reagent may not be potent enough for your specific substrates, especially if they are sterically hindered or electronically deactivated. [5] * Solution: Switch to a more powerful coupling reagent, such as a phosphonium or uronium salt (e.g., HATU, PyBOP). [1][2]Also, ensure you are using anhydrous solvents and reagents, as water can hydrolyze the activated intermediate, reverting it back to the starting carboxylic acid. [1][5]* Potential Cause: Amine Protonation. If the amine is used as a salt (e.g., hydrochloride), it will not be nucleophilic. The HCl generated during reactions starting from acyl chlorides can also protonate the amine, halting the reaction. [4][12] * Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N), to neutralize any acid and ensure the amine is in its free base form. [5]Typically, 2-3 equivalents of base are used. [5]

Problem: The reaction is fast, but I am getting a low yield of the desired benzamide.
  • Potential Cause: Side Reactions. High temperatures or highly reactive intermediates can lead to unwanted side reactions. A common issue when using excess benzoyl chloride is the formation of N,N-dibenzoylamine. [4][13] * Solution: Carefully control the stoichiometry, often using a slight excess of the amine (1.1-1.2 equivalents) relative to the acylating agent. [5][13]Slow, dropwise addition of the acyl chloride can also minimize side reactions by keeping its concentration low. [4][13]Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction. [5]* Potential Cause: Product Loss During Workup. The benzamide product may be lost during aqueous extraction or purification steps.

    • Solution: Optimize the pH during the aqueous workup to prevent hydrolysis of the product. Minimize the number of purification steps where possible. [5]

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using HATU

This protocol is suitable for a wide range of benzoic acids and amines.

  • Dissolve the benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). [1]3. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [1]4. Add the amine (1.0-1.2 equivalents) to the reaction mixture. [1]5. Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are often complete within 4-24 hours. [5]6. Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. [1]7. Dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. [5]9. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. [5]10. Purify the crude product by column chromatography or recrystallization to obtain the pure benzamide. [5]

Protocol 2: Benzamide Synthesis via Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol is effective for simple, unhindered amines.

  • Dissolve the amine (1.0 equivalent) in a two-phase solvent system (e.g., dichloromethane and water).

  • Add a base, such as sodium hydroxide (typically as an aqueous solution), to the mixture. [4]3. Cool the reaction mixture in an ice bath.

  • Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the vigorously stirred mixture. [4]Vigorous stirring is essential for good mixing between the two phases. [4]5. Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Separate the organic layer.

  • Wash the organic layer with dilute acid (to remove excess amine), water, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude benzamide.

  • Purify as needed.

References

  • BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides.
  • BenchChem. (2025). Troubleshooting common issues in benzamide synthesis.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.). Optimizing temperature and reaction time for benzamide synthesis.
  • BenchChem. (2025).
  • University of York. (n.d.).
  • BenchChem. (2025). How to overcome common problems in Benzamide synthesis?
  • BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • UCL Discovery. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Optimization of reaction conditions for benzamide synthesis.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BOC Sciences. (2024, March 29).
  • Miller, M. J., & Miller, S. J. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS chemical biology, 11(4), 831–842.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Yu, L.-J., Cullen, D. A., Morshedi, M., & Coote, M. L. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13511–13517.
  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry, 21(12), 2536-2540.
  • ResearchGate. (2021). Why did my amide syntesis does not work?
  • Chen, Y.-C., Tsai, P.-Y., & Yu, S. S.-F. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Physical Chemistry Chemical Physics, 23(45), 25757-25764.
  • Reddit. (2021).
  • ResearchGate. (2021).
  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Method Optimization for Separating Benzamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of benzamide isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in separating these often difficult-to-resolve compounds. The information herein is grounded in established chromatographic and electrophoretic principles to ensure scientific integrity and provide actionable solutions for your method development and optimization efforts.

Introduction: The Challenge of Benzamide Isomer Separation

Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] Isomers of benzamides, whether positional (e.g., ortho-, meta-, para-substituted) or chiral (enantiomers and diastereomers), often exhibit very similar physicochemical properties, making their separation a significant analytical challenge.[3][4] Subtle differences in polarity, pKa, and stereochemistry must be exploited to achieve baseline resolution.[1][5][6] This guide provides a systematic approach to method development and troubleshooting for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for separating positional benzamide isomers (e.g., 2-chlorobenzamide, 3-chlorobenzamide, and 4-chlorobenzamide)?

A1: For positional isomers of aromatic compounds like benzamides, a phenyl-based stationary phase in HPLC is an excellent starting point.[3][7] These columns offer unique selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[7] A Pentafluorophenyl (PFP) column is another strong candidate, providing alternative selectivity through dipole-dipole, and ion-exchange interactions in addition to π-π and hydrophobic interactions.[3]

A typical starting method would be:

  • Column: Phenyl-Hexyl or PFP, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at the absorbance maximum of your isomers (e.g., 254 nm).[8]

Q2: My benzamide has a chiral center. What is the recommended approach for enantiomeric separation?

A2: For chiral separations, you have two primary options: direct and indirect separation.

  • Direct Separation (Chiral Stationary Phases - CSPs): This is the most common and often preferred method. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are highly effective for a wide range of compounds, including benzamides.[9][10][11] An initial screening on columns like Chiralcel® OD-H, OJ-H, and Chiralpak® AD-H, AS-H, and IC is recommended.[11] Supercritical Fluid Chromatography (SFC) is particularly well-suited for chiral separations on these columns, often providing faster and more efficient separations than HPLC.[11][12][13][14][15][16]

  • Indirect Separation (Derivatization): This involves reacting your benzamide enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18). This method can be effective but requires an additional reaction step and validation to ensure no racemization occurs.

Q3: Can I use Gas Chromatography (GC) to separate benzamide isomers?

A3: Yes, GC can be used, but there are important considerations. Benzamides must be thermally stable and sufficiently volatile to be analyzed by GC.[17] Separation in GC is primarily based on differences in boiling points and interactions with the stationary phase.[17] For isomers with very similar boiling points, highly selective stationary phases, such as those based on liquid crystals, may be necessary to resolve them based on molecular shape.[18] Derivatization to increase volatility may also be required for some benzamides.

Q4: When should I consider Capillary Electrophoresis (CE) for benzamide isomer separation?

A4: CE is a powerful technique for separating isomers, especially when dealing with charged or highly polar molecules.[19][20][21] For neutral benzamides, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used.[21] For chiral separations, chiral selectors like cyclodextrins are added to the background electrolyte to form transient diastereomeric complexes that migrate at different velocities.[19][22][23][24][25] CE is particularly advantageous when only small sample volumes are available.

Troubleshooting Guide

HPLC Method Optimization

Problem 1: Poor resolution of positional isomers on a C18 column.

  • Cause: C18 columns separate primarily based on hydrophobicity. Positional isomers often have very similar logP values, leading to co-elution.[3]

  • Solution Workflow:

    Caption: HPLC Troubleshooting for Positional Isomers.

    Detailed Steps:

    • Change Selectivity: Switch from a C18 to a phenyl-hexyl or PFP column to introduce π-π and other interaction mechanisms.[3][7]

    • Optimize Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. Test both to see which provides better selectivity.

    • Adjust Mobile Phase pH: The pKa of benzamide is around 13-14 for the N-H proton, making it neutral in most reversed-phase conditions.[1][5][26] However, substituents on the ring can alter this. If your isomers have different pKa values, adjusting the pH can change their polarity and improve separation.

    • Temperature Tuning: Varying the column temperature can affect retention times and selectivity. A good starting point is to test at 25°C, 40°C, and 60°C.

Problem 2: No separation of enantiomers on a chiral column.

  • Cause: The chosen chiral stationary phase (CSP) may not be suitable for your specific benzamide enantiomers, or the mobile phase composition is not optimal for chiral recognition.[11]

  • Solution Workflow:

    Caption: Chiral Separation Troubleshooting Workflow.

    Detailed Steps:

    • Screen Different CSPs: No single chiral column can separate all enantiomers.[11] It is crucial to screen a variety of CSPs with different selectors.

    • Optimize the Mobile Phase:

      • Normal Phase (common for chiral HPLC): Vary the alcohol (e.g., isopropanol, ethanol) percentage in hexane. Small changes can have a large impact on resolution.[9]

      • Additives: For basic or acidic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution.[9]

      • Supercritical Fluid Chromatography (SFC): SFC is highly effective for chiral separations.[11][12][13][14][16] Screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) with supercritical CO2.

Gas Chromatography (GC) Troubleshooting

Problem 3: Benzamide isomers are not resolved by GC.

  • Cause: The isomers have very similar boiling points and polarities, leading to co-elution on standard non-polar or mid-polar GC columns.

  • Solution:

    • Use a High-Selectivity Column: Employ a more polar stationary phase (e.g., a wax column) or a liquid crystal phase column, which can separate isomers based on their shape.[18]

    • Optimize Temperature Program: Use a very slow temperature ramp (e.g., 1-2 °C/min) in the elution range of your isomers to maximize separation.

    • Derivatization: If possible, derivatize the amide group to alter the volatility and polarity of the isomers, potentially enhancing separation.

Capillary Electrophoresis (CE) Troubleshooting

Problem 4: Poor separation of benzamide isomers using CE.

  • Cause: Insufficient difference in the charge-to-size ratio of the isomers under the chosen conditions. For neutral isomers, the partitioning into the micellar phase (in MEKC) is not selective enough.

  • Solution:

    • Optimize Buffer pH: If the isomers have different pKa values, adjusting the buffer pH can induce different charges and improve separation.

    • Add Cyclodextrins: For both positional and chiral isomers, adding cyclodextrins (alpha, beta, or gamma) to the buffer can create inclusion complexes with different formation constants, leading to differential migration.[23][24][25]

    • Vary Surfactant in MEKC: For neutral isomers, screen different surfactants (e.g., SDS, CTAB) and concentrations to alter the micellar pseudo-stationary phase and improve partitioning selectivity.

Data Summary and Comparison

TechniqueBest ForKey Parameters to OptimizeCommon Issues
HPLC Positional and Chiral IsomersStationary Phase (Phenyl, PFP, Chiral), Mobile Phase Composition (Organic Modifier, pH, Additives), TemperaturePoor resolution with standard C18 columns, finding the right chiral selector.[27][28]
SFC Chiral IsomersChiral Stationary Phase, Co-solvent (Type and Percentage), Backpressure, TemperatureRequires specialized instrumentation.[16]
GC Thermally Stable, Volatile IsomersStationary Phase Polarity, Temperature ProgramCo-elution of isomers with similar boiling points.[17][29]
CE Charged or Highly Polar Isomers; Chiral SeparationsBuffer pH, Chiral Selectors (Cyclodextrins), Surfactant (for MEKC)Requires charged species or interaction with a pseudo-stationary phase for separation.[21]

Experimental Protocols

Protocol 1: Baseline HPLC Method for Positional Benzamide Isomers
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-17 min: 10-90% B

    • 17-19 min: 90% B

    • 19-20 min: 90-10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD) monitoring at the apex of the UV spectrum for the benzamide isomer.

  • Sample Preparation: Dissolve the sample in 50:50 water:acetonitrile at a concentration of approximately 1 mg/mL.

Protocol 2: Chiral SFC Screening for Benzamide Enantiomers
  • Columns (for screening): Chiralpak IA, IB, IC, ID, IE, IF.

  • Mobile Phase: Supercritical CO₂ with a co-solvent.

  • Co-solvents (for screening): Methanol, Ethanol, Isopropanol (each with and without 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds).

  • Screening Conditions:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Gradient: 5-40% co-solvent over 5 minutes.

  • Injection Volume: 1 µL.

  • Detection: UV-DAD.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a stronger solvent (e.g., ethanol).

This technical support guide provides a comprehensive framework for addressing the separation of benzamide isomers. By understanding the underlying principles of each technique and systematically troubleshooting, researchers can develop robust and reliable analytical methods. For persistent issues, do not hesitate to consult column manufacturer application notes or contact their technical support with your specific experimental details.

References

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (n.d.). Scirp.org.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022, May 20). Omicsonline.org.
  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. (n.d.). PubMed.
  • High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. (2020, January 11). PubMed.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita.
  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. (n.d.). Shimadzu Corporation.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
  • Showing Compound Benzamide (FDB023373). (2011, September 21). FooDB.
  • Supercritical fluid chromatography. (n.d.). Wikipedia.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv.
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (n.d.). PubMed.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). alliedacademies.org.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.
  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate.
  • CORRECTED PROOF. (n.d.). IRIS Re.Public@polimi.it.
  • Benzamide | C7H7NO. (n.d.). PubChem.
  • Chiral separation of amides using supercritical fluid chromatography. (2013, June 7). PubMed.
  • Benzamide. (n.d.). Wikipedia.
  • Chiral Drug Separation. (n.d.). drug-dev.com.
  • Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. (n.d.). PubMed.
  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. (n.d.). MDPI.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions. (2025, June 19). MicroSolv.
  • Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate | Request PDF. (2025, August 5). ResearchGate.
  • Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel. (n.d.). PubMed.
  • How Does A Gas Chromatography Separate Compounds? (2025, January 10). YouTube.
  • Chapter 22 - Gas Chromatography. (n.d.). MSU chemistry.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
  • HPLC Troubleshooting Guide. (n.d.). hplc.cloud.
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025, August 7). ResearchGate.
  • 1053 CAPILLARY ELECTROPHORESIS. (n.d.). US Pharmacopeia (USP).
  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. (n.d.). MAC-MOD Analytical.

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in 3-Amino-4-chloro-N-(o-tolyl)benzamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in the synthesis and handling of 3-Amino-4-chloro-N-(o-tolyl)benzamide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure consistent, reliable results. Our approach is rooted in explaining the causal relationships behind experimental outcomes, fostering a deeper understanding of the critical parameters at play.

I. Troubleshooting Guide: A Two-Step Synthesis Approach

The synthesis of this compound is typically a two-step process: (1) Amide coupling of 3-nitro-4-chlorobenzoic acid with o-toluidine, followed by (2) Reduction of the nitro group to an amine. Poor reproducibility can arise at either stage. This guide addresses specific problems you might encounter in a question-and-answer format.

Step 1: Amide Coupling of 3-Nitro-4-chlorobenzoic Acid and o-Toluidine

Q1: My amide coupling reaction has a low or no yield. What are the common causes?

A1: Low yields in this amide coupling step often stem from several critical factors:

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally slow. An activating agent is necessary to convert the carboxylic acid's hydroxyl group into a better leaving group. If the chosen coupling reagent is not potent enough, or if it has degraded, the reaction will not proceed efficiently.[1]

  • Poor Nucleophilicity of the Amine: While o-toluidine is a reasonably good nucleophile, its reactivity can be hampered by steric hindrance from the ortho-methyl group. Electron-withdrawing impurities can also reduce its nucleophilicity.

  • Hydrolysis of Activated Intermediates: Amide coupling reagents and the activated carboxylic acid intermediates are highly susceptible to hydrolysis. The presence of moisture in your reagents or solvent will consume these species, preventing the desired reaction with the amine.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are crucial. Amide couplings can be sensitive to temperature, and insufficient reaction time will lead to incomplete conversion. Using an incorrect stoichiometric ratio of coupling agent or base can also hinder the reaction.

Troubleshooting Steps:

  • Reagent Quality Check:

    • Use fresh, high-purity 3-nitro-4-chlorobenzoic acid and o-toluidine.

    • Ensure your coupling agents (e.g., DCC, EDC, HATU) are fresh and have been stored under anhydrous conditions.

    • Use anhydrous solvents. If necessary, distill your solvents over a suitable drying agent.

  • Optimize Coupling Strategy:

    • If using a carbodiimide like DCC or EDC, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) to form a more stable activated ester and suppress side reactions.

    • For sluggish reactions, consider more potent coupling agents like HATU.[3]

  • Control Reaction Conditions:

    • Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • If the reaction is sluggish at room temperature, gentle heating may be beneficial, but be cautious of potential side reactions.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

A2: The formation of multiple products is a common issue. Likely impurities include:

  • N,N'-dicyclohexylurea (DCU): If you are using DCC as a coupling agent, this insoluble byproduct will form.[2]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 3-nitro-4-chlorobenzoic acid and o-toluidine.

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of 3-nitro-4-chlorobenzoic acid to form an anhydride, which may or may not react with the amine.[4]

  • Double Acylation: Although less common with anilines, it's possible for the initially formed amide to be acylated again, especially if a large excess of the activated carboxylic acid is present.

Troubleshooting Steps:

  • Purification:

    • DCU Removal: If DCU is the impurity, it can often be removed by filtration as it is insoluble in most organic solvents.[2]

    • Aqueous Workup: An acidic wash (e.g., with 1M HCl) will remove unreacted basic o-toluidine, while a basic wash (e.g., with saturated NaHCO₃) will remove unreacted acidic 3-nitro-4-chlorobenzoic acid.

    • Chromatography/Recrystallization: If impurities have similar polarities to your product, column chromatography or recrystallization will be necessary for purification.

Step 2: Reduction of 3-Nitro-4-chloro-N-(o-tolyl)benzamide

Q1: The reduction of the nitro group is incomplete or has a low yield. What could be the problem?

A1: Incomplete reduction is a frequent challenge. The following factors are often the cause:

  • Choice of Reducing Agent: The effectiveness of a reducing agent can be highly substrate-dependent. Common reagents for nitro group reduction include metals in acidic media (e.g., Fe/HCl, SnCl₂), and catalytic hydrogenation (e.g., H₂/Pd/C).[2][5][6] The presence of other functional groups can influence the choice of reagent to ensure chemoselectivity.[5][7]

  • Catalyst Inactivity: In catalytic hydrogenation, the catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent. The catalyst may also have lost its activity due to improper storage or handling.

  • Insufficient Stoichiometry of Reducing Agent: For metal-based reductions, a stoichiometric excess of the metal is often required to drive the reaction to completion.[5]

  • Reaction Conditions: Temperature and pressure (for hydrogenation) play a significant role. Some reductions may require heating to proceed at a reasonable rate.

Troubleshooting Steps:

  • Re-evaluate Your Reducing Agent:

    • If using catalytic hydrogenation, ensure your catalyst is active. Consider using a fresh batch. Raney Nickel can be an alternative to Pd/C, especially if dehalogenation is a concern.[6]

    • For metal-based reductions, ensure you are using a sufficient excess of the metal and that the acid concentration is appropriate.

  • Optimize Reaction Conditions:

    • Monitor the reaction by TLC to determine the necessary reaction time.

    • If the reaction is slow, consider gentle heating.

    • For catalytic hydrogenation, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.

Q2: I am observing side products in my reduction reaction. What are they and how can I avoid them?

A2: Side reactions during nitro group reduction can lead to a complex product mixture. Potential side products include:

  • Hydrodehalogenation: The chloro-substituent on the aromatic ring can be removed during catalytic hydrogenation, especially with Pd/C.

  • Incomplete Reduction Products: Depending on the reaction conditions and reducing agent, you may isolate intermediates such as nitroso or hydroxylamine compounds.

  • Azo Compounds: Under certain conditions, particularly with reducing agents like LiAlH₄ on aromatic nitro compounds, azo compounds can be formed.[6]

Troubleshooting Steps:

  • Minimize Hydrodehalogenation:

    • If dehalogenation is an issue with H₂/Pd/C, consider switching to a different catalyst like Raney Nickel or using a milder reducing agent such as Fe/NH₄Cl.[5][6]

  • Ensure Complete Reduction:

    • Increase the reaction time or the amount of reducing agent to drive the reaction to the desired amine.

    • Monitor the reaction closely by TLC to ensure the disappearance of both the starting material and any intermediates.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Aromatic amines can be susceptible to air oxidation, which can lead to discoloration over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic and amide protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the primary amine and the amide, as well as the C=O stretch of the amide.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your final product.

Q3: My final product is discolored (e.g., brown or yellow). What is the cause and how can I purify it?

A3: Discoloration is often due to the presence of oxidized impurities or residual starting materials. Aromatic amines, in particular, can oxidize upon exposure to air and light, leading to colored byproducts. Purification can typically be achieved by:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent or solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography using silica gel is a standard method for separating compounds based on their polarity.

III. Experimental Protocols

The following are generalized protocols based on standard organic synthesis methodologies for amide coupling and nitro group reduction. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 3-Nitro-4-chloro-N-(o-tolyl)benzamide (Amide Coupling)

Method A: Using an Acid Chloride

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-4-chlorobenzoic acid (1 equivalent). Carefully add thionyl chloride (SOCl₂, 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitro-4-chlorobenzoyl chloride can be used directly in the next step.

  • Amide Formation: Dissolve the crude 3-nitro-4-chlorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). In a separate flask, dissolve o-toluidine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in the same solvent. Cool the amine solution in an ice bath and slowly add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the reaction is complete.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-nitro-4-chloro-N-(o-tolyl)benzamide by recrystallization or column chromatography.

Method B: Using a Coupling Agent

  • Reaction Setup: To a solution of 3-nitro-4-chlorobenzoic acid (1 equivalent), o-toluidine (1 equivalent), and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the progress by TLC.

  • Workup and Purification: Follow the workup and purification procedures described in Method A.

Protocol 2: Synthesis of this compound (Nitro Reduction)
  • Reaction Setup: In a round-bottom flask, dissolve 3-nitro-4-chloro-N-(o-tolyl)benzamide (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Reduction:

    • Using Fe/HCl: Add iron powder (3-5 equivalents) to the solution. Heat the mixture to reflux and then add concentrated HCl dropwise. Continue refluxing for 2-4 hours, or until TLC shows complete consumption of the starting material.

    • Using SnCl₂·2H₂O: Add tin(II) chloride dihydrate (3-5 equivalents) to the solution and stir at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

    • Using H₂/Pd/C: Add a catalytic amount of 10% Pd/C to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until the reaction is complete.

  • Workup:

    • For Fe/HCl: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • For SnCl₂·2H₂O: Dilute the reaction mixture with water, basify with NaHCO₃ or NaOH solution, and extract the product with an organic solvent.

    • For H₂/Pd/C: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

IV. Data Presentation

Table 1: Troubleshooting Summary for Amide Coupling

Symptom Potential Cause Recommended Action
Low or no productIneffective carboxylic acid activationUse fresh coupling agent; consider a more potent one (e.g., HATU).
Presence of moistureUse anhydrous reagents and solvents; perform under inert atmosphere.
Poor nucleophilicity of amineUse a slight excess of the amine; ensure high purity of the amine.
Multiple spots on TLCFormation of DCU (with DCC)Filter the reaction mixture to remove the insoluble byproduct.
Unreacted starting materialsPerform an acid-base workup to remove unreacted amine and acid.
Side reactionsOptimize stoichiometry and reaction time; consider adding HOBt with carbodiimides.

Table 2: Troubleshooting Summary for Nitro Reduction

Symptom Potential Cause Recommended Action
Incomplete reactionInactive catalyst (hydrogenation)Use fresh catalyst; ensure no catalyst poisons are present.
Insufficient reducing agentIncrease the stoichiometry of the metal or tin reagent.
Suboptimal conditionsIncrease reaction time or temperature; ensure efficient stirring.
Presence of side productsHydrodehalogenation (with Pd/C)Switch to Raney Nickel or a metal/acid reducing system.
Incomplete reductionIncrease reaction time or amount of reducing agent.
Formation of azo compoundsAvoid harsh reducing agents like LiAlH₄ for aromatic nitro compounds.

V. Visualization of Workflows

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction start1 3-Nitro-4-chlorobenzoic Acid + o-Toluidine reagents1 Coupling Agent (e.g., HATU) / Base (e.g., DIPEA) in Anhydrous Solvent start1->reagents1 Reactants product1 3-Nitro-4-chloro-N-(o-tolyl)benzamide reagents1->product1 Forms reagents2 Reducing Agent (e.g., Fe/HCl) product1->reagents2 Intermediate final_product This compound reagents2->final_product Reduces to

Caption: A two-step synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Amide Coupling

TroubleshootingAmide start Low Yield in Amide Coupling q1 Are your reagents and solvents anhydrous and high purity? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is your coupling agent sufficiently reactive and fresh? a1_yes->q2 sol1 Dry solvents, use fresh reagents, and run under inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are your reaction conditions (time, temp, stoichiometry) optimized? a2_yes->q3 sol2 Use a fresh batch of coupling agent or switch to a more potent one (e.g., HATU). a2_no->sol2 a3_no No q3->a3_no sol3 Monitor with TLC to determine optimal time, adjust stoichiometry, and consider gentle heating. a3_no->sol3

Caption: Decision tree for troubleshooting low yield in amide coupling.

VI. References

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Saeed, A., et al. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2043. [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(9), 1534-1545. [Link]

  • Ju, K., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Synthesis and NMR elucidation of novel octa-amino acid resorcin[6]arenes derivatives. (n.d.). Retrieved from [Link]

  • Maverick Puah. (2018, May 21). Amine, Aniline and Amide Reactions - Organic Chem [Video]. YouTube. [Link]

  • Ríos Martínez, C. H., et al. (2015). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • Saeed, A., et al. (2009). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1334. [Link]

  • Google Patents. (1967). US3341595A - Preparation of 3-chloro-4-toluidine. Retrieved from

  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(4), M1723. [Link]

  • PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-142. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chloro-N-(4-isopropylphenyl)benzamide. Retrieved from [Link]

  • GlobalChemMall. (n.d.). 3-amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(3-Amino-5-chloro-2-pyridinyl)amino]benzamide. Retrieved from [Link]

  • MolPort. (n.d.). Compound 4-chloro-3-nitro-N-[4-oxo-2-(thiophen-2-yl)quinazolin-3(4H)-yl]benzamide. Retrieved from [Link]

  • Seedion. (n.d.). This compound. Retrieved from [Link]

  • Nayak, S. K., et al. (2015). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o674. [Link]

Sources

Validation & Comparative

A Comparative Guide to Direct Factor Xa Inhibitors: Benchmarking Novel Candidates Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals in the field of anticoagulation, the landscape is dominated by highly effective and specific direct oral anticoagulants (DOACs). Among these, the direct Factor Xa (FXa) inhibitors have emerged as a cornerstone of therapy for the prevention and treatment of thromboembolic disorders. This guide provides a comprehensive comparison of the leading FXa inhibitors—Rivaroxaban, Apixaban, Edoxaban, and Betrixaban—offering a benchmark for the evaluation of novel chemical entities. We will use the conceptual framework of a novel benzamide derivative, 3-Amino-4-chloro-N-(o-tolyl)benzamide, to illustrate the rigorous comparative analysis required for any new candidate entering this competitive therapeutic space.

The Central Role of Factor Xa in Coagulation

The blood coagulation cascade is a meticulously regulated enzymatic process culminating in the formation of a fibrin clot. Factor Xa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways. Its primary function is to catalyze the conversion of prothrombin to thrombin, the key enzyme that subsequently cleaves fibrinogen to fibrin, leading to clot formation.[1] The strategic location of FXa makes it an ideal target for anticoagulant therapy; its inhibition effectively attenuates the amplification of the coagulation cascade.[2]

The Coagulation Cascade and the Role of Factor Xa

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa IX IX IXa IXa IX->IXa X X TF Tissue Factor VII VII VIIa VIIa VII->VIIa Xa Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Inhibitors Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban)

Caption: The Coagulation Cascade Highlighting the Central Role of Factor Xa.

Mechanism of Action: A Shared Strategy with Subtle Differences

All direct FXa inhibitors share a common mechanism: they bind directly and reversibly to the active site of both free FXa and FXa within the prothrombinase complex.[3][4] This competitive inhibition prevents FXa from converting prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation.[5][6] Unlike indirect inhibitors such as heparin, their activity does not require a cofactor like antithrombin III.[4]

While the fundamental mechanism is conserved, the specifics of binding and the resulting pharmacological profiles of established FXa inhibitors exhibit subtle but important distinctions. A new chemical entity like this compound would be scrutinized for its binding kinetics, including its association and dissociation rates, which can influence the onset and duration of its anticoagulant effect.

Comparative Analysis of Key Performance Metrics

The evaluation of any novel FXa inhibitor hinges on a battery of in vitro and in vivo assays designed to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profile. Below, we compare the established agents and outline the benchmarks a new candidate would need to meet or exceed.

In Vitro Potency and Selectivity

The initial assessment of a potential FXa inhibitor involves determining its potency in enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters. A lower value for these metrics indicates higher potency.

InhibitorTargetKi (Inhibition Constant)IC50 (Half-Maximal Inhibitory Concentration)
Rivaroxaban Factor Xa0.4 nM[7]2.1 nM (Prothrombinase activity)[7]
Apixaban Factor Xa0.08 nM (at 25°C)[8]3.6 nM (TF-induced platelet aggregation)[9]
Edoxaban Factor Xa0.561 nM[6]2.98 nM (Prothrombinase-bound FXa)[10]
Betrixaban Factor Xa0.117 nM[10]-
This compound Factor XaData not availableData not available

Data compiled from multiple sources. Note that assay conditions can vary, leading to differences in reported values.

Selectivity is equally crucial. A new inhibitor must demonstrate high selectivity for FXa over other serine proteases in the coagulation cascade (e.g., thrombin, Factor VIIa, Factor IXa) and the fibrinolytic system (e.g., plasmin) to minimize off-target effects.[11] For instance, Rivaroxaban exhibits over 10,000-fold greater selectivity for FXa than for other related serine proteases.[7]

Pharmacokinetics: The ADME Profile

The pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—determines the dosing regimen and potential for drug-drug interactions. An ideal oral FXa inhibitor would have high bioavailability, a predictable dose-response, and minimal food effect.

ParameterRivaroxabanApixabanEdoxabanBetrixaban
Bioavailability 80-100% (10 mg); dose-dependent[7]~50%~62%[10]~34%[12]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[7]3-4 hours[13]1-2 hours[6]3-4 hours[12]
Plasma Protein Binding ~92-95%~87%[1]~55%~60%
Metabolism CYP3A4/5, CYP2J2[14]Primarily CYP3A4[1]Minimal (hydrolysis, conjugation, CYP3A4)[6]Minimal
Elimination Half-life 5-9 hours (younger); 11-13 hours (elderly)~12 hours[1]10-14 hours19-27 hours
Renal Excretion (% of unchanged drug) ~33%~27%~50%[15]~8-13%

Data compiled from multiple sources.

For a novel compound like this compound, a key development goal would be to optimize its ADME properties to allow for once or twice-daily oral dosing without the need for routine coagulation monitoring.

Pharmacodynamics: In Vitro and In Vivo Effects

The pharmacodynamic effects of FXa inhibitors are assessed through various coagulation assays. While these drugs are designed to not require routine monitoring, understanding their impact on clotting times is essential during development and in specific clinical situations.[16]

  • Prothrombin Time (PT): Prolonged by FXa inhibitors, but the sensitivity varies depending on the reagent used.[16]

  • Activated Partial Thromboplastin Time (aPTT): Less sensitive than PT to FXa inhibitors.

  • Anti-FXa Activity Assay: A chromogenic assay that directly measures the drug's effect on FXa activity and shows a good correlation with plasma drug concentrations. This is the preferred method for quantifying the anticoagulant effect of these drugs.[16]

In vivo efficacy is evaluated in animal models of thrombosis, while safety is assessed by measuring bleeding times in various models. A successful new FXa inhibitor must demonstrate a favorable benefit-risk profile, effectively preventing thrombosis without a significant increase in major bleeding events compared to existing therapies.

Experimental Protocols: A Foundation for Comparative Assessment

The following are standardized experimental workflows for the initial characterization of a novel FXa inhibitor.

Factor Xa Enzymatic Inhibition Assay

This assay is fundamental for determining the potency of a new chemical entity.

fxa_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection FXa Purified Human Factor Xa Preincubation Pre-incubate FXa and Inhibitor FXa->Preincubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Preincubation Buffer Assay Buffer Buffer->Preincubation Substrate Add Chromogenic FXa Substrate Preincubation->Substrate Cleavage FXa cleaves substrate, releasing p-nitroaniline (pNA) Substrate->Cleavage Measurement Measure absorbance at 405 nm Cleavage->Measurement Analysis Calculate % inhibition and IC50 Measurement->Analysis

Caption: Workflow for a Chromogenic Factor Xa Inhibition Assay.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate assay buffer.

  • Enzyme Addition: Add a fixed concentration of purified human Factor Xa to each well of a microplate containing the diluted test compound or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding a chromogenic substrate specific for Factor Xa.

  • Detection: Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.

  • Data Analysis: Plot the percentage of FXa inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Prothrombin Time (PT) Assay

This assay provides an indication of the compound's effect on the extrinsic and common pathways of coagulation.

Step-by-Step Protocol:

  • Plasma Preparation: Obtain platelet-poor plasma from citrated whole blood.

  • Incubation: Incubate the plasma samples with various concentrations of the test inhibitor or vehicle control at 37°C.

  • Initiation of Clotting: Add a thromboplastin reagent (containing tissue factor and calcium) to initiate clotting.

  • Measurement: Record the time taken for a fibrin clot to form using a coagulometer.

  • Analysis: Compare the clotting times of samples with the inhibitor to the control to determine the extent of prolongation.

Conclusion: The High Bar for New Factor Xa Inhibitors

The established direct Factor Xa inhibitors—Rivaroxaban, Apixaban, Edoxaban, and Betrixaban—have set a high standard for efficacy, safety, and convenience in anticoagulant therapy. For a novel compound such as this compound to be considered a viable candidate for further development, it must demonstrate significant advantages over these existing agents. This could manifest as superior potency, enhanced selectivity, an improved pharmacokinetic profile leading to a more convenient dosing regimen, a wider therapeutic window, or a lower risk of bleeding. The rigorous, comparative, and data-driven approach outlined in this guide is essential for identifying the next generation of anticoagulants that can further refine the management of thromboembolic diseases.

References

  • Mueck, W., Stampfuss, J., Kubitza, D., & Becka, M. (2014). Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. Clinical Pharmacokinetics, 53(1), 1–16. [Link]
  • Frost, C., Wang, J., Nepal, S., et al. (2013). Apixaban, an oral, direct factor Xa inhibitor: single-dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects. British Journal of Clinical Pharmacology, 75(2), 476–487. [Link]
  • Eriksson, B. I., Quinlan, D. J., & Eikelboom, J. W. (2011). Novel oral factor Xa and thrombin inhibitors in the management of thromboembolism. Annual Review of Medicine, 62, 41–57. [Link]
  • Parasrampuria, D. A., & Truitt, K. E. (2016). Pharmacokinetics and pharmacodynamics of edoxaban, a non-vitamin K antagonist oral anticoagulant that inhibits clotting factor Xa. Clinical Pharmacokinetics, 55(6), 641–655. [Link]
  • Kubitza, D., Becka, M., Wensing, G., Voith, B., & Zuehlsdorf, M. (2005). Safety, pharmacodynamics, and pharmacokinetics of BAY 59-7939—an oral, direct Factor Xa inhibitor—after multiple dosing in healthy male subjects. European Journal of Clinical Pharmacology, 61(12), 873–880. [Link]
  • Pinto, D. J., Orwat, M. J., Quan, M. L., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopyridin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]
  • Zhang, D., He, K., Herbst, J. J., et al. (2009). In vitro metabolism of apixaban in rats, dogs, and humans. Drug Metabolism and Disposition, 37(8), 1708–1718. [Link]
  • National Center for Biotechnology Information. (n.d.). Apixaban. PubChem.
  • National Center for Biotechnology Information. (n.d.). Rivaroxaban. PubChem.
  • National Center for Biotechnology Information. (n.d.). Edoxaban. PubChem.
  • National Center for Biotechnology Information. (n.d.). Betrixaban. PubChem.
  • Weinz, C., Schwarz, T., Kubitza, D., Mueck, W., & Lang, D. (2009). Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans. Drug Metabolism and Disposition, 37(5), 1056–1064. [Link]
  • U.S. Food and Drug Administration. (2017). BEVYXXA (betrixaban) capsules, for oral use. Highlights of Prescribing Information.
  • Samama, M. M. (1998). The mechanism of action of the new anticoagulants. Haemostasis, 28 Suppl 3, 49–54.
  • Perzborn, E., Strassburger, J., Wilmen, A., et al. (2010). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor. Journal of Thrombosis and Haemostasis, 8(9), 2059–2068. [Link]
  • Wong, P. C., Pinto, D. J., & Crain, E. J. (2008).
  • Ogata, K., Mendell-Harary, J., Tachibana, M., et al. (2014). Clinical safety, tolerability, pharmacokinetics, and pharmacodynamics of the novel factor Xa inhibitor edoxaban in healthy volunteers. Journal of Clinical Pharmacology, 54(7), 748–761. [Link]
  • Ruff, C. T., Giugliano, R. P., Braunwald, E., et al. (2014). Comparison of the efficacy and safety of new oral anticoagulants with warfarin in patients with atrial fibrillation: a meta-analysis of randomised trials. The Lancet, 383(9921), 955–962. [Link]
  • Gibson, C. M., Chi, G., Halaby, R., et al. (2017). Extended-duration betrixaban for venous thromboembolism prophylaxis in acutely ill medical patients. New England Journal of Medicine, 376(13), 1211–1222. [Link]
  • López-López, J. A., Sterne, J. A., Thom, H. H., et al. (2017). Oral anticoagulants for prevention of stroke in atrial fibrillation: systematic review, network meta-analysis, and cost effectiveness analysis. BMJ, 359, j5058. [Link]
  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit.
  • Douxfils, J., Ageno, W., Samama, C. M., et al. (2018). Laboratory testing in patients treated with direct oral anticoagulants: a practical guide for clinicians. Journal of Thrombosis and Haemostasis, 16(2), 209–219. [Link]
  • Turpie, A. G. (2007). Oral, direct factor Xa inhibitors in development for the prevention and treatment of thromboembolic diseases. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(6), 1238–1247. [Link]
  • Wong, P. C., Crain, E. J., Watson, C. A., & Pinto, D. J. (2008). Non-vitamin K antagonist oral anticoagulants: a review of their pharmacology and clinical use. Journal of Thrombosis and Thrombolysis, 25(1), 55–69. [Link]
  • Roe, M. T., & Ohman, E. M. (2011). A new era of anticoagulation in atrial fibrillation. The New England Journal of Medicine, 365(11), 1050–1052. [Link]
  • Granger, C. B., Alexander, J. H., McMurray, J. J., et al. (2011). Apixaban versus warfarin in patients with atrial fibrillation. New England Journal of Medicine, 365(11), 981–992. [Link]
  • Patel, M. R., Mahaffey, K. W., Garg, J., et al. (2011). Rivaroxaban versus warfarin in nonvalvular atrial fibrillation. New England Journal of Medicine, 365(10), 883–891. [Link]
  • Giugliano, R. P., Ruff, C. T., Braunwald, E., et al. (2013). Edoxaban versus warfarin in patients with atrial fibrillation. New England Journal of Medicine, 369(22), 2093–2104. [Link]
  • Cohen, A. T., Harrington, R. A., Goldhaber, S. Z., et al. (2017). Extended-duration betrixaban for venous thromboembolism prophylaxis in acutely ill medical patients. New England Journal of Medicine, 376(13), 1211–1222. [Link]

Sources

A Comparative Efficacy Analysis of 3-Amino-4-chloro-N-(o-tolyl)benzamide Against Established Anti-inflammatory Agents: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel investigational compound, 3-Amino-4-chloro-N-(o-tolyl)benzamide. In the absence of established efficacy data for this specific molecule, we present a series of robust, validated experimental protocols to compare its activity against well-characterized anti-inflammatory drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.

Introduction to the Inflammatory Cascade: A Battlefield of Mediators

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is a protective mechanism involving immune cells, blood vessels, and molecular mediators that work in concert to eliminate the initial cause of cell injury, clear out necrotic cells and tissues, and initiate tissue repair.[2] However, dysregulated or chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[2]

The inflammatory response is orchestrated by a complex network of signaling pathways. A key pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa.[3] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and swelling.[4][5]

Another critical aspect of the inflammatory cascade is the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by immune cells.[6] These cytokines amplify the inflammatory response and contribute to the clinical signs of inflammation.[6]

Profiling the Combatants: A Look at the Investigational and Known Anti-inflammatories

This guide will focus on comparing the efficacy of our investigational compound, this compound, with two classes of widely used anti-inflammatory drugs: a non-selective NSAID and a selective COX-2 inhibitor.

  • This compound (Investigational Compound): The anti-inflammatory properties of this specific benzamide derivative are yet to be fully elucidated. The benzamide core is recognized as a "privileged structure" in medicinal chemistry, present in compounds with a wide array of biological activities.[7] This suggests that this compound could potentially interact with key targets in the inflammatory pathway. Our investigation aims to determine its mechanism and potency.

  • Diclofenac (Non-selective COX Inhibitor): A potent and widely used NSAID that inhibits both COX-1 and COX-2 enzymes.[3] Its non-selective nature, while contributing to its efficacy, is also associated with a risk of gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[8]

  • Celecoxib (Selective COX-2 Inhibitor): This drug selectively inhibits the COX-2 enzyme, which is primarily involved in inflammation.[9][10] This selectivity is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

  • Dexamethasone (Corticosteroid): A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[11][12] It will be used as a positive control in the cytokine release assay due to its well-established and powerful inhibitory action on inflammatory gene expression.[11]

In Vitro Efficacy Assessment: Pinpointing the Molecular Target

To dissect the mechanism of action and quantify the potency of this compound, a series of in vitro assays are proposed.

Cyclooxygenase (COX) Inhibition Assay

This assay will determine if the investigational compound exerts its anti-inflammatory effect through the inhibition of COX enzymes and will assess its selectivity for COX-2 over COX-1.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [7]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in purified water.

    • Prepare a 200x dilution of the COX Cofactor in COX Assay Buffer.

    • Reconstitute Arachidonic Acid in 100% ethanol.

    • Prepare a stock solution of this compound and the control compounds (Diclofenac and Celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add COX Assay Buffer, the test inhibitor (or solvent control), and the diluted COX Cofactor to the appropriate wells.

    • Add the reconstituted COX-2 enzyme to all wells except the negative control.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding a solution of Arachidonic Acid and NaOH.

    • Immediately begin kinetic measurement of fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each well.

    • Determine the percentage of COX-2 inhibition for each concentration of the test compounds.

    • Calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for each compound.

Hypothetical Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound>1000.5>200
Diclofenac1.20.81.5
Celecoxib500.051000
Lipopolysaccharide (LPS)-Induced Cytokine Release in Human PBMCs

This assay will evaluate the ability of the investigational compound to suppress the production of key pro-inflammatory cytokines from immune cells.

Experimental Protocol: Cytokine Release Assay [6][13]

  • PBMC Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.

  • Cell Treatment:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Pre-incubate the cells with various concentrations of this compound, Diclofenac, Celecoxib, or Dexamethasone for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each compound at each concentration.

    • Determine the IC50 value for the inhibition of TNF-α and IL-6 release.

Hypothetical Data Summary:

CompoundTNF-α Release IC50 (µM)IL-6 Release IC50 (µM)
This compound1.21.5
Diclofenac5.87.2
Celecoxib3.54.1
Dexamethasone0.010.02

In Vivo Efficacy Assessment: Evaluating Performance in a Living System

To assess the anti-inflammatory activity of this compound in a more complex biological system, the carrageenan-induced paw edema model in rats is a standard and reliable method.[14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14][16]

  • Animal Acclimatization:

    • Acclimate male Wistar rats (180-200g) for at least one week before the experiment with free access to food and water.

  • Compound Administration:

    • Divide the rats into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), Diclofenac (e.g., 10 mg/kg), and Celecoxib (e.g., 20 mg/kg).

    • Administer the compounds orally (p.o.) one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Hypothetical Data Summary (at 3 hours post-carrageenan):

Treatment GroupDose (mg/kg, p.o.)Increase in Paw Volume (mL) (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.08-
This compound100.95 ± 0.0624.0
This compound300.68 ± 0.0545.6
This compound1000.45 ± 0.0464.0
Diclofenac100.55 ± 0.0556.0
Celecoxib200.62 ± 0.0650.4

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow for the in vivo study.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, etc.) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory PLA2 Phospholipase A2 Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimuli->NFkB NFkB->COX2 Upregulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription InVivo_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Divide into Treatment Groups Acclimatization->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Baseline Measure Initial Paw Volume Dosing->Baseline Induction Inject Carrageenan Baseline->Induction Measurement Measure Paw Volume (1-5 hours) Induction->Measurement Analysis Data Analysis: % Inhibition Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo paw edema assay.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust strategy for the initial characterization of the anti-inflammatory properties of this compound. The hypothetical data presented suggests that this compound may act as a potent and selective COX-2 inhibitor with significant in vivo efficacy.

Should the experimental results align with these hypothetical findings, further investigations would be warranted. These could include more extensive in vivo models of chronic inflammation (e.g., adjuvant-induced arthritis), pharmacokinetic and pharmacodynamic studies, and a comprehensive safety and toxicology profile. The ultimate goal is to determine if this compound represents a viable candidate for development as a novel anti-inflammatory therapeutic.

References

  • LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. PubMed Central.
  • 4-Chloro-N-m-tolylbenzamide. PMC - NIH.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. (2024).
  • How corticosteroids control inflammation: Quintiles Prize Lecture 2005. PMC - NIH.
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Corticosteroids (Glucocorticoids): Definition & Side Effects. Cleveland Clinic.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. (2018).
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. (2023).
  • Nonsteroidal anti-inflammatory drug. Wikipedia.
  • In vivo Acute Inflammatory Models. Redoxis.
  • Corticosteroid. Wikipedia.
  • Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH.
  • Pain Relief: How NSAIDs Work. WebMD.
  • Cyclooxygenase-2 inhibitor. Wikipedia.
  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. (2024).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). YouTube. (2018).
  • Cytokine release by PBMCs in response to LPS. a Peripheral blood... ResearchGate.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands.
  • Glucocorticoids | Anti-Inflammation - Mechanism of Action. YouTube. (2021).
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. (2024).
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • NSAIDs. NHS.
  • Downregulation of Inflammatory Cytokine Release from IL-1β and LPS-Stimulated PBMC Orchestrated by ST2825, a MyD88 Dimerisation Inhibitor. MDPI.
  • COX-2 inhibitors. Australian Prescriber - Therapeutic Guidelines. (2000).
  • Corticosteroids. StatPearls - NCBI Bookshelf - NIH. (2023).
  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. (2025).
  • Carrageenan induced Paw Edema Model. Creative Biolabs.

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of Novel Benzamide Derivatives: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. The benzamide scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of bioactive molecules with therapeutic potential in oncology, neurology, and cardiovascular disease. However, the ultimate success of any novel compound hinges on a thorough understanding of its mechanism of action (MoA). This guide provides a comprehensive framework for the experimental validation of the MoA of a novel benzamide derivative, exemplified by the hypothetical compound 3-Amino-4-chloro-N-(o-tolyl)benzamide.

While specific experimental data for this compound is not publicly available, this guide will leverage established methodologies and data from related benzamide compounds to present a robust, universally applicable workflow for MoA validation. We will explore a logical progression of experiments, from initial target identification to in-depth cellular and in vivo validation, explaining the causal relationships behind each experimental choice.

Part 1: The Initial Hypothesis - Where to Begin?

The structural features of a novel compound provide the initial clues to its potential biological target. The benzamide core is known to interact with a variety of protein targets. For our hypothetical compound, this compound, a survey of scientific literature for structurally similar molecules reveals several potential MoAs:

  • Enzyme Inhibition: A related compound, 4-chloro-3-aniline, has been identified as a potent mimic of benzamidine and an inhibitor of Factor Xa, a critical enzyme in the coagulation cascade[1]. This suggests that our compound could also function as an enzyme inhibitor.

  • Ion Channel Modulation: Heterocyclic analogs of benzanilide derivatives are known to act as potassium channel activators[2]. This raises the possibility that this compound could modulate the activity of ion channels.

  • Modulation of Signaling Pathways: N-Substituted benzamides have been shown to inhibit the activity of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses[2].

Based on these precedents, a logical starting point is to investigate these potential MoAs through a series of well-defined experiments.

Part 2: Experimental Validation Workflow

The validation of a compound's MoA is a multi-step process that builds upon the findings of each preceding experiment. The following workflow provides a comprehensive approach to elucidating the MoA of a novel benzamide derivative.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular Target Engagement & Pathway Analysis cluster_2 Phase 3: In Vivo Validation Biochemical Assays Biochemical Assays Binding Assays Binding Assays Biochemical Assays->Binding Assays Confirms direct interaction Enzyme Kinetics Enzyme Kinetics Binding Assays->Enzyme Kinetics Characterizes nature of inhibition Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Enzyme Kinetics->Cellular Thermal Shift Assay (CETSA) Validates target binding in cells Western Blotting Western Blotting Cellular Thermal Shift Assay (CETSA)->Western Blotting Analyzes downstream signaling Reporter Gene Assays Reporter Gene Assays Western Blotting->Reporter Gene Assays Measures transcriptional activity Animal Models Animal Models Reporter Gene Assays->Animal Models Evaluates in vivo efficacy Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Animal Models->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Correlates exposure with effect

Caption: A generalized workflow for the validation of a novel compound's mechanism of action.

Phase 1: Biochemical Assays - Does it Hit the Target?

The initial step is to determine if the compound directly interacts with its hypothesized molecular target in a purified system.

A. Binding Assays: These assays directly measure the interaction between the compound and the target protein.

  • Surface Plasmon Resonance (SPR): Provides real-time quantitative data on the binding affinity (K_D), and association (k_a) and dissociation (k_d) rates.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters.

B. Enzyme Inhibition Assays: If the hypothesized target is an enzyme, kinetic assays are crucial to characterize the nature of the inhibition.[3][4]

  • IC50 Determination: A fundamental assay to determine the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

  • Michaelis-Menten Kinetics: By measuring the reaction velocity at different substrate concentrations in the presence and absence of the inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[4][6]

Table 1: Hypothetical Biochemical Data for this compound and Alternatives

CompoundTargetBinding Affinity (K_D) (nM)IC50 (nM)Mode of Inhibition
This compound Factor Xa50100Competitive
Rivaroxaban (Alternative 1)Factor Xa0.40.7Competitive
Apixaban (Alternative 2)Factor Xa0.080.1Competitive
This compound hERG Potassium Channel>10,000>10,000N/A
Retigabine (Alternative 3)KCNQ2/3 Potassium Channel5001,200Activator

Experimental Protocol: Factor Xa Chromogenic Assay

This protocol describes a typical in vitro assay to determine the IC50 of a compound against Factor Xa.

  • Reagents and Materials:

    • Purified human Factor Xa

    • Chromogenic Factor Xa substrate (e.g., S-2222)

    • Assay buffer (e.g., Tris-HCl, pH 8.4)

    • Test compound (this compound) and control inhibitors

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • To each well of the microplate, add 20 µL of the test compound dilution or buffer (for control).

    • Add 30 µL of purified Factor Xa solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the chromogenic substrate to each well.

    • Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

    • Calculate the initial reaction velocity (V_0) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Assays - Does it Work in a Biological Context?

Once direct target interaction is confirmed, the next crucial step is to validate target engagement within a cellular environment.

A. Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or tissue lysates by measuring the thermal stabilization of the target protein upon ligand binding.[7][8][9][10][11] A shift in the melting temperature (T_m) of the target protein in the presence of the compound provides direct evidence of target engagement.

CETSA_Workflow Treat Cells with Compound Treat Cells with Compound Heat Shock at Temperature Gradient Heat Shock at Temperature Gradient Treat Cells with Compound->Heat Shock at Temperature Gradient Cell Lysis Cell Lysis Heat Shock at Temperature Gradient->Cell Lysis Separate Soluble & Precipitated Proteins Separate Soluble & Precipitated Proteins Cell Lysis->Separate Soluble & Precipitated Proteins Quantify Soluble Target Protein (e.g., Western Blot) Quantify Soluble Target Protein (e.g., Western Blot) Separate Soluble & Precipitated Proteins->Quantify Soluble Target Protein (e.g., Western Blot) Plot Melting Curve Plot Melting Curve Quantify Soluble Target Protein (e.g., Western Blot)->Plot Melting Curve Determine Tm Shift Determine Tm Shift Plot Melting Curve->Determine Tm Shift

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

B. Downstream Signaling Analysis:

  • Western Blotting: If the target is part of a known signaling pathway, western blotting can be used to assess the phosphorylation status or expression levels of downstream effector proteins. For example, if the target is an upstream kinase in the NF-κB pathway, one could measure the phosphorylation of IκBα.[12][13][14]

  • Reporter Gene Assays: These assays are used to measure the transcriptional activity of a pathway. For instance, a luciferase reporter construct driven by an NF-κB response element can be used to quantify the effect of the compound on NF-κB-mediated gene expression.[15]

Table 2: Hypothetical Cellular Assay Data for this compound

AssayCell LineTarget PathwayEC50 (µM)
CETSA (Tm Shift) HEK293Factor Xa1.2
NF-κB Reporter Assay HeLaNF-κB>50
Potassium Channel Flux Assay CHO-hERGhERG>50
Phase 3: In Vivo Validation - Is it Efficacious and Safe?

The final stage of MoA validation involves demonstrating target engagement and efficacy in a living organism.

A. Animal Models of Disease: The compound should be tested in a relevant animal model to assess its therapeutic potential. For a Factor Xa inhibitor, a thrombosis model in rodents would be appropriate.

B. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves measuring the concentration of the drug in the plasma and target tissues over time (PK) and correlating it with a biological response (PD), such as the inhibition of a biomarker.[16][17]

C. In Vivo Target Engagement: Techniques like in vivo CETSA can be employed to confirm that the drug is reaching and binding to its intended target in the relevant tissues of the animal model.[16]

Part 3: Comparison with Alternatives

A thorough validation of a novel compound's MoA also requires a comparative analysis with existing drugs that have a similar mechanism.

Factor Xa Inhibitors: If this compound is confirmed as a Factor Xa inhibitor, it would be compared to established direct oral anticoagulants (DOACs) like Rivaroxaban and Apixaban.[2][18][19] Key comparison points would include:

  • Potency and Selectivity: How does its IC50 and K_D for Factor Xa compare to the alternatives? Is it selective against other serine proteases?

  • Pharmacokinetics: Does it have a favorable oral bioavailability, half-life, and metabolic profile?

  • Safety: Does it exhibit a lower risk of bleeding, a common side effect of anticoagulants?[2]

Potassium Channel Modulators: If the compound were to act as a potassium channel modulator, it would be compared to drugs like Retigabine.[20][21][22] The comparison would focus on:

  • Subtype Selectivity: Which specific potassium channel subtypes does it modulate?

  • Electrophysiological Effects: How does it alter the channel's gating properties (e.g., activation, inactivation)?

  • Therapeutic Window: What is the margin between the effective dose and the dose that causes side effects?

Conclusion: A Pathway to Confidence

The validation of a novel compound's mechanism of action is a rigorous, multi-faceted process that requires a logical and systematic experimental approach. While specific data for this compound remains to be elucidated, the framework presented in this guide provides a clear and actionable pathway for any researcher seeking to understand the biological activity of a new chemical entity. By progressing from in vitro biochemical assays to cellular target engagement and finally to in vivo validation, scientists can build a comprehensive and compelling data package that not only supports the proposed MoA but also provides the necessary confidence to advance a promising compound through the drug development pipeline.

References

  • Lam, P. Y. S., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795–1799. [Link]
  • Cleveland Clinic. (2023). Factor Xa Inhibitors. [Link]
  • Tantry, S., & G, S. (2009). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1634. [Link]
  • Wulff, H., et al. (2009). K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases. Chemical Reviews, 109(5), 1959–2003. [Link]
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay and Drug Development Technologies, 14(5), 271–280. [Link]
  • BPS Bioscience. Factor Xa Inhibitor Screening Assay Kit. [Link]
  • Gilmore, T. D. (2012).
  • Erlanson, D. A. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17057–17077. [Link]
  • Drugs.com.
  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. [Link]
  • BellBrook Labs.
  • Al-Shorbagy, M. Y., et al. (2023). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. International Journal of Molecular Sciences, 24(13), 10798. [Link]
  • Wikipedia. Enzyme kinetics. [Link]
  • Ageno, W., et al. (2015). Factor Xa Inhibitors. In Non-Vitamin K Antagonist Oral Anticoagulants. Springer. [Link]
  • CETSA. (n.d.). CETSA. [Link]
  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]
  • Van der Veken, P., et al. (2011). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 6(5), e20222. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Wikipedia. Direct factor Xa inhibitors. [Link]
  • Barrett, Y. C., et al. (2010). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and Haemostasis, 104(6), 1263–1271. [Link]
  • Bashton, M. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52–55. [Link]
  • Zhang, M., et al. (2015). Identification of novel small molecule modulators of K2P18.1 two-pore potassium channel. European Journal of Pharmacology, 765, 337–344. [Link]
  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 562–567. [Link]
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
  • Huang, R., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 6(3), e17138. [Link]
  • Medscape. (2025). Anti-Xa Assay (Heparin Assay). [Link]
  • Chaudhry, H., et al. (2022). Factor Xa inhibitors, Era to replace traditional anticoagulants. Journal of Pharmaceutical and Biological Sciences, 10(1), 17-21. [Link]
  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]
  • Galiullina, A. F., et al. (2022).
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1198. [Link]
  • ResearchGate. (n.d.). Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. [Link]
  • Yuan, M., et al. (2026). PD-L1 as a Potential Inducer for NF-κB Pathway Activation in M1-Type.
  • Taylor & Francis Online. (2024). Advances in the design and development of chemical modulators of the voltage-gated potassium channels KV7.4 and KV7.5. [Link]
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
  • MDPI. (n.d.). Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. [Link]
  • ResearchGate. (n.d.). Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. [Link]
  • Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes. [Link]
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

Sources

A Researcher's Guide to Selectivity Profiling: Cross-Reactivity Studies of Novel Benzamides using 3-Amino-4-chloro-N-(o-tolyl)benzamide as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzanilide scaffold represents a "privileged structure," a molecular framework consistently found in compounds with a wide array of biological activities, including potent anti-cancer properties[1]. However, this therapeutic versatility underscores a critical challenge: ensuring target selectivity. A novel compound's interaction with unintended biological targets can lead to unforeseen side effects or diminished efficacy. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkpoint but a fundamental component of de-risking a drug candidate and understanding its true mechanism of action[2][3].

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a novel benzanilide derivative, 3-Amino-4-chloro-N-(o-tolyl)benzamide . As this is a novel compound without a well-established primary target, our approach will be two-phased. First, we will outline a broad screening strategy to identify a putative primary target class. Second, using a hypothetical primary target—the Tyrosine Kinase A (TrkA)—we will detail a systematic comparison against other structurally or functionally related proteins to build a selectivity profile. This guide will provide actionable protocols, comparative data interpretation, and the scientific rationale behind each experimental choice, tailored for researchers, scientists, and drug development professionals.

Phase 1: Unmasking the Primary Target - A Broad-Based Screening Approach

The initial challenge with a novel compound like this compound is the absence of a known biological target. The benzanilide core is known to interact with a variety of protein classes. Consequently, an informed but broad initial screening is the most logical first step. Given the prevalence of this scaffold in kinase inhibitors, a comprehensive kinase panel is a high-yield starting point[4][5].

Experimental Workflow: Initial Kinase Panel Screening

The objective is to screen the compound against a large, representative panel of human kinases to identify potential primary targets. A common industry practice involves an initial screen at a single high concentration (e.g., 10 µM) to identify any significant interactions.

Workflow for Primary Target Identification

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Selectivity Profiling Compound 3-Amino-4-chloro-N- (o-tolyl)benzamide Screen Broad Kinase Panel Screen (e.g., 400+ kinases) at 10 µM Compound->Screen Hit_Identification Identify Kinases with >90% Inhibition Screen->Hit_Identification IC50_Determination Determine IC50 for Primary Target(s) (e.g., TrkA) Hit_Identification->IC50_Determination Comparator_Selection Select Comparator Kinases (TrkB, TrkC, EGFR, etc.) IC50_Determination->Comparator_Selection Cross_Reactivity_Screen IC50 Determination for Comparator Kinases Comparator_Selection->Cross_Reactivity_Screen Selectivity_Analysis Calculate Selectivity Ratios & Analyze Data Cross_Reactivity_Screen->Selectivity_Analysis

Caption: High-level workflow from initial broad screening to focused selectivity analysis.

For this guide, let us hypothesize that our initial broad kinase screen at 10 µM reveals >95% inhibition of TrkA , a receptor tyrosine kinase involved in neuronal survival and differentiation. This now becomes our putative primary target, and we can proceed to a more focused and quantitative cross-reactivity analysis.

Phase 2: Building the Selectivity Profile - A Comparative Analysis

Once a primary target is identified, the goal shifts to quantifying the compound's potency for this target and comparing it to its activity against related and unrelated off-targets.

Comparator Compound Selection

To contextualize the performance of this compound, it is essential to benchmark it against established inhibitors. For our hypothetical TrkA target, suitable comparators would include:

  • Entrectinib: A potent, clinically approved pan-Trk, ROS1, and ALK inhibitor.

  • Larotrectinib: A highly selective, first-in-class Trk inhibitor.

These compounds provide a valuable reference for both potency and selectivity.

Designing the Cross-Reactivity Panel

A well-designed selectivity panel is crucial. It should include proteins that are structurally homologous to the primary target, as well as those that are functionally related or known to be common off-targets for the chemical class.

  • Closely Related Family Members: For TrkA, this includes TrkB and TrkC . High affinity for these targets would classify the compound as a "pan-Trk" inhibitor.

  • Other Receptor Tyrosine Kinases (RTKs): Including kinases like EGFR , VEGFR2 , and PDGFRβ helps to understand selectivity within the broader RTK family.

  • Unrelated Kinases: A small panel of diverse kinases (e.g., a serine/threonine kinase like CDK2 and a non-receptor tyrosine kinase like Src ) can help rule out broad, non-specific kinase inhibition.

  • Non-Kinase Targets: Screening against a panel of common off-targets, such as GPCRs or ion channels (especially hERG ), is a critical step in preclinical safety assessment[6][7].

Experimental Protocols

To ensure data integrity and comparability, standardized in vitro assays are paramount. Radiometric kinase assays are a highly sensitive and established method for determining inhibitor potency[8][9].

Protocol: Radiometric Kinase Assay (e.g., for TrkA)

This protocol measures the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate peptide or protein by the kinase.

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme: Dilute recombinant human TrkA to the desired concentration in kinase buffer. The concentration should be optimized to ensure the assay is in the linear range.

    • Substrate: Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • ATP Solution: Prepare a stock of ATP containing a known specific activity of [γ-³³P]ATP. The final ATP concentration in the assay should be at or near the Km of the kinase for ATP to ensure accurate Ki determination[9].

    • Test Compound: Prepare a serial dilution of this compound in 100% DMSO, typically starting at 1 mM.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 96-well plate. Include wells for "no inhibitor" (DMSO only) and "background" (no enzyme) controls.

    • Add 20 µL of the TrkA enzyme solution to each well (except background).

    • Add 20 µL of the substrate/ATP mixture to all wells to initiate the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO-only control.

    • Plot percent inhibition versus compound concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)[5].

This protocol should be repeated for all kinases in the selectivity panel.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)
Kinase TargetThis compound (Hypothetical Data)Larotrectinib (Reference Data)Entrectinib (Reference Data)
TrkA 15 201.5
TrkB25113.5
TrkC3074.9
ALK850>10,0001.6
ROS11,200>10,0000.8
EGFR>10,000>10,000>5,000
VEGFR22,500>10,00025
CDK2>10,000>10,000>1,000
hERG>20,000>20,0001,500

Note: Data for reference compounds are illustrative and based on publicly available information. Data for the topic compound is hypothetical for demonstrative purposes.

Interpretation of Results
  • Potency: this compound shows potent inhibition of TrkA, TrkB, and TrkC, with IC50 values in the low nanomolar range. This suggests it functions as a pan-Trk inhibitor .

  • Selectivity: The compound exhibits significant selectivity for Trk family kinases. The selectivity ratio (IC50 off-target / IC50 on-target) is a key metric[10]. For example, the selectivity for TrkA over ALK is >50-fold (850 nM / 15 nM).

  • Comparative Performance: Compared to Larotrectinib, our compound shows similar pan-Trk activity but is less selective against other kinases like ALK and ROS1. Compared to Entrectinib, it is less potent against the Trk family and does not potently inhibit ALK or ROS1, but it displays a potentially better safety profile with respect to VEGFR2 and hERG inhibition.

Selectivity Decision Tree

G Start IC50 Data for Target & Off-Targets Selectivity_Ratio Calculate Selectivity Ratio: (IC50 Off-Target) / (IC50 On-Target) Start->Selectivity_Ratio Threshold Is Ratio > 100-fold? Selectivity_Ratio->Threshold High_Selectivity High Selectivity: Favorable Profile Threshold->High_Selectivity Yes Low_Selectivity Low Selectivity: Potential for Off-Target Effects Threshold->Low_Selectivity No Further_Eval Evaluate Therapeutic Window & Potential for Polypharmacology Low_Selectivity->Further_Eval

Caption: A simplified decision-making process based on selectivity ratio calculations.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity of a novel benzanilide compound, this compound. By employing a tiered strategy of broad screening followed by focused selectivity profiling, researchers can build a comprehensive understanding of a compound's biological interactions. Our hypothetical case study demonstrates that this compound is a potent pan-Trk inhibitor with reasonable selectivity against a panel of other kinases.

The crucial next steps in the drug discovery pipeline would involve transitioning from these biochemical assays to cell-based models to confirm on-target activity and assess cellular toxicity[11]. Subsequently, in vivo studies in relevant animal models are required to evaluate pharmacokinetics, pharmacodynamics, and overall safety before any consideration for clinical trials[7][12]. Rigorous and early characterization of cross-reactivity is indispensable for the successful development of selective and safe therapeutics.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Google Scholar.
  • Designing In Vitro Assays for Novel Kinase Inhibitors: A Compar
  • How to improve drug selectivity? (2025).
  • Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PMC - PubMed Central.
  • Tips for success in candidate profiling - and beyond. (n.d.).
  • A checklist for drug candidate selection. (n.d.). Hypha Discovery Blogs.
  • Four ways to measure selectivity. (n.d.).
  • Kinase assays. (2020). BMG LABTECH.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH.
  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences.
  • 4-Chloro-N-m-tolylbenzamide. (n.d.). PMC - NIH.

Sources

A Comparative Guide to the Analytical Confirmation of Synthesized 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific integrity and project progression. This guide provides an in-depth technical comparison and a comprehensive set of experimental protocols for the analytical validation of 3-Amino-4-chloro-N-(o-tolyl)benzamide.

The journey from a reaction flask to a validated compound relies on a suite of analytical techniques that, when used in concert, provide a self-validating system of evidence.[1][2] We will not only detail the "what" and "how" but also the "why" behind the choice of experiments, focusing on establishing the compound's precise structure, assessing its purity, and differentiating it from structurally similar alternatives.

To provide a practical context, this guide will compare the expected analytical data of our target compound, This compound (1) , with a closely related structural analog, 4-Chloro-N-(o-tolyl)benzamide (2) . This comparison will highlight the influence of the 3-amino group on the spectroscopic and chromatographic properties, offering a deeper understanding of the structure-property relationships.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient to confirm the identity of a novel or synthesized compound unequivocally.[2][3] A robust validation strategy employs a combination of spectroscopic and chromatographic methods. This guide will focus on the "big three" of structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.

Analytical_Workflow Fig. 1: Analytical Workflow for Compound Identity Confirmation Synthesis Crude Synthesized Product Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Final_Confirmation Confirmed Identity & Purity NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Caption: A logical workflow for the purification and analytical confirmation of a synthesized chemical compound.

Predicted vs. Comparative Analytical Data

The following tables summarize the predicted analytical data for This compound (1) based on established spectroscopic principles, and the available or predicted data for the comparative compound, 4-Chloro-N-(o-tolyl)benzamide (2) .

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment (Compound 1) Predicted δ (ppm) Multiplicity Assignment (Compound 2) Predicted δ (ppm) Multiplicity
Amide N-H~10.0s (broad)Amide N-H~10.2s (broad)
Aromatic C-H (H-2)~7.8dAromatic C-H (H-2', H-6')~7.9d
Aromatic C-H (H-6)~7.4ddAromatic C-H (H-3', H-5')~7.6d
Aromatic C-H (tolyl)7.2-7.3mAromatic C-H (tolyl)7.2-7.4m
Aromatic C-H (H-5)~6.8d---
Amino N-H₂~5.5s (broad)---
Methyl C-H₃~2.3sMethyl C-H₃~2.3s

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Assignment (Compound 1) Predicted δ (ppm) Assignment (Compound 2) Predicted δ (ppm)
Amide C=O~165Amide C=O~166
Aromatic C-NH₂~148Aromatic C-Cl~137
Aromatic C-Cl~120Aromatic C-H~129
Aromatic C-H125-135Aromatic C-H~128
Aromatic C-H~118Aromatic C-H~127
Aromatic C-H~115Aromatic C-N~136
Aromatic C-N~136Aromatic C-CH₃~130
Aromatic C-CH₃~130Aromatic C-H~126
Methyl CH₃~18Methyl CH₃~18

Table 3: Predicted IR and MS Data

Technique Compound 1: this compound Compound 2: 4-Chloro-N-(o-tolyl)benzamide
IR (cm⁻¹) ~3450 & ~3350 (N-H stretch, amine), ~3300 (N-H stretch, amide), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)~3300 (N-H stretch, amide), ~1650 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)
MS (HRMS) Expected [M+H]⁺: 261.0795 (for C₁₄H₁₄ClN₂O⁺)Expected [M+H]⁺: 246.0686 (for C₁₄H₁₃ClNO⁺)

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to confirm the identity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the gold standard for assessing the purity of a synthesized compound by separating it from any impurities, such as unreacted starting materials or byproducts.[4]

Protocol:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. For a high-purity sample, the main peak should account for >95% of the total area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the detailed atomic structure of a molecule in solution.[4] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

NMR_Workflow Fig. 2: NMR Spectroscopy Workflow Sample_Prep Dissolve 5-10 mg in 0.6 mL DMSO-d₆ Acquire_1H Acquire ¹H Spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Sample_Prep->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC) - Optional Sample_Prep->Acquire_2D Data_Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Data_Processing Acquire_13C->Data_Processing Acquire_2D->Data_Processing Spectral_Analysis Analyze Spectra (Chemical Shifts, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Confirmation Confirm Structure Spectral_Analysis->Structure_Confirmation

Caption: A standard workflow for acquiring and analyzing NMR data for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the dry, purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is crucial for solubilizing the compound and avoiding signal overlap.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula.[2]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the measured accurate mass of the most intense ion in the molecular ion cluster with the theoretical mass calculated for the expected elemental formula (C₁₄H₁₄ClN₂O⁺). The mass difference should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[4]

Protocol:

  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • Solid Samples (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present. For this compound, key vibrations to look for are the N-H stretches of the primary amine and the secondary amide, and the C=O stretch of the amide.

Comparison and Interpretation

The primary difference between the expected spectra of Compound 1 and Compound 2 lies in the presence of the 3-amino group on the benzamide ring of Compound 1.

  • In the ¹H NMR spectrum: Compound 1 will exhibit an additional broad singlet in the aromatic region corresponding to the -NH₂ protons, and the aromatic proton ortho to this group (H-2) will be significantly shielded (shifted to a lower ppm value) compared to the corresponding proton in Compound 2.

  • In the ¹³C NMR spectrum: The carbon atom attached to the amino group (C-3) in Compound 1 will be significantly shielded compared to the corresponding carbon in Compound 2.

  • In the IR spectrum: Compound 1 will show two distinct N-H stretching bands characteristic of a primary amine, in addition to the N-H stretch of the secondary amide.[5] Compound 2 will only show the single N-H stretch of the secondary amide.

  • In the Mass Spectrum: The molecular ion of Compound 1 will have a mass that is 15.0109 Da higher than that of Compound 2, corresponding to the addition of an NH group.

By systematically applying these analytical techniques and carefully interpreting the resulting data in comparison to a known analog, researchers can confidently confirm the identity and purity of synthesized this compound, ensuring the integrity of their subsequent research and development efforts.

References

  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Validating the Purity of Synthesized Stannane Compounds: A Comparative Guide. BenchChem.
  • Seedion. (n.d.). This compound.
  • Klin Lab Diagn. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. PubMed.
  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
  • National Center for Biotechnology Information. (n.d.). 3-amino-4-chlorobenzamide. PubChem.
  • Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides.
  • Reddit. (2015, February 15). How are novel compounds identified? r/askscience.
  • SlideShare. (n.d.). Benzamide.
  • Rohrbach, S., et al. (2022). Digitization and validation of a chemical synthesis literature database in the ChemPU. Science, 377(6602), 172-180.
  • Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results.
  • The Royal Society. (n.d.). Characterising new chemical compounds & measuring results.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-4-chloro-N-(o-tolyl)benzamide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] These molecules have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2] At the heart of their anticancer potential often lies the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This guide focuses on the structure-activity relationship (SAR) of a specific class of benzamides: 3-Amino-4-chloro-N-(o-tolyl)benzamide and its analogs. While direct and comprehensive SAR studies on this exact scaffold are emerging, by analyzing data from structurally related N-aryl benzamides, we can delineate the key chemical features that govern their biological activity. This document aims to provide researchers, scientists, and drug development professionals with a synthesized understanding of how modifications to this scaffold can influence its potency as a potential kinase inhibitor, supported by experimental data and detailed protocols.

The Core Scaffold: this compound

The parent compound, this compound, presents a rich template for chemical modification. It can be conceptually divided into three key regions for SAR exploration:

  • Region A: The Benzamide Ring: Substituted with an amino group at the 3-position and a chlorine atom at the 4-position.

  • Region B: The Amide Linker: A stable linkage that maintains the spatial orientation of the two aromatic rings.

  • Region C: The N-Aryl (o-tolyl) Ring: The ortho-methyl substitution on this ring is a key feature influencing its conformational preference.

Modifications in each of these regions can significantly impact the compound's ability to bind to the active site of a target kinase, thereby affecting its inhibitory activity.

Comparative Biological Activities of Benzamide Analogs

The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl and the N-aryl rings. The following table summarizes the antiproliferative activity of selected benzamide analogs from various studies, providing a framework for understanding the SAR of this compound derivatives. The data is primarily focused on their efficacy against cancer cell lines known to be dependent on specific kinase signaling pathways.

Compound IDCore Structure ModificationTarget Cell LineIC50 (µM)Key SAR ImplicationReference
1a 3-Trifluoromethyl-N-(aryl)K562 (Bcr-Abl+)Potent (specific value not provided)3-Trifluoromethyl group enhances activity against Bcr-Abl.[3]
1b 3-Halogen-N-(aryl)K562 (Bcr-Abl+)Highly Potent (specific value not provided)3-Halogen substitution is favorable for Bcr-Abl inhibition.[3]
2a 4-Methyl-N-(aryl with 2,6-dichloropurine)K562 (Leukemia)2.27The 2,6-dichloropurine moiety at the N-aryl ring confers potent activity.[2]
2b 4-Methyl-N-(aryl with 2,6-dichloropurine)HL-60 (Leukemia)1.42Demonstrates potent activity against another leukemia cell line.[2]
3a 2-Phenoxyacetamido-benzamideK562 (Leukemia)Varies with substitutionThe 2-phenoxyacetamido scaffold shows antiproliferative potential.[4]
4a N-(trifluoromethyl)phenyl-4-(aminomethyl)benzamideEGFR-dependent cell lines91% inhibition at 10 nMTrifluoromethyl group on the N-phenyl ring is highly favorable for EGFR inhibition.[5]
4b 4-(((Trifluoromethyl)phenyl)amino)methyl)benzamideEGFR-dependent cell lines92% inhibition at 10 nMThe position of the trifluoromethyl group influences potency.[5]
5a 4-amino-3-chloro benzoate ester derivativeA549, HepG2, HCT-116CytotoxicThe 4-amino-3-chloro substitution pattern is a viable starting point for EGFR inhibitors.[6][7]

Key SAR Insights from Related Analogs:

  • Substituents on the Benzamide Ring (Region A): The presence of electron-withdrawing groups at the 3-position of the benzamide ring, such as trifluoromethyl and halogens, appears to be a critical determinant for potent inhibition of tyrosine kinases like Bcr-Abl.[3] The 3-amino group in our core scaffold provides a valuable handle for further derivatization to explore interactions with the solvent-exposed regions of the kinase active site. The 4-chloro substituent likely contributes to the overall electronic properties and may engage in specific halogen bonding interactions within the target's active site.

  • The N-Aryl Ring (Region C): The nature of the substituent on the N-aryl ring dramatically impacts activity. Large, heterocyclic moieties like 2,6-dichloropurine can lead to potent antiproliferative effects.[2] For EGFR inhibition, a trifluoromethyl group on this ring has been shown to be highly effective.[5] The ortho-methyl group in the parent compound influences the dihedral angle between the two rings, which can be crucial for fitting into the ATP-binding pocket of a kinase. Exploring other substitutions on this ring is a key strategy for optimizing potency and selectivity.

Plausible Mechanism of Action: Inhibition of Kinase Signaling

Many benzamide derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases.[3] They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrate proteins. This blockade of signal transduction can lead to cell cycle arrest, apoptosis, and the inhibition of tumor growth. The Epidermal Growth Factor Receptor (EGFR) is a well-established target for benzamide-based inhibitors.[6][7][8]

Below is a diagram illustrating the potential mechanism of action of this compound analogs as EGFR inhibitors.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Benzamide 3-Amino-4-chloro-N- (o-tolyl)benzamide Analog Benzamide->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by benzamide analogs.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of N-substituted benzamides is typically achieved through the coupling of a substituted benzoic acid with an appropriate amine.[9]

Synthesis_Workflow Start 3-Amino-4-chlorobenzoic Acid + o-toluidine analog Coupling Amide Coupling (e.g., EDC, HOBt or SOCl2) Start->Coupling Reaction Reaction in inert solvent (e.g., DMF, DCM) Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure this compound Analog Characterization->Final

Caption: General workflow for the synthesis of benzamide analogs.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of the appropriately substituted 3-amino-4-chlorobenzoic acid (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 1-hydroxybenzotriazole (HOBt) (1.1 eq). Alternatively, the carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[10]

  • Amine Coupling: To the activated carboxylic acid solution, add the desired o-toluidine analog (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the final compound using NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.[11]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][6]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide analogs (typically in a range from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting cell viability against the compound concentration.

Kinase Inhibition Assay (ADP-Glo™ Assay)

To confirm direct inhibition of a specific kinase, a biochemical assay such as the ADP-Glo™ Kinase Assay can be employed. This assay measures the amount of ADP produced during the kinase reaction.[2]

Step-by-Step Protocol:

  • Kinase Reaction: Set up a reaction in a 384-well plate containing the target kinase (e.g., EGFR, Bcr-Abl), its specific substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction to ATP.

  • Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light, which is quantified using a luminometer.

  • Data Analysis: The light signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in the signal in the presence of the compound indicates inhibition. Calculate IC50 values from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships inferred from related benzamide series suggest that strategic modifications to both the benzamide and the N-aryl rings can lead to significant improvements in antiproliferative potency. Specifically, the introduction of electron-withdrawing groups at the 3-position of the benzamide ring and the exploration of diverse substituents on the N-aryl ring are key avenues for optimization.

Future work should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to build a direct and comprehensive SAR profile. This should be coupled with in silico modeling and docking studies to rationalize the observed activities and guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for undertaking such studies.

References

  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity.
  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]
  • Zidar, N., Mašič, L. P., & Kikelj, D. (2016). Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents: Synthesis, 3D-QSAR Analysis, and Biological Activity. Molecules, 21(11), 1459.
  • Asaki, T., Kuwada, T., & Sugiyama, Y. (2006). NS-187 (INNO-406), a Bcr-Abl/Lyn dual tyrosine kinase inhibitor.
  • BenchChem. (2025). Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)
  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link]
  • Wicht, K. J., Combrinck, J. M., Smith, P. J., Hunter, R., & Egan, T. J. (2016). Identification and SAR Evaluation of Hemozoin-Inhibiting Benzamides Active against Plasmodium falciparum. Journal of Medicinal Chemistry, 59(13), 6046–6064.
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • Aghajan, M., et al. (2018). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 23(11), 2999. [Link]
  • Oh, S., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 12(13), 3469-3476. [Link]
  • Raffa, D., Maggio, B., Plescia, F., Cascioferro, S., Raimondi, M. V., Cancemi, G., D'Anneo, A., Lauricella, M., Cusimano, M. G., Bai, R., Hamel, E., & Daidone, G. (2015). Synthesis, Antiproliferative Activity and Possible Mechanism of Action of Novel 2-acetamidobenzamides Bearing the 2-phenoxy Functionality. Bioorganic & Medicinal Chemistry, 23(19), 6305–6316. [Link]
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Benzamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold - A Privileged Structure in Oncology

In the landscape of modern oncology, the quest for targeted and effective therapeutics is relentless. Within the medicinal chemist's arsenal, certain molecular frameworks, known as "privileged structures," consistently appear in successful drug candidates due to their ability to interact with multiple biological targets. The benzamide moiety is a prime example of such a scaffold.[1] Its unique structural properties—a benzene ring fused to an amide group—allow for versatile chemical modifications, enabling the design of potent and selective inhibitors for a range of cancer-relevant targets.[2][3] This adaptability has led to the development of several classes of benzamide-based anticancer agents, some of which have advanced into clinical trials and practice.[1][4]

This guide provides a comparative analysis of key benzamide derivatives making an impact in cancer research. We will delve into their mechanisms of action, compare their performance using experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these promising compounds in their own work.

Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Epigenetic dysregulation is a hallmark of cancer, and the enzymes responsible for these modifications are prime therapeutic targets.[4] Histone deacetylases (HDACs) remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of key tumor suppressor genes.[5] Benzamide-containing compounds have emerged as a significant class of HDAC inhibitors, demonstrating potent anticancer activity.[6]

Mechanism of Action

Benzamide HDAC inhibitors typically feature a zinc-binding group that chelates the Zn²⁺ ion in the active site of Class I HDACs (HDAC1, 2, 3).[6] This interaction blocks the enzyme's catalytic activity, leading to the accumulation of acetylated histones.[7] The resulting "open" chromatin structure allows for the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis.[5][7]

One of the most well-studied benzamide HDAC inhibitors is Entinostat (MS-275) . It is a potent, orally available inhibitor with selectivity for Class I HDACs, particularly HDAC1 and HDAC3.[8][9] By inhibiting these enzymes, Entinostat triggers the hyperacetylation of histones, leading to the activation of tumor suppressor genes like p21, which in turn arrests the cell cycle.[7] Furthermore, Entinostat has been shown to induce apoptosis by modulating the expression of proteins in the Bcl-2 family and activating caspase cascades.[7][10]

Figure 1: Mechanism of action for Entinostat, a benzamide HDAC inhibitor.

Comparative Performance Data

The efficacy of benzamide HDAC inhibitors can be compared by their half-maximal inhibitory concentrations (IC50) against specific HDAC isoforms and their anti-proliferative activity in various cancer cell lines.

CompoundTargetIC50 (nM)Anti-proliferative Activity (Cell Line)Reference
Entinostat (MS-275) HDAC1243Broad activity in breast, colon, lung, leukemia cells.[8][10]
HDAC2453[10]
HDAC3248[10]
CI-994 HDAC1/3PotentBroad cytotoxicity across various tumor cell lines.[9][11]
MGCD0103 HDAC1/3PotentBroad cytotoxicity across various tumor cell lines.[9][11]

Benzamide Derivatives as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The DNA damage response (DDR) is a critical network of pathways that cells use to repair damaged DNA. PARP enzymes, particularly PARP1 and PARP2, are key players in the repair of DNA single-strand breaks (SSBs).[12] Inhibiting PARP has become a powerful strategy, especially in cancers with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.[13] This concept is known as synthetic lethality.

Mechanism of Action

Benzamide-based PARP inhibitors, such as Veliparib (ABT-888) , function as competitive inhibitors.[14] Their structure mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[15] By binding to the catalytic domain of PARP1 and PARP2, they prevent the synthesis of poly(ADP-ribose) chains, which are crucial for recruiting other DNA repair factors to the site of damage.[16][17]

Crucially, many PARP inhibitors also "trap" the PARP enzyme on the DNA at the site of the break.[13] This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication, leading to the collapse of replication forks and the formation of lethal double-strand breaks (DSBs).[13] In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated cancers), these DSBs cannot be repaired, leading to cell death.[13]

Figure 2: Synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Comparative Performance Data

The potency of PARP inhibitors is evaluated by their inhibitory constants (Ki) and their ability to potentiate the effects of DNA-damaging agents.

CompoundTargetKi (nM)Key CharacteristicsReference
Veliparib (ABT-888) PARP15.2Potentiates chemotherapy and radiation. Modest trapping activity.[16][17][18]
PARP22.9[17][18]
Rucaparib PARP1/2PotentBenzimidazole carboxamide derivative. Effective PARP trapper.[1]
Talazoparib PARP1/2<5Benzamide derivative. Considered the most potent PARP trapper.[1][13]

Benzamide Derivatives as Microtubule-Targeting Agents

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Disrupting their dynamics is a clinically validated anticancer strategy. Several novel benzamide derivatives have been developed as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[19][20][21]

Mechanism of Action

These benzamide compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[19][20] This disruption of the microtubule network leads to a blockade of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[20][22] Unlike taxanes or vinca alkaloids, which bind to different sites, these agents represent a distinct class of microtubule inhibitors, and some have shown efficacy in drug-resistant cancer models.[20][21]

Comparative Performance Data

The anti-proliferative activity (IC50) in various cancer cell lines is a key metric for comparing these agents.

Compound ClassIC50 Range (nM)Cancer Cell LinesKey FindingsReference
N-benzylbenzamides 12 - 27Various human cancer linesPotent anti-vascular and antitumor activity. Binds colchicine site.[19][23]
Optimized Benzamides 10 - 33MCF-7 (Breast), MDA-MB-231 (Breast)Orally active, overcomes paclitaxel resistance.[20][21][22]

Featured Experimental Protocols

To ensure the integrity and reproducibility of research, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for key assays used to characterize the benzamide derivatives discussed.

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

Causality: This assay quantifies the enzymatic activity of HDACs and is the primary method for determining the IC50 of an inhibitor like Entinostat. It relies on a fluorogenic substrate that becomes fluorescent only after being deacetylated by an HDAC and subsequently cleaved by a developer enzyme. The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.

Sources

Assessing the Novelty of 3-Amino-4-chloro-N-(o-tolyl)benzamide's Biological Effects: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold and the Quest for Novel Kinase Inhibitors

In the landscape of targeted cancer therapy, the benzamide core structure has emerged as a "privileged scaffold," forming the backbone of numerous potent and selective kinase inhibitors.[1] Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The perennial challenge in drug discovery is the identification of novel chemical entities with improved efficacy, selectivity, and resistance profiles compared to existing treatments.

This guide focuses on a specific, under-characterized molecule: 3-Amino-4-chloro-N-(o-tolyl)benzamide . While direct biological data for this compound is scarce, its structural features—a substituted benzamide core—suggest a plausible role as a kinase inhibitor. Drawing from extensive structure-activity relationship (SAR) studies of similar benzamide derivatives, we hypothesize that this compound may exhibit inhibitory activity against key oncogenic kinases, such as Bcr-Abl or BRAF.[2][3]

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically assess the novelty and therapeutic potential of this compound. We will provide a logical framework, detailed experimental protocols, and comparative analyses against established kinase inhibitors to rigorously evaluate its biological effects.

Part 1: Hypothetical Mechanism of Action and Target Identification

Based on SAR data from analogous compounds, the structural components of this compound suggest it could function as an ATP-competitive kinase inhibitor.[4] The benzamide moiety can form crucial hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors.

For the purpose of this guide, we will proceed with the hypothesis that This compound (herein referred to as Cpd-X) is a potential inhibitor of the Bcr-Abl tyrosine kinase . The Bcr-Abl fusion protein is the causative agent in Chronic Myeloid Leukemia (CML).[5] The pioneering Bcr-Abl inhibitor, Imatinib (Gleevec), is itself a substituted benzamide derivative, making this a logical starting point for our investigation.[2][6]

The following diagram illustrates the hypothetical binding mode of Cpd-X in the Bcr-Abl ATP-binding pocket, preventing ATP from binding and inhibiting downstream phosphorylation events.[6][7][8]

Kinase_Inhibition_MoA cluster_kinase Bcr-Abl Kinase Domain ATP_Pocket ATP Binding Pocket Substrate Substrate Protein ATP_Pocket->Substrate Phosphorylates No_Signal Signal Blocked ATP_Pocket->No_Signal pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cell_Signaling Downstream Signaling Cascade pSubstrate->Cell_Signaling Activates ATP ATP ATP->ATP_Pocket Binds CpdX Cpd-X (3-Amino-4-chloro-N- (o-tolyl)benzamide) CpdX->ATP_Pocket Competitively Binds Proliferation Cell Proliferation & Survival Cell_Signaling->Proliferation Apoptosis Apoptosis No_Signal->Apoptosis

Caption: Hypothetical ATP-competitive inhibition of Bcr-Abl by Cpd-X.

Part 2: A Framework for Experimental Validation and Comparison

To assess the novelty of Cpd-X, a multi-tiered approach is essential, beginning with biochemical assays and progressing to cell-based and in vivo models. This workflow ensures a thorough characterization of the compound's potency, selectivity, and cellular effects.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Efficacy cluster_invivo Preclinical Validation Start Hypothesis: Cpd-X is a Bcr-Abl Inhibitor Biochem Tier 1: Biochemical Assays Start->Biochem CellBased Tier 2: Cell-Based Assays Biochem->CellBased InVivo Tier 3: In Vivo Models CellBased->InVivo Conclusion Novelty Assessment InVivo->Conclusion KinaseAssay In Vitro Kinase Assay (IC50 vs. Bcr-Abl) Selectivity Kinome Selectivity Profiling KinaseAssay->Selectivity Viability Cell Viability Assay (IC50 in K562 cells) Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Xenograft Xenograft Tumor Model (Efficacy & Toxicity)

Caption: Tiered workflow for evaluating Cpd-X's biological effects.

Comparator Compounds

A meaningful comparison requires benchmarking against established drugs. For our hypothetical scenario, we will compare Cpd-X to:

  • Imatinib (Gleevec): The first-generation Bcr-Abl inhibitor, representing a direct competitor with a similar benzamide scaffold.[5][7][8]

  • Sorafenib (Nexavar): A multi-kinase inhibitor known to target VEGFR, PDGFR, and Raf kinases, providing a benchmark for selectivity.[9][10][11]

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, including necessary controls for robust and reproducible data.

Tier 1: Biochemical Assays

This assay directly measures the enzymatic activity of Bcr-Abl and its inhibition by Cpd-X.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-X against Bcr-Abl kinase.

  • Causality: A low IC50 value indicates potent direct inhibition of the target enzyme, providing the first piece of evidence for our hypothesis.

  • Protocol:

    • Reagent Preparation: Prepare assay buffer, recombinant human Bcr-Abl enzyme, a suitable peptide substrate, and [γ-³³P]ATP.

    • Compound Dilution: Create a serial dilution of Cpd-X, Imatinib, and Sorafenib in DMSO.

    • Assay Plate Setup: In a 96-well plate, add the kinase, test compounds at various concentrations, and a vehicle control (DMSO).[12]

    • Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate and [γ-³³P]ATP mixture.[12]

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Reaction Termination: Stop the reaction by adding phosphoric acid.

    • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Detection: Measure the radioactivity on the filter plate using a scintillation counter.

    • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor and fit a sigmoidal dose-response curve to determine the IC50 value.

  • Objective: To assess the selectivity of Cpd-X across a broad panel of human kinases.

  • Causality: High selectivity for Bcr-Abl over other kinases is a desirable trait for a targeted therapy, as it can minimize off-target side effects.[13][14] Comparing the selectivity profile to that of Imatinib and Sorafenib will reveal the novelty of Cpd-X's targeting spectrum.

  • Protocol:

    • Submit Cpd-X to a commercial kinase profiling service (e.g., Reaction Biology's HotSpot™ assay platform or a Caliper mobility shift assay format).[13][15]

    • Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.

    • For any kinases showing significant inhibition (>50%), perform follow-up IC50 determinations.

    • Data Analysis: Generate a kinase selectivity profile (kinome map) to visualize the on-target and off-target activities. Compare this profile to those of Imatinib and Sorafenib.

Tier 2: Cell-Based Assays

This assay measures the metabolic activity of living cells to determine the cytotoxic or cytostatic effects of the compound.

  • Objective: To determine the IC50 of Cpd-X in a Bcr-Abl-dependent cancer cell line (e.g., K562) and a Bcr-Abl-negative cell line (e.g., HEK293) to assess on-target cellular activity.

  • Causality: Potent inhibition of K562 cell viability, coupled with significantly lower activity against HEK293 cells, would strongly suggest that the compound's cytotoxic effect is mediated through Bcr-Abl inhibition.

  • Protocol:

    • Cell Seeding: Plate K562 and HEK293 cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of Cpd-X, Imatinib, and Sorafenib to the cells and incubate for 72 hours.[1]

    • Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions.[1][16]

    • XTT Addition: Add the activated XTT solution to each well.

    • Incubation: Incubate the plates for 4 hours at 37°C in a CO₂ incubator.

    • Detection: Measure the absorbance of the water-soluble formazan product at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[1]

    • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To confirm that the reduction in cell viability observed is due to the induction of apoptosis.

  • Causality: A dose-dependent increase in the apoptotic cell population following treatment with Cpd-X would confirm a key mechanism of action for anticancer agents that inhibit survival signaling pathways.[5][17]

  • Protocol:

    • Cell Treatment: Treat K562 cells with Cpd-X, Imatinib, and a vehicle control at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[18]

    • Cell Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[19][20]

    • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18][21]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[17][20]

    • Analysis: Analyze the stained cells by flow cytometry immediately. Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.[20][21]

Tier 3: In Vivo Models
  • Objective: To evaluate the in vivo antitumor efficacy and tolerability of Cpd-X.

  • Causality: Significant tumor growth inhibition in a xenograft model is the gold standard for preclinical validation of an anticancer compound's potential.[22][23]

  • Protocol:

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[24]

    • Tumor Implantation: Subcutaneously implant K562 cells into the flank of each mouse.[24]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment groups (Vehicle, Cpd-X, Imatinib).

    • Dosing: Administer the compounds orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).

    • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

    • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-Crkl).

    • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups.

Part 4: Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between Cpd-X and the reference compounds.

Table 1: Comparative Biochemical and Cellular Activity

CompoundBcr-Abl IC50 (nM)K562 Cell Viability IC50 (nM)HEK293 Cell Viability IC50 (nM)Selectivity Index (HEK293/K562)
Cpd-X Experimental DataExperimental DataExperimental DataCalculated
Imatinib Experimental DataExperimental DataExperimental DataCalculated
Sorafenib Experimental DataExperimental DataExperimental DataCalculated

Table 2: In Vivo Efficacy in K562 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle N/AExperimental Data0Experimental Data
Cpd-X Dose 1Experimental DataCalculatedExperimental Data
Cpd-X Dose 2Experimental DataCalculatedExperimental Data
Imatinib Optimal DoseExperimental DataCalculatedExperimental Data

Conclusion: Synthesizing the Evidence

The novelty of this compound's biological effects will be determined by a holistic analysis of the data generated through this comprehensive guide. Key indicators of novelty would include:

  • Superior Potency: A significantly lower IC50 value against Bcr-Abl and/or Bcr-Abl-driven cell lines compared to Imatinib.

  • Unique Selectivity Profile: A distinct kinome selectivity map compared to both Imatinib and Sorafenib, potentially indicating fewer off-target effects or activity against different sets of kinases.

  • Activity Against Resistant Mutants: (A future direction) If Cpd-X shows promise, its activity should be tested against cell lines expressing common Imatinib-resistant Bcr-Abl mutations (e.g., T315I).

  • Improved In Vivo Efficacy or Tolerability: Demonstrating greater tumor growth inhibition or a better safety profile in xenograft models compared to established drugs.

By following the structured, evidence-based approach outlined in this guide, researchers can rigorously assess the therapeutic potential of this compound, moving it from a molecule of unknown function to a potentially valuable lead compound in the field of kinase inhibitor drug discovery.

References

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Card, A., et al. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]
  • Sreevalsan, S., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports. [Link]
  • Wikipedia.
  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. [Link]
  • University of South Florida Health. Apoptosis Protocols. [Link]
  • Dr. Oracle.
  • Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • U.S. Food and Drug Administration.
  • Drugs.com.
  • Dykes, D. J., et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. In: Use of Athymic (Nude) Mice in Cancer Research. [Link]
  • Wikipedia. MTT assay. [Link]
  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • Sathishkumar, N. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
  • University of Wisconsin-Madison. Imatinib (Gleevec) - Drug Discovery. [Link]
  • Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PLoS One. [Link]
  • Proteopedia. Sorafenib. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
  • Dr. Oracle. What is the mechanism of action of Sorafenib (Sorafenib)?. [Link]
  • Cre
  • Wikipedia. Sorafenib. [Link]
  • ResearchGate.
  • ResearchGate.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
  • Tsai, J., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
  • Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. sorafenib. [Link]
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
  • ResearchGate. Design of thiazolamide–benzamide derivatives as novel Bcr-Abl inhibitors. [Link]
  • Liu, J., et al. (2019).
  • Shtil, A. A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]
  • Noble Life Sciences.
  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]
  • Knight, Z. A., et al. (2008). Biochemical assays for selectivity profiling across the entire PI3 kinase family. Biochemical Society Transactions. [Link]
  • Liu, J., et al. (2019).
  • Chen, C. H., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. [Link]
  • Semantic Scholar. Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors. [Link]

Sources

A Comparative Benchmark Study of 3-Amino-4-chloro-N-(o-tolyl)benzamide Against Standard EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Modifications to the benzamide core have yielded potent agents across various therapeutic areas, including oncology. Specifically, derivatives of 4-aminobenzamide have been investigated as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[2][3] The EGFR tyrosine kinase is a well-validated target in oncology; its aberrant activation can drive tumor cell proliferation, survival, and metastasis.

This guide introduces 3-Amino-4-chloro-N-(o-tolyl)benzamide , a novel benzamide derivative, and presents a comprehensive framework for its evaluation against established EGFR inhibitors. Due to the nascent stage of research on this specific molecule, this document serves as a forward-looking guide, hypothesizing its potential as an EGFR inhibitor based on the activities of structurally related 4-amino-3-chlorobenzoate and aminobenzamide analogs.[2][3] We will benchmark its theoretical performance against Erlotinib , a potent and clinically approved EGFR tyrosine kinase inhibitor (TKI), to provide a rigorous comparative context for researchers, scientists, and drug development professionals.

The following sections will detail the scientific rationale for this comparison, provide step-by-step experimental protocols for key assays, present illustrative comparative data, and offer insights into the structure-activity relationships that may govern the efficacy of this class of compounds.

Scientific Rationale and Compound Selection

The selection of EGFR as the prospective target for this compound is predicated on structure-activity relationship (SAR) data from the broader class of substituted aminobenzamides. Studies have demonstrated that 4-amino-3-chloro benzoate ester derivatives can exhibit potent EGFR inhibitory activity, suggesting that the 4-amino-3-chloro-benzoyl moiety is a key pharmacophore for interaction with the EGFR kinase domain.[2][3]

Standard Compound: Erlotinib

Erlotinib is a highly selective and potent inhibitor of the EGFR tyrosine kinase. It competes with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing receptor autophosphorylation and downstream signaling. Its well-characterized mechanism of action and extensive clinical data make it an ideal benchmark for evaluating novel, putative EGFR inhibitors.

Comparative Experimental Workflows

To ascertain the EGFR-inhibitory potential of this compound and compare it with Erlotinib, a tiered experimental approach is proposed. This involves an initial biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and downstream effects.

Experimental Workflow Diagram

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation biochem_assay EGFR Kinase Assay (LanthaScreen™) ic50_det IC50 Determination biochem_assay->ic50_det Dose-response analysis cell_culture Culture A549 Cancer Cells (High EGFR expression) ic50_det->cell_culture Proceed with potent compounds viability_assay Cell Viability Assay (MTT/CellTiter-Glo®) cell_culture->viability_assay Treatment with compounds western_blot Western Blot Analysis (p-EGFR, p-Akt) viability_assay->western_blot Confirm on-target effect at GI50 caption Figure 1. Tiered experimental workflow.

Caption: Figure 1. Tiered experimental workflow.

Experimental Protocols

EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding affinity of the test compounds to the EGFR kinase domain, providing a quantitative measure of target engagement.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium-labeled anti-tag antibody (donor) binds to a GST-tagged EGFR kinase, and an Alexa Fluor 647-labeled kinase inhibitor (tracer, acceptor) binds to the ATP site. Binding of the tracer to the kinase results in a high TR-FRET signal. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the TR-FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10X stock of EGFR kinase (e.g., human recombinant GST-EGFR) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 10X stock of the Alexa Fluor 647-labeled tracer in kinase buffer.

    • Prepare a 10X stock of the Eu-anti-GST antibody in kinase buffer.

    • Serially dilute this compound and Erlotinib in DMSO to create 100X stocks, then dilute to 10X in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 10X test compound dilutions to the assay wells.

    • Add 2.5 µL of a 10X mixture of EGFR kinase and Eu-anti-GST antibody.

    • Add 2.5 µL of the 10X Alexa Fluor 647-labeled tracer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the ability of the compounds to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture A549 human lung carcinoma cells (known to express high levels of EGFR) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating:

    • Harvest cells and seed them into 96-well plates at a density of 5,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Erlotinib in culture medium.

    • Replace the medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Illustrative Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described assays.

Table 1: Biochemical Potency against EGFR Kinase

CompoundIC₅₀ (nM) against EGFR Kinase
This compound 150
Erlotinib (Standard) 2

Table 2: Cellular Potency in A549 Cancer Cells

CompoundGI₅₀ (µM) in A549 Cells
This compound 2.5
Erlotinib (Standard) 0.1

Analysis of Structure-Activity Relationship (SAR)

Based on the hypothetical data, this compound demonstrates activity against EGFR, albeit with lower potency than the clinical standard, Erlotinib. This provides a foundation for future optimization through SAR studies.

SAR Logic Diagram

SAR cluster_mods Potential Modifications for Potency Enhancement mol This compound 3-Amino Group 4-Chloro Group N-(o-tolyl) Group mod1 Modification of 3-Amino Group: - Acylation - Alkylation mol:f1->mod1 Probe H-bond donor/acceptor requirements mod2 Substitution at 4-Chloro Position: - Fluoro, Bromo - Methoxy mol:f2->mod2 Investigate electronic and steric effects mod3 Modification of N-(o-tolyl) Ring: - Vary methyl position (m-, p-) - Add electron-withdrawing groups mol:f3->mod3 Explore hydrophobic pocket interactions caption Figure 2. SAR exploration strategy.

Caption: Figure 2. SAR exploration strategy.

The initial SAR suggests that while the core aminobenzamide scaffold is active, further modifications are necessary to enhance potency. Key areas for future chemical synthesis and evaluation include:

  • The 3-Amino Group: The free amino group is likely crucial for activity, potentially forming key hydrogen bonds within the EGFR active site.[1]

  • The 4-Chloro Group: The position and nature of this halogen are critical. Moving the chloro group or replacing it with other substituents can significantly impact binding affinity.[1]

  • The N-(o-tolyl) Group: This part of the molecule likely interacts with a hydrophobic pocket. Altering the substitution pattern on this ring could optimize van der Waals interactions and improve potency.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the initial evaluation of This compound as a potential EGFR inhibitor. By benchmarking its performance against a well-established standard compound, Erlotinib, researchers can rapidly assess its therapeutic potential and make informed decisions regarding its progression in the drug discovery pipeline. The detailed protocols and SAR analysis provide a clear roadmap for future studies aimed at optimizing this promising chemical scaffold.

References

  • PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information.
  • Yuan, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500.
  • Calderone, V., et al. (2006). Heterocyclic Analogs of Benzanilide Derivatives as Potassium Channel Activators. IX. Il Farmaco, 61(4), 301-308.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure & Dynamics, 1-18.
  • Burieva, D. M., et al. (2024). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. Austrian Journal of Technical and Natural Sciences, (7-8), 8-13.
  • Al-Omair, M. A. (2023). Structure activity relationship of the synthesized compounds. ResearchGate.
  • Wang, C., et al. (2016). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science, 7(2), 1136-1142.
  • Laggner, C., et al. (2008). Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR. Archiv der Pharmazie, 341(6), 376-386.
  • Premier Publishing. (2024). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)-α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. Austrian Journal of Technical and Natural Sciences.
  • Smirnov, A., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 29(1), 123.
  • Iwanami, S., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. Chemical & Pharmaceutical Bulletin, 50(7), 941-959.
  • Sbraccia, M., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(13), 5173.
  • Yuan, Y., et al. (2021). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 26(11), 3328.
  • Human Metabolome Database. (2021). Showing metabocard for Benzanilide (HMDB0248973).
  • Wang, H., et al. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.
  • Al Rahim, N. A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • ResearchGate. (2022). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives.

Sources

Navigating the Kinome: A Guide to Evaluating the Specificity of 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Characterizing Novel Kinase Inhibitors

In the landscape of modern drug discovery, the identification of a novel bioactive compound marks not an end, but a critical beginning. The journey from a promising "hit" to a viable therapeutic candidate is paved with rigorous characterization, paramount among which is the evaluation of its target specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the specificity profiling of a novel compound, using the illustrative example of 3-Amino-4-chloro-N-(o-tolyl)benzamide.

While the specific biological target of this compound is not extensively documented in publicly available literature, its benzamide scaffold is a common feature in a multitude of kinase inhibitors. Therefore, for the purpose of this guide, we will proceed under the hypothesis that this compound has been identified as a potential kinase inhibitor in a primary screen. Our focus will be on the methodologies and experimental strategies to elucidate its specificity across the human kinome.

The Imperative of Specificity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, enzymes that regulate a vast array of cellular processes. While the development of kinase inhibitors has revolutionized the treatment of diseases like cancer, off-target effects remain a significant hurdle, often leading to toxicity and unforeseen side effects. A thorough understanding of a compound's specificity is therefore not merely an academic exercise but a cornerstone of translational success. It informs lead optimization, predicts potential liabilities, and ultimately contributes to the design of safer and more effective medicines.

A Multi-Pronged Approach to Specificity Profiling

A robust evaluation of inhibitor specificity relies on a combination of in vitro biochemical assays and cell-based approaches. This multi-pronged strategy provides a more complete picture of a compound's behavior, from its direct interaction with purified enzymes to its functional consequences in a complex cellular environment.

I. Initial Broad-Spectrum Kinome Profiling

The first step in characterizing a novel kinase inhibitor is to assess its binding affinity or inhibitory activity against a large panel of kinases. This provides a global view of its selectivity and helps to identify its primary target(s) as well as potential off-targets. Two widely adopted platforms for this purpose are KINOMEscan™ and KiNativ™.

A. KINOMEscan™: A Competition Binding Assay

The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases. The principle of this assay is elegant in its simplicity: the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is then quantified, typically using quantitative PCR (qPCR) for a DNA-tagged kinase. A lower amount of bound kinase indicates a stronger interaction with the test compound.

Experimental Workflow: KINOMEscan™

cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification Kinase DNA-Tagged Kinase Incubation Incubation of Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (this compound) Compound->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Quantify Quantification of Bound Kinase via qPCR Wash->Quantify

Caption: KINOMEscan™ Workflow Diagram.

B. KiNativ™: An Activity-Based Profiling Method

In contrast to a binding assay, KiNativ™ is an activity-based protein profiling platform that measures the ability of a compound to inhibit the binding of a biotinylated, irreversible ATP probe to the active site of kinases in a native cellular lysate.[1][2][3] Kinases that are potently inhibited by the test compound will be protected from labeling by the probe. Following proteolytic digestion, the biotinylated peptides are enriched and quantified by mass spectrometry. This method has the advantage of assessing inhibitor potency in a more physiologically relevant context, as the kinases are in their native conformation and are subject to endogenous regulation.[3]

Experimental Workflow: KiNativ™

cluster_0 Sample Preparation cluster_1 Competitive Labeling cluster_2 Analysis Lysate Cell Lysate Incubate_Compound Incubate Lysate with Compound Lysate->Incubate_Compound Compound Test Compound (this compound) Compound->Incubate_Compound Add_Probe Add Biotinylated ATP/ADP Probe Incubate_Compound->Add_Probe Digest Tryptic Digest Add_Probe->Digest Enrich Streptavidin Enrichment of Biotinylated Peptides Digest->Enrich LC_MS LC-MS/MS Analysis Enrich->LC_MS

Sources

Navigating the Uncharted: A Comparative Framework for the Evaluation of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Characterization of 3-Amino-4-chloro-N-(o-tolyl)benzamide and its Analogs

Introduction

In the landscape of contemporary drug discovery and chemical biology, the benzamide scaffold represents a "privileged structure," a core molecular framework that consistently appears in a wide array of biologically active compounds.[1] From anticancer to antiemetic and antimicrobial agents, the versatility of N-substituted benzamides is well-documented.[1] This guide addresses the specific topic of this compound, a compound for which, it must be noted, there is a conspicuous absence of dedicated peer-reviewed studies in the public domain. The very scarcity of data for this specific molecule makes it an excellent case study for outlining a rigorous, scientifically sound framework for the validation and comparison of novel chemical entities within the broader class of substituted benzamides.

This document, therefore, serves a dual purpose. It is, first and foremost, a practical guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel benzamide derivative. Secondly, it acts as a comparative manual, providing the necessary context and methodologies to benchmark a new compound against established alternatives within this chemical family. We will proceed by elucidating the common synthetic routes, outlining a comprehensive battery of validation assays, and presenting a clear framework for data interpretation and comparison.

I. The Landscape of Substituted Benzamides: A Comparative Overview

While specific data for this compound is limited, the broader family of chloro- and amino-substituted N-aryl benzamides has been explored for various therapeutic applications. Understanding the structure-activity relationships of these analogs provides a crucial starting point for any new investigation.

Compound Class Notable Biological Activities Key Structural Features Reported Mechanism of Action (where available)
N-Substituted Benzamides Anticancer, Antiemetic, Potassium Channel Activation.[1]Benzanilide core.[1]Induction of apoptosis; inhibition of nuclear factor-κB and nuclear factor of activated T cells activity.[1]
Aminobenzamides Treatment of NAFLD and NASH (patent application).Amino-aryl-benzamide structure.Not specified in the provided information.
Quinoline-derived Benzamides Anticancer, Antibacterial, Antifungal, Antiparasitic.[2]Quinoline and morpholine moieties.[2]Not fully elucidated; broad-spectrum activity suggests multiple targets.
Benzamidine Mimics Factor Xa Inhibition.[3]Isoxazoline core with a 4-chloro-3-aniline fragment.[3]Molecular mimicry of benzamidine to inhibit Factor Xa.[3]

II. General Synthesis and Characterization of Novel Benzamides

The synthesis of N-substituted benzamides typically follows a straightforward and well-established chemical pathway. The following protocol is a generalized procedure based on common laboratory practices for this class of compounds.

Experimental Protocol: Synthesis of N-Aryl Benzamides
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aniline derivative (e.g., 2-methylaniline for an N-(o-tolyl) product) in a suitable solvent such as chloroform (CHCl3).

  • Acylation: Add the corresponding benzoyl chloride (e.g., 4-chlorobenzoyl chloride) to the solution. The reaction is typically carried out under an inert nitrogen atmosphere.

  • Reflux: Heat the reaction mixture to reflux for a period of 3-4 hours.

  • Work-up: Upon cooling, dilute the reaction mixture with additional solvent and wash sequentially with an acidic solution (e.g., 1 M HCl) and a basic solution (e.g., saturated aq. NaHCO3).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent to afford the final N-aryl benzamide.[4]

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

III. A Proposed Workflow for Biological Validation

Given the lack of specific data for this compound, the following section outlines a hypothetical, yet comprehensive, workflow for its biological evaluation. This workflow is designed to be self-validating and to provide a robust dataset for comparison with other compounds.

Validation_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Validation Compound_Synthesis Synthesis & Purity Confirmation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound_Synthesis->Cytotoxicity_Assay Test Compound Primary_Activity_Screen Primary Activity Screen (e.g., Anticancer, Antimicrobial) Cytotoxicity_Assay->Primary_Activity_Screen Determine Safe Doses Dose_Response Dose-Response & IC50/EC50 Determination Primary_Activity_Screen->Dose_Response Identify 'Hits' Target_Identification Target Identification Assays (e.g., Kinase Panel, Receptor Binding) Dose_Response->Target_Identification Quantify Potency Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis Elucidate Mechanism Animal_Model Animal Model of Disease Pathway_Analysis->Animal_Model Validate In Vitro Findings PK_PD_Studies Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD_Studies Assess Efficacy Toxicity_Studies In Vivo Toxicity Assessment PK_PD_Studies->Toxicity_Studies Evaluate Safety Profile

Caption: A generalized workflow for the biological validation of a novel benzamide derivative.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

IV. Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related benzamides, a novel compound like this compound could potentially modulate several key signaling pathways. The diagram below illustrates a hypothetical mechanism of action for an anticancer benzamide derivative.

Signaling_Pathway Benzamide Benzamide NFkB_Inhibition Inhibition of NF-κB Benzamide->NFkB_Inhibition Apoptosis_Induction Induction of Apoptosis Benzamide->Apoptosis_Induction NFkB_Inhibition->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: A potential signaling pathway modulated by a novel anticancer benzamide.

V. Conclusion and Future Directions

While the specific biological activities of this compound remain to be elucidated through rigorous experimental investigation, the well-established importance of the benzamide scaffold in medicinal chemistry provides a strong rationale for its study. The comparative framework and validation workflows presented in this guide offer a clear and scientifically sound path forward for the characterization of this and other novel benzamide derivatives. By systematically applying these methodologies, researchers can effectively navigate the uncharted territory of new chemical entities and contribute to the development of the next generation of therapeutic agents.

References

  • Bioorganic & Medicinal Chemistry Letters. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. [Link]
  • Acta Crystallographica Section E: Structure Reports Online. (2009). 4-Chloro-N-m-tolylbenzamide. [Link]
  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Acta Crystallographica Section E: Structure Reports Online. (2008). 4-Chloro-N-o-tolylbenzamide. [Link]
  • Semantic Scholar. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)
  • Google Patents. (2018). Amino-aryl-benzamide compounds and methods of use thereof.
  • ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]
  • ResearchGate. (n.d.). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

Sources

Comparative Toxicity Analysis of 3-Amino-4-chloro-N-(o-tolyl)benzamide and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological comparison of 3-Amino-4-chloro-N-(o-tolyl)benzamide and its structurally relevant analogues. Direct toxicological data for this specific molecule is not extensively available in public literature. Therefore, this analysis employs a predictive toxicology approach, grounded in established structure-activity relationships (SAR), by dissecting the molecule into its core chemical motifs and evaluating the known toxicities of these components. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage hazard identification and guide future toxicological testing.

Introduction: A Predictive Approach Based on Structural Motifs

The toxicological profile of a novel chemical entity is a critical determinant of its viability in drug development or other industrial applications. In the absence of direct empirical data for this compound, we can infer its likely hazards by examining its constituent parts: a substituted aromatic amine core, specifically a chloroaniline derivative, and an N-aryl amide linkage to an o-toluidine moiety. Both chloroanilines and toluidines are well-characterized toxicophores, known for significant hematotoxicity and carcinogenicity.[1][2]

This guide will systematically evaluate the known toxicological profiles of these precursor classes to construct a predictive assessment for the target compound. We will focus on key endpoints including acute toxicity, hematotoxicity (specifically methemoglobinemia), genotoxicity, and carcinogenicity. Furthermore, we will provide standardized experimental protocols necessary to validate these predictions empirically.

Structural Deconstruction and Key Toxicophores

The molecule this compound is a complex aromatic amine. Its structure can be dissected into three key regions, each contributing to its potential toxicological profile.

G cluster_0 This compound cluster_1 Toxicophore 1: Chloroaniline Moiety cluster_2 Toxicophore 2: o-Toluidine Moiety cluster_3 Core Structure: Benzamide Linkage main Target Compound Structure chloroaniline 3-Amino-4-chlorobenzoyl toluidine o-Tolyl Group benzamide Amide Bond

Caption: Structural deconstruction of the target compound into its key functional motifs.

Comparative Toxicological Profiles of Structural Analogues

The overall toxicity of the target compound is likely a composite of the hazards associated with its chloroaniline and o-toluidine components. Aromatic amines as a class are known to cause toxicity through metabolic activation, primarily via N-oxidation, to form reactive N-hydroxylamines that can lead to both oxidative damage and DNA adduction.[3][4]

Chloroanilines: Hematotoxicity and Organ Damage

The 3-amino-4-chloro-benzoyl moiety is structurally related to chloroanilines, a class of compounds known for inducing severe hematotoxicity.

  • Methemoglobinemia: Chloroanilines are potent inducers of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[5] This leads to cyanosis (a blueish discoloration of the skin), weakness, dizziness, and at high concentrations, can be fatal.[6] Comparative studies of chloroaniline isomers have shown that p-chloroaniline is the most potent inducer of methemoglobin, followed by m-chloroaniline, and then o-chloroaniline.[2]

  • Hemolytic Anemia and Splenotoxicity: The oxidative stress from methemoglobinemia can lead to the destruction of red blood cells (hemolytic anemia). Damaged erythrocytes are cleared by the spleen, which can result in hemosiderin pigmentation, hematopoiesis, and enlargement of the organ.[2][7] The spleen, liver, and kidneys are primary target organs for damage secondary to these hematological effects.[2]

  • Genotoxicity and Carcinogenicity: Evidence for the genotoxicity of chloroaniline isomers can be inconsistent.[2] However, p-chloroaniline is classified by the IARC as a Group 2B carcinogen ("possibly carcinogenic to humans"), having been shown to cause cancer of the spleen in animals.[6][7]

o-Toluidine: A Probable Human Carcinogen

The N-(o-tolyl) group is derived from o-toluidine (2-methylaniline), an aromatic amine with a well-documented and severe toxicity profile.

  • High Acute Toxicity: o-Toluidine is highly toxic and can be readily absorbed through the skin, as well as via inhalation or ingestion.[1][8]

  • Severe Methemoglobinemia: Like chloroanilines, o-toluidine is a powerful methemoglobin-inducing agent. Acute exposure can lead to central nervous system depression and cyanosis.[1][8]

  • Carcinogenicity: o-Toluidine is a confirmed animal carcinogen and is classified by the US EPA as a Group B2, "probable human carcinogen".[1] Occupational exposure to dyes manufactured using o-toluidine is associated with a significantly increased risk of bladder cancer.[1] Chronic exposure in animals has been shown to cause tumors in multiple organs, including the spleen, liver, and urinary bladder.[1][9]

Substituted Benzamides: A Diverse Class

The benzamide core itself is present in many pharmaceuticals, particularly antipsychotics like sulpiride and amisulpride.[10][11] The toxicity of these compounds is typically related to their intended pharmacological action (e.g., neurotoxicity from dopamine receptor blockade) and is most pronounced in cases of overdose.[10] However, some benzamide derivatives have been shown to cause renal toxicity in animal studies at high doses.[12] For the target compound, the toxicity is expected to be dominated by the aromatic amine moieties rather than the benzamide linker, although the overall physicochemical properties conferred by the benzamide structure will influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Integrated Toxicological Profile and Predictions

By synthesizing the data from its structural analogues, we can construct a predictive toxicological profile for this compound.

Predicted Hazards:

  • High Acute Toxicity: The compound is predicted to be highly toxic via oral, dermal, and inhalation routes of exposure.

  • Potent Hematotoxicity: A primary mechanism of acute toxicity is expected to be the induction of severe methemoglobinemia, driven by both the chloroaniline and o-toluidine moieties.

  • Probable Carcinogen: There is a strong basis to suspect the compound is a carcinogen. The presence of the o-toluidine structure suggests the urinary bladder as a potential target organ, while the chloroaniline moiety points towards the spleen.

  • Skin Absorption: As with many aromatic amines, significant absorption through the skin is likely, making dermal contact a critical route of exposure.[13]

The metabolic activation pathway likely involves cytochrome P450-mediated N-hydroxylation of one or both amino groups, leading to the formation of reactive nitrenium ions that can bind to DNA and other macromolecules, initiating carcinogenesis and cytotoxicity.

G cluster_outcomes Toxicological Outcomes compound Parent Compound (this compound) p450 CYP450 Enzymes (N-Hydroxylation) compound->p450 hydroxylamine N-Hydroxy Metabolite (Reactive Intermediate) p450->hydroxylamine conjugation Phase II Conjugation (e.g., Sulfation, Acetylation) hydroxylamine->conjugation nitrenium Nitrenium Ion (Electrophilic Species) hydroxylamine->nitrenium Protonation redox Redox Cycling (Oxidative Stress, Met-Hb) hydroxylamine->redox conjugation->nitrenium dna DNA Adducts (Genotoxicity, Carcinogenicity) nitrenium->dna protein Protein Adducts (Cytotoxicity) nitrenium->protein

Caption: Proposed metabolic activation pathway leading to toxicity.

Comparative Data Summary

The following table summarizes the known toxicological data for key comparators and provides a predictive summary for the target compound.

Toxicological Endpointo-Chloroanilinep-Chloroanilineo-ToluidineThis compound (Predicted)
Primary Acute Effect Methemoglobinemia[2]Potent Methemoglobinemia[2][5]Severe Methemoglobinemia[1][8]Severe Methemoglobinemia
Key Target Organs Spleen, Liver, Kidney[2]Spleen, Liver, Kidney[7]Bladder, Spleen, Liver[1]Spleen, Bladder, Liver, Kidney
Dermal Absorption Significant[14]Significant[7]High[1][8]High
Carcinogenicity Inconclusive/Weak[2]IARC Group 2B (Possible)[6][7]EPA Group B2 (Probable)[1]Probable Carcinogen
Genotoxicity Weak/Inconsistent[2]Positive in various systems[2]Genotoxic[4][9]Presumed Genotoxic

Recommended Experimental Protocols for Validation

To move beyond prediction and establish an empirical toxicological profile, a tiered testing strategy is essential. The following are foundational protocols.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This assay provides a rapid assessment of a compound's ability to induce cell death.

Objective: To determine the 50% inhibitory concentration (IC50) in a relevant cell line (e.g., HepG2 for liver toxicity).

Methodology:

  • Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.

Protocol 2: In Vivo Acute Oral Toxicity (OECD TG 423)

This protocol determines the acute toxicity after oral administration and helps classify the compound.

Objective: To estimate the acute oral LD50 and identify clinical signs of toxicity.

Methodology:

  • Animal Model: Use female Sprague-Dawley rats (8-12 weeks old).

  • Dosing: Administer the compound by oral gavage in a stepwise procedure using starting doses of 5, 50, 300, and 2000 mg/kg. Use 3 animals per step.

  • Observation: Observe animals for mortality, clinical signs (e.g., changes in skin, fur, eyes, respiration, behavior, presence of cyanosis), and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: The results allow for classification of the substance into one of five toxicity categories defined by the Globally Harmonized System (GHS).

G cluster_obs Observation Period (14 Days) start Start: 3 Female Rats dose Administer Dose (e.g., 300 mg/kg) start->dose observe Monitor: - Mortality - Clinical Signs (Cyanosis) - Body Weight dose->observe outcome Outcome? observe->outcome stop Stop & Classify (e.g., GHS Category 3) outcome->stop 2-3 Deaths next_dose Proceed to Lower/Higher Dose outcome->next_dose 0-1 Deaths

Sources

Safety Operating Guide

Navigating the Disposal of 3-Amino-4-chloro-N-(o-tolyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS No. 148149-10-8), a compound whose precise hazards and disposal protocols require careful consideration. Adherence to these procedures is essential not only for protecting laboratory personnel and the environment but also for upholding the integrity of your research institution.[1]

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Inferred Potential Hazards:

  • Skin and Eye Irritation: Aromatic amines and chlorinated compounds are frequently associated with irritation upon contact.[2] The GHS classification for the related compound 3-Amino-4-chlorobenzamide includes warnings for skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

  • Toxicity: Aromatic amines, as a class, can be toxic and may have long-term health effects.[3] The toxicological properties of this specific compound have not been fully investigated.[4]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.

Given these potential risks, all personnel handling this compound must operate under the assumption that it is hazardous and requires specialized disposal procedures.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is a foundational principle of laboratory safety. The following table outlines the minimum required PPE when handling this compound for disposal.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data.To prevent skin contact and potential irritation or absorption.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes of solutions containing the compound, preventing serious eye irritation.[4][6]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.[4][7] If dust formation is likely, a NIOSH-approved respirator may be necessary.To minimize the inhalation of airborne particles, which may cause respiratory irritation.[2]

Segregation and Waste Classification: A Critical Step for Compliance

Proper waste segregation is crucial to prevent dangerous chemical reactions and to ensure compliance with hazardous waste regulations.[5][8] this compound waste must be classified and handled as hazardous waste.

Key Segregation Principles:

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste (e.g., solutions containing the compound).[8]

  • Incompatible Chemicals: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[4]

  • Halogenated vs. Non-Halogenated: As a chlorinated compound, this waste must be collected in a designated "halogenated organic waste" container.[9]

The U.S. Environmental Protection Agency (EPA) has established a framework for classifying hazardous waste.[10] While this specific compound may not be explicitly listed, it would likely fall under the F-list for wastes from non-specific sources, particularly if mixed with common laboratory solvents.[1][11][12]

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the disposal of this compound.

4.1. Preparation and Container Selection:

  • Obtain a Designated Waste Container: Procure a chemically compatible container, clearly labeled as "Hazardous Waste."[13][14] The container should be in good condition, with a secure, leak-proof lid.[1]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"[14]

    • The full chemical name: "this compound" (no abbreviations or formulas)[14]

    • The specific hazards (e.g., "Irritant," "Toxic")[14]

    • The date the first waste is added.

4.2. Waste Collection:

  • Solid Waste:

    • Carefully place any solid materials contaminated with the compound (e.g., weighing boats, contaminated gloves, bench paper) into the designated solid hazardous waste container.

    • Avoid creating dust.[4] If cleaning up a spill of the solid, gently sweep it up and place it into the container.[4]

  • Liquid Waste:

    • Pour any solutions containing the compound into the designated "Halogenated Organic Liquid Waste" container.

    • Crucially, do not dispose of this chemical down the drain. [4][15] Sewer disposal is prohibited for hazardous waste.[1][16]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[14][17]

  • Empty Containers:

    • An empty container that held this compound should be managed as hazardous waste unless it is triple-rinsed.[5]

    • The rinsate from the triple-rinsing process must be collected as hazardous liquid waste.[17]

4.3. Storage and Accumulation:

  • Designated Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[13][14] This area should be clearly marked.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[8][15]

  • Regular Inspection: Regularly inspect the waste container for any signs of leakage or deterioration.[1]

4.4. Final Disposal:

  • Contact EHS: Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department for pickup.[13][14]

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Professional Disposal: The EHS department will arrange for the waste to be transported to a licensed hazardous waste disposal facility for appropriate treatment, such as incineration.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Pickup cluster_final Final Disposition start Waste Generation ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify container Obtain Labeled Halogenated Waste Container classify->container is_solid Solid or Liquid? container->is_solid collect_solid Collect in Solid Waste Container is_solid->collect_solid Solid collect_liquid Collect in Liquid Waste Container is_solid->collect_liquid Liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Designated SAA seal->store full Container Full? store->full full->store No request_pickup Request EHS Pickup full->request_pickup Yes ehs_pickup EHS Collects Waste request_pickup->ehs_pickup transport Transport to Licensed Facility ehs_pickup->transport dispose Approved Disposal (e.g., Incineration) transport->dispose

Caption: Disposal workflow for this compound.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[4]

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • All materials used for cleanup must be disposed of as hazardous waste.[5]

    • Report the spill to your laboratory supervisor and EHS department.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental and safety regulations.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 3-Amino-4-methoxybenzamide.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Benzamide, 3-amino-4-chloro-.
  • PubChem - NIH. (n.d.). Benzamide, 3-amino-4-chloro-.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - p-Aminobenzamide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • EPA NEPS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • AdventHealth University. (n.d.). Hazardous Waste Management Manual.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Amino-4-chloro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS No. 92165-14-5). The information herein is designed to establish a self-validating system of safety, ensuring that every procedure minimizes risk and aligns with the highest standards of laboratory practice.

Hazard Mitigation and the Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, it is crucial to implement higher-level safety controls. The most effective safety strategy involves a multi-layered approach known as the hierarchy of controls. For a powdered chemical like this compound, this hierarchy is applied as follows:

  • Engineering Controls: This is the most critical layer of protection. All handling of the solid compound must, whenever possible, be conducted within a certified chemical fume hood to contain dust and vapors at the source.[1][5] The work area should be well-ventilated, with access to an eyewash station and safety shower.[6]

  • Administrative Controls: Establish clear standard operating procedures (SOPs) for handling, storage, and disposal. Ensure all personnel are trained on these procedures and the specific hazards of the chemical class.[7]

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with the controls above. It does not eliminate the hazard, but it protects the user from exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the planned procedures. For handling this compound in solid or solution form, the following PPE is mandatory.

PPE CategoryItem SpecificationStandardRationale and Field Insight
Eye & Face Protection Chemical Splash GogglesANSI Z87.1 / EN 166Protects eyes from accidental splashes of solutions and fine dust particles which can cause serious irritation.[3][5] For larger quantities (>5g) or operations with a high splash risk, a full face shield must be worn in addition to goggles.[1]
Hand Protection Chemical-Resistant Nitrile GlovesASTM F739Nitrile provides effective protection against a broad range of chemicals and is suitable for handling powdered substances.[1] Always inspect gloves for tears or holes before use. For prolonged operations, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.[2]
Body Protection Long-Sleeved Laboratory CoatN/AA fully buttoned lab coat protects the skin and personal clothing from contamination by dust or minor spills.[1][5] For large-scale work, a chemically resistant apron or suit may be required based on risk assessment.
Respiratory Protection NIOSH-Approved RespiratorNIOSH 42 CFR 84Required if handling outside of a fume hood. A respirator with a particulate filter (e.g., N95 or P100) prevents the inhalation of airborne powder, which may cause respiratory tract irritation.[6] A written respiratory protection program, including fit-testing and training, is required under OSHA 1910.134.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adhering to a strict, sequential workflow is critical for preventing exposure and cross-contamination.

Step 1: Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers, solvent) inside the fume hood to minimize reaching in and out.

  • Don PPE: Put on protective equipment in the following order to ensure proper layering:

    • Laboratory Coat (fully buttoned).

    • Respirator (if required by your risk assessment; perform a user seal check).

    • Safety Goggles.

    • Nitrile Gloves (ensure cuffs are pulled over the sleeves of the lab coat).[5]

Step 2: Handling the Chemical
  • Minimize Dust: When transferring the solid, use a spatula or scoop. Avoid pouring the powder, as this can create airborne dust.[5]

  • Weighing: If possible, weigh the compound directly in the fume hood. If using an external balance, use an enclosure or weigh the material in a tared, sealed container.

  • Container Management: Keep the primary container of this compound tightly closed when not in use.[5][6]

Step 3: Decontamination and Doffing PPE
  • Initial Decontamination: Clean any contaminated surfaces in the fume hood. Securely close all waste containers.

  • Doff PPE: Remove PPE in an order that minimizes the risk of contaminating your skin or clothing. This should be done at the exit of the work area.

    • Gloves: Remove first. Peel one glove off by grasping the cuff and turning it inside-out. Use the clean, ungloved hand to slide under the cuff of the second glove and peel it off. Dispose of immediately into a designated hazardous waste container.[5]

    • Laboratory Coat: Unbutton and remove by rolling it away from your body, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated location or place it in a laundry bin if contaminated.[5]

    • Safety Goggles & Face Shield: Remove by handling the strap, not the front.

    • Respirator: Remove last.

  • Final Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][7]

G cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Handling cluster_doff 4. Doffing PPE cluster_post 5. Post-Handling prep_start Start verify_hood Verify Fume Hood Function prep_start->verify_hood assemble_materials Assemble Materials in Hood verify_hood->assemble_materials don_coat Lab Coat don_resp Respirator (if needed) don_coat->don_resp don_goggles Goggles don_resp->don_goggles don_gloves Gloves over Cuffs don_goggles->don_gloves handle_chem Handle Chemical (Avoid Dust) don_gloves->handle_chem doff_gloves Remove Gloves handle_chem->doff_gloves doff_coat Remove Lab Coat doff_gloves->doff_coat doff_goggles Remove Goggles doff_coat->doff_goggles doff_resp Remove Respirator doff_goggles->doff_resp wash_hands Wash Hands Thoroughly doff_resp->wash_hands end_process end_process wash_hands->end_process End

Caption: Workflow for the safe handling of this compound.

Disposal Plan for Contaminated Waste

Proper segregation and disposal of waste are critical for safety and regulatory compliance. All materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (e.g., used gloves, weigh paper, pipette tips, paper towels) in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled, and sealed container compatible with the solvent used.[2] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2]

    • Sharps: Contaminated needles or sharp objects must be placed in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste: this compound".[2]

  • Storage and Final Disposal:

    • Store sealed waste containers in a designated satellite accumulation area away from general lab traffic.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2] Follow all local, state, and federal regulations.

G start Waste Generated q_type Identify Waste Type start->q_type solid Solid Waste (Gloves, Paper, etc.) q_type->solid Solid liquid Liquid Waste (Solutions) q_type->liquid Liquid sharps Sharps Waste (Needles) q_type->sharps Sharps container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid->container_liquid container_sharps Place in Sharps Container sharps->container_sharps storage Store in Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage ehs_pickup Arrange for EHS Disposal storage->ehs_pickup

Caption: Decision workflow for the disposal of contaminated materials.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is required.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[4][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide.
  • BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • BenchChem. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • Santa Cruz Biotechnology, Inc. (n.d.). Benzamide Safety Data Sheet.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88200, 3-Amino-4-chlorobenzamide.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: p-Amino Benzamide.
  • Fisher Scientific. (2025). Safety Data Sheet: Benzamide.
  • Unknown Supplier. (2022). Safety Data Sheet(SDS).
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Amino-4-chlorobenzamide.
  • Sigma-Aldrich. (2025). Safety Data Sheet: p-Aminobenzamide.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
  • BenchChem. (2025). Proper Disposal of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Guide for Laboratory Professionals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.